Technical Documentation Center

3-Iodo-5-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-5-methyl-1H-indazole
  • CAS: 885518-92-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methyl-1H-indazole

Abstract This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 3-Iodo-5-methyl-1H-indazole, a crucial building block in medicinal chemistry and drug development. The indazole sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 3-Iodo-5-methyl-1H-indazole, a crucial building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of an iodine atom at the 3-position offers a versatile handle for further molecular elaboration through cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and a comparative analysis of the primary synthetic strategies. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of 3-Iodo-5-methyl-1H-indazole

The 1H-indazole core is a bicyclic heteroaromatic system that is isosteric with purine and has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of its derivatives. 3-Iodo-5-methyl-1H-indazole, in particular, serves as a key intermediate in the synthesis of complex molecules, most notably as a precursor for kinase inhibitors.[3] The iodine atom at the C3 position is a versatile functional group that readily participates in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.[3][4] The methyl group at the 5-position can also influence the electronic properties and steric interactions of the final molecule.

This guide will focus on the two predominant synthetic routes for the preparation of 3-Iodo-5-methyl-1H-indazole:

  • Direct Electrophilic Iodination of 5-methyl-1H-indazole: A straightforward approach involving the direct introduction of iodine onto the indazole ring.

  • Sandmeyer-type Reaction of 3-Amino-5-methyl-1H-indazole: A classic transformation involving the diazotization of an amino group and its subsequent displacement by an iodide ion.

Each method will be discussed in detail, including a step-by-step protocol, an explanation of the underlying mechanism, and a comparative analysis to aid in the selection of the most appropriate route for a given research objective.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with 3-Iodo-5-methyl-1H-indazole, is crucial for its synthesis and handling.

PropertyValueReference
Molecular Formula C₈H₇IN₂[5]
Molecular Weight 258.06 g/mol [5]
Appearance Off-white to grey solid[6]
CAS Number 885518-92-3[5]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[7]

Safety Information:

  • Pictograms: GHS07 (Harmful/Irritant)[5]

  • Signal Word: Warning[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5][8]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection)[8]

Synthetic Strategies

Method 1: Direct Electrophilic Iodination of 5-methyl-1H-indazole

This method represents the most direct approach to 3-Iodo-5-methyl-1H-indazole, proceeding via an electrophilic aromatic substitution mechanism. The C3 position of the indazole ring is generally the most nucleophilic, making it susceptible to attack by electrophiles.[9]

G cluster_0 Direct Iodination 5-methyl-1H-indazole 5-methyl-1H-indazole 3-Iodo-5-methyl-1H-indazole 3-Iodo-5-methyl-1H-indazole 5-methyl-1H-indazole->3-Iodo-5-methyl-1H-indazole I₂, KOH, DMF

Caption: Direct iodination of 5-methyl-1H-indazole.

The reaction proceeds through a classic electrophilic aromatic substitution pathway. The base, typically potassium hydroxide (KOH), deprotonates the N1-H of the indazole, increasing the electron density of the ring system and enhancing its nucleophilicity. The resulting indazolide anion then attacks the iodine molecule (I₂), leading to the formation of a sigma complex (Wheland intermediate). Subsequent loss of a proton restores the aromaticity of the ring, yielding the 3-iodo-5-methyl-1H-indazole product.

Materials:

  • 5-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-methyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).

  • Stir the mixture at room temperature until the 5-methyl-1H-indazole has fully dissolved and the corresponding potassium salt has formed.

  • Prepare a solution of iodine (1.5 eq) in DMF.

  • Add the iodine solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

  • A white solid should precipitate. Filter the solid and wash with water.

  • Dry the solid under vacuum to yield the crude 3-Iodo-5-methyl-1H-indazole.

  • Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Choice of Base: The use of a strong base like KOH is crucial to deprotonate the indazole, thereby activating it towards electrophilic attack.[10][11] Weaker bases may result in slower reaction rates or incomplete conversion.

  • Solvent: A polar aprotic solvent like DMF is ideal as it can dissolve both the indazole salt and the iodine.[10][11]

  • Iodinating Agent: While I₂ is commonly used, N-Iodosuccinimide (NIS) can be an alternative, sometimes offering milder reaction conditions and improved regioselectivity.[9]

  • Work-up: The use of sodium thiosulfate is essential to quench any unreacted iodine. The addition of potassium carbonate ensures the product is in its neutral form.

  • Regioselectivity: While the C3 position is electronically favored, the formation of other regioisomers (e.g., 4-iodo, 6-iodo) is a potential side reaction.[9] Reaction temperature and the choice of iodinating agent can influence the isomer distribution. Lowering the temperature may enhance selectivity.[9]

Method 2: Sandmeyer-type Reaction of 3-Amino-5-methyl-1H-indazole

The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl diazonium salts.[12][13] This method provides an alternative route to 3-Iodo-5-methyl-1H-indazole, often with high regioselectivity, as the position of the iodo group is predetermined by the location of the amino substituent.

G cluster_1 Sandmeyer-type Reaction 3-Amino-5-methyl-1H-indazole 3-Amino-5-methyl-1H-indazole Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-5-methyl-1H-indazole->Diazonium Salt Intermediate NaNO₂, HCl, 0-5°C 3-Iodo-5-methyl-1H-indazole 3-Iodo-5-methyl-1H-indazole Diazonium Salt Intermediate->3-Iodo-5-methyl-1H-indazole KI

Caption: Sandmeyer-type synthesis of 3-Iodo-5-methyl-1H-indazole.

The reaction proceeds in two key steps:

  • Diazotization: The primary aromatic amine, 3-amino-5-methyl-1H-indazole, reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[14] The reaction involves the formation of a nitrosonium ion (NO⁺) which is then attacked by the amino group.[14]

  • Displacement with Iodide: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds via a radical-nucleophilic aromatic substitution mechanism.[12] While copper(I) salts are often used as catalysts in Sandmeyer reactions, the iodination of diazonium salts with potassium iodide often proceeds without a catalyst.[15]

Part A: Synthesis of 3-Amino-5-methyl-1H-indazole (Starting Material)

The synthesis of 3-amino-5-methyl-1H-indazole is a prerequisite for this route. A common method involves the cyclization of 2-amino-5-methylbenzonitrile with hydrazine.

Part B: Sandmeyer-type Iodination

Materials:

  • 3-Amino-5-methyl-1H-indazole

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-amino-5-methyl-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 3-Iodo-5-methyl-1H-indazole.

  • Temperature Control: Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[16]

  • Acidic Conditions: A strong acid is necessary for the in situ generation of nitrous acid from sodium nitrite.

  • Iodide Source: Potassium iodide is an effective and readily available source of iodide ions for the displacement reaction.

  • Purity of Starting Material: The purity of the starting 3-amino-5-methyl-1H-indazole is crucial for obtaining a clean product. Impurities can lead to side reactions and complicate purification.

Comparative Analysis of Synthetic Routes

FeatureDirect IodinationSandmeyer-type Reaction
Starting Material 5-methyl-1H-indazole3-Amino-5-methyl-1H-indazole
Number of Steps One stepMultiple steps (including synthesis of the amino-indazole)
Regioselectivity Can be challenging, potential for isomer formationHigh, determined by the position of the amino group
Reaction Conditions Basic conditionsAcidic conditions, low temperature
Reagents I₂/KOH or NISNaNO₂, HCl, KI
Advantages More direct, fewer stepsHigh regioselectivity, avoids isomeric mixtures
Disadvantages Potential for poor regioselectivityLonger synthetic route, requires synthesis of the starting amine, handling of unstable diazonium salts

Characterization

The synthesized 3-Iodo-5-methyl-1H-indazole should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the molecule, including the position of the substituents on the indazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

This guide has presented two robust and reliable methods for the synthesis of 3-Iodo-5-methyl-1H-indazole. The choice between direct iodination and the Sandmeyer-type reaction will depend on the specific requirements of the research, including the availability of starting materials, desired purity, and scalability. Direct iodination offers a more concise route, while the Sandmeyer-type reaction provides superior regiocontrol. By understanding the underlying mechanisms and critical experimental parameters, researchers can confidently synthesize this valuable building block for the advancement of drug discovery and development.

References

  • 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. (2025). Chemsrc. Retrieved January 11, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • methyl 3-iodo-1H-indazole-5-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. (n.d.). J-Stage. Retrieved January 11, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Methods for preparing indazole compounds. (2006). Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. Retrieved January 11, 2026, from [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Synthetic process of 3-methyl-1h-indazole. (n.d.). Eureka | Patsnap. Retrieved January 11, 2026, from [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction?. (2021). Reddit. Retrieved January 11, 2026, from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCr. Retrieved January 11, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Asian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Diazotization of heterocyclic primary amines. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • One-step process of preparing azo dyes by simultaneous diazotization. (n.d.). Google Patents.
  • New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Iodo-5-methyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals The indazole ring system is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Iodo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its isosteric relationship with indole allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone in the development of targeted therapies for diseases like cancer.[2][3][4] Within this class, 3-Iodo-5-methyl-1H-indazole emerges as a highly valuable and versatile building block. The strategic placement of an iodine atom at the C-3 position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the indazole core.[2][5] This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and application, providing the technical insights necessary for its effective utilization in research and development.

Core Physicochemical and Structural Properties

3-Iodo-5-methyl-1H-indazole is a solid at room temperature. A foundational understanding of its basic properties is critical for its handling, storage, and use in synthesis.

Table 1: Physicochemical Properties of 3-Iodo-5-methyl-1H-indazole

Property Value Reference
CAS Number 885518-92-3 [6]
Molecular Formula C₈H₇IN₂ [6]
Molecular Weight 258.06 g/mol [6]
Appearance Off-white to light yellow solid (typical) N/A

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |[7] |

The structure, with the IUPAC numbering convention, is presented below. This numbering is essential for the correct assignment of spectroscopic signals and for discussing regioselectivity in chemical reactions.

Caption: Molecular structure of 3-Iodo-5-methyl-1H-indazole with IUPAC numbering.

Synthesis and Purification

The most direct and common synthesis of 3-Iodo-5-methyl-1H-indazole is via the electrophilic iodination of the corresponding 5-methyl-1H-indazole precursor at the C-3 position. This reaction is typically performed under basic conditions. The base, commonly potassium hydroxide (KOH), deprotonates the indazole, forming the indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, facilitating a rapid reaction with molecular iodine (I₂).[3][4]

Caption: General workflow for the synthesis of 3-Iodo-5-methyl-1H-indazole.

Protocol 1: Synthesis of 3-Iodo-5-methyl-1H-indazole

This protocol is adapted from general procedures for the C-3 iodination of indazoles.[3][4]

  • Reagent Preparation : In a flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Deprotonation : To the stirred solution, add powdered potassium hydroxide (KOH, 2.0 eq) portion-wise at room temperature. Stir the resulting mixture for 30 minutes.

  • Iodination : In a separate flask, dissolve iodine (I₂, 1.5 eq) in DMF. Add this solution dropwise to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine. A precipitate should form.

  • Isolation : Collect the solid precipitate by vacuum filtration.

  • Purification : Wash the crude solid with water and then dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data in a common solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton Multiplicity Approx. Chemical Shift (δ, ppm) Rationale
NH (N1-H) Broad Singlet ~13.5 Exchangeable proton, typical for indazole NH.
H4 Singlet (or narrow d) ~7.6 Deshielded by proximity to iodine and ring currents.
H6 Singlet (or narrow d) ~7.3 Aromatic proton adjacent to the methyl group.
H7 Doublet ~7.5 Aromatic proton ortho to the fused ring nitrogen.

| CH₃ (C5-Me) | Singlet | ~2.4 | Typical chemical shift for an aryl methyl group. |

Table 3: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon Approx. Chemical Shift (δ, ppm) Rationale
C3 ~90 Carbon bearing iodine is significantly shielded.
C3a ~140 Bridgehead carbon.
C4 ~128 Aromatic CH.
C5 ~130 Carbon bearing the methyl group.
C6 ~122 Aromatic CH.
C7 ~110 Aromatic CH, shielded by N1.
C7a ~120 Bridgehead carbon.

| CH₃ | ~21 | Typical shift for an aryl methyl carbon. |

Protocol 2: General NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of 3-Iodo-5-methyl-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Spectrometer Setup : Tune and shim the spectrometer to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Reference the chemical shifts to the residual solvent peak.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Iodo-5-methyl-1H-indazole is dominated by the reactivity of the C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the iodoindazole with an organoboron reagent (e.g., an arylboronic acid). A significant advantage is that this reaction can often be performed on the unprotected indazole, simplifying synthetic routes by avoiding protection/deprotection steps.[9][10] The reaction proceeds via a well-established catalytic cycle.

Suzuki_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add pdi R-Pd(II)-I(L)₂ (Indazole Complex) add->pdi trans Transmetalation pdi->trans pdii R-Pd(II)-R'(L)₂ (Di-organic Complex) trans->pdii reduct Reductive Elimination pdii->reduct reduct->pd0 product 3-Aryl-5-methyl-1H-indazole (R-R') reduct->product indazole 3-Iodo-5-methyl-1H-indazole (R-I) indazole->add boronic Ar-B(OH)₂ (R'-B(OH)₂) boronic->trans base Base (e.g., K₂CO₃) base->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 3-Iodo-5-methyl-1H-indazole with a generic arylboronic acid.[9][11]

  • Setup : To a microwave vial or Schlenk flask, add 3-Iodo-5-methyl-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Heating : Heat the reaction mixture to 80-120°C (or via microwave irradiation) for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5-methyl-1H-indazole product.

Other Potential Reactions
  • Heck Coupling : For the formation of C-C double bonds (vinylation).[12]

  • Sonogashira Coupling : To install alkyne functionalities.[13]

  • Buchwald-Hartwig Amination : For the formation of C-N bonds.[14]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 3-Iodo-5-methyl-1H-indazole is not widely published, data from structurally related iodo-heterocycles and general chemical safety principles should be strictly followed.[15][16]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of water.[15]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[16]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[7]

Conclusion

3-Iodo-5-methyl-1H-indazole is a strategically important synthetic intermediate. Its well-defined synthesis and the predictable reactivity of its C-3 iodo group make it an indispensable tool for chemists, particularly those in drug discovery. The ability to readily engage in a variety of cross-coupling reactions allows for the construction of diverse molecular libraries based on the privileged indazole scaffold, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Reddy, T. R., et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed. [Link]

  • Reddy, T. R., et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. ACS Publications. [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Pfizer Inc. (2006). Methods for preparing indazole compounds.
  • Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Iodo-5-methyl-1H-indazole (CAS Number: 885518-92-3)

This guide provides a comprehensive technical overview of 3-Iodo-5-methyl-1H-indazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Its strategic functiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Iodo-5-methyl-1H-indazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Its strategic functionalization makes it a valuable precursor in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, allows for diverse interactions with biological targets. The tautomeric nature of the pyrazole ring, primarily existing as the more stable 1H-indazole, provides crucial hydrogen bonding capabilities, often mimicking the hinge-binding motif of ATP in protein kinases.[2]

3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3) is a strategically important derivative. The iodine atom at the C3 position serves as a versatile synthetic handle for introducing a wide array of functional groups through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery. The methyl group at the C5 position can influence the compound's lipophilicity and metabolic stability, and can also provide important steric and electronic contributions to its binding affinity with target proteins.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 3-Iodo-5-methyl-1H-indazole is presented in the table below.

PropertyValueSource
CAS Number 885518-92-3[3]
Molecular Formula C₈H₇IN₂[3]
Molecular Weight 258.06 g/mol [3]
IUPAC Name 3-iodo-5-methyl-1H-indazole[4]
Appearance Off-white to light yellow solid (typical)Supplier Data
Purity ≥95% (typical)[3]

Safety Information:

3-Iodo-5-methyl-1H-indazole is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Synthesis of 3-Iodo-5-methyl-1H-indazole: A Protocol Guided by Mechanistic Principles

The most direct and widely employed method for the synthesis of 3-iodoindazoles is the electrophilic iodination of the corresponding indazole precursor.[5] The C3 position of the 1H-indazole ring is particularly susceptible to electrophilic attack due to its higher electron density compared to the other carbon atoms in the pyrazole ring.

The Underlying Chemistry: Regioselectivity of Iodination

The regioselectivity of the iodination at the C3 position is a key feature of this reaction. This is rationalized by the electronic properties of the indazole ring system. The nitrogen atom at the N1 position donates electron density into the ring, which is delocalized, leading to an accumulation of negative charge at the C3 position, making it the most nucleophilic carbon and thus the most reactive site for electrophilic substitution.

The reaction typically proceeds under basic conditions. The base, such as potassium hydroxide (KOH), deprotonates the N1-proton of the indazole, forming the indazolide anion. This anion is an even more potent nucleophile, further enhancing the rate and selectivity of the C3 iodination.

Experimental Protocol: Synthesis from 5-methyl-1H-indazole

This protocol is based on established methodologies for the C3 iodination of unprotected indazoles.[6][7]

Materials:

  • 5-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution in an ice-water bath and add potassium hydroxide (2.0 eq) portion-wise, maintaining the temperature below 10 °C. Stir the mixture for 15-20 minutes at this temperature.

  • Iodination: In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Upon completion, pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate to quench the excess iodine. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 3-Iodo-5-methyl-1H-indazole as a solid.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 5-methyl-1H-indazole React C3 Iodination SM1->React Combine & React SM2 Iodine (I₂) SM2->React Combine & React SM3 KOH SM3->React Combine & React SM4 DMF SM4->React Combine & React Workup Quench (Na₂S₂O₃) Extraction (EtOAc) Washing React->Workup Reaction Mixture Purify Column Chromatography Workup->Purify Crude Product Product 3-Iodo-5-methyl-1H-indazole Purify->Product Purified Product

Synthesis Workflow for 3-Iodo-5-methyl-1H-indazole.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The indazole scaffold is a prominent feature in a multitude of kinase inhibitors, including several FDA-approved drugs.[8] The ability of the indazole to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for inhibitor design.

3-Iodo-5-methyl-1H-indazole is a valuable intermediate in the synthesis of such inhibitors. The C3-iodo group allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. This late-stage functionalization is a powerful strategy for rapidly generating a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling Pathway and Role of Indazole-based Inhibitors:

Many cancers are driven by aberrant signaling from protein kinases. For instance, the RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as BRAF, are common in various cancers, including melanoma. Indazole-based compounds have been developed to target kinases within this and other oncogenic pathways.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Cell Proliferation, Survival Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RAF

Targeting the RAS-RAF-MEK-ERK Pathway with Indazole-based Inhibitors.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.5 (s, 1H, NH): The N1-proton is expected to be a broad singlet at a downfield chemical shift.

  • δ ~7.5-7.8 (m, 2H, Ar-H): Aromatic protons on the benzene ring.

  • δ ~7.2-7.4 (m, 1H, Ar-H): Aromatic proton on the benzene ring.

  • δ ~2.4 (s, 3H, CH₃): A singlet for the methyl group protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~140-145 (Ar-C)

  • δ ~120-135 (Ar-C)

  • δ ~110-120 (Ar-C)

  • δ ~90-100 (C-I): The carbon bearing the iodine atom is expected to be significantly shielded.

  • δ ~21 (CH₃)

Mass Spectrometry (ESI-MS):

  • m/z: 259.0 [M+H]⁺, 256.9 [M-H]⁻

Conclusion

3-Iodo-5-methyl-1H-indazole is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the synthetic utility of the C3-iodo group make it an attractive starting material for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery endeavors.

References

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Genentech Inc. Benzoxazepin oxazolidinone compounds and methods of use. Patent US-9650393-B2. [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • RSC Publishing. Regioselective C5-H direct iodination of indoles. [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • PubMed. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. [Link]

  • PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Iodo-5-methyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Iodo-5-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Iodo-5-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs to present a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. Furthermore, this document outlines robust, field-proven protocols for the acquisition and analysis of these spectroscopic data, offering valuable insights for researchers engaged in the synthesis and characterization of novel indazole derivatives. The methodologies described herein are designed to ensure data integrity and facilitate unambiguous structural elucidation, which are paramount in the advancement of drug discovery programs.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The introduction of various substituents onto the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3] 3-Iodo-5-methyl-1H-indazole, in particular, serves as a versatile synthetic intermediate. The iodo group at the C3 position is amenable to a variety of cross-coupling reactions, enabling the facile introduction of diverse chemical moieties, while the methyl group at the C5 position influences the electronic landscape of the aromatic system.

Accurate and comprehensive structural characterization is a cornerstone of modern drug discovery, ensuring the identity and purity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor.[3][4] This guide provides a detailed exposition of the expected spectroscopic signatures of 3-Iodo-5-methyl-1H-indazole and the methodologies to acquire them.

Molecular Structure and Numbering

For clarity and consistency in the discussion of spectroscopic data, the standard numbering system for the 1H-indazole ring is employed.

Caption: Molecular structure of 3-Iodo-5-methyl-1H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For substituted indazoles, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern.[5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 3-Iodo-5-methyl-1H-indazole are summarized below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as DMSO-d₆. The use of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable NH proton.[1]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~13.5broad singlet-
H4~7.8singlet-
H6~7.2doublet~8.5
H7~7.5doublet~8.5
CH₃~2.4singlet-

Interpretation and Rationale:

  • NH Proton: The proton on the nitrogen (N1) is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

  • Aromatic Protons (H4, H6, H7): The protons on the benzene ring will exhibit distinct signals. H4 is predicted to be a singlet due to the adjacent C3a and C5 carbons being fully substituted. The ortho-coupling between H6 and H7 is expected to result in two doublets with a typical coupling constant of 6-10 Hz.[6]

  • Methyl Protons (CH₃): The protons of the methyl group at C5 will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectral data are presented below. The chemical shifts are influenced by the electronegativity of the iodine atom and the electron-donating nature of the methyl group.

CarbonPredicted Chemical Shift (δ, ppm)
C3~90
C3a~140
C4~125
C5~132
C6~122
C7~110
C7a~120
CH₃~21

Interpretation and Rationale:

  • C3: The carbon atom directly bonded to the iodine (C3) is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine.

  • Quaternary Carbons (C3a, C5, C7a): These carbons will appear as singlets with varying intensities. C3a and C7a are part of the ring fusion, while C5 is substituted with the methyl group.

  • Aromatic CH Carbons (C4, C6, C7): These carbons will resonate in the typical aromatic region (110-140 ppm).

  • Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift of around 21 ppm.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz or higher) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add TMS as an internal standard (δ = 0.00 ppm). prep1->prep2 prep3 Transfer solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer to optimize magnetic field homogeneity. prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans, 1-2s relaxation delay). acq1->acq2 acq3 Acquire proton-decoupled ¹³C spectrum (e.g., 1024 scans). acq2->acq3 acq4 Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary for unambiguous assignment. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc3->proc4

Caption: A generalized workflow for acquiring high-quality NMR spectra.

Expertise in Practice: Why these choices?

  • Solvent Selection: DMSO-d₆ is a polar aprotic solvent that readily dissolves many organic compounds and, crucially, its residual proton signal does not overlap with the expected aromatic signals of the analyte. Its ability to form hydrogen bonds with the NH proton slows down the exchange rate, often allowing for its observation in the ¹H NMR spectrum.[1]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is essential for resolving complex multiplets and obtaining more accurate coupling constant information, particularly in the crowded aromatic region.

  • 2D NMR: While 1D spectra provide fundamental information, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex or novel structures. They provide connectivity information through bonds, confirming the proposed structure with a high degree of confidence.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometric Data
Ionization ModePredicted m/zInterpretation
ESI+258.97 (M+H)⁺Protonated molecular ion
EI258 (M)⁺Molecular ion

High-Resolution Mass Spectrometry (HRMS): For C₈H₇IN₂, the calculated exact mass of the protonated molecule [M+H]⁺ is 258.9723. Obtaining a measured mass close to this value would confirm the elemental composition.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is expected to be observed. Characteristic fragmentation of the indazole ring may occur. While specific fragmentation pathways for this exact molecule are not documented, general fragmentation of indazoles can involve the loss of N₂ or HCN.[7] The presence of the iodine atom will also influence the fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) prep_ms1 Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). acq_ms1 Introduce the sample into the mass spectrometer via direct infusion or LC-MS. prep_ms1->acq_ms1 acq_ms2 Acquire data in positive ion mode to observe the [M+H]⁺ ion. acq_ms1->acq_ms2 acq_ms3 For HRMS, use a TOF or Orbitrap analyzer to obtain accurate mass measurements. acq_ms2->acq_ms3 acq_ms4 Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information. acq_ms3->acq_ms4

Caption: A standard workflow for obtaining mass spectrometric data.

Trustworthiness through Self-Validation:

The combination of accurate mass measurement from HRMS and the fragmentation pattern from tandem MS provides a self-validating system. The elemental composition derived from the accurate mass must be consistent with the fragments observed in the MS/MS spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensity
3300-3100N-H stretchMedium, broad
3100-3000Aromatic C-H stretchMedium
3000-2850Aliphatic C-H stretch (from CH₃)Medium
~1620, ~1500, ~1450C=C aromatic ring stretchesMedium to strong
~1400C-H bend (from CH₃)Medium
Below 850C-H out-of-plane bendingStrong

Interpretation and Rationale:

  • N-H Stretch: A broad absorption in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.[5]

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl group.

  • Aromatic C=C Stretches: The absorptions in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[8]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. The C-I stretch is expected in the far-IR region and may not be observed in a standard mid-IR spectrum.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition (FTIR) prep_ir1 Ensure the ATR crystal is clean. prep_ir2 Place a small amount of the solid sample directly onto the ATR crystal. prep_ir1->prep_ir2 prep_ir3 Apply pressure to ensure good contact between the sample and the crystal. prep_ir2->prep_ir3 acq_ir1 Collect a background spectrum of the empty ATR crystal. prep_ir3->acq_ir1 acq_ir2 Collect the sample spectrum over the range of 4000-400 cm⁻¹. acq_ir1->acq_ir2 acq_ir3 The instrument software automatically subtracts the background from the sample spectrum. acq_ir2->acq_ir3

Caption: A typical workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Why ATR-FTIR?

Attenuated Total Reflectance (ATR) is a widely used sampling technique in modern FTIR spectroscopy because it requires minimal sample preparation. Solid samples can be analyzed directly without the need for preparing KBr pellets, making the process faster and more efficient while minimizing sample loss.

Conclusion

The structural elucidation of novel chemical entities is a critical step in the drug discovery pipeline. This technical guide has provided a comprehensive, albeit predictive, spectroscopic profile of 3-Iodo-5-methyl-1H-indazole, grounded in the established principles of NMR, MS, and IR spectroscopy and supported by data from analogous structures. The detailed experimental protocols and expert insights offered herein are intended to equip researchers with the necessary tools to confidently characterize this and other substituted indazole derivatives. By integrating these spectroscopic techniques into a cohesive analytical workflow, scientists can ensure the structural integrity of their compounds, thereby accelerating the journey from synthesis to biological evaluation.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.
  • Interpretation of IR spectrum of compound 1N2a. ResearchGate. [Link]

  • Characteristic IR Absorption Peaks of Functional Groups. University of California, Santa Cruz. [Link]

  • Elorza, F. Z., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]

  • Synthesis of Novel N and N Indazole Derivatives. CORE. [Link]

  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem.
  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Chen, C. Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)
  • General Information on Spectroscopic Techniques. Wiley-VCH.
  • Characteristic IR Absorption Peaks of Functional Groups. CDN. [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Coupling Constants. Iowa State University. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Mass spectrometry of oxazoles. HETEROCYCLES. [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

Sources

Foundational

Foreword: The Imperative of Unambiguous Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-5-methyl-1H-indazole In the landscape of modern drug discovery and materials science, the indazole scaffold is a privileged structure, serving as the core of n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-5-methyl-1H-indazole

In the landscape of modern drug discovery and materials science, the indazole scaffold is a privileged structure, serving as the core of numerous compounds with significant biological activity. The targeted synthesis of specific derivatives, such as 3-Iodo-5-methyl-1H-indazole, is a foundational step in the development of novel therapeutics. However, synthesis is merely the prelude; the critical chapter is the unequivocal confirmation of the molecular structure. Electrophilic substitution reactions on the indazole ring are notoriously prone to yielding mixtures of regioisomers, making robust analytical characterization not just a quality control measure, but an essential component of the scientific method.[1]

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Iodo-5-methyl-1H-indazole. As a definitive experimental spectrum is not publicly cataloged, we will construct a detailed theoretical prediction grounded in first principles and comparative data from analogous structures. We will then outline a rigorous experimental protocol for acquiring a high-fidelity spectrum and, most critically, detail the interpretive framework required to distinguish the target molecule from its potential isomers. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the precise and confident structural determination of complex heterocyclic compounds.

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's electronic landscape and the distinct magnetic environments of its protons. The structure of 3-iodo-5-methyl-1H-indazole, with standard IUPAC numbering, is presented below.

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

The Key to Confidence: Distinguishing Regioisomers

The true power of this ¹H NMR analysis lies in its ability to definitively distinguish 3-Iodo-5-methyl-1H-indazole from its likely synthetic side-products. The coupling patterns of the aromatic protons are the most reliable diagnostic tool.

  • Target: 3-Iodo-5-methyl-1H-indazole:

    • Aromatic Signals: Three distinct signals.

    • Key Pattern: One singlet (or narrow doublet, H4), one doublet (H7), and one doublet of doublets (H6). This specific combination is unique to the 5-methyl substitution pattern.

  • Potential Isomer 1: 3-Iodo-4-methyl-1H-indazole:

    • Aromatic Signals: Three signals forming an AMX system.

    • Distinguishing Pattern: Expect three distinct multiplets, likely a doublet (H5), a triplet or doublet of doublets (H6), and another doublet (H7), with characteristic ortho and meta couplings. No aromatic singlet would be present.

  • Potential Isomer 2: 3-Iodo-6-methyl-1H-indazole:

    • Aromatic Signals: Three distinct signals.

    • Distinguishing Pattern: The methyl group at C6 would simplify the spectrum. H5 and H7 would likely appear as sharp singlets (or very narrow doublets due to para-coupling), and H4 would be a doublet. This is starkly different from the target's d, dd, and s pattern.

  • Potential Isomer 3: 3-Iodo-7-methyl-1H-indazole:

    • Aromatic Signals: Three signals forming an AMX system, similar to the 4-methyl isomer.

    • Distinguishing Pattern: Expect a doublet (H6), a triplet or doublet of doublets (H5), and a doublet (H4). Again, the absence of an aromatic singlet and the specific coupling constants would clearly differentiate it from the 5-methyl target.

Conclusion

The ¹H NMR spectrum of 3-Iodo-5-methyl-1H-indazole presents a unique and interpretable fingerprint. The predicted chemical shifts, and more importantly, the distinct splitting patterns of the aromatic protons (a doublet, a doublet of doublets, and a near-singlet), provide an unambiguous method for its structural confirmation. By employing a robust experimental protocol, particularly with DMSO-d₆ as the solvent to confirm the N1-H proton, researchers can confidently differentiate the target molecule from its potential regioisomers. This level of analytical rigor is indispensable for ensuring the integrity of chemical research and advancing the development of new indazole-based technologies.

References

  • Silva, A. M., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(3), 1473–1491. Available at: [Link]

  • Supporting Information for a Wiley-VCH publication. (2007). General Information. Retrieved from [Link]

  • Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17188-17197. Available at: [Link]

  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5675–5687. Available at: [Link]

  • Supporting Information for an RSC publication. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Tzvetkov, N. T., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. Retrieved from [Link]

  • Journal of Organic Chemistry. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • PubChem. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

Exploratory

The Indazole Scaffold and Substituent Effects in 13C NMR

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Iodo-5-methyl-1H-indazole For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Iodo-5-methyl-1H-indazole

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of molecular characterization. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule.[1][2] This guide offers a comprehensive examination of the 13C NMR analysis of 3-Iodo-5-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry.[3]

This document is structured to provide not just data, but a foundational understanding of the spectral features of this molecule. We will delve into the principles governing the chemical shifts, provide a detailed, field-proven experimental protocol, and present a predicted 13C NMR spectrum based on empirical data from closely related analogues and established substituent effects.

The 1H-indazole ring system is a bicyclic heteroaromatic structure where a benzene ring is fused to a pyrazole ring.[4] The chemical shift of each carbon atom in the indazole core is highly sensitive to its electronic environment. This environment is significantly modulated by the placement of substituents.[5][6] In 3-iodo-5-methyl-1H-indazole, two key substituents dictate the final appearance of the 13C NMR spectrum:

  • Iodine at C3: The iodine atom exerts a strong "heavy atom effect." Directly bonded carbons experience a significant upfield shift (to lower ppm values) due to spin-orbit coupling. This effect is a hallmark of iodo-substituted aromatic and heteroaromatic rings.

  • Methyl Group at C5: The methyl group is a weak electron-donating group. It influences the chemical shifts of the carbons in the benzene portion of the indazole ring, typically causing a downfield shift for the carbon it is attached to (ipso-carbon) and affecting the ortho, meta, and para positions to varying degrees.[7]

Understanding these fundamental effects is crucial for the accurate assignment of carbon signals.

Predicted 13C NMR Spectrum of 3-Iodo-5-methyl-1H-indazole

The molecular structure and standard numbering for the 1H-indazole ring are shown below to facilitate the discussion.

Caption: Molecular structure of 3-Iodo-5-methyl-1H-indazole with atom numbering.

The following table summarizes the predicted 13C NMR chemical shifts for 3-iodo-5-methyl-1H-indazole dissolved in DMSO-d6. The values are referenced to tetramethylsilane (TMS) at δ = 0.00 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3 ~95.0The direct attachment of iodine causes a very strong upfield shift (heavy atom effect). This value is based on data for 3-iodo-1H-indazole.[8]
C3a ~142.0This quaternary carbon is adjacent to the pyrazole nitrogen and part of the fused ring system. Its shift is relatively unaffected by the C5-methyl group.
C4 ~129.0The methyl group at C5 is ortho to C4, typically causing a minor shift.
C5 ~132.0This is the ipso-carbon attached to the methyl group, leading to a downfield shift of approximately 8-10 ppm compared to the unsubstituted position.
C6 ~122.0The methyl group at C5 is ortho to C6, causing a slight upfield shift.
C7 ~111.0The methyl group at C5 is meta to C7, resulting in a negligible effect on its chemical shift.
C7a ~121.5This quaternary carbon is part of the benzene ring and is relatively insensitive to the distant methyl substituent.
-CH3 ~21.0This is a typical chemical shift for a methyl group attached to an aromatic ring.[7]

Experimental Protocol for 13C NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following section details the necessary steps for sample preparation and instrument setup.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d6 (DMSO-d6) is highly recommended for indazole derivatives as it readily dissolves them and allows for the potential observation of the exchangeable N-H proton in 1H NMR.[9]

  • Concentration : Accurately weigh and dissolve approximately 10-20 mg of 3-iodo-5-methyl-1H-indazole in 0.6-0.7 mL of the deuterated solvent. The solution should be transferred to a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is the standard reference for 13C NMR (δ = 0.00 ppm). While modern spectrometers can reference the residual solvent peak, adding a small amount of TMS can be done for precise referencing.[9]

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the acquisition of a standard proton-decoupled 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample in 0.6-0.7 mL DMSO-d6 prep2 Transfer to 5 mm NMR Tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock and Shim (Tune magnetic field homogeneity) acq1->acq2 acq3 Acquire Proton-Decoupled 13C Spectrum acq2->acq3 acq4 Set acquisition parameters: Pulse Angle (e.g., 45°) Relaxation Delay (e.g., 2s) Scans (e.g., 1024+) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (Solvent or TMS at 0.0 ppm) proc3->proc4 end end proc4->end Final Spectrum for Analysis

Sources

Foundational

solubility of 3-Iodo-5-methyl-1H-indazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Iodo-5-methyl-1H-indazole in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 3-Iodo-5-methyl-1H-indazole Indazo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Iodo-5-methyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Iodo-5-methyl-1H-indazole

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] This core structure is a well-established pharmacophore found in a variety of biologically active molecules, including anti-cancer agents and non-steroidal anti-inflammatory drugs.[1][3] The subject of this guide, 3-iodo-5-methyl-1H-indazole (C₈H₇IN₂), possesses key structural features that influence its physicochemical properties, including its solubility.[4] The presence of the indazole core, a methyl group at the 5-position, and an iodine atom at the 3-position all contribute to its overall polarity, hydrogen bonding capacity, and molecular weight (258.06 g/mol ), which in turn dictate its behavior in different solvent systems.[4]

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6] This principle is a reflection of the intermolecular forces at play between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces to consider are:

  • Van der Waals Forces: Weak, short-range electrostatic attractions between molecules.

  • Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as nitrogen or oxygen).

The molecular structure of 3-iodo-5-methyl-1H-indazole suggests a molecule of moderate polarity. The indazole ring system itself is polar due to the presence of two nitrogen atoms. The iodine atom is large and polarizable, contributing to van der Waals forces. The methyl group is nonpolar. The N-H bond in the pyrazole ring allows the molecule to act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.

Predicted Solubility of 3-Iodo-5-methyl-1H-indazole in Common Organic Solvents

Based on the structural analysis, we can predict the likely solubility of 3-iodo-5-methyl-1H-indazole in various classes of organic solvents. These predictions should be experimentally verified.

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the N-H and nitrogen atoms of the indazole ring, facilitating dissolution.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), AcetoneHigh to ModerateThese solvents are polar and can engage in dipole-dipole interactions. Solvents like DMF and DMSO are excellent solubilizers for a wide range of organic molecules. Solubility in acetone and ACN may be more moderate.
Nonpolar Solvents Hexane, Toluene, Dichloromethane (DCM)Low to ModerateThe nonpolar methyl group and the large, polarizable iodine atom may allow for some interaction with nonpolar solvents. However, the overall polarity of the indazole ring system will likely limit solubility in highly nonpolar solvents like hexane. Solubility is expected to be higher in toluene and DCM due to their ability to engage in some polar and van der Waals interactions.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of 3-iodo-5-methyl-1H-indazole.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in a range of solvents.

Methodology:

  • Preparation: Dispense approximately 1-2 mg of 3-iodo-5-methyl-1H-indazole into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add the selected organic solvent dropwise (approximately 0.1 mL per drop) from a pipette or burette.

  • Observation: After each addition, cap the tube and vortex or shake vigorously for 10-20 seconds.[5][7] Observe the mixture for signs of dissolution.

  • Categorization: Classify the solubility as:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve.

G cluster_0 Qualitative Solubility Workflow A 1. Weigh ~1-2 mg of Compound B 2. Add Solvent Dropwise A->B C 3. Vortex/Shake B->C D 4. Observe for Dissolution C->D E 5. Classify Solubility D->E

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

This is a classic and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[8]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-iodo-5-methyl-1H-indazole to a known volume of the desired solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

    • Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

    • Quantify the concentration of the compound in the diluted sample against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

G cluster_1 Quantitative Solubility (Shake-Flask) A 1. Add Excess Solute to Solvent B 2. Equilibrate (Shake/Rotate) A->B C 3. Separate Phases (Settle/Centrifuge) B->C D 4. Withdraw Supernatant Aliquot C->D E 5. Dilute Aliquot D->E F 6. Analyze (HPLC/UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: Workflow for quantitative solubility determination.

Safety Precautions

When handling 3-iodo-5-methyl-1H-indazole and organic solvents, it is crucial to adhere to standard laboratory safety procedures.[9][10] This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for 3-iodo-5-methyl-1H-indazole and each solvent for specific handling and disposal information.[9][10]

Conclusion

While specific, published quantitative solubility data for 3-iodo-5-methyl-1H-indazole is scarce, a thorough understanding of its molecular structure and the principles of solubility allows for informed predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and practical, step-by-step protocols for researchers to confidently and accurately determine the solubility profile of this compound. The experimental data generated will be invaluable for the advancement of research and development activities involving 3-iodo-5-methyl-1H-indazole.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 11, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 11, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026, from [Link]

  • CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solubility of organic compounds (video) | Khan Academy. (n.d.). Retrieved January 11, 2026, from [Link]

  • methyl 3-iodo-1H-indazole-5-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-Iodo-1H-indazole | C7H5IN2 | CID 21894739 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5-Iodo-1-methyl-1H-indazole | CAS 1072433-59-0 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 11, 2026, from [Link]

  • Indazole - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 3-Iodo-5-methyl-1H-indazole

Introduction: 3-Iodo-5-methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its utility lies in the strategic placement of the iodo-substituent at the C3 position, which...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Iodo-5-methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its utility lies in the strategic placement of the iodo-substituent at the C3 position, which serves as a versatile handle for introducing molecular complexity through cross-coupling reactions like Suzuki and Heck couplings.[1] The indazole core itself is a privileged scaffold, present in numerous pharmacologically active agents, including kinase inhibitors for cancer therapy.[2][3][4] However, the successful application of this reagent in complex, multi-step syntheses is contingent upon its purity and stability. This guide provides a comprehensive analysis of the factors governing the stability of 3-Iodo-5-methyl-1H-indazole, outlines field-proven storage and handling protocols, and details a robust experimental workflow for its stability assessment.

Core Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential before delving into its stability. 3-Iodo-5-methyl-1H-indazole is a solid at room temperature, and its key identifiers and safety warnings are summarized below.[5]

Table 1: Physicochemical and Safety Data for 3-Iodo-5-methyl-1H-indazole

PropertyValueSource(s)
CAS Number 885518-92-3[6][7]
Molecular Formula C₈H₇IN₂[8]
Molecular Weight 258.06 g/mol [7][8]
Appearance Solid[5]
Purity (Typical) ≥95% - 97%[7][8]
GHS Pictogram GHS07: Exclamation Mark[7][9]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]

The structure of 3-Iodo-5-methyl-1H-indazole, like other indazoles, exists in tautomeric forms. The 1H-tautomer, where the proton is on the N1 nitrogen, is thermodynamically more stable than the 2H-tautomer and is therefore the predominant form.[4][10][11]

cluster_molecule 3-Iodo-5-methyl-1H-indazole mol mol

Caption: Chemical structure of 3-Iodo-5-methyl-1H-indazole.

Chemical Stability Profile: Key Influencing Factors

The stability of 3-Iodo-5-methyl-1H-indazole is primarily influenced by its susceptibility to light, temperature, and atmospheric conditions. The inherent chemical reactivity of the iodo-substituted heterocyclic ring dictates these sensitivities.

  • Light Sensitivity (Photostability): The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. It is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, which can generate radical species. This photolytic degradation is a common pathway for iodo-substituted aromatic compounds.[12] The primary degradation product would be the de-iodinated parent molecule, 5-methyl-1H-indazole. This process not only consumes the starting material but can also introduce radical-initiated side reactions, compromising the integrity of subsequent synthetic steps. Therefore, protecting the compound from light is paramount.

  • Thermal Stability: While generally stable at ambient temperatures, excessive heat can accelerate degradation.[12] Indazole rings can be sensitive to harsh thermal conditions, which may lead to decomposition.[12] Storing the compound under refrigerated conditions significantly reduces the kinetic rate of any potential degradation reactions, preserving its long-term integrity.

  • Atmospheric Sensitivity (Oxygen & Moisture): The indazole ring, with its electron-rich nitrogen atoms, can be susceptible to oxidation, especially over long-term storage. An inert atmosphere (e.g., argon or nitrogen) displaces oxygen, mitigating oxidative degradation pathways. While the compound is not reported to be acutely sensitive to moisture, as a standard practice for fine chemicals, storage in a dry environment is recommended to prevent potential hydrolysis or adsorption of water, which could affect weighing accuracy and reaction stoichiometry.[13]

  • pH and Chemical Incompatibility: Indazole rings can exhibit sensitivity to strong acids or bases, which may catalyze decomposition or unwanted side reactions.[12] The compound should not be stored in proximity to strong oxidizing agents.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to ensure the compound's quality over time. These protocols are derived from supplier recommendations and an understanding of the underlying chemical principles.[5][9]

Table 2: Recommended Storage and Handling Conditions

ConditionProtocolRationale
Long-Term Storage 2-8°C, in a dark place, under an inert atmosphere. Refrigeration minimizes kinetic degradation.[5] Darkness prevents photolytic cleavage of the C-I bond.[12] An inert atmosphere prevents oxidation.[9]
Short-Term Storage Store in a tightly sealed container inside a desiccator at room temperature, away from direct light.Suitable for material that will be used within a few days. The primary focus is on preventing moisture uptake and light exposure.
Container Use amber glass vials or bottles with tight-fitting, inert caps.Amber glass effectively blocks UV light. A tight seal prevents exposure to atmospheric oxygen and moisture.
Handling Handle in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).[14] Avoid creating dust.Protects the researcher from inhalation or skin contact, in line with the compound's hazard statements (H315, H319, H335).[7]

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for developing appropriate analytical methods to monitor stability. The most probable degradation route is photodecomposition.

parent 3-Iodo-5-methyl-1H-indazole product 5-methyl-1H-indazole parent->product UV Light (hν) C-I Bond Cleavage radical Iodine Radical (I•) parent->radical

Caption: Proposed primary degradation pathway via photolysis.

This de-iodination reaction would be readily detectable by chromatographic methods such as HPLC or LC-MS, where a new peak corresponding to 5-methyl-1H-indazole (MW: 132.16) would appear with a significantly shorter retention time than the parent iodo-compound.

Experimental Protocol for Stability Assessment: A Forced Degradation Study

To empirically validate stability and identify potential degradants, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions harsher than those it would typically encounter during storage or use.

Methodology:

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of 3-Iodo-5-methyl-1H-indazole in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂.

    • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to a controlled source of UV light (e.g., 254 nm) in a photostability chamber.

    • Control Sample: Keep an aliquot of the stock solution under recommended storage conditions (2-8°C, dark).

  • Incubation and Sampling:

    • Incubate all samples for a defined period (e.g., 24, 48, or 72 hours), collecting time-point samples as needed.

  • Sample Quenching and Analysis:

    • Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including controls) to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile, with UV detection).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

    • Identify and quantify any significant degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structure of unknown degradants.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (60°C) start->therm photo Photolytic (UV Light) start->photo incubate Incubate & Sample acid->incubate base->incubate oxid->incubate therm->incubate photo->incubate quench Quench / Neutralize incubate->quench hplc Analyze by HPLC-UV/MS quench->hplc end Assess Degradation & Identify Products hplc->end

Caption: Experimental workflow for a forced degradation study.

Conclusion

3-Iodo-5-methyl-1H-indazole is a robust synthetic intermediate when stored and handled correctly. Its primary liabilities are sensitivity to light and, to a lesser extent, oxygen and elevated temperatures. The cornerstone of maintaining its integrity lies in a simple yet strict protocol: store refrigerated (2-8°C), under an inert atmosphere, and rigorously protected from light. By adhering to these guidelines and employing stability-indicating analytical methods, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic endeavors involving this valuable compound.

References

  • Chemsrc. CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid.[Link]

  • PubChem. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589.[Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.[Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[Link]

  • Organic Chemistry Portal. Indazole synthesis.[Link]

  • Google Patents.WO2006048745A1 - Methods for preparing indazole compounds.
  • PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.[Link]

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

Sources

Foundational

The Versatile Carbon-Iodine Bond: A Technical Guide to the Reactivity of 3-Iodo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocyclic system is paramount for the development of novel drug candidates. Among the various synthetic handles available, the carbon-iodine bond at the C-3 position of the indazole ring offers a versatile and highly reactive site for molecular elaboration. This in-depth technical guide focuses on the reactivity of the carbon-iodine bond in a key building block, 3-iodo-5-methyl-1H-indazole , providing a comprehensive overview of its synthetic utility in modern drug discovery.

This guide will delve into the key palladium-catalyzed cross-coupling reactions that leverage the C-I bond's reactivity, offering insights into reaction mechanisms, practical experimental protocols, and the critical role of reaction parameters.

The Nature of the C-I Bond in 3-Iodo-5-methyl-1H-indazole: A Gateway to Molecular Diversity

The carbon-iodine bond is the least stable among the carbon-halogen bonds, making it an excellent leaving group in a variety of chemical transformations. In the context of 3-iodo-5-methyl-1H-indazole, the iodine atom at the electron-deficient C-3 position is primed for participation in catalytic cycles, particularly those involving transition metals like palladium.[1] The presence of the methyl group at the C-5 position can subtly influence the electronic properties of the indazole ring system.

A critical consideration for reactions at the C-3 position is the acidic proton on the N-1 of the indazole ring. This proton can interfere with many catalytic systems, leading to side reactions or catalyst deactivation.[2] Therefore, N-protection is often a crucial first step to ensure efficient and clean transformations. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[2]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The reactivity of the C-I bond in 3-iodo-5-methyl-1H-indazole is most effectively exploited in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the synthesis of complex organic molecules and are indispensable tools in drug discovery. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-M Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are valuable precursors for various heterocyclic systems and pharmacologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] For 3-iodoindazoles, N-protection is generally recommended for successful Sonogashira coupling.[3][4]

Representative Experimental Protocol: Sonogashira Coupling of N-protected 3-Iodo-5-methyl-1H-indazole

This protocol is adapted from established procedures for related 3-iodoindazoles and serves as a general guideline.[1][5]

Reagent Molar Equiv. Purpose
N-protected 3-iodo-5-methyl-1H-indazole1.0Aryl halide substrate
Terminal Alkyne1.1 - 1.5Coupling partner
PdCl₂(PPh₃)₂0.02 - 0.05Palladium catalyst
Copper(I) Iodide (CuI)0.05 - 0.10Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0Base and solvent
Anhydrous Solvent (e.g., DMF, THF)-Reaction medium

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected 3-iodo-5-methyl-1H-indazole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-5-methyl-1H-indazole derivative.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for the formation of C-C bonds between an organoboron compound and an organic halide.[6] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted aromatic compounds. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[7] While some Suzuki-type vinylations have been reported to proceed with unprotected 3-iodoindazoles, N-protection is often beneficial for broader substrate scope and improved yields.[2]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-1H-indazole

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-iodo-5-methyl-1H-indazole, which may require optimization for specific substrates.[2][7]

Reagent Molar Equiv. Purpose
3-Iodo-5-methyl-1H-indazole (N-protected or unprotected)1.0Aryl halide substrate
Arylboronic Acid or Ester1.2 - 2.0Coupling partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂0.02 - 0.06Palladium catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0Activates boronic acid
Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)-Reaction medium

Step-by-Step Methodology:

  • In a reaction vessel, combine the 3-iodo-5-methyl-1H-indazole, arylboronic acid or ester, palladium catalyst, and base.

  • Add the solvent system. For reactions with boronic acids, a mixture of an organic solvent and water is typically used.

  • De-gas the reaction mixture by bubbling an inert gas through the solution or by freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • After completion, cool the mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-aryl-5-methyl-1H-indazole.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions Aryl_Iodide 3-Iodo-5-methyl-1H-indazole Solvent Solvent (e.g., Dioxane/H2O) Aryl_Iodide->Solvent Boronic_Acid Ar-B(OH)2 Boronic_Acid->Solvent Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Solvent Base Base (e.g., K2CO3) Base->Solvent Temperature Heat (80-120 °C) Solvent->Temperature Workup Aqueous Workup & Extraction Temperature->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-5-methyl-1H-indazole Purification->Product

Heck Reaction: Vinylation of the Indazole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] This reaction is a powerful tool for the synthesis of substituted alkenes. For 3-iodoindazoles, the Heck reaction allows for the introduction of vinyl groups at the C-3 position, which can serve as versatile synthetic intermediates. Similar to other cross-coupling reactions, N-protection of the indazole is often necessary to achieve good yields and avoid side reactions.[9]

Representative Experimental Protocol: Heck Reaction of N-protected 3-Iodo-5-methyl-1H-indazole

This protocol is a general guideline based on Heck reactions of related 3-iodoindazoles.[9][10]

Reagent Molar Equiv. Purpose
N-protected 3-iodo-5-methyl-1H-indazole1.0Aryl halide substrate
Alkene (e.g., methyl acrylate, styrene)1.2 - 2.0Coupling partner
Pd(OAc)₂ or PdCl₂(PPh₃)₂0.02 - 0.05Palladium catalyst
Phosphine Ligand (e.g., P(o-tol)₃, PPh₃)0.04 - 0.10Stabilizes catalyst
Base (e.g., Et₃N, DIPEA, K₂CO₃)2.0 - 3.0Neutralizes HX byproduct
Anhydrous Solvent (e.g., DMF, Acetonitrile)-Reaction medium

Step-by-Step Methodology:

  • In a sealed tube or Schlenk flask under an inert atmosphere, combine the N-protected 3-iodo-5-methyl-1H-indazole, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent and the base.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 3-vinyl-5-methyl-1H-indazole derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11][12] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[12] The choice of ligand is often critical for the success of the reaction.[12]

Representative Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-5-methyl-1H-indazole

This protocol is a general procedure that may require optimization for specific amine coupling partners.[12]

Reagent Molar Equiv. Purpose
3-Iodo-5-methyl-1H-indazole (N-protected)1.0Aryl halide substrate
Amine (primary or secondary)1.1 - 1.5Coupling partner
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Palladium pre-catalyst
Phosphine Ligand (e.g., Xantphos, BINAP)0.02 - 0.10Stabilizes catalyst
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)1.5 - 2.5Deprotonates amine
Anhydrous Solvent (e.g., Toluene, Dioxane)-Reaction medium

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the N-protected 3-iodo-5-methyl-1H-indazole, the amine, and the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 3-amino-5-methyl-1H-indazole derivative.

Structural Elucidation: Spectroscopic Data of 3-Iodo-5-methyl-1H-indazole and its Derivatives

The characterization of 3-iodo-5-methyl-1H-indazole and its reaction products relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for 3-iodo-5-methyl-1H-indazole is not extensively published, predicted data and data from closely related analogs can provide valuable insights.

Predicted Spectroscopic Data for 3-Iodo-5-methyl-1H-indazole:

Technique Predicted Data
¹H NMR (DMSO-d₆, ppm)δ ~13.5 (br s, 1H, NH), ~7.5 (s, 1H), ~7.3 (d, 1H), ~7.1 (d, 1H), ~2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, ppm)Not readily available
Mass Spec. (m/z)[M+H]⁺: 259.0

Note: These are predicted values and may differ from experimental results. For a related compound, 3-iodo-6-methyl-5-nitro-1H-indazole, the predicted ¹H NMR in DMSO-d₆ shows signals at δ ~13.9 (br s, 1H), ~8.6 (s, 1H), ~7.8 (s, 1H), and ~2.6 (s, 3H).[13]

Conclusion

The carbon-iodine bond in 3-iodo-5-methyl-1H-indazole is a highly valuable and reactive functional group that serves as a cornerstone for the synthesis of a diverse array of functionalized indazole derivatives. Through palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, researchers can efficiently introduce a wide range of substituents at the C-3 position. The judicious choice of reaction conditions, including catalyst, ligand, base, and the strategic use of N-protection, is crucial for achieving high yields and selectivity. This guide provides a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of 3-iodo-5-methyl-1H-indazole in their quest for novel and impactful therapeutic agents.

References

  • BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Wiley-VCH. (2007).
  • BenchChem. (2025).
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • ChemicalBook. (n.d.). 3-IODO-5-METHYL (1H)INDAZOLE synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Methods for preparing indazole compounds. (2006).
  • Al-Zoubi, R. M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2953. [Link]

  • The Royal Society of Chemistry. (2014).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
  • American Chemical Society. (2024).
  • The University of Groningen research portal. (n.d.).
  • Cernak, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(33), 13021–13034. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Dalmás, V., et al. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 3-12. [Link]

  • Kappe, C. O., et al. (2012). Flow Chemistry: Sonogashira Coupling. Aust. J. Chem., 65, 1577-1582.
  • Pouységu, L., et al. (2010). Promoting Intermolecular C–N Bond Formation under the Auspices of Iodine(III).
  • Royal Society of Chemistry. (2021).
  • YouTube. (2025).
  • Yue, D., et al. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(5), 1065–1087. [Link]

  • The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • Semantic Scholar. (n.d.). C-N bond forming cross-coupling reactions: an overview.

Sources

Exploratory

The Lynchpin of Innovation: 3-Iodo-5-methyl-1H-indazole as a Strategic Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recogn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide delves into the strategic importance of a key, yet specialized, building block: 3-Iodo-5-methyl-1H-indazole . While specific literature on this exact isomer is nascent, this document synthesizes field-proven insights from closely related analogues and foundational chemical principles to provide a comprehensive technical resource. We will explore its synthesis, physicochemical properties, and its pivotal role as a synthetic intermediate. Detailed, validated protocols for its utilization in robust carbon-carbon and carbon-nitrogen bond-forming reactions are provided, underscoring its utility in the rapid generation of diverse molecular libraries for drug discovery.

The Indazole Core: A Proven Pharmacophore

Indazole derivatives are integral to modern drug development, exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Their bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with various biological targets, notably protein kinases.[4][5] The strategic functionalization of the indazole nucleus is paramount in modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.

The subject of this guide, 3-Iodo-5-methyl-1H-indazole, is a prime example of a strategically functionalized indazole. The iodine atom at the C3 position serves as a versatile synthetic handle, amenable to a host of transition metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities, a crucial advantage in structure-activity relationship (SAR) studies. The methyl group at the C5 position, in turn, can influence the molecule's electronic properties and provide a vector for exploring specific interactions within a biological target's binding site.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway: Iodination of 5-methyl-1H-indazole

The most direct approach involves the electrophilic iodination of the commercially available precursor, 5-methyl-1H-indazole. The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.[6]

Experimental Protocol: Synthesis of 3-Iodo-5-methyl-1H-indazole

  • Materials:

    • 5-methyl-1H-indazole

    • Iodine (I₂)

    • Potassium Hydroxide (KOH)

    • Dimethylformamide (DMF)

    • Aqueous Sodium Thiosulfate (Na₂S₂O₃)

    • Aqueous Potassium Carbonate (K₂CO₃)

    • Diethyl ether

  • Procedure:

    • To a solution of 5-methyl-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

    • Prepare a solution of iodine (1.5 equiv.) in DMF and add it dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 3 hours, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. A precipitate is expected to form.

    • Filter the solid, wash with water, and dry under vacuum to yield 3-Iodo-5-methyl-1H-indazole.[7]

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of 3-Iodo-5-methyl-1H-indazole.

PropertyPredicted Value
Molecular FormulaC₈H₇IN₂
Molecular Weight258.06 g/mol
AppearanceOff-white to light yellow solid
SolubilitySoluble in DMF, DMSO, and chlorinated solvents
Melting Point>150 °C (decomposed)

The Synthetic Utility: A Gateway to Molecular Diversity

The iodine atom at the C3 position is the key to the synthetic versatility of 3-Iodo-5-methyl-1H-indazole. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][8]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and vinyl-substituted indazoles.[9][10] This reaction's tolerance of a wide range of functional groups makes it particularly valuable in the synthesis of complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-1H-indazole

  • Materials:

    • 3-Iodo-5-methyl-1H-indazole (1.0 equiv.)

    • Aryl or vinyl boronic acid/ester (1.5 equiv.)

    • PdCl₂(dppf) (0.05 equiv.)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

    • 1,4-Dioxane/Water (4:1)

  • Procedure:

    • To a reaction vessel, add 3-Iodo-5-methyl-1H-indazole, the boronic acid/ester, PdCl₂(dppf), and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

    • Add the dioxane/water solvent mixture.

    • Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.[7][8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][12][13] This reaction allows for the coupling of 3-Iodo-5-methyl-1H-indazole with a wide array of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-5-methyl-1H-indazole

  • Materials:

    • 3-Iodo-5-methyl-1H-indazole (1.0 equiv.)

    • Amine (1.2 equiv.)

    • Pd₂(dba)₃ (0.02 equiv.)

    • Xantphos (0.04 equiv.)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

    • Anhydrous Toluene

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 3-Iodo-5-methyl-1H-indazole, the amine, Pd₂(dba)₃, Xantphos, and cesium carbonate.

    • Add anhydrous toluene.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography.[12]

N-Functionalization: Exploring Chemical Space

The indazole nitrogen atoms (N1 and N2) provide additional sites for functionalization, most commonly through N-alkylation and N-arylation. The regioselectivity of these reactions is highly dependent on the reaction conditions.[14]

N-alkylation can significantly impact the biological activity and physicochemical properties of indazole derivatives.[14]

Experimental Protocol: N1-Selective Alkylation of 3-Iodo-5-methyl-1H-indazole

  • Materials:

    • 3-Iodo-5-methyl-1H-indazole (1.0 equiv.)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv.)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry flask under an inert atmosphere, add 3-Iodo-5-methyl-1H-indazole and dissolve in anhydrous THF.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

    • Stir at 0 °C for 30 minutes.

    • Slowly add the alkyl halide at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography to isolate the N1-alkylated product.[14]

N-arylation introduces aryl or heteroaryl groups at the nitrogen, which is a common strategy in the development of kinase inhibitors.[15][16]

Experimental Protocol: Copper-Catalyzed N-Arylation of 3-Iodo-5-methyl-1H-indazole

  • Materials:

    • 3-Iodo-5-methyl-1H-indazole (1.0 equiv.)

    • Aryl iodide or bromide (1.5 equiv.)

    • Copper(I) Iodide (CuI) (0.1 equiv.)

    • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 equiv.)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

    • Anhydrous Dioxane

  • Procedure:

    • In a sealed tube, combine 3-Iodo-5-methyl-1H-indazole, the aryl halide, CuI, the diamine ligand, and K₃PO₄.

    • Add anhydrous dioxane.

    • Seal the tube and heat the reaction mixture to 110 °C for 24-48 hours.

    • After cooling, dilute with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify by column chromatography.[17]

Visualizing the Synthetic Workflows

To further clarify the synthetic transformations discussed, the following diagrams illustrate the key reaction pathways.

Suzuki_Miyaura_Coupling Indazole 3-Iodo-5-methyl-1H-indazole Catalyst PdCl₂(dppf), K₂CO₃ Indazole->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 3-Aryl/Vinyl-5-methyl-1H-indazole Catalyst->Product Dioxane/H₂O, 80-100 °C Buchwald_Hartwig_Amination Indazole 3-Iodo-5-methyl-1H-indazole Catalyst Pd₂(dba)₃, Xantphos, Cs₂CO₃ Indazole->Catalyst Amine R¹R²NH Amine->Catalyst Product 3-(R¹R²N)-5-methyl-1H-indazole Catalyst->Product Toluene, 100-120 °C

Caption: Buchwald-Hartwig C-N bond formation.

N_Alkylation_Arylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation Indazole_A 3-Iodo-5-methyl-1H-indazole Reagents_A R-X, NaH Indazole_A->Reagents_A Product_A 1-Alkyl-3-iodo-5-methyl-1H-indazole Reagents_A->Product_A THF, 0 °C to RT Indazole_B 3-Iodo-5-methyl-1H-indazole Reagents_B Ar-X, CuI, Ligand, Base Indazole_B->Reagents_B Product_B 1-Aryl-3-iodo-5-methyl-1H-indazole Reagents_B->Product_B Dioxane, 110 °C

Caption: N-Functionalization of the indazole core.

Conclusion and Future Outlook

3-Iodo-5-methyl-1H-indazole stands as a highly valuable and versatile synthetic intermediate for the construction of novel indazole-based compounds. Its strategic placement of a reactive iodine handle and a methyl group allows for systematic and efficient exploration of chemical space in drug discovery programs. The robust and well-established cross-coupling and N-functionalization methodologies detailed in this guide provide a solid foundation for the synthesis of diverse libraries of potential therapeutic agents. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-designed building blocks will be paramount to the successful and timely delivery of new medicines.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
  • Benchchem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • Wikipedia. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • RSC Publishing. (2021).
  • Benchchem. (2025). discovery and history of 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (2025).
  • PubMed. (n.d.).
  • Benchchem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Benchchem. (2025).
  • Journal of the American Chemical Society. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Foundational

Strategic Utilization of 3-Iodo-5-methyl-1H-indazole in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemistry Professionals Abstract The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] This guide provides an in-depth technical analysis of a particularly valuable derivative, 3-iodo-5-methyl-1H-indazole. We will explore its strategic importance, synthesis, and reactivity, with a focus on its application as a versatile building block in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols for its effective utilization in the synthesis of novel molecular entities, particularly kinase inhibitors.[3]

The Strategic Value of the 3-Iodo-5-methyl-1H-indazole Scaffold

The indazole heterocycle is a bioisostere of indole, capable of engaging in crucial hydrogen bonding interactions with biological targets.[4][5] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][6] The specific substitution pattern of 3-iodo-5-methyl-1H-indazole imparts a unique combination of strategic advantages for medicinal chemists.

  • The 5-Methyl Group: This small alkyl substituent can significantly influence the molecule's physicochemical properties. It can enhance metabolic stability by blocking a potential site of oxidation, modulate lipophilicity to improve cell permeability, and establish productive van der Waals interactions within a target's binding pocket, often leading to improved potency.[3]

  • The 3-Iodo Group: The iodine atom at the C-3 position is the key to the scaffold's synthetic versatility. It serves as an exceptionally effective leaving group in a variety of palladium-catalyzed cross-coupling reactions.[7][8] This allows for the late-stage, controlled introduction of diverse chemical moieties, making it an ideal building block for constructing compound libraries and performing detailed Structure-Activity Relationship (SAR) studies.[6] The carbon-iodine bond is the most reactive of the carbon-halogen bonds (I > Br > Cl) in the crucial oxidative addition step of these catalytic cycles, often enabling milder reaction conditions and broader substrate scope.[9]

Synthesis and Characterization

The most direct and common method for preparing 3-iodo-5-methyl-1H-indazole is through the electrophilic iodination of the parent 5-methyl-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution.[8]

Protocol 2.1: Synthesis of 3-Iodo-5-methyl-1H-indazole

This protocol describes the C-3 iodination of 5-methyl-1H-indazole. The reaction relies on the in-situ deprotonation of the indazole nitrogen by a base, which activates the heterocyclic ring towards electrophilic attack by molecular iodine.[10]

Materials:

  • 5-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-methyl-1H-indazole (1.0 eq).

  • Dissolve the starting material in DMF.

  • Add potassium hydroxide (2.0 eq) to the solution and stir for 15 minutes at room temperature. The base is crucial for deprotonating the indazole, increasing its nucleophilicity.

  • Slowly add a solution of iodine (1.2 eq) in DMF to the reaction mixture. The reaction is typically exothermic.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a beaker of cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-iodo-5-methyl-1H-indazole.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Purification & Product SM1 5-methyl-1H-indazole React 1. Dissolve & Deprotonate 2. Add Iodine Solution 3. Stir @ RT, 4-6h SM1->React SM2 Iodine (I₂) SM2->React SM3 KOH, DMF SM3->React Workup 1. Quench with Water 2. Ethyl Acetate Extraction 3. Wash & Dry React->Workup Purify Flash Column Chromatography Workup->Purify Product 3-Iodo-5-methyl-1H-indazole Purify->Product

Workflow for the synthesis of 3-iodo-5-methyl-1H-indazole.
Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to light brown solid
Predicted ¹H NMR Signals corresponding to aromatic and methyl protons
Mass Spec (m/z) [M+H]⁺: 258.97

Key Transformations for Library Development

The true power of 3-iodo-5-methyl-1H-indazole lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These transformations are the workhorses of modern medicinal chemistry, enabling the rapid and efficient construction of diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used method for forming biaryl and heteroaryl-aryl linkages.[11] Its tolerance of a wide range of functional groups and the general stability of the required boronic acid reagents make it indispensable for drug discovery.[12]

G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-I Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)Ln-R' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R' PdII_Boronate->Product ArylIodide Ar-I ArylIodide->PdII_Aryl BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Boronate Base Base Base->PdII_Aryl

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Suzuki-Miyaura Coupling

Materials:

  • 3-Iodo-5-methyl-1H-indazole (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[11]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)[13]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 3-iodo-5-methyl-1H-indazole, the boronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.[9]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[14] This reaction is invaluable for introducing linear, rigid linkers or pharmacophores into a molecule. For 3-iodoindazoles, N-protection is often crucial for successful coupling, as the unprotected N-H can interfere with the catalytic cycle.[15]

Protocol 3.2.1: Sonogashira Coupling of N-Protected Indazole

Materials:

  • N-protected 3-iodo-5-methyl-1H-indazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper (I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the N-protected indazole, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture (typically 50-80 °C) and stir until completion (monitor by TLC or LC-MS).[16]

  • Work-up: Cool the reaction, filter off the amine salt, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography. Subsequent deprotection of the nitrogen can be performed if required.

G Start N-Protected 3-Iodo-5-methyl-1H-indazole React 1. Add Pd/Cu catalysts 2. Add Base & Alkyne 3. Heat & Monitor Start->React Workup 1. Cool & Filter 2. Solvent Extraction 3. Wash & Dry React->Workup Purify Column Chromatography Workup->Purify Product1 N-Protected 3-Alkynyl-5-methyl-1H-indazole Purify->Product1 Deprotect Deprotection Step (e.g., TFA for Boc) Product1->Deprotect Product2 3-Alkynyl-5-methyl-1H-indazole Deprotect->Product2

General workflow for Sonogashira coupling and deprotection.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[17][18] The reaction couples an aryl halide with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[19][20]

Protocol 3.3.1: Buchwald-Hartwig Amination

Materials:

  • 3-Iodo-5-methyl-1H-indazole (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)[20]

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry, inert-atmosphere glovebox or Schlenk flask, add the palladium pre-catalyst, ligand, and base.

  • Add the 3-iodo-5-methyl-1H-indazole and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete (monitor by LC-MS).

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Application in Kinase Inhibitor Drug Discovery

The indazole scaffold is a prominent feature in numerous FDA-approved and investigational kinase inhibitors, such as Pazopanib and Axitinib.[4][21] Kinases are a critical class of targets in oncology, and the 3-aminoindazole moiety, in particular, is known to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[22] 3-Iodo-5-methyl-1H-indazole is an ideal starting point for developing such inhibitors.

Table 2: Examples of Indazole-Based Kinase Inhibitors & Scaffolds
Compound/ScaffoldTarget Kinase(s)Reported Activity (IC₅₀)Citation(s)
3-Aryl-indazole derivativesPan-Trk0.3 - 73 nM[3]
Indazole-3-carboxamidesGSK-3β0.004 µM[3]
3-Amino-1H-indazol-6-yl-benzamidesFLT3, PDGFRα, KitSingle-digit nM EC₅₀[22]
Substituted Indazole DerivativesAurora Kinases A/BSub-micromolar[23]
Indazole Derivative 9u FGFR13.3 nM[24]

The general strategy involves using Buchwald-Hartwig amination to install a core amine at the 3-position, followed by further elaboration. Alternatively, Suzuki or Sonogashira couplings can be used to explore the "back pocket" of the ATP-binding site, attaching various aryl or alkynyl groups to probe for additional binding interactions and enhance selectivity.

G cluster_sar Hypothetical SAR Exploration cluster_r R Group at C-3 Start 3-Iodo-5-methyl-1H-indazole R1 Small Aryl (e.g., Phenyl) Potency: ++ Start->R1 Suzuki Coupling R2 Substituted Aryl (e.g., Methoxy-phenyl) Potency: +++ Selectivity: + R1->R2 Modify R' R3 Bulky Heteroaryl (e.g., Pyridyl-piperazine) Potency: ++++ Selectivity: +++ R2->R3 Modify R'

Hypothetical SAR pathway using the 3-iodo-indazole scaffold.

Conclusion and Future Perspectives

3-Iodo-5-methyl-1H-indazole is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed methyl group offers metabolic and binding advantages, while the highly reactive 3-iodo handle provides a gateway to immense chemical diversity through robust and reliable cross-coupling chemistry. By mastering the transformations detailed in this guide, medicinal chemists can efficiently navigate complex SAR landscapes, optimize lead compounds, and ultimately shorten the timeline for developing novel therapeutics. Future applications will undoubtedly see this versatile building block incorporated into new modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), further cementing the role of the indazole scaffold in the future of medicine.

References

  • CoLab. (2023, August 4). Indazole as a privileged scaffold in drug discovery. (URL: )
  • Benchchem. Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. (URL: )
  • PubMed.
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: )
  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )
  • MDPI. (2020, April 20).
  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. (URL: )
  • ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (URL: )
  • Benchchem.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Iodo-1H-indazol-3-amine. (URL: )
  • Benchchem.
  • Chem-Impex.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Iodo-1H-indazole-3-carboxylic acid. (URL: )
  • National Institutes of Health (NIH).
  • PubMed Central. (2012, June 6). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (URL: )
  • ChemicalBook. 3-IODO-5-METHYL (1H)INDAZOLE synthesis. (URL: )
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. (URL: )
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (URL: )
  • Google Patents.
  • Wikipedia.
  • PubMed. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (URL: )
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. (URL: )
  • Google Patents. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-. (URL: )
  • Benchchem. comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. (URL: )
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (URL: )
  • Wikipedia. Sonogashira coupling. (URL: )
  • PubMed Central. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (URL: )
  • Chemistry LibreTexts. (2023, June 30).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. (URL: )
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. (URL: )
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. (URL: )
  • PubChem.
  • Institute of Chemistry of Clermont-Ferrand.
  • Google Patents.
  • Benchchem. 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. (URL: )
  • PubMed. (2024, October 9).

Sources

Exploratory

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 3-Iodo-5-methyl-1H-indazole

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide delves into the discovery and history of 3-Iodo-5-methyl-1H-indazole, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and history of 3-Iodo-5-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While a singular, celebrated moment of discovery for this specific molecule is not documented, its emergence is a logical consequence of the systematic evolution of synthetic organic chemistry and the relentless pursuit of novel pharmacophores. This guide will therefore trace the historical development of indazole chemistry, from the initial synthesis of the parent scaffold to the nuanced strategies required for the regioselective introduction of iodo and methyl substituents.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, was first described by Emil Fischer.[1] Its structural resemblance to indole, a cornerstone of many biological signaling molecules, has rendered it a "privileged scaffold" in drug discovery.[2] This means that the indazole core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.[2]

The therapeutic potential of indazole derivatives is exemplified by approved drugs such as:

  • Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Axitinib: A potent and selective tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma.[3]

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy.

  • Benzydamine: A locally acting nonsteroidal anti-inflammatory drug with anesthetic and analgesic properties.

The versatility of the indazole ring lies in its multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of substituents such as halogens and alkyl groups is a key strategy in modulating the activity of indazole-based drug candidates.

A Historical Perspective on Indazole Synthesis

The journey to synthesizing specifically substituted indazoles like 3-Iodo-5-methyl-1H-indazole is built upon more than a century of developments in synthetic methodology.

Early Methods: Establishing the Core

Early syntheses of the indazole ring system often involved multi-step procedures with harsh reaction conditions. Some of the foundational methods include:

  • From o-Toluidine: One of the classical routes involves the diazotization of o-toluidine followed by a ring-closure reaction.[4]

  • From Isatin: This method involves the ring opening of isatin, followed by diazotization and reductive cyclization to form 1H-indazole-3-carboxylic acid.[4]

  • Jacobson Indazole Synthesis: This method involves the reduction of 2-ethyl-N-nitrosoaniline.

These early methods, while groundbreaking for their time, often lacked the efficiency and regioselectivity required for the synthesis of complex, highly substituted indazoles.

The Advent of Modern Synthetic Techniques

The latter half of the 20th century and the beginning of the 21st century saw the development of more sophisticated and versatile methods for indazole synthesis. These modern techniques offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity. Key advancements include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium catalysts has revolutionized the synthesis of a wide array of bi-aryl and heterocyclic compounds, including indazoles.

  • [3+2] Annulation Reactions: These reactions, involving the cycloaddition of a three-atom component and a two-atom component, provide a powerful tool for constructing the five-membered pyrazole ring of the indazole system.[5]

  • Metal-Free Synthesis: Driven by the principles of green chemistry, metal-free synthetic routes have gained prominence, offering more environmentally benign alternatives.[1]

This evolution of synthetic strategies has paved the way for the efficient and targeted synthesis of a vast library of indazole derivatives for biological screening.

The Strategic Introduction of Iodine and Methyl Groups

The synthesis of 3-Iodo-5-methyl-1H-indazole requires the precise placement of two key functional groups on the indazole core. The methodologies for achieving this are a testament to the control that modern synthetic chemistry can exert at the molecular level.

Synthesis of the 5-Methyl-1H-indazole Precursor

The journey towards 3-Iodo-5-methyl-1H-indazole logically begins with the synthesis of 5-methyl-1H-indazole. This can be achieved through various established methods, often starting from a substituted toluene derivative.

G 4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline 5-Methyl-1H-indazole 5-Methyl-1H-indazole 4-Methyl-2-nitroaniline->5-Methyl-1H-indazole 1. Diazotization 2. Reduction/Cyclization

A plausible synthetic route to 5-Methyl-1H-indazole.
Regioselective C3-Iodination: A Key Transformation

With the 5-methyl-1H-indazole precursor in hand, the next critical step is the introduction of an iodine atom at the C3 position. Direct iodination of the indazole ring is a common and effective strategy.

A widely used method for the C3-iodination of indazoles involves the use of molecular iodine in the presence of a base.[6]

G 5-Methyl-1H-indazole 5-Methyl-1H-indazole 3-Iodo-5-methyl-1H-indazole 3-Iodo-5-methyl-1H-indazole 5-Methyl-1H-indazole->3-Iodo-5-methyl-1H-indazole I₂, KOH, DMF G cluster_0 Drug Discovery Workflow A 3-Iodo-5-methyl-1H-indazole B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Diverse Library of Substituted Indazoles B->C D Biological Screening C->D E Lead Compound D->E

Sources

Foundational

A Technical Guide to the Foundational Chemistry of Substituted 1H-Indazoles: Synthesis, Characterization, and Therapeutic Applications

Introduction: The 1H-Indazole as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-Indazole as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" for their ability to interact with diverse biological targets. The 1H-indazole nucleus, an aromatic bicyclic heterocycle formed by the fusion of a benzene and a pyrazole ring, is a quintessential example of such a scaffold.[1][2] While it exists in tautomeric forms, the 1H-indazole is generally the more thermodynamically stable and pharmacologically relevant isomer.[1][3]

The versatility of the 1H-indazole core has led to its incorporation into several clinically approved drugs, including the tyrosine kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib, used in cancer therapy.[1][4] The broad therapeutic potential of its derivatives spans antitumor, anti-inflammatory, antibacterial, anti-HIV, and antifungal activities, making it a focal point of intensive research for drug development professionals.[1][2][3][5] This guide provides an in-depth exploration of the foundational research on substituted 1H-indazoles, covering key synthetic strategies, robust characterization protocols, and the crucial structure-activity relationships that drive modern drug discovery.

Part 1: Synthetic Strategies for the Construction of the 1H-Indazole Core

The synthesis of the 1H-indazole ring is a well-explored area, with methodologies evolving from classical cyclization reactions to modern, highly efficient catalytic C-H activation and amination processes. The choice of a synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Key Synthetic Methodologies

A variety of synthetic routes have been established, each offering distinct advantages. These can be broadly categorized as follows:

  • Cyclization of Aryl Hydrazones: This is one of the most common and versatile approaches.

    • Copper-Catalyzed Cyclization of o-Haloaryl N-Sulfonylhydrazones: This method provides a reliable pathway to 1H-indazoles. The copper catalyst facilitates the intramolecular C-N bond formation, and the reaction is tolerant of various functional groups.[3]

    • PIFA-Mediated Oxidative C-N Bond Formation: For researchers seeking metal-free conditions, using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to cyclize arylhydrazones is an effective and environmentally benign alternative.[2][3] This protocol features a broad substrate scope and proceeds under mild conditions.[2]

  • Intramolecular C-H Amination: These modern catalytic methods offer high efficiency and atom economy.

    • Palladium-Catalyzed C-H Amination: The intramolecular palladium-catalyzed C-H amination of aminohydrazones is a powerful technique for constructing the indazole ring.[1][3]

    • Silver(I)-Mediated Oxidative C-H Amination: This approach is particularly effective for synthesizing a variety of 3-substituted indazoles, which can be challenging to access through other methods.[4] Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) pathway.[4]

    • Rhodium and Copper Co-catalyzed C-H Activation: This transformation allows for the C-N/N-N coupling of substrates like imidate esters with nitrosobenzenes under redox-neutral conditions, yielding the desired 1H-indazole products in good yields.[3]

  • [3+2] Annulation from Arynes: This cycloaddition strategy involves the reaction of highly reactive aryne intermediates with hydrazones. It serves as a potent method for constructing the bicyclic system, affording 3-substituted indazoles from N-tosylhydrazones and 1,3-disubstituted indazoles from N-aryl/alkylhydrazones.[6]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Cyclization Strategy cluster_product Product A o-Haloaryl Aldehyde/Ketone D Aryl Hydrazone A->D B Hydrazine Derivative B->D C o-Aminobenzonitrile H Substituted 1H-Indazole C->H Direct Cyclization E Metal-Catalyzed (Cu, Pd, Ag, Rh) D->E F Metal-Free (e.g., PIFA) D->F G [3+2] Annulation (from Arynes) D->G E->H F->H G->H G A Crude Synthetic Product B Purification (Column Chromatography) A->B C Purity Check (HPLC) B->C D Structure Confirmation (NMR, MS, IR) B->D F Pure, Characterized 1H-Indazole Compound C->F >95% Pure D->C E Definitive Structure (SC-XRD, if crystals form) D->E E->F G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 1H-Indazole Inhibitor Inhibitor->PI3K Inhibition

Sources

Exploratory

A Preliminary Investigation of 3-Iodo-5-methyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery

Abstract The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive preliminary investigatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive preliminary investigation into the synthesis, characterization, and potential applications of 3-iodo-5-methyl-1H-indazole derivatives. The strategic placement of an iodine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis of the core scaffold, subsequent derivatization strategies, and an overview of the promising therapeutic potential of this class of molecules.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][2] The versatility of the indazole nucleus allows for substitution at various positions, modulating its physicochemical properties and biological activity. The 3-iodo-5-methyl-1H-indazole core is of particular interest due to the presence of the 3-iodo group, which serves as a key functional group for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.[3] The 5-methyl group can also influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity to biological targets.

Synthesis of the Core Scaffold: 3-Iodo-5-methyl-1H-indazole

The synthesis of 3-iodo-5-methyl-1H-indazole can be approached in a two-step sequence: the synthesis of the precursor 5-methyl-1H-indazole, followed by its regioselective iodination at the C3 position.

Synthesis of 5-methyl-1H-indazole

The synthesis of 5-methyl-1H-indazole can be achieved from commercially available starting materials, such as substituted o-toluidines, through diazotization followed by cyclization.[4] An alternative efficient method involves the reaction of hydrazine derivatives with appropriate precursors under milder conditions.[5]

Experimental Protocol: Synthesis of 5-methyl-1H-indazole [5]

  • To a solution of the appropriate ortho-substituted toluene derivative (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of a mild acid, such as ammonium chloride.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 5-methyl-1H-indazole.

Iodination of 5-methyl-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.[3] However, achieving high regioselectivity can be challenging, and the formation of other iodinated isomers is a possibility. The following protocol is adapted from the successful iodination of a similar substituted indazole.[2]

Experimental Protocol: Synthesis of 3-Iodo-5-methyl-1H-indazole [2]

  • To a solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the acid.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 3-iodo-5-methyl-1H-indazole.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 5-methyl-1H-indazole Reaction C3-Iodination Start->Reaction Reagents Iodine (I2) Potassium Hydroxide (KOH) DMF Reagents->Reaction Product 3-Iodo-5-methyl-1H-indazole Reaction->Product SuzukiCoupling Indazole 3-Iodo-5-methyl-1H-indazole Reaction Suzuki-Miyaura Coupling Indazole->Reaction BoronicAcid R-B(OH)2 BoronicAcid->Reaction Catalyst Pd Catalyst Base Catalyst->Reaction Product 3-Aryl/Heteroaryl-5-methyl-1H-indazole Reaction->Product KinaseInhibition Indazole Indazole Derivative Kinase Kinase ATP Binding Site Indazole->Kinase Binds to Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Sonogashira Reaction with 3-Iodo-5-methyl-1H-indazole

Introduction: Strategic Alkynylation of the Indazole Core The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. The strategic introduction of an alkyne moiety at the C3-pos...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of the Indazole Core

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. The strategic introduction of an alkyne moiety at the C3-position of the indazole ring via the Sonogashira cross-coupling reaction is a powerful tool in medicinal chemistry. This transformation opens avenues for further molecular elaboration, enabling the synthesis of novel compounds with potential biological activity. This guide provides a detailed exploration of the Sonogashira reaction conditions specifically tailored for 3-iodo-5-methyl-1H-indazole, a key building block in drug discovery programs. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering both standard and copper-free protocols to suit diverse synthetic needs.

Understanding the Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-iodo-5-methyl-1H-indazole) to form a Pd(II) complex.[3][4]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated indazole and regenerate the Pd(0) catalyst.[1]

The Copper Cycle:

  • Acid-Base Reaction: The terminal alkyne reacts with the amine base to form a copper acetylide in the presence of a copper(I) salt.[5]

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction:

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡C-R(L2)->Product Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + Cu(I), Base R-C≡C-Cu->Ar-Pd(II)-X(L2) CuX

Caption: Catalytic cycles of the Sonogashira reaction.

While highly efficient, the use of copper can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[1][6] This has led to the development of copper-free Sonogashira protocols.

Key Reagents and Their Roles

A successful Sonogashira reaction hinges on the judicious selection of each component. For our substrate, 3-iodo-5-methyl-1H-indazole, the high reactivity of the C-I bond allows for mild reaction conditions.[1][7]

Reagent ClassExamples for 3-Iodo-5-methyl-1H-indazoleRole & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The active Pd(0) species is the core of the catalytic cycle. Pd(PPh₃)₄ is used directly, while PdCl₂(PPh₃)₂ is reduced in situ. The choice often depends on air stability and ease of handling.[3][4][8]
Copper (I) Co-catalyst CuIFacilitates the formation of the copper acetylide, which then participates in the transmetalation step with the palladium complex, accelerating the reaction.[1][2][5]
Ligand PPh₃ (often part of the catalyst complex)Stabilizes the palladium center and modulates its reactivity. The electron-donating and sterically bulky nature of phosphine ligands influences the rates of oxidative addition and reductive elimination.[4]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Acts as a proton scavenger to neutralize the HX byproduct and facilitates the deprotonation of the terminal alkyne to form the acetylide.[1][3]
Solvent THF, DMF, TolueneShould be inert and capable of dissolving all reactants. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst and minimize Glaser coupling.[3]

Experimental Protocols

Safety First: These protocols should be performed in a well-ventilated fume hood. All reagents are potentially hazardous, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 3-iodo-5-methyl-1H-indazole with a variety of terminal alkynes.

Materials:

  • 3-Iodo-5-methyl-1H-indazole

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-5-methyl-1H-indazole, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the indazole.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. The high reactivity of the iodo-indazole often allows the reaction to proceed without heating.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_1 A 1. Add Solids to Flask (Indazole, Pd(PPh₃)₄, CuI) under Inert Atmosphere B 2. Add Degassed Solvent (e.g., THF) A->B C 3. Add Liquids (Et₃N, Alkyne) B->C D 4. Stir at Room Temperature C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Aqueous Work-up (NH₄Cl wash) E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Workflow for copper-catalyzed Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or when the formation of homocoupled byproducts is a significant concern.[9]

Materials:

  • 3-Iodo-5-methyl-1H-indazole

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • A stronger base such as Diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-5-methyl-1H-indazole, PdCl₂(PPh₃)₂, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture, typically to 60-100 °C, as copper-free reactions often require more forcing conditions.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol_2 A 1. Add Solids to Flask (Indazole, PdCl₂(PPh₃)₂, Base) under Inert Atmosphere B 2. Add Degassed Solvent (e.g., DMF) A->B C 3. Add Alkyne B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Filter (through Celite®) E->F G 7. Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Workflow for copper-free Sonogashira coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature.Use a fresh batch of catalyst; Ensure thorough degassing of the solvent; Increase the reaction temperature, especially for the copper-free protocol.
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen; High copper concentration.Rigorously exclude air from the reaction; Reduce the amount of CuI or switch to the copper-free protocol.[1][6]
Decomposition of Starting Material Base sensitivity; High temperature.Use a milder base (e.g., K₂CO₃ instead of an amine base); Run the reaction at a lower temperature for a longer duration.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the alkynylation of 3-iodo-5-methyl-1H-indazole. The choice between a traditional copper-catalyzed protocol and a copper-free alternative will depend on the specific alkyne coupling partner, the desired purity of the final product, and the scale of the reaction. By understanding the underlying mechanism and the role of each reagent, researchers can confidently apply and optimize these protocols to accelerate their drug discovery and development efforts.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemeurope.com. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sahoo, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5189-5211. [Link]

  • Rafique, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1904. [Link]

  • Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6910. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • The Sonogashira Coupling. [Link]

Sources

Application

Application Notes & Protocols: Strategic C-C Bond Formation via Heck Coupling with 3-Iodo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Indazole Scaffold The 1H-indazole ring system is a cornerstone scaffold in modern medicinal chemistry, recognized f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole ring system is a cornerstone scaffold in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in critical binding interactions with various biological targets. Functionalization of the indazole core, particularly at the C-3 position, is a pivotal strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.[3]

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most robust and reliable methods for carbon-carbon bond formation.[4][5] This application note provides an in-depth guide to leveraging the Heck reaction for the C-3 functionalization of 3-iodo-5-methyl-1H-indazole. We will explore the mechanistic underpinnings, provide field-tested protocols, and discuss the application of the resulting 3-alkenyl-indazole derivatives as advanced intermediates in the synthesis of novel therapeutic agents.

The Heck Reaction: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.

The Catalytic Cycle consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 3-iodo-5-methyl-1H-indazole. This is often the rate-determining step and results in a square planar Pd(II) complex. The high reactivity of the C-I bond makes iodoindazoles excellent substrates for this transformation.[6]

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • Syn β-Hydride Elimination: For the reaction to proceed, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon β to the palladium. A rapid syn β-hydride elimination occurs, yielding the desired alkenyl-indazole product and a hydridopalladium(II) complex.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination. The base neutralizes the generated hydriodic acid (HI), regenerating the active Pd(0) catalyst and allowing the cycle to continue.

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd_complex Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) pd0->pd_complex Ar-I alkene_coord Alkene Coordination Complex pd_complex->alkene_coord + Alkene insertion_prod Syn-Migratory Insertion Product alkene_coord->insertion_prod elim_prod β-Hydride Elimination Product insertion_prod->elim_prod Syn β-Hydride Elimination h_pd_x H-Pd(II)-I L₂ elim_prod->h_pd_x - Product (Ar-Alkene) h_pd_x->pd0

Caption: Figure 1: Catalytic Cycle of the Heck Reaction

The Critical Role of N-Protection

The indazole N-H proton is acidic and can interfere with the catalytic cycle, leading to catalyst inhibition or unwanted side reactions.[3][6] Therefore, for Heck couplings, N-protection is generally recommended to ensure higher yields and cleaner reaction profiles.[6] Protecting groups like Semicarbazide (SEM) or Boc are commonly employed. The choice of protecting group can influence reaction outcomes and should be considered based on its stability to the reaction conditions and ease of removal post-coupling.[6]

Experimental Protocols

Protocol A: N-Protection of 3-Iodo-5-methyl-1H-indazole with SEM-Cl

This protocol describes the protection of the indazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a strategy successfully employed for subsequent cross-coupling reactions.

Materials and Reagents:

  • 3-Iodo-5-methyl-1H-indazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-iodo-5-methyl-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-SEM protected 3-iodo-5-methyl-1H-indazole.

Protocol B: Heck Coupling of N-SEM-3-iodo-5-methyl-1H-indazole with Methyl Acrylate

This protocol is adapted from established procedures for the Heck coupling of 3-iodoindazoles.[3]

Materials and Reagents:

  • N-SEM protected 3-iodo-5-methyl-1H-indazole (from Protocol A)

  • Methyl acrylate (1.5 - 2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂), (2-5 mol%)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Tetrabutylammonium chloride (TBAC) (1.0 eq) - optional phase-transfer agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (N₂ or Ar)

  • Heating mantle with temperature controller or oil bath

  • Condenser (if refluxing)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add the N-SEM protected 3-iodo-5-methyl-1H-indazole (1.0 eq), Pd(OAc)₂ (0.05 eq), base (e.g., NaHCO₃, 2.5 eq), and TBAC (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add methyl acrylate (1.5 eq) via syringe.

  • Heat the reaction mixture to 100-125 °C and stir vigorously.[1][3] Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water (3x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-alkenyl-indazole product.

Data Summary and Optimization Strategies

The efficiency of the Heck reaction can be influenced by several parameters. The following table summarizes representative conditions, and the subsequent section discusses key optimization points.

Parameter Condition 1 (General Purpose) Condition 2 (Microwave-Assisted) Reference(s)
Substrate N-Protected 3-Iodo-5-methyl-1H-indazoleN-Protected 3-Iodo-5-methyl-1H-indazole[3][6]
Alkene Methyl Acrylate, Styrene2-Vinylpyridine, n-Butyl Acrylate[1][3]
Catalyst Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ (5 mol%)[3][6]
Base NaHCO₃, K₂CO₃, or Et₃N (2-3 eq)Cs₂CO₃ (2 eq)[3]
Solvent DMF, DioxaneDMF, Dioxane[3][6]
Temperature 100 - 125 °C120 - 140 °C[1][3][6]
Time 2 - 24 h20 - 60 min[6]
Yield 25 - 60% (Varies with substrate)Moderate to Good[3]

Optimization Considerations:

  • Catalyst & Ligand: While ligandless Pd(OAc)₂ is often effective, phosphine ligands (e.g., PPh₃, P(o-tol)₃) can be added to stabilize the catalyst and improve yields, particularly with challenging substrates.

  • Base Selection: Inorganic bases like NaHCO₃ or K₂CO₃ are common. Organic bases like triethylamine (Et₃N) can also serve as the solvent and base. The choice of base can affect reaction rate and side product formation.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are standard. Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.

  • Side Reactions: The most common side reaction is hydrodehalogenation (de-iodination) of the starting material. This can sometimes be minimized by using a weaker base or switching to a more sterically hindered ligand.[6]

  • Regioselectivity: With terminal alkenes, coupling typically occurs at the less substituted carbon. The use of specific ligands can sometimes be employed to control or alter this selectivity.[6]

Synthetic Utility in Drug Discovery

The products derived from the Heck coupling of 3-iodo-5-methyl-1H-indazole are not merely end-points but are valuable intermediates for constructing more complex molecular architectures.

workflow Figure 2: Synthetic Workflow for Drug Scaffolds start 3-Iodo-5-methyl-1H-indazole step1 N-Protection (e.g., SEM-Cl) start:f0->step1:f0 step2 Heck Coupling Pd(OAc)₂, Base Alkene (R-CH=CH₂) step1:f0->step2:f0 product 3-Alkenyl-Indazole Intermediate step2:f0->product:f0 step3 Further Transformations Reduction, Cyclization, etc. product:f0->step3:f0 final Diverse Drug Scaffolds Kinase Inhibitors Bioisosteres (Tryptamine, etc.) step3:f0->final:f0

Caption: Figure 2: Synthetic Workflow for Drug Scaffolds

The alkenylated indazoles serve as key precursors for a variety of pharmacologically relevant structures:

  • Bioisosteres: The Heck reaction with partners like methyl acrylate provides a direct route to 3-indazolylpropenoates. These can be readily converted into 3-indazolylethylamines, which are 2-aza bioisosteres of crucial neurotransmitters like serotonin and melatonin, or tryptamine itself. This strategy allows for the exploration of novel CNS-active agents.[3]

  • Kinase Inhibitors: The indazole core is a privileged scaffold in the design of kinase inhibitors for oncology. The C-3 position is a key vector for introducing side chains that can target the ATP-binding pocket of various kinases. The Heck reaction provides a means to install these crucial pharmacophoric elements.[1]

  • General Drug Discovery: C-3 functionalization of the 1H-indazole ring has yielded active pharmaceuticals for treating a range of diseases, including cancer and HIV.[3] The versatility of the Heck reaction allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies.

References

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025). ResearchGate. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (n.d.). ACS Publications. [Link]

  • Optimization conditions of the Heck reaction of iodobenzene with 2, 3-dihydrofuran. (n.d.). ResearchGate. [Link]

  • Optimization of Heck reaction conditions. (n.d.). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Coupling. (2016). Royal Society of Chemistry. [Link]

Sources

Method

Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 3-Iodo-5-methyl-1H-indazole for Pharmaceutical Scaffolding

Abstract The Buchwald-Hartwig amination stands as a pillar of modern medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note delivers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note delivers a comprehensive guide to the strategic amination of 3-iodo-5-methyl-1H-indazole, a key heterocyclic scaffold prevalent in numerous pharmaceutical agents.[4] We will dissect the critical parameters of this transformation, moving beyond a simple recitation of steps to explain the underlying causality for experimental choices. This document provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol, optimization strategies, and a troubleshooting guide to facilitate the synthesis of novel indazole derivatives.

Scientific Foundation & Strategic Overview

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of compounds targeting a wide array of biological targets. The ability to functionalize specific positions of this heterocycle is paramount for developing structure-activity relationships (SAR). The Buchwald-Hartwig amination offers a powerful tool for installing diverse amine functionalities at the C3 position of the indazole ring, a modification point of significant interest.[4][5]

The Catalytic Cycle: A Mechanistic Blueprint

The reaction proceeds via a palladium-catalyzed cycle, which is crucial to understand for rational optimization and troubleshooting.[6] The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, undergoes oxidative addition into the carbon-iodine bond of the 3-iodo-5-methyl-1H-indazole. This is often the rate-determining step of the cycle.[3][7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[2]

  • Reductive Elimination: The final step involves the reductive elimination from the palladium-amido complex, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3][8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd(0)L->OxAdd Ar-I Amido Palladium-Amido Complex (Pd-II) OxAdd->Amido + HNR'R'' - HX (via Base) Amido->Pd(0)L Product Ar-NR'R'' Amido->Product Reductive Elimination Start 3-Iodo-5-methyl- 1H-indazole (Ar-I) Amine Amine (HNR'R'') caption Fig 1. Simplified Catalytic Cycle

Caption: Fig 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Dissecting the Reaction: Key Parameter Optimization

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. The choice of each component must be deliberate and informed by the specific properties of the substrates.

Palladium Source: The Engine of the Reaction

While simple palladium salts like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, they require in situ activation to form the catalytically active Pd(0) species.[4][9] This process can be inconsistent.

Expert Insight: For enhanced reproducibility and higher catalytic activity, the use of pre-catalysts is strongly recommended.[6] These are stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species under the reaction conditions. Modern generations (G3, G4) offer superior stability, solubility, and activity, often allowing for lower catalyst loadings.[10]

Ligand Selection: The Catalyst's Navigator

The phosphine ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-rich N-heterocyclic substrates like indazoles, bulky and electron-rich biarylphosphine ligands are essential to promote high catalytic turnover.

LigandTypical Application Scope & Key Features
Xantphos A versatile, robust ligand with a large bite angle. Often a good starting point for screening, particularly for coupling with anilines.[3][4]
RuPhos Highly effective for coupling secondary amines, especially sterically hindered ones.[4][11]
BrettPhos Excellent for the monoarylation of primary amines and coupling of amides.[8][11]
tBuXPhos A sterically hindered ligand noted for its effectiveness in the amination of indazoles and other heterocycles.[8]

Causality: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive. The electron-donating nature of the ligand increases the electron density on the palladium, facilitating the oxidative addition step.

Base Selection: The Proton Manager

The base's primary role is to deprotonate the amine nucleophile (or the N-H of the indazole, if unprotected) to form the palladium-amido complex. The choice of base is a balance between reactivity and substrate compatibility.

  • Strong Bases (NaOtBu, LHMDS): These are highly effective and often allow for lower reaction temperatures.[9][12] However, they are incompatible with base-sensitive functional groups like esters or ketones.[8]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but typically require higher reaction temperatures to achieve comparable reaction rates.[4][13]

Trustworthiness: Always ensure the base is finely powdered and dry, especially inorganic carbonates, as their surface area can significantly impact reaction kinetics.

Solvent System: The Reaction Environment

The solvent must be anhydrous and aprotic to prevent catalyst deactivation and unwanted side reactions.

  • Conventional Solvents: Toluene, 1,4-dioxane, and THF are standard choices.[4][12] Toluene is often preferred for its higher boiling point. Note: 1,4-dioxane is a high-impact solvent and should be avoided where possible.[14][15]

  • Green Solvents: In line with sustainable chemistry principles, consider alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which have shown excellent performance in Buchwald-Hartwig reactions.[16][17]

Expert Insight: Degassing the solvent (e.g., via sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of 3-iodo-5-methyl-1H-indazole with a generic primary or secondary amine. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Materials and Reagents
ReagentM.W.AmountEquivalents
3-Iodo-5-methyl-1H-indazole258.06258 mg (1.0 mmol)1.0
Amine (R¹R²NH)-1.2 mmol1.2
Pd₂(dba)₃915.7223 mg (0.025 mmol)0.025 (5 mol% Pd)
Xantphos578.6843 mg (0.075 mmol)0.075
Sodium tert-butoxide (NaOtBu)96.10135 mg (1.4 mmol)1.4
Anhydrous Toluene-5 mL-

Note: If using a pre-catalyst like XPhos Pd G3, use 0.05 mmol of the pre-catalyst and omit the Pd₂(dba)₃ and ligand.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodo-5-methyl-1H-indazole (258 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and Backfill: Seal the Schlenk tube with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. If the amine is a liquid, add it (1.2 mmol) via syringe. If the amine is a solid, add it in step 1 with the other solids.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting iodoindazole.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-amino-5-methyl-1H-indazole derivative.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flame-Dried Schlenk Tube B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Amine B->C D 4. Heat at 100 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Dilute & Quench E->F Reaction Complete G 7. Extraction with EtOAc F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I Product Pure Product I->Product caption Fig 2. Experimental Workflow

Caption: Fig 2. Experimental Workflow for Buchwald-Hartwig Amination.

Troubleshooting Common Issues

Even robust reactions can present challenges. A systematic approach to troubleshooting is key to success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Catalyst inhibition by iodide anion.[9][13]1. Ensure rigorous inert atmosphere and use degassed solvents.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Increase temperature in 10 °C increments.4. Use a more robust ligand (e.g., RuPhos, BrettPhos) or a pre-catalyst.
Formation of Side Products 1. Dehalogenation of starting material.[18]2. Dimerization or polymerization of starting materials.3. Reaction with the indazole N-H (if unprotected).1. Lower the reaction temperature or use a less hindered ligand.2. Use a more dilute reaction mixture.3. Protect the indazole N-H (e.g., with a THP or SEM group) prior to coupling.
Inconsistent Results 1. Variable quality of reagents (base, solvent).2. Inconsistent catalyst activation (in situ methods).1. Use freshly opened/purified solvents and finely ground, dry bases.2. Switch to a well-defined palladium pre-catalyst for superior reproducibility.[19]

Conclusion

The Buchwald-Hartwig amination of 3-iodo-5-methyl-1H-indazole is a highly effective and adaptable method for the synthesis of novel C3-aminated indazole derivatives. Success is predicated on a rational selection of catalyst, ligand, base, and solvent, guided by an understanding of the reaction mechanism and substrate properties. By employing well-defined pre-catalysts, robust biarylphosphine ligands, and rigorous anhydrous, anaerobic techniques, researchers can reliably access a diverse range of chemical matter crucial for advancing drug discovery programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]

  • N-Heterocyclic Olefin-Ligated Palladium(II) Complexes as Pre-Catalysts for Buchwald-Hartwig Aminations. (2019). Chemistry. Retrieved January 11, 2026, from [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023). Organic Letters. Retrieved January 11, 2026, from [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (n.d.). Organic Letters. Retrieved January 11, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Rutgers University. Retrieved January 11, 2026, from [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023). Organic Letters. Retrieved January 11, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. (2008). Yakugaku Zasshi. Retrieved January 11, 2026, from [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Application

palladium-catalyzed cross-coupling of 3-Iodo-5-methyl-1H-indazole

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Iodo-5-methyl-1H-indazole: Protocols and Mechanistic Insights For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic I...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Iodo-5-methyl-1H-indazole: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1][2] Its derivatives are instrumental in the development of treatments for a range of diseases, including cancer and inflammatory conditions.[1][3] Specifically, functionalization at the C-3 position of the indazole ring is a critical strategy for modulating biological activity and exploring structure-activity relationships (SAR).[4]

3-Iodo-5-methyl-1H-indazole stands out as a versatile and powerful building block in this context. The carbon-iodine bond at the C-3 position is highly amenable to palladium-catalyzed cross-coupling reactions, providing a robust and flexible gateway to a vast chemical space of novel indazole derivatives.[5] This guide offers a comprehensive overview of the core principles, detailed experimental protocols, and field-proven insights for leveraging this key intermediate in medicinal chemistry and drug discovery programs.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.[3][7]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-5-methyl-1H-indazole, forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[8][9]

  • Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck, etc.): The coupling partner (e.g., an organoboron reagent in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.[3][10] For reactions like the Heck coupling, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-I L_n Pd0->PdII_Aryl Aryl-I OxAdd Oxidative Addition PdII_Diorgano Aryl-Pd(II)-R L_n PdII_Aryl->PdII_Diorgano R-M Transmetalation Transmetalation PdII_Diorgano->Pd0 Aryl-R RedElim Reductive Elimination Product 3-R-5-methyl-1H-indazole ArylI 3-Iodo-5-methyl-1H-indazole RM Coupling Partner (e.g., R-B(OH)₂) G start Start step1 Combine N-Boc-3-iodo-5-methyl-1H-indazole (1 eq), boronic acid (1.2 eq), base (e.g., Na₂CO₃, 2 eq) in a microwave vial. start->step1 step2 Purge vial with inert gas (Argon or Nitrogen). step1->step2 step3 Add degassed solvent (e.g., 1,4-dioxane/water 4:1). step2->step3 step4 Add Pd(PPh₃)₄ catalyst (5 mol%) under positive inert gas flow. step3->step4 step5 Seal vial and heat in microwave reactor (120 °C, 30-40 min) or conventional heating (90 °C, 4-12 h). step4->step5 step6 Cool, dilute with ethyl acetate, wash with water and brine. step5->step6 step7 Dry organic layer (Na₂SO₄), filter, and concentrate. step6->step7 step8 Purify by column chromatography on silica gel. step7->step8 end End: Purified Product step8->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

  • In a microwave vial, combine N-Boc-3-iodo-5-methyl-1H-indazole (1.0 eq), the desired aryl or vinylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq). [8][12]2. Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the mixture under a positive flow of inert gas.

  • Heat the reaction in a microwave reactor at 120 °C for 40 minutes or with conventional heating at 90 °C, monitoring by TLC or LC-MS until completion. [8][12]6. After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, reacting an aryl halide with a terminal alkyne. It uniquely employs a dual-catalyst system of palladium and a copper(I) co-catalyst. [13] Rationale for Protocol Choices:

  • Catalyst System: A combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt (typically CuI) is standard. [14]The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both as a base and often as a solvent. [14]* N-Protection: For Sonogashira couplings of 3-iodoindazoles, N-protection is considered essential to prevent side reactions and achieve good yields. [15][13] Experimental Protocol: Sonogashira Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-protected 3-iodo-5-methyl-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (5-10 mol%), and copper(I) iodide (CuI, 10-20 mol%) in a mixture of DMF and triethylamine (e.g., 2:1 ratio). [14][16]2. Add the terminal alkyne (1.2 eq) to the mixture.

  • Heat the reaction to 70 °C and stir for 24-48 hours, monitoring progress by TLC. [14]4. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine to remove the DMF and amine salts.

  • Dry the organic layer, concentrate, and purify the resulting 3-alkynyl indazole derivative by column chromatography.

Heck Reaction: For C-C (Alkenyl) Bond Formation

The Heck reaction couples an aryl halide with an alkene (typically electron-deficient, like an acrylate or styrene) to form a substituted alkene. [17] Rationale for Protocol Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium precursor. It is reduced in situ to the active Pd(0) species. [18]* Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, is added to stabilize the catalyst and promote the reaction. [18]* Base: An organic base like triethylamine (Et₃N) or a hindered base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the HX generated during the reaction. [18]* N-Protection: As with the Sonogashira coupling, N-protection of the indazole is highly advisable for the Heck reaction to avoid unwanted by-products. [19] Experimental Protocol: Heck Reaction

  • In a sealed tube or Schlenk flask under an inert atmosphere, dissolve the N-protected 3-iodo-5-methyl-1H-indazole (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile.

  • Add the alkene (e.g., methyl acrylate, 1.5 eq), Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 eq). [12]3. Seal the vessel and heat the reaction mixture to 80-120 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, work up the reaction by diluting with an organic solvent, washing with water and brine, drying, and concentrating.

  • Purify the crude product by column chromatography to obtain the 3-alkenyl indazole.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines. [9][20] Rationale for Protocol Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. [20]Modern biarylphosphine ligands (e.g., Xantphos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are state-of-the-art. [11][20]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. [11]* Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used. [11]* N-Protection: While the reaction can sometimes proceed on the unprotected indazole, protection may be beneficial, especially with less reactive amines, to prevent competitive N-arylation at the indazole N-1 position.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add a solution of 3-iodo-5-methyl-1H-indazole (protected or unprotected, 1.0 eq) and the amine (1.2 eq) in an anhydrous solvent like toluene.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

Comparative Data Summary

The table below summarizes the typical conditions for the palladium-catalyzed cross-coupling of 3-iodo-5-methyl-1H-indazole, providing a quick-reference guide for experimental design.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent(s)N-Protection
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, K₃PO₄Dioxane/H₂O, DMERecommended
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEADMF, THFEssential
Heck Alkene (e.g., Acrylate)Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, AcetonitrileEssential
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOt-Bu, Cs₂CO₃Toluene, DioxaneRecommended

Conclusion

3-Iodo-5-methyl-1H-indazole is a cornerstone building block for the synthesis of novel, biologically active molecules. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a powerful and versatile toolkit for its elaboration. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and bases, and strategic use of N-protection are paramount to achieving high yields and reproducible results. The protocols and insights provided in this guide serve as a robust foundation for researchers and scientists to unlock the full synthetic potential of this valuable intermediate in their drug discovery and development endeavors.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. (2019). PubMed. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Semantic Scholar. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Investigation of 3-substituted indazoles. a. ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health. [Link]

  • Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Processes for the preparation of niraparib and intermediates thereof.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

Sources

Method

The Strategic Application of 3-Iodo-5-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition The indazole core is a prominent and privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole core is a prominent and privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows it to function as an effective hinge-binding motif, forming critical hydrogen bond interactions within the ATP-binding pocket of a wide array of kinases.[1] This interaction is fundamental to the inhibitory action of many clinically successful anti-cancer drugs, including Axitinib, Linifanib, and Pazopanib, all of which feature the indazole core.[1]

The strategic functionalization of the indazole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. In this context, 3-iodo-5-methyl-1H-indazole emerges as a highly valuable and versatile starting material. The iodine atom at the C-3 position serves as a convenient synthetic handle for introducing a diverse range of aryl, heteroaryl, and amino substituents through robust and well-established palladium-catalyzed cross-coupling reactions. The methyl group at the C-5 position can provide advantageous steric and electronic properties, influencing the overall conformation and binding affinity of the final inhibitor.

This technical guide provides a comprehensive overview of the application of 3-iodo-5-methyl-1H-indazole in the synthesis of kinase inhibitors. We will delve into detailed, field-proven protocols for key synthetic transformations, discuss the rationale behind experimental choices, and explore the biological significance of the resulting compounds.

The Role of 3-Iodo-5-methyl-1H-indazole in Medicinal Chemistry

The utility of 3-iodo-5-methyl-1H-indazole as a building block for kinase inhibitors is primarily centered on its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is readily activated by palladium catalysts, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the systematic exploration of the chemical space around the indazole core, a critical aspect of structure-activity relationship (SAR) studies.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines.

These reactions are foundational in constructing libraries of diverse indazole derivatives for high-throughput screening and lead optimization in drug discovery programs.

Core Synthetic Protocols

The following protocols are presented as a robust starting point for the synthesis of kinase inhibitors utilizing 3-iodo-5-methyl-1H-indazole. It is important to note that optimization of reaction conditions may be necessary for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-5-methyl-1H-indazole with a variety of aryl- and heteroarylboronic acids.

Reaction Scheme:

Suzuki_Miyaura cluster_reagents Reagents Indazole 3-Iodo-5-methyl-1H-indazole Plus1 Plus1 Indazole->Plus1 BoronicAcid Aryl/Heteroaryl Boronic Acid Arrow Arrow BoronicAcid->Arrow Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) CoupledProduct 3-Aryl/Heteroaryl-5-methyl-1H-indazole Plus1->BoronicAcid Arrow->CoupledProduct

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolecular WeightEquivalents
3-Iodo-5-methyl-1H-indazole258.06 g/mol 1.0
Aryl/Heteroarylboronic acidVariable1.2 - 1.5
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.05 - 0.10
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0 - 3.0
1,4-Dioxane (anhydrous)--
Water (degassed)--

Procedure:

  • To an oven-dried reaction vessel, add 3-iodo-5-methyl-1H-indazole (1.0 equiv.), the corresponding aryl/heteroarylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of indazole).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 equiv.).

  • Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-5-methyl-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination for C-3 Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 3-iodo-5-methyl-1H-indazole with various primary and secondary amines.[2]

Reaction Scheme:

Buchwald_Hartwig cluster_reagents Reagents Indazole 3-Iodo-5-methyl-1H-indazole Plus1 Plus1 Indazole->Plus1 Amine Primary/Secondary Amine Arrow Arrow Amine->Arrow Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., Toluene) CoupledProduct 3-Amino-5-methyl-1H-indazole Derivative Plus1->Amine Arrow->CoupledProduct

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

ReagentMolecular WeightEquivalents
3-Iodo-5-methyl-1H-indazole258.06 g/mol 1.0
Primary or Secondary AmineVariable1.1 - 1.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 0.02 - 0.05
Xantphos578.68 g/mol 0.04 - 0.10
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 1.5 - 2.0
Toluene (anhydrous)--

Procedure:

  • To a dry Schlenk tube or other suitable reaction vessel, add 3-iodo-5-methyl-1H-indazole (1.0 equiv.), cesium carbonate (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv.).[2]

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous toluene, followed by the amine (1.1-1.5 equiv.).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.[2]

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 3-amino-5-methyl-1H-indazole derivative.

Kinase Targets and Biological Significance

The 5-methyl-1H-indazole scaffold has been incorporated into inhibitors targeting a range of important kinases implicated in cancer and other diseases. The diversification at the C-3 position, facilitated by the iodo-intermediate, allows for the optimization of binding to the specific contours of the ATP pocket of different kinases.

Prominent Kinase Targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibitors of VEGFR are crucial in anti-angiogenic therapies. The indazole scaffold is a key component of Pazopanib, a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[3]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.[4][5]

  • Pim Kinases: These are a family of serine/threonine kinases involved in cell survival and proliferation, making them attractive targets in oncology.[1][6]

  • c-Met: This is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and metastasis.[7]

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent introduced at the C-3 position of the 5-methyl-1H-indazole core profoundly impacts the inhibitor's potency and selectivity.

  • Aryl and Heteroaryl Groups (from Suzuki Coupling): These groups can form additional hydrophobic and van der Waals interactions within the ATP binding site, often extending into the solvent-exposed region. The electronic nature and substitution pattern of these aromatic rings can be systematically varied to optimize binding affinity and kinase selectivity.

  • Amino Groups (from Buchwald-Hartwig Amination): The introduction of an amino linkage allows for the incorporation of a wide variety of side chains that can form additional hydrogen bonds or ionic interactions with the kinase. This is a powerful strategy for enhancing potency and modulating physicochemical properties.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of kinase inhibitors starting from 3-iodo-5-methyl-1H-indazole.

workflow start 3-Iodo-5-methyl-1H-indazole suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald library1 Library of 3-Aryl-5-methyl-1H-indazoles suzuki->library1 library2 Library of 3-Amino-5-methyl-1H-indazoles buchwald->library2 purification Purification and Characterization library1->purification library2->purification screening Biological Screening (Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

3-Iodo-5-methyl-1H-indazole is a strategically important building block in the synthesis of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the generation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers in the rational design and synthesis of novel and potent kinase inhibitors based on the privileged 5-methyl-1H-indazole scaffold. The continued exploration of the chemical space around this core structure holds significant promise for the development of next-generation targeted therapies.

References

  • Hui, W., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840.
  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 555-569.
  • Singh, S., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26653-26678.
  • Marsilje, T. H., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.
  • El-Gamal, M. I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Scientific Reports, 11(1), 1-13.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Retrieved from [Link]

  • Zhang, H., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2621-2625.
  • Nolan, S. P., & Organ, M. G. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(34), no-no.
  • Kim, S., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. International Journal of Molecular Sciences, 23(3), 1251.
  • Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1968.
  • Deng, Z., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International Journal of Molecular Sciences, 22(21), 11579.
  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 11(1), 1-15.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Denmark, S. E., & Regens, C. S. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Accounts of Chemical Research, 41(11), 1486-1499.
  • Zhang, J., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 829-840.
  • El-Damasy, A. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1144.
  • Indra, S., et al. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with a recyclable palladium catalyst supported on hydroxyapatite. Dalton Transactions, 41(42), 13166-13174.
  • El-Adl, K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(21), 6489.
  • El-Gohary, N. S. M., & Shaaban, M. M. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports, 14(1), 1-18.
  • El-Gamal, M. I., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations, and In Silico Studies. Molecules, 29(2), 438.
  • El Kihel, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(52), 32677-32685.
  • Asteriti, I. A., & Rensen, W. M. (2019). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 30(24), 2933-2940.
  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(2), 241.
  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][6][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 1-16.

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546.

Sources

Application

Synthesis of 3-Aryl-5-Methyl-1H-Indazoles: A Detailed Guide for Medicinal Chemists and Researchers

Introduction: The Significance of the Indazole Scaffold in Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Its derivatives are integral components of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Its derivatives are integral components of numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-inflammatory, antitumor, anti-HIV, and antidepressant properties.[1][2] Specifically, the 3-aryl-5-methyl-1H-indazole motif is a privileged scaffold, appearing in various kinase inhibitors and other targeted therapeutics. The strategic placement of the aryl group at the 3-position and the methyl group at the 5-position significantly influences the molecule's spatial arrangement and electronic properties, thereby modulating its interaction with biological targets.

This application note provides a comprehensive guide for the synthesis of 3-aryl-5-methyl-1H-indazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the scientific principles underpinning the synthetic strategies, offer detailed, step-by-step protocols for key methodologies, and provide insights into troubleshooting and optimization.

Strategic Approaches to the Synthesis of 3-Aryl-5-Methyl-1H-Indazoles

The construction of the 3-aryl-5-methyl-1H-indazole core can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns on the aryl ring, and scalability. Two of the most robust and widely employed strategies are the Fischer Indole Synthesis and Palladium-Catalyzed Cross-Coupling reactions.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable yet highly effective method for constructing the indole and indazole ring systems.[3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[3][4]

Scientific Rationale: The reaction proceeds through the formation of a phenylhydrazone from 4-methylphenylhydrazine and an appropriate aryl methyl ketone. Under acidic conditions, the hydrazone undergoes a tautomeric shift to an enamine intermediate.[3] This is followed by a crucial[5][5]-sigmatropic rearrangement, which forms a new carbon-carbon bond and sets the stage for the subsequent cyclization and aromatization to the final indazole product.[4] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2.[3][4]

Palladium-Catalyzed Cross-Coupling: A Modern and Versatile Strategy

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and have been successfully adapted for the construction of 3-arylindazoles.[6][7] This approach offers exceptional functional group tolerance and generally proceeds under mild reaction conditions.

Scientific Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7] The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the organic halide (e.g., 3-iodo-5-methyl-1H-indazole). This is followed by transmetalation with the organoboron species, and the cycle is completed by reductive elimination to yield the 3-aryl-5-methyl-1H-indazole and regenerate the active palladium(0) catalyst.[7][8]

Experimental Workflow and Protocols

The following diagram illustrates a generalized workflow for the synthesis of 3-aryl-5-methyl-1H-indazoles, applicable to both the Fischer Indole Synthesis and Suzuki-Miyaura coupling, with variations in the specific reaction steps.

experimental_workflow cluster_fischer Fischer Indole Synthesis cluster_suzuki Suzuki-Miyaura Coupling F1 React 4-methylphenylhydrazine with an aryl methyl ketone F2 Acid-catalyzed cyclization F1->F2 Formation of phenylhydrazone P1 Workup and Purification F2->P1 S1 Prepare 3-halo-5-methyl-1H-indazole S2 Couple with arylboronic acid S1->S2 Pd-catalyzed reaction S2->P1 P2 Characterization (NMR, MS, etc.) P1->P2 Final 3-Aryl-5-methyl- 1H-indazole P2->Final

Caption: Generalized workflow for the synthesis of 3-aryl-5-methyl-1H-indazoles.

Detailed Protocol 1: Fischer Indole Synthesis of 3-(4-Methoxyphenyl)-5-methyl-1H-indazole

This protocol describes the synthesis of a representative 3-aryl-5-methyl-1H-indazole using the Fischer indole synthesis.

Materials and Reagents:

  • 4-Methylphenylhydrazine hydrochloride

  • 4-Methoxyacetophenone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20 mL).

    • Heat the mixture to reflux and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. The phenylhydrazone may precipitate out of the solution.

  • Cyclization:

    • Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture. Caution: The addition of PPA is exothermic.

    • Heat the reaction mixture to 120-130 °C and stir vigorously for 3-4 hours.

    • Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Workup:

    • Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-5-methyl-1H-indazole.

Detailed Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Methyl-3-(pyridin-3-yl)-1H-indazole

This protocol outlines the synthesis of a heteroaryl-substituted indazole, a common motif in kinase inhibitors, via a Suzuki-Miyaura coupling.

Materials and Reagents:

  • 3-Iodo-5-methyl-1H-indazole

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 3-iodo-5-methyl-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction:

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5-methyl-3-(pyridin-3-yl)-1H-indazole.

Quantitative Data Summary

ParameterFischer Indole SynthesisSuzuki-Miyaura Coupling
Key Reactants 4-Methylphenylhydrazine, Aryl methyl ketone3-Halo-5-methyl-1H-indazole, Arylboronic acid
Catalyst Polyphosphoric acid (or other acids)Pd(OAc)2 / PPh3 (or other Pd catalysts/ligands)
Base Not applicable (acid-catalyzed)K2CO3 (or other inorganic bases)
Solvent Ethanol, PPA1,4-Dioxane/Water
Temperature 120-130 °C80-100 °C
Typical Reaction Time 3-6 hours12-24 hours
Typical Yield 40-70%60-90%

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

suzuki_mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X      |     L2 oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)2 Base pd2_aryl_intermediate Ar-Pd(II)-Ar'      |     L2 transmetalation->pd2_aryl_intermediate reductive_elimination Reductive Elimination pd2_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Fischer Synthesis Incomplete hydrazone formation.Ensure anhydrous conditions; use a slight excess of the hydrazine.
Insufficient acid strength or amount.Use a stronger acid catalyst (e.g., Eaton's reagent) or increase the amount of PPA.
Decomposition at high temperatures.Carefully control the reaction temperature; consider a milder acid catalyst.
Low yield in Suzuki Coupling Inactive catalyst.Use a fresh palladium source; consider using a pre-catalyst.
Poor solubility of reactants.Try a different solvent system (e.g., DMF, toluene).
De-boronation of the boronic acid.Use a milder base (e.g., K3PO4); ensure the reaction is properly degassed.
Formation of side products Isomerization or side reactions.Optimize reaction temperature and time; screen different catalysts and ligands.
Incomplete reaction.Increase reaction time or temperature; add more catalyst.

Conclusion

The synthesis of 3-aryl-5-methyl-1H-indazoles is a critical task in medicinal chemistry. Both the classic Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions offer viable and robust pathways to these valuable compounds. The choice of method will be guided by the specific target molecule, available resources, and desired scale. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can efficiently access a diverse range of 3-aryl-5-methyl-1H-indazoles for further investigation in drug discovery programs.

References

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ueda, M., & Hartwig, J. F. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(5), 731–734. [Link]

  • Kim, J., & Cho, C. G. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 76(17), 7363–7368. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Al-dujaili, A. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(19), 6608. [Link]

  • Yoo, E. J., & Lee, S. (2006). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 8(19), 4275–4277. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Khan, I., et al. (2014). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Journal of the Chemical Society of Pakistan, 36(4). [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1646-1677. [Link]

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 679. [Link]

  • Shi, F., & Li, G. (2009). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 11(16), 3650–3653. [Link]

  • ResearchGate. (n.d.). Synthetic route for N-methyl-3-aryl indazoles. [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 651. [Link]

  • Al-Hiari, Y. M. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 11(1), 1-13. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-13. [Link]

  • Janeba, Z., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781. [Link]

  • El-Mekabaty, A., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(10), 1938. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3169. [Link]

  • Bellina, F., et al. (2016). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 21(7), 896. [Link]

  • ResearchGate. (n.d.). Drugs incorporating 1-aryl-1H-indazoles. [Link]

  • Chen, G., et al. (2016). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 7(4), 2617–2622. [Link]

Sources

Method

Application Notes and Protocols for the Strategic Functionalization of the C3 Position of 5-methyl-1H-indazole

Abstract The 5-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry and drug development, serving as a core component in numerous therapeutic agents. Strategic modification of this scaffold is cri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry and drug development, serving as a core component in numerous therapeutic agents. Strategic modification of this scaffold is critical for modulating pharmacological activity, and the C3 position represents a key vector for introducing molecular diversity. This technical guide provides an in-depth exploration of robust and field-proven methodologies for the selective functionalization of the C3 position of 5-methyl-1H-indazole. We present two primary strategic workflows: a classical halogenation-followed-by-cross-coupling approach, and a more modern direct C-H activation strategy. Each section combines detailed, step-by-step experimental protocols with expert insights into the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex indazole derivatives.

Introduction: The Strategic Importance of C3-Functionalized Indazoles

The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is found in a multitude of pharmacologically active compounds, including kinase inhibitors for oncology (e.g., Axitinib) and 5-HT3 antagonists for antiemetic applications (e.g., Granisetron). The C3 position of the indazole ring is often a critical interaction point with biological targets. However, direct functionalization at this site can be challenging due to the electronic nature of the heterocycle and the competing reactivity of the N1 and N2 positions.[1][2]

This guide focuses on 5-methyl-1H-indazole, a common starting material, and delineates reliable pathways to introduce aryl, heteroaryl, and other valuable fragments at the C3 position. The methodologies described herein are designed to be scalable and adaptable, providing a solid foundation for library synthesis and lead optimization campaigns.

Strategic Overview: Pathways to C3 Functionalization

Two principal strategies are presented, each with distinct advantages. The choice of strategy often depends on starting material availability, desired scale, and tolerance for multi-step sequences versus the development of more direct, modern coupling methods.

G cluster_0 Strategy 1: Halogenation / Cross-Coupling cluster_1 Strategy 2: Direct C-H Arylation Start1 5-methyl-1H-indazole Iodination C3-Iodination Start1->Iodination I₂ / KOH Protection1 N1-Boc Protection Iodination->Protection1 Boc₂O / DMAP Suzuki Suzuki-Miyaura Coupling Protection1->Suzuki R-B(OH)₂ Pd Catalyst / Base Product1 C3-Aryl-5-methyl-1H-indazole (N1-Boc protected) Suzuki->Product1 Start2 5-methyl-1H-indazole Protection2 N1-Boc Protection Start2->Protection2 Boc₂O / DMAP DirectArylation Direct C-H Arylation Protection2->DirectArylation Ar-X Pd Catalyst / Ligand Product2 C3-Aryl-5-methyl-1H-indazole (N1-Boc protected) DirectArylation->Product2

Figure 1: High-level workflows for C3 functionalization.

PART I: The Classical Pathway: Halogenation and Suzuki-Miyaura Coupling

This robust, multi-step approach is the most widely validated and reliable method for introducing C-C bonds at the C3 position. It involves creating a "handle" via halogenation, which then serves as the electrophilic partner in a subsequent palladium-catalyzed cross-coupling reaction.

Step 1: Regioselective C3-Iodination

Scientific Rationale: The C3 proton of the indazole ring is the most acidic, facilitating deprotonation under basic conditions. The resulting indazolide anion readily attacks an electrophilic halogen source. Iodine is an excellent choice as it forms a highly reactive C-I bond, ideal for subsequent palladium-catalyzed reactions. The use of potassium hydroxide (KOH) as the base and molecular iodine (I₂) in a polar aprotic solvent like DMF is a standard and effective method.[1][3][4]

Experimental Protocol: Synthesis of 3-iodo-5-methyl-1H-indazole

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-indazole (5.00 g, 37.8 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and stir until all solids have dissolved.

  • Base Addition: Add powdered potassium hydroxide (KOH, 4.24 g, 75.6 mmol, 2.0 equiv.) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂, 14.4 g, 56.7 mmol, 1.5 equiv.) in DMF (50 mL). Add this iodine solution dropwise to the indazole-KOH suspension over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane), checking for the consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10% w/v, 400 mL) and potassium carbonate (K₂CO₃, 10% w/v, 100 mL). A precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude solid under high vacuum. The product, 3-iodo-5-methyl-1H-indazole, is typically obtained in high purity. If required, it can be further purified by recrystallization from ethanol/water or by column chromatography.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
5-methyl-1H-indazoleC₈H₈N₂132.16-
3-iodo-5-methyl-1H-indazoleC₈H₇IN₂258.0685-95%
Step 2: N1-Boc Protection

Scientific Rationale: The indazole N-H proton is acidic and nucleophilic, which interferes with many organometallic reactions, including the Suzuki-Miyaura coupling. Protecting this position is therefore mandatory. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is robust, electronically withdrawing (which can enhance C3 reactivity in some contexts), and can be easily removed under acidic conditions without affecting other functional groups.[5][6] The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly efficient method for its installation.[7]

Experimental Protocol: Synthesis of tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate

  • Preparation: To a dry 250 mL round-bottom flask, add 3-iodo-5-methyl-1H-indazole (5.00 g, 19.4 mmol, 1.0 equiv.), anhydrous dichloromethane (DCM, 100 mL), and triethylamine (TEA, 4.1 mL, 29.1 mmol, 1.5 equiv.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 5.08 g, 23.3 mmol, 1.2 equiv.) followed by a catalytic amount of DMAP (237 mg, 1.94 mmol, 0.1 equiv.).

  • Reaction: Stir the solution at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM (100 mL). Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 15%) to afford the pure N1-Boc protected product.

Figure 2: General scheme for N-Boc protection.

Step 3: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling for forming C(sp²)-C(sp²) bonds.[8][9] The catalytic cycle involves three key steps: oxidative addition of the C-I bond to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[1][10] The choice of catalyst, ligand, base, and solvent is crucial for success. Pd(dppf)Cl₂ is a robust and reliable catalyst for this type of transformation, and a base like K₂CO₃ is required to activate the boronic acid for transmetalation.[11]

Experimental Protocol: Synthesis of tert-butyl 5-methyl-3-(aryl)-1H-indazole-1-carboxylate

  • Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate (358 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C3-arylated product.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust, commercially available, good for heteroaryl halides.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Activates boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OBiphasic system facilitates both organic and inorganic reagent solubility.
Temperature 80 - 110 °CSufficient thermal energy for catalytic cycle turnover.

PART II: The Direct Pathway: N-Protection and C-H Arylation

This more atom-economical approach avoids the pre-functionalization (halogenation) step, instead activating the C3 C-H bond directly. This strategy often requires more rigorous optimization of reaction conditions.

Step 1: N1-Boc Protection of 5-methyl-1H-indazole

This step is identical to Step 2 in the classical pathway but is performed on the starting 5-methyl-1H-indazole before C-H activation. Protection is crucial to prevent N-arylation and to modulate the electronic properties of the indazole ring for successful C-H activation.

Step 2: Palladium-Catalyzed Direct C3-Arylation

Scientific Rationale: Direct C-H arylation relies on a palladium catalyst to mediate the coupling of a C-H bond with an aryl halide. For indazoles, the reaction is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism or related pathway.[12] The regioselectivity for the C3 position is inherent to the indazole system. The choice of ligand is critical; bidentate nitrogen ligands like 1,10-phenanthroline (Phen) have proven to be highly effective in promoting this transformation by stabilizing the active palladium species.[12][13] An appropriate base is required to facilitate the C-H activation step.

Experimental Protocol: Direct C3-Arylation of tert-butyl 5-methyl-1H-indazole-1-carboxylate

  • Inert Atmosphere: In an oven-dried resealable Schlenk tube, combine tert-butyl 5-methyl-1H-indazole-1-carboxylate (232 mg, 1.0 mmol, 1.0 equiv.), the aryl iodide or bromide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 11 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18 mg, 0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and seal the tube before adding anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir for 12-24 hours.

  • Monitoring & Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the C3-arylated product.

G cluster_workflow Direct C-H Arylation Workflow prep 1. Combine Reagents (Indazole, Ar-X, Pd(OAc)₂, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert solvent 3. Add Degassed Solvent (e.g., Toluene) inert->solvent react 4. Heat Reaction (120-140 °C, 12-24h) solvent->react workup 5. Work-up & Filtration (Cool, Dilute, Filter) react->workup purify 6. Extraction & Purification (Column Chromatography) workup->purify

Figure 3: Step-by-step workflow for direct C-H arylation.

Conclusion and Future Perspectives

The functionalization of the C3 position of 5-methyl-1H-indazole is a critical operation for the synthesis of advanced pharmaceutical intermediates. The classical halogenation/Suzuki coupling pathway offers unparalleled reliability and is recommended for initial scale-up and library generation where starting materials are readily available. The direct C-H arylation approach, while potentially requiring more optimization, represents a more elegant and atom-economical strategy that is well-suited for late-stage functionalization. As catalytic systems continue to evolve, direct C-H functionalization methods are expected to become increasingly prevalent, further streamlining the synthesis of these vital heterocyclic compounds.

References

  • Chen, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]

  • El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Wang, D., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition. Available from: [Link]

  • Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available from: [Link]

  • DeLuca, R. J. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available from: [Link]

  • Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available from: [Link]

  • Ben-Yahia, A., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry. Available from: [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. Available from: [Link]

  • Chem-Impex. (n.d.). Methyl 5-iodo-1H-indazole-3-carboxylate. [Link]

  • El Abbouchi, A., et al. (2020). Palladium-Catalyzed Oxidative Arylation of 1H-Indazoles with Arenes. European Journal of Organic Chemistry. Available from: [Link]

  • Cetrullo, J., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • El Kazzouli, S., et al. (2012). Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction... ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. Tetrahedron. Available from: [Link]

  • Begtrup, M., & Hansen, T. S. (1998). Directed ortho-Lithiation on Solid Phase. The Journal of Organic Chemistry. Available from: [Link]

  • Arepally, S., & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis. Available from: [Link]

  • Kumar, P. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available from: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available from: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • O'Reilly, R. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Samanta, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Cetrullo, J., et al. (2016). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules. Available from: [Link]

  • Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. [Link]

  • Kim, D., & Lee, S. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available from: [Link]

  • Zhang, Z., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available from: [Link]

Sources

Application

N-protection strategies for 3-Iodo-5-methyl-1H-indazole reactions

Application Note & Protocols Topic: N-Protection Strategies for 3-Iodo-5-methyl-1H-indazole Reactions Senior Application Scientist's Foreword In the landscape of medicinal chemistry and drug development, 3-iodo-5-methyl-...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-Protection Strategies for 3-Iodo-5-methyl-1H-indazole Reactions

Senior Application Scientist's Foreword

In the landscape of medicinal chemistry and drug development, 3-iodo-5-methyl-1H-indazole stands out as a pivotal building block. Its utility, primarily derived from the C3-iodo functionality, allows for extensive molecular diversification through cross-coupling reactions. However, the indazole core itself presents a classic synthetic challenge: the presence of two reactive nitrogen atoms (N1 and N2). Uncontrolled reactions often lead to a mixture of regioisomers, complicating purification and reducing yields.

This guide is designed for the practicing researcher. It moves beyond a simple recitation of procedures to provide a strategic framework for selecting and implementing N-protection strategies. We will delve into the causality behind experimental choices, focusing on how to manipulate reaction conditions to achieve desired regioselectivity (N1 vs. N2). Each protocol herein is presented as a self-validating system, complete with mechanistic rationale and considerations for downstream applications. Our objective is to empower you to not only execute these reactions but to intelligently design synthetic routes that leverage the full potential of this versatile scaffold.

The Central Challenge: Regioselectivity in Indazole Functionalization

The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1] Direct alkylation or acylation often yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the reagents, solvent, and reaction conditions.

  • Thermodynamic Control: Conditions that allow for equilibrium between the N1 and N2 products, such as using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), typically favor the more stable N1-substituted isomer.[1][2][3]

  • Kinetic Control: Conditions that favor the faster-forming product can sometimes be used to access the N2 isomer. More importantly, strategic choices in protecting groups and bases can sterically or electronically direct substitution to the N2 position.[4][5]

The choice between N1 and N2 protection is not arbitrary; it is dictated by the overall synthetic goal.

  • N1-Protection is generally used to enhance stability and solubility, and to prevent unwanted side reactions at the nitrogen during subsequent functionalization at the C3-iodo position.

  • N2-Protection is a critical strategy when C3-lithiation is the goal. An N2-substituent can direct metallation to the C3 position, whereas lithiation of an N1-protected indazole can lead to ring-opening.[4]

G cluster_start Starting Material Start 3-Iodo-5-methyl-1H-indazole N1_Protect N1-Protection (Thermodynamic Preference) Start->N1_Protect NaH, THF N2_Protect N2-Protection (Kinetic/Steric Control) Start->N2_Protect Bulky Base, SEM-Cl Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) at C3-Iodo Position N1_Protect->Cross_Coupling Lithiation C3-Lithiation & Electrophile Quench N2_Protect->Lithiation Deprotect_1 Deprotection Cross_Coupling->Deprotect_1 Deprotect_2 Deprotection Lithiation->Deprotect_2

Caption: General workflow for utilizing N-protected 3-iodo-5-methyl-1H-indazole.

Comparative Guide to N-Protecting Groups

The selection of an appropriate N-protecting group is critical and depends on the desired regioselectivity, stability towards subsequent reaction conditions, and the ease of removal.

Protecting GroupAbbreviationPrimary SelectivityKey AdvantagesKey Disadvantages
tert-ButyloxycarbonylBocN1Moderate stability, easily removed under acidic or specific basic conditions.[6]Labile to strong acids; can cleave during some cross-coupling reactions.[7]
2-(Trimethylsilyl)ethoxymethylSEMN2Excellent for directing C3-lithiation; stable to a wide range of conditions.[4][5]Removal requires fluoride source (e.g., TBAF) or strong acid.[4]
p-MethoxybenzylPMBN1Very stable; removable by oxidative cleavage (DDQ), preserving other acid/base labile groups.[8]Hydrogenolysis for removal is slower than for Benzyl (Bn).
TosylTsN1/N2 mix, often N1Extremely stable to acidic and basic conditions; electron-withdrawing nature deactivates the ring.[6]Harsh deprotection conditions (e.g., reducing metals) may not be compatible with all functional groups.[6]

Protocols and Methodologies

tert-Butyloxycarbonyl (Boc) Group: N1-Selective Protection

Mechanistic Rationale & Regioselectivity: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions with a catalyst like 4-(dimethylamino)pyridine (DMAP) generally favors protection at the more thermodynamically stable N1 position.[6] This strategy is ideal for preparing the indazole for subsequent C3 cross-coupling reactions where C3-lithiation is not required.

Protocol 3.1.1: N1-Boc Protection

  • Materials:

    • 3-Iodo-5-methyl-1H-indazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of 3-iodo-5-methyl-1H-indazole (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Add a solution of (Boc)₂O (1.2 equiv) in DCM dropwise at room temperature.

    • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-3-iodo-5-methyl-1H-indazole.

Protocol 3.1.2: Deprotection of N-Boc Group

  • Acidic Conditions:

    • Dissolve the N-Boc protected indazole (1.0 equiv) in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 equiv) and stir at room temperature for 1-3 hours.

    • Concentrate the mixture under reduced pressure and purify as needed.

  • Basic Conditions (for acid-sensitive substrates):

    • Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe).[9]

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).[9]

    • Neutralize with a mild acid (e.g., ammonium chloride solution), extract with an organic solvent, and purify.

Downstream Compatibility Note: While robust, the N-Boc group has been observed to undergo concomitant deprotection during microwave-assisted Suzuki cross-coupling reactions, which can be exploited as a feature to directly yield the NH-indazole product.[7]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: N2-Selective Protection

Mechanistic Rationale & Regioselectivity: This is the premier strategy for accessing the N2 position. The use of a sterically hindered, non-deprotonating base like dicyclohexylmethylamine prevents the formation of the indazolide anion. The reaction proceeds with SEM-Cl, and the bulk of the base appears to direct the electrophile to the more sterically accessible N2 position, affording high regioselectivity.[4][5] This protection is essential for subsequent C3-lithiation strategies.[10]

Protocol 3.2.1: N2-SEM Protection

  • Materials:

    • 3-Iodo-5-methyl-1H-indazole

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Dicyclohexylmethylamine

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-iodo-5-methyl-1H-indazole (1.0 equiv) in anhydrous THF.

    • Add dicyclohexylmethylamine (1.2 equiv) via syringe.

    • Add SEM-Cl (1.2 equiv) dropwise via syringe.

    • Stir the mixture at room temperature for 3-6 hours.[4]

    • Dilute the reaction with ethyl acetate and quench with 0.5 N NaOH solution.

    • Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the 2-SEM-3-iodo-5-methyl-1H-indazole isomer.

Protocol 3.2.2: Deprotection of N-SEM Group

  • Fluoride-Mediated Cleavage:

    • Dissolve the N-SEM protected indazole (1.0 equiv) in THF.

    • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv).

    • Reflux the mixture until TLC analysis indicates complete consumption of the starting material.[4]

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify as necessary.

  • Acidic Cleavage:

    • Dissolve the N-SEM protected indazole in ethanol.

    • Add aqueous HCl (e.g., 2N) and reflux the mixture.[4]

    • Monitor the reaction by TLC. Upon completion, cool, neutralize, and extract the product.

G cluster_n1 N1 Pathway cluster_n2 N2 Pathway start Synthetic Goal goal1 N1 Protection (Stability for C3-Coupling) start->goal1 goal2 N2 Protection (Enabling C3-Lithiation) start->goal2 pg1 Choice: Boc Group (Standard, Mild Removal) goal1->pg1 Acid/Base Labile OK? pg2 Choice: PMB Group (Orthogonal Removal) goal1->pg2 Need Oxidative Cleavage? pg3 Choice: SEM Group (High N2 Selectivity) goal2->pg3

Caption: Decision matrix for selecting an appropriate N-protecting group.

p-Methoxybenzyl (PMB) Group: Robust N1-Protection

Mechanistic Rationale & Regioselectivity: Similar to other benzylations under strongly basic conditions (e.g., NaH), PMB protection favors the N1 position. The key advantage of PMB over a standard benzyl group is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8] This provides an orthogonal deprotection strategy that avoids both acidic/basic hydrolysis and hydrogenolysis.

Protocol 3.3.1: N1-PMB Protection

  • Materials:

    • 3-Iodo-5-methyl-1H-indazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • p-Methoxybenzyl chloride (PMB-Cl)

    • N,N-Dimethylformamide (DMF) or THF, anhydrous

  • Procedure:

    • Suspend NaH (1.2 equiv) in anhydrous DMF under an inert atmosphere and cool to 0 °C.

    • Add a solution of 3-iodo-5-methyl-1H-indazole (1.0 equiv) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add PMB-Cl (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours until complete.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 3.3.2: Deprotection of N-PMB Group (Oxidative)

  • Materials:

    • N1-PMB protected indazole

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Dichloromethane (DCM) and Water

  • Procedure:

    • Dissolve the N-PMB protected indazole (1.0 equiv) in a mixture of DCM and water (e.g., 10:1 ratio).

    • Add DDQ (1.5-2.0 equiv) portion-wise at room temperature. The solution may turn dark.

    • Stir vigorously for 1-4 hours. Monitor by TLC.

    • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product, often to remove the p-methoxybenzaldehyde byproduct.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Collot, V., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2020). Chemical Communications (RSC Publishing). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. (2006). ResearchGate. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]

  • Sridhar, M., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Enguehard-Gueiffier, C., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. (2023). ORGANIC CHEMISTRY. [Link]

  • PMB Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station International Edition. [Link]

Sources

Method

Application Notes and Protocols for 3-Iodo-5-methyl-1H-indazole in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold as a Privileged Motif in Oncology The indazole ring system is a cornerstone in modern medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1][2] This bicyclic heterocycle is a key structural feature in numerous FDA-approved and clinical-stage protein kinase inhibitors.[2][3] Its versatile structure can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.[4] Kinase dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis.[5] Consequently, indazole-based compounds that can selectively modulate kinase activity are of high value in oncology drug discovery.[3]

This document provides a comprehensive guide to the potential applications and investigational protocols for 3-Iodo-5-methyl-1H-indazole , a novel, yet uncharacterized, building block for the synthesis of new anti-cancer agents. While direct biological data for this specific compound is not yet available in the public domain, its structure presents a strategic starting point for the development of a focused library of potential kinase inhibitors. The iodine atom at the C3 position serves as a versatile synthetic handle for introducing diverse chemical moieties through well-established cross-coupling reactions, while the methyl group at the C5 position can influence solubility and metabolic stability.[6][7]

Chemical Synthesis and Strategic Functionalization

The utility of 3-Iodo-5-methyl-1H-indazole as a research tool begins with its synthesis. While a definitive protocol for this specific molecule is not published, a plausible synthetic route can be extrapolated from established methods for indazole iodination.[8][9]

Hypothetical Synthesis of 3-Iodo-5-methyl-1H-indazole

A probable route involves the direct iodination of 5-methyl-1H-indazole. The C3 position of the indazole ring is often the most nucleophilic, making it susceptible to electrophilic substitution.[10]

Protocol 1: Iodination of 5-methyl-1H-indazole

  • Dissolution: Dissolve 5-methyl-1H-indazole (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium hydroxide (KOH, 2.0 equivalents), to the solution and stir at room temperature to deprotonate the indazole.

  • Iodination: Slowly add a solution of iodine (I₂, 1.5 equivalents) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Iodo-5-methyl-1H-indazole.

Leveraging the C3-Iodo Group for Library Synthesis

The true potential of 3-Iodo-5-methyl-1H-indazole lies in its capacity as a scaffold for diversification. The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[6] This allows for the systematic introduction of various aryl, heteroaryl, and alkynyl groups at the C3 position, which is crucial for probing the ATP-binding pocket of different kinases.[7][11]

Caption: Synthetic utility of 3-Iodo-5-methyl-1H-indazole.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the extensive literature on indazole derivatives, it is hypothesized that compounds derived from 3-Iodo-5-methyl-1H-indazole will function as ATP-competitive kinase inhibitors.[2][3] Many indazole-based drugs target key oncogenic signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs).[3][5] Inhibition of these pathways can lead to reduced tumor growth, angiogenesis, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway1 MAPK Pathway cluster_pathway2 PI3K/AKT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indazole Indazole Derivative (from 3-Iodo-5-methyl-1H-indazole) Indazole->RTK Inhibits ATP Binding ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological characterization of a novel library of compounds derived from 3-Iodo-5-methyl-1H-indazole.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[4][12]

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤ 1%).

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound or DMSO control.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes, or the optimal time for the specific kinase.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the luminescent kinase assay kit manufacturer's instructions.[12] This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Kinase TargetTest Compound IC50 (nM)Staurosporine (Control) IC50 (nM)
Kinase AExperimental Value~5
Kinase BExperimental Value~10
Kinase CExperimental Value~20
Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

Materials:

  • Cancer cell lines of interest (e.g., HUVEC, A549, K562)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells once with cold 1X PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Materials:

  • Treated and untreated cells (~1 x 10⁶ cells per sample)

  • Cold 1X PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate on ice for at least 30 minutes.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 400 µL of PI staining solution.[20] This solution should contain RNase A to degrade RNA and ensure PI only binds to DNA.[1]

  • Incubation: Incubate at room temperature for 10-30 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[19]

Conclusion and Future Directions

3-Iodo-5-methyl-1H-indazole represents a promising, albeit unexplored, starting point for the discovery of novel anti-cancer agents. Its strategic design allows for the facile generation of diverse chemical entities through established synthetic methodologies. The protocols outlined in this document provide a robust framework for synthesizing a library of derivatives and conducting a comprehensive in vitro evaluation of their potential as kinase inhibitors. Future work should focus on screening these novel compounds against a broad panel of kinases to identify potent and selective inhibitors, followed by in-depth mechanistic studies and eventual in vivo validation in relevant cancer models.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28065-28087. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Singh, A., & Kumar, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25330-25350. [Link]

  • ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15833. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • IOSR Journal. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • Arkivoc. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Application

Developing Novel Therapeutics with 3-Iodo-5-methyl-1H-indazole: Application Notes and Protocols

Abstract This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Iodo-5-methyl-1H-indazole as a versatile scaffold in the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Iodo-5-methyl-1H-indazole as a versatile scaffold in the discovery of novel therapeutics. The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] The strategic placement of an iodine atom at the 3-position and a methyl group at the 5-position offers a unique combination of features for library synthesis and targeted drug design. This document details the synthesis of this key intermediate, protocols for its diversification via modern cross-coupling reactions, and methodologies for screening the resulting compounds, with a focus on protein kinase inhibitors.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicine, and the indazole core is a prime example of a scaffold with broad biological significance.[2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, is thermodynamically stable and capable of engaging in critical hydrogen bonding interactions with biological targets, such as the hinge region of the ATP-binding pocket in protein kinases.[1] This has led to the successful development of numerous indazole-based anticancer drugs, including Niraparib and Pazopanib.

The subject of this guide, 3-Iodo-5-methyl-1H-indazole, is not just another indazole derivative; it is a strategically designed building block for drug discovery.

  • The 3-Iodo Group: This is the key functional "handle." The carbon-iodine bond is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the precise and modular installation of a vast array of chemical moieties (aryl, heteroaryl, vinyl, alkynyl groups), enabling systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

  • The 5-Methyl Group: This substituent subtly modulates the electronic properties and steric profile of the indazole core. It can influence binding interactions within a target's active site and provides a vector for further medicinal chemistry exploration if needed.

This guide is structured to provide both the foundational knowledge and the practical, step-by-step protocols necessary to leverage 3-Iodo-5-methyl-1H-indazole in a drug discovery program.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for any building block in drug discovery. The synthesis of 3-Iodo-5-methyl-1H-indazole is a two-step process, starting from the commercially available 5-methyl-1H-indazole.

Synthetic Workflow

The overall synthetic strategy involves the direct iodination of the 5-methyl-1H-indazole precursor at the C3 position. This reaction is typically performed under basic conditions.

SynthesisWorkflow Start 5-Methyl-1H-indazole Reaction Iodination (I₂, KOH, DMF) Start->Reaction Product 3-Iodo-5-methyl-1H-indazole Reaction->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization KinaseInhibition cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Inhibitor Indazole-based Kinase Inhibitor (e.g., from 3-Iodo-5-methyl- 1H-indazole) Inhibitor->RAF Inhibition

Sources

Method

Gram-Scale Synthesis of 3-Iodo-5-methyl-1H-indazole: An Application Note and Protocol

Abstract This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 3-Iodo-5-methyl-1H-indazole, a key building block in modern medicinal chemistry. The strategic placement of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 3-Iodo-5-methyl-1H-indazole, a key building block in modern medicinal chemistry. The strategic placement of an iodine atom at the C-3 position of the indazole scaffold creates a versatile handle for introducing molecular diversity through well-established cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2] This protocol details a direct C-3 iodination of 5-methyl-1H-indazole, a method chosen for its operational simplicity, high regioselectivity, and scalability, thereby avoiding more hazardous routes like the Sandmeyer reaction which involves potentially explosive diazonium intermediates.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and detailed analytical validation methods.

Mechanistic Rationale and Strategy

The synthesis proceeds via an electrophilic aromatic substitution reaction. The indazole ring system, while aromatic, possesses distinct electronic characteristics. The C-3 position is particularly susceptible to electrophilic attack due to its electron-rich nature, especially after deprotonation of the N-1 position.

The Causality Behind Our Experimental Choices:

  • Base (Potassium Carbonate): The reaction is significantly accelerated by the presence of a base. Potassium carbonate (K₂CO₃) deprotonates the N-H of the indazole ring, forming an indazolide anion. This anion dramatically increases the electron density of the heterocyclic ring, enhancing its nucleophilicity and making it more reactive towards the electrophile.[5]

  • Electrophile (Iodine): Molecular iodine (I₂) serves as the source of the electrophilic iodine. The enhanced nucleophilicity of the indazolide anion allows it to attack one of the iodine atoms in the I-I bond, leading to the substitution at the C-3 position and displacement of an iodide ion (I⁻).

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar aprotic solvent, it readily dissolves the indazole starting material and the inorganic base, facilitating a homogenous reaction mixture. Its high boiling point also allows for heating if the reaction is sluggish at room temperature, though this protocol is optimized for ambient temperature.

The overall transformation is depicted in the following reaction scheme:

Scheme 1: Synthesis of 3-Iodo-5-methyl-1H-indazole (Self-generated image for illustrative purposes)

Detailed Experimental Protocol

This protocol is optimized for a 5-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)EquivalentsSupplier
5-Methyl-1H-indazoleC₈H₈N₂132.165.00 g37.81.0Sigma-Aldrich
Iodine (I₂)I₂253.8111.5 g45.41.2Acros Organics
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.4 g75.62.0Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~500 mL--VWR
HexanesC₆H₁₄86.18~500 mL--Fisher Scientific
Saturated Na₂S₂O₃ (aq)Na₂S₂O₃158.11~150 mL--Lab Prepared
Brine (Saturated NaCl aq)NaCl58.44~100 mL--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g--VWR
Silica GelSiO₂60.08~150 g--Sorbent Tech.
Equipment
  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • TLC plates (silica gel, F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-indazole (5.00 g, 37.8 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir until a clear solution is formed.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (10.4 g, 75.6 mmol) in one portion. Follow this with the portion-wise addition of iodine (11.5 g, 45.4 mmol) over 10-15 minutes. Causality Note: Slow addition of iodine helps to control any potential exotherm, although the reaction is typically not strongly exothermic. The solution will turn dark brown/purple.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm).

    • Analysis: The starting material (5-methyl-1H-indazole) will have a higher Rf value than the more polar product (3-Iodo-5-methyl-1H-indazole). The reaction is complete when the starting material spot is no longer visible (typically 12-18 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 1 L beaker containing 300 mL of deionized water. A precipitate may form. Stir for 10 minutes.

  • Work-up - Iodine Removal: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise while stirring until the dark iodine color completely disappears and the solution becomes a pale yellow or off-white slurry. Trustworthiness Note: This step is crucial to remove excess iodine, which can interfere with purification and analysis.

  • Work-up - Extraction: Transfer the aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification

Purify the crude solid by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Procedure: Load the crude product onto the column. Collect fractions and monitor by TLC. Combine the fractions containing the pure product (lower Rf spot) and concentrate using a rotary evaporator to yield 3-Iodo-5-methyl-1H-indazole as a solid.

  • Expected Yield: 7.5 - 8.5 g (77-87%).

  • Appearance: Off-white to light tan solid.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6] All operations must be performed inside a certified chemical fume hood.

  • Iodine (I₂): Corrosive and causes burns. Harmful if inhaled or swallowed. Avoid creating dust.

  • N,N-Dimethylformamide (DMF): A reproductive hazard. Readily absorbed through the skin. Handle with extreme care and ensure no skin contact.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Avoid inhalation of dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed by NMR spectroscopy and Mass Spectrometry.

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (br s, 1H, NH), ~7.65 (s, 1H, Ar-H4), ~7.40 (d, 1H, Ar-H7), ~7.15 (d, 1H, Ar-H6), ~2.40 (s, 3H, CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ ~139.5, 133.0, 129.0, 127.5, 120.0, 110.5, 90.0 (C-I), 21.0 (CH₃). Note: Predicted shifts based on similar structures.[7]
Mass Spec. (ESI+)Calculated for C₈H₇IN₂ [M+H]⁺: 258.97; Found: 258.97.

Causality in NMR: The broad singlet around 13.5 ppm is characteristic of the acidic indazole N-H proton in DMSO. The disappearance of a signal around 8.0 ppm (which would be H-3 in the starting material) and the appearance of a high-field quaternary carbon signal around 90 ppm in the ¹³C NMR are definitive indicators of successful iodination at the C-3 position.[7][8]

Process Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis of 3-Iodo-5-methyl-1H-indazole.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolve 1. Dissolve 5-methyl-1H-indazole in 100 mL DMF add_reagents 2. Add K₂CO₃ and Iodine (I₂) dissolve->add_reagents Proceed stir 3. Stir at RT for 12-18h (Monitor by TLC) add_reagents->stir quench 4. Quench with H₂O and Na₂S₂O₃ stir->quench Reaction Complete extract 5. Extract with Ethyl Acetate (3x) quench->extract wash 6. Wash with H₂O and Brine extract->wash concentrate 7. Dry (Na₂SO₄) & Concentrate wash->concentrate chromatography 8. Silica Gel Column (Hex/EtOAc) concentrate->chromatography Crude Product analysis 9. Characterize Product (NMR, MS) chromatography->analysis Pure Product

Caption: Workflow for the gram-scale synthesis of 3-Iodo-5-methyl-1H-indazole.

References

  • BenchChem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Accessed January 11, 2026.
  • BenchChem. Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Accessed January 11, 2026.
  • Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles. Thieme Connect. Accessed January 11, 2026.
  • Larock, R. C., et al. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH Public Access. Accessed January 11, 2026.
  • BenchChem. ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Accessed January 11, 2026.
  • ‘Interrupted’ diazotization of 3-aminoindoles and 3-aminopyrroles.
  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions. Accessed January 11, 2026.
  • Synthetic method of 3-amino-4-iodo-indazole.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Accessed January 11, 2026.
  • Sandmeyer reaction. Wikipedia. Accessed January 11, 2026.
  • Sandmeyer Reaction Mechanism. BYJU'S. Accessed January 11, 2026.
  • Kumar, V., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Accessed January 11, 2026.
  • Sandmeyer Reaction. Organic Chemistry Portal. Accessed January 11, 2026.
  • BenchChem. Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol. Accessed January 11, 2026.
  • BenchChem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Accessed January 11, 2026.
  • University of Illinois. Sodium Azide NaN3 - Division of Research Safety. Accessed January 11, 2026.

Sources

Application

Application Notes and Protocols for the Purification of 3-Iodo-5-methyl-1H-indazole

Authored by: a Senior Application Scientist Abstract: 3-Iodo-5-methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a versatile precursor for synthesizing co...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Abstract: 3-Iodo-5-methyl-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a versatile precursor for synthesizing complex molecular architectures, including potent kinase inhibitors. The strategic placement of the iodo group at the C3 position facilitates a range of cross-coupling reactions, making it a valuable intermediate.[1][2] However, its synthesis via electrophilic iodination of 5-methyl-1H-indazole is often accompanied by the formation of regioisomers and other impurities. Achieving high purity is therefore a critical, non-trivial step that dictates the success of subsequent reactions and the integrity of biological screening data. This guide provides an in-depth analysis of the common purification challenges and offers detailed, field-proven protocols for isolating 3-Iodo-5-methyl-1H-indazole with high purity using column chromatography and recrystallization.

The Purification Challenge: Understanding the Impurity Profile

The efficacy of any purification strategy is rooted in a fundamental understanding of the potential impurities. In the synthesis of 3-Iodo-5-methyl-1H-indazole, the crude product is typically a mixture containing:

  • Unreacted Starting Material: Residual 5-methyl-1H-indazole.

  • Desired Product: 3-Iodo-5-methyl-1H-indazole.

  • Regioisomeric Byproducts: Iodination can also occur at other positions on the indazole ring (e.g., C4, C6, C7), leading to a mixture of iodo-5-methyl-1H-indazole isomers that may have very similar physical properties.[3][4]

  • Di-iodinated Products: Over-iodination can introduce a second iodine atom, further complicating the mixture.[3][4]

The primary challenge lies in the separation of the desired C3-iodinated isomer from its other regioisomers due to their similar polarities and molecular weights.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale purification, a rapid and efficient analysis of the crude mixture is essential. Thin-Layer Chromatography (TLC) is the method of choice for visualizing the components and for developing an optimal solvent system for column chromatography.

Protocol 2.1: TLC System Development

  • Plate Preparation: Use silica gel 60 F254 coated aluminum plates.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the TLC plate's baseline. Also, spot the starting material (5-methyl-1H-indazole) as a reference standard if available.

  • Eluent Screening: Develop the plate in a sealed chamber containing a pre-screened mobile phase. The goal is to find a solvent system that provides good separation between the spots. A typical starting point is a mixture of a non-polar and a polar solvent.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). If compounds are not UV-active, staining with potassium permanganate or iodine may be necessary.

  • Optimization: The ideal solvent system will show the desired product with a Retention Factor (Rf) value between 0.2 and 0.4, with clear separation from other spots.[5]

Parameter Description Rationale
Stationary Phase Silica Gel 60 F254Standard, versatile, and effective for separating compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol mixturesThese systems offer a tunable polarity range suitable for indazole derivatives.[3] Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polar component.
Target Rf 0.2 - 0.4An Rf in this range for the target compound typically translates to effective separation and a reasonable elution time during column chromatography.[5]

Primary Purification: Flash Column Chromatography

Flash column chromatography is the most robust and widely used method for separating the components of the crude mixture on a preparative scale.[3][6][7] The basicity of the indazole nitrogen can sometimes lead to peak tailing on acidic silica gel; however, for many indazole derivatives, standard silica gel is sufficient.[7]

PurificationWorkflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_final Final Product Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Optimize Column Flash Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Solvent Remove Solvent (Rotary Evaporation) Combine->Solvent Purity Assess Purity (NMR, HPLC, MS) Solvent->Purity Recrystal Optional: Recrystallization Purity->Recrystal Final Pure 3-Iodo-5-methyl-1H-indazole Purity->Final Recrystal->Final

General purification workflow for 3-Iodo-5-methyl-1H-indazole.

Protocol 3.1: Column Chromatography Purification

  • Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Packing the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed.

    • Add a thin layer of sand on top to protect the silica surface.

  • Equilibration: Pass 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the column. This technique generally provides superior resolution compared to liquid loading.[7]

  • Elution:

    • Begin eluting with the solvent system developed during TLC analysis.

    • A gradient elution is often most effective. Start with a low polarity eluent (e.g., 100% Hexane) and gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate) over time. This allows for the clean separation of less polar impurities first, followed by the elution of compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions depends on the column size and the expected separation.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Iodo-5-methyl-1H-indazole.

Secondary Purification & Final Polishing: Recrystallization

If the product obtained from column chromatography is a solid and contains minor impurities, or if a higher degree of purity is required, recrystallization is an excellent final step.[3][5]

Protocol 4.1: Recrystallization

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Screen solvents like ethanol, isopropanol, ethyl acetate, and heptane, or mixtures thereof.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.

Troubleshooting Common Purification Problems

Troubleshooting Problem1 Problem: Poor Separation Cause1 Cause: Suboptimal Eluent Polarity Problem1->Cause1 Problem2 Problem: Product Not Eluting Cause2 Cause: Eluent Too Non-Polar Problem2->Cause2 Problem3 Problem: Low Recovery Cause3 Cause: Irreversible Adsorption or Product is Water-Soluble Problem3->Cause3 Solution1 Solution: Re-optimize eluent with TLC. Use a shallower gradient. Cause1->Solution1 Solution2 Solution: Gradually increase eluent polarity (e.g., add MeOH to DCM). Cause2->Solution2 Solution3 Solution: Back-extract aqueous layers. Consider different stationary phase (e.g., Alumina). Cause3->Solution3

Troubleshooting logic for common column chromatography issues.

Purity Confirmation

After purification, the identity and purity of 3-Iodo-5-methyl-1H-indazole should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[5]

By employing this systematic approach, from initial TLC analysis to meticulous column chromatography and optional recrystallization, researchers can reliably obtain high-purity 3-Iodo-5-methyl-1H-indazole, ensuring the integrity and success of their subsequent synthetic and biological endeavors.

References

  • Benchchem. (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Benchchem. (n.d.). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • ChemicalBook. (n.d.). 3-IODO-5-METHYL (1H)INDAZOLE synthesis.
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Chem-Impex. (n.d.). Methyl 5-iodo-1H-indazole-3-carboxylate.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Iodo-1H-indazol-3-amine Derivatives by Column Chromatography.
  • NIH. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
  • Benchchem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.

Sources

Method

Application Notes & Protocols for the Synthesis of Bioactive 3,5-Disubstituted Indazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides an in-depth guide to the synthesis of 3,5-disubstituted indazoles, a privileged scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to the synthesis of 3,5-disubstituted indazoles, a privileged scaffold in medicinal chemistry. It covers key synthetic strategies, provides detailed experimental protocols, and discusses the biological significance of this compound class.

Introduction: The Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with the indazole nucleus being a particularly prominent scaffold.[1][2][3] Indazoles, composed of a fused benzene and pyrazole ring, exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and prevalent form.[1][2] This aromatic system is a bioisostere of indole and is found in numerous synthetic compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[2][4][5][6][7]

The substitution pattern on the indazole core is critical for modulating biological activity. Specifically, the 3,5-disubstituted motif is a recurring feature in many potent and selective therapeutic agents. The substituent at the 3-position often plays a crucial role in directing interactions with biological targets, while modifications at the 5-position can fine-tune physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. This guide focuses on practical and robust methods for accessing these valuable 3,5-disubstituted derivatives.

Overview of Synthetic Strategies

The construction of the 3,5-disubstituted indazole core can be achieved through various synthetic routes. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Broadly, these strategies can be categorized into two main approaches: classical cyclization reactions and modern cross-coupling methodologies.

G cluster_0 Synthetic Approaches Start Substituted Precursors (e.g., Anilines, Hydrazines, Benzonitriles) Classical Classical Cyclization (e.g., Condensation, Diazotization) Start->Classical Build the core Modern Modern Cross-Coupling (Post-functionalization) Start->Modern Form core, then functionalize Target 3,5-Disubstituted Indazoles Classical->Target Modern->Target G Start 5-Bromo-2-nitrobenzaldehyde + Ethyl Acetoacetate Intermediate1 Condensation Product (Knoevenagel) Start->Intermediate1 Piperidine, EtOH, Reflux Product 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester Intermediate1->Product Na2S2O4, aq. EtOH, Reflux (Reductive Cyclization)

Caption: Workflow for the synthesis of a 3,5-disubstituted indazole via reductive cyclization.

Step-by-Step Protocol:

  • Materials & Reagents:

    • 5-Bromo-2-nitrobenzaldehyde

    • Ethyl acetoacetate

    • Ethanol (Absolute)

    • Piperidine

    • Sodium dithionite (Na₂S₂O₄)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Part A: Knoevenagel Condensation

    • To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol), add ethyl acetoacetate (1.1 eq).

    • Add piperidine (0.1 eq) as a catalyst.

    • Causality: Piperidine acts as a base to deprotonate the active methylene group of ethyl acetoacetate, generating a nucleophile that attacks the aldehyde carbonyl.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

    • The intermediate product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and proceed to the next step without further purification.

  • Part B: Reductive Cyclization

    • Dissolve the crude intermediate from Part A in a 1:1 mixture of ethanol and water (10 mL/mmol).

    • Heat the mixture to reflux.

    • Add sodium dithionite (4.0 eq) portion-wise over 30 minutes.

    • Causality: Sodium dithionite is a reducing agent that selectively reduces the nitro group to an amine. The in-situ generated amine then undergoes intramolecular cyclization with the adjacent ketone, followed by dehydration, to form the stable aromatic indazole ring.

    • Continue refluxing for 2-3 hours until TLC analysis indicates the completion of the reaction.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up and Purification:

    • Add water to the remaining aqueous residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 5-bromo-1H-indazole-3-carboxylic acid ethyl ester.

  • Validation & Troubleshooting:

    • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Troubleshooting:

      • Low yield in Part A: Ensure anhydrous conditions and sufficient reaction time. The use of a Dean-Stark apparatus can help remove water and drive the equilibrium.

      • Incomplete cyclization in Part B: Ensure an adequate excess of sodium dithionite is used, as some may decompose under the reaction conditions. Add it slowly to control the exotherm.

      • Purification issues: The product may co-elute with impurities. Fine-tuning the chromatography solvent system or recrystallization may be necessary.

Protocol 2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of a pre-formed 3,5-dihaloindazole scaffold to introduce aryl or heteroaryl substituents. This method offers high modularity for creating a library of analogs.

Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile C-C bond-forming reaction with broad functional group tolerance. [8]It allows for the selective functionalization of C-X bonds (where X = Br, I, OTf) on the indazole core. By using a dihalogenated starting material, sequential or dual couplings can be performed to introduce diverse substituents at both the 3- and 5-positions. The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity.

G Start 3,5-Dibromo-1H-indazole + Arylboronic Acid Conditions Pd(PPh3)4 K2CO3 Dioxane/H2O Start->Conditions Product 3-Aryl-5-bromo-1H-indazole (or 3,5-Diaryl-1H-indazole) Conditions->Product Heat, Inert Atmosphere

Caption: General scheme for Suzuki-Miyaura cross-coupling on a 3,5-dihaloindazole scaffold.

Step-by-Step Protocol:

  • Materials & Reagents:

    • 3,5-Dibromo-1H-indazole (or a protected version, e.g., 1-THP)

    • Arylboronic acid (1.1 eq for mono-coupling, 2.5 eq for dual-coupling)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Argon or Nitrogen gas (for inert atmosphere)

    • Ethyl acetate

    • Saturated ammonium chloride solution

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 3,5-dibromo-1H-indazole (1.0 eq), the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

    • Causality: The inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive. The base (K₂CO₃) is required for the transmetalation step of the catalytic cycle.

    • Add the degassed dioxane/water solvent mixture via syringe. The reaction is typically heterogeneous.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the boronic acid.

    • Note on Selectivity: The C3-Br bond is often more reactive than the C5-Br bond, allowing for selective mono-functionalization at the 3-position by carefully controlling stoichiometry (using ~1.0 eq of boronic acid). To achieve dual coupling, an excess of the boronic acid and longer reaction times are necessary.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with saturated ammonium chloride solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the desired 3,5-disubstituted indazole.

  • Validation & Troubleshooting:

    • Validation: Characterize the product by NMR and Mass Spectrometry to confirm successful coupling and regioselectivity.

    • Troubleshooting:

      • No reaction or low conversion: The catalyst may have decomposed. Ensure rigorous inert atmosphere and use freshly degassed solvents. Alternatively, a different catalyst/ligand system (e.g., Pd(dppf)Cl₂) may be more effective.

      • Formation of homocoupled boronic acid (biaryl) byproduct: This can occur if the oxidative addition is slow. Lowering the temperature or changing the solvent system might help.

      • Debromination: If a significant amount of debrominated starting material is observed, ensure the boronic acid is of high quality and that the reaction is not overheated.

Biological Activity of Representative 3,5-Disubstituted Indazoles

The 3,5-disubstitution pattern is a hallmark of many indazole derivatives with significant therapeutic potential. The substituents at these positions are key to achieving high potency and selectivity for various biological targets.

Structure Substituent (R¹ at C3) Substituent (R² at C5) Biological Target / Activity Reference
Pyrazin-2-ylPiperidine derivativePan-Pim kinase inhibitor (Anticancer)[2]
-OHMethoxy5-Lipoxygenase inhibitor (Anti-inflammatory)[9]
MethylVarious amidesAntibacterial (vs. B. subtilis, E. coli)[1]
PyridylMethylene-phenylThromboxane A2 synthetase inhibitor[10]

Note: The structures are illustrative representations of the core scaffolds discussed in the cited literature.

Conclusion

The 3,5-disubstituted indazole framework is a highly valuable scaffold in modern drug discovery. Its synthesis can be effectively achieved through both classical cyclization methods and modern, modular cross-coupling strategies. The protocols detailed in this guide provide robust and reproducible pathways for accessing these compounds. The choice between a cyclization-based approach and a cross-coupling strategy will ultimately depend on the specific target molecule, available starting materials, and the need for library diversification. By mastering these synthetic techniques, researchers can continue to explore the rich pharmacology of this important heterocyclic system and develop novel therapeutic agents for a wide range of diseases. [11]

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based C
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • Indazole scaffold: a generalist for marketed and clinical drugs.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives.
  • Indazole synthesis. Organic Chemistry Portal.
  • Technical Support Center: Synthesis of 3-Substituted Indazoles. Benchchem.
  • The improvement of two kinds of synthetic methods of indazoles.
  • 1,5-Disubstituted indazol-3-ols With Anti-Inflamm

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3-Iodo-5-methyl-1H-indazole Suzuki Coupling

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The indazole moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome low yields and problematic side reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 3-Iodo-5-methyl-1H-indazole resulting in a low yield?

A1: Low yields in the Suzuki coupling of 3-Iodo-5-methyl-1H-indazole can stem from several factors, often related to the unique properties of the indazole ring system. The acidic N-H proton can interfere with the catalytic cycle, and the nitrogen-rich heterocycle can coordinate to the palladium center, potentially leading to catalyst inhibition.[1][2] Key areas to investigate include catalyst and ligand choice, base selection, solvent effects, and the stability of your boronic acid partner.

Q2: Can the unprotected N-H group on the indazole ring cause problems?

A2: Yes, the acidic proton of the indazole N-H group can significantly impact the reaction.[3] It can react with the base, potentially altering the reaction's stoichiometry and pH. More critically, the indazole anion formed upon deprotonation can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species.[1] While many Suzuki couplings with unprotected N-heterocycles are successful, N-protection (e.g., with a Boc group) is a common strategy to mitigate these issues, though it adds extra synthetic steps.[4] However, it's important to note that in some cases, N-protection can be detrimental, as seen with nitro-substituted indazoles where deprotection can occur under reaction conditions.[5]

Q3: What are the most common side reactions to look out for?

A3: Besides low conversion of your starting material, several side reactions can contribute to a lower yield of the desired product:

  • Homocoupling of the Boronic Acid: This is the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[3][6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3][6] This is particularly problematic with unstable boronic acids.

  • Dehalogenation: The reduction of the 3-Iodo-5-methyl-1H-indazole to 5-methyl-1H-indazole.[3][6][7]

  • Formation of Palladium Black: Precipitation of elemental palladium indicates catalyst decomposition, which halts the catalytic cycle.[6]

Q4: How does 3-Iodo-5-methyl-1H-indazole's reactivity compare to other aryl iodides?

A4: Generally, aryl iodides are the most reactive aryl halides in Suzuki couplings, following the trend I > OTf > Br >> Cl.[3] Therefore, 3-Iodo-5-methyl-1H-indazole is expected to be a highly reactive electrophile. If you are experiencing low reactivity, the issue is less likely to be the oxidative addition step and more likely related to other factors in the catalytic cycle, such as transmetalation or catalyst inhibition by the indazole itself.[1]

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of 3-Iodo-5-methyl-1H-indazole.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 3-Iodo-5-methyl-1H-indazole, consider the following troubleshooting steps.

Logical Troubleshooting Workflow

start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst Is the catalyst active? catalyst->start No, try fresh catalyst/precatalyst base Assess Base and Solvent catalyst->base Is the catalyst appropriate? base->catalyst No, screen ligands (e.g., XPhos) conditions Optimize Reaction Conditions base->conditions Are base and solvent optimal? conditions->base No, screen bases (K3PO4, Cs2CO3) and solvents (dioxane/water) reagents Check Reagent Quality conditions->reagents Are conditions harsh enough? reagents->conditions No, increase temperature/ use microwave success Improved Yield reagents->success Are reagents pure?

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions
Potential CauseRecommended Actions and Explanations
Inactive Catalyst Action: Use a fresh batch of palladium catalyst or a more air-stable precatalyst (e.g., a Buchwald precatalyst).[8][9] Explanation: The active Pd(0) species is susceptible to oxidation. Older catalysts or those exposed to air may have reduced activity. Precatalysts are designed to generate the active Pd(0) species in situ, often leading to more reproducible results.[9]
Inappropriate Ligand Action: Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[8][9][10] Explanation: For challenging substrates like N-heterocycles, the ligand plays a critical role in stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[8] Buchwald-type biarylphosphine ligands are often effective for these types of couplings.[8]
Inefficient Base Action: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3][10] Ensure the base is finely powdered and anhydrous. Explanation: The base is crucial for activating the boronic acid to facilitate transmetalation.[11] For N-heterocycles, stronger bases are often required. The solubility of the base is also important; using a cosolvent like water can help.[3]
Poor Solvent Choice Action: Use a solvent system known to be effective for Suzuki couplings of heterocycles, such as 1,4-dioxane/water, THF/water, or DMF.[3][12] Explanation: The solvent must be able to dissolve the reactants and the base to a sufficient extent. Biphasic systems with water are common and often improve reaction rates.[12][13]
Low Reaction Temperature Action: Gradually increase the reaction temperature, for instance, from 80 °C to 100-120 °C.[3] Consider using microwave heating to rapidly screen higher temperatures. Explanation: While aryl iodides are reactive, some Suzuki couplings require thermal energy to overcome activation barriers, particularly if other steps in the catalytic cycle are slow.
Degraded Boronic Acid Action: Use a fresh bottle of boronic acid or purify the existing stock. Use a slight excess (1.2-1.5 equivalents).[3] Explanation: Boronic acids can undergo degradation, especially protodeboronation, upon storage. Using a slight excess can help compensate for any degradation.
Problem 2: Formation of Significant Side Products

If your desired product is forming but is contaminated with significant byproducts, the following guide can help you identify the cause and implement a solution.

Side Product Identification and Mitigation
Observed Side ProductLikely CauseSuggested Solutions
5-methyl-1H-indazole DehalogenationEnsure solvents are anhydrous and of high purity. The choice of ligand can also influence this side reaction.[3][7]
Homocoupled Boronic Acid Oxygen in the reaction mixtureThoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronated Arene Unstable boronic acid, harsh conditionsUse a milder base or lower the reaction temperature. Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester).[14]
Palladium Black Catalyst decompositionThis can be caused by high temperatures or impurities. Ensure proper degassing. Using a robust ligand or a precatalyst can help stabilize the active palladium species.[6]

III. Experimental Protocols

General Protocol for the Suzuki Coupling of 3-Iodo-5-methyl-1H-indazole

This is a starting point protocol that should be optimized for your specific boronic acid partner.

Materials:

  • 3-Iodo-5-methyl-1H-indazole (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Buchwald precatalyst, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 3-Iodo-5-methyl-1H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst System Screening Protocol

To optimize the catalyst system, a parallel reaction setup is recommended.

cluster_0 Reaction Setup cluster_1 Catalyst/Ligand Screening cluster_2 Analysis Reactants 3-Iodo-5-methyl-1H-indazole + Boronic Acid + Base Pd(PPh3)4 Pd(PPh3)4 Reactants->Pd(PPh3)4 Parallel Addition Pd(dppf)Cl2 Pd(dppf)Cl2 Reactants->Pd(dppf)Cl2 Parallel Addition XPhos Pd G3 XPhos Pd G3 Reactants->XPhos Pd G3 Parallel Addition SPhos Pd G2 SPhos Pd G2 Reactants->SPhos Pd G2 Parallel Addition LC-MS Analysis Monitor Conversion by LC-MS Pd(PPh3)4->LC-MS Analysis Pd(dppf)Cl2->LC-MS Analysis XPhos Pd G3->LC-MS Analysis SPhos Pd G2->LC-MS Analysis

Caption: Workflow for catalyst system screening.

This parallel approach allows for the efficient identification of the optimal palladium source and ligand for your specific transformation, which is often the most critical parameter for a successful coupling with a challenging substrate like 3-Iodo-5-methyl-1H-indazole.

IV. References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sarveswari, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Herath, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Aronica, L. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. (n.d.). ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Guillaumet, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Diao, T., et al. (2021). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Guillaumet, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Optimization

preventing deiodination of 3-Iodo-5-methyl-1H-indazole during reactions

A Guide to Preventing Deiodination During Synthetic Transformations Welcome to the Technical Support Center for 3-Iodo-5-methyl-1H-indazole. This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination During Synthetic Transformations

Welcome to the Technical Support Center for 3-Iodo-5-methyl-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during the functionalization of this versatile building block: the undesired cleavage of the carbon-iodine bond (deiodination). As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Deiodination is a pervasive side reaction that can significantly lower the yield of your desired product and introduce challenging impurities.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and supported by literature-proven strategies.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you might encounter during common palladium-catalyzed cross-coupling reactions.

Question 1: I'm observing significant deiodination (formation of 5-methyl-1H-indazole) in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Answer:

This is a frequent issue, as aryl iodides are the most susceptible to dehalogenation among the common aryl halides (I > Br > Cl).[2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with your indazole intermediate to form the undesired deiodinated product.[2] Several factors in your Suzuki reaction setup can promote this side reaction.

Core Causality & Strategic Solutions:

  • Suboptimal Ligand Choice: The ligand is paramount in dictating the relative rates of the desired C-C bond formation versus the undesired C-H bond formation. If your ligand allows the palladium intermediate to linger, it has more opportunity to encounter a hydride source.

    • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) can be inadequate for challenging substrates like N-heterocycles.[3] They can be less effective at promoting the final reductive elimination step, making the competing deiodination pathway more favorable.

    • Recommended Action: Switch to bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos or XPhos are designed to accelerate the reductive elimination step, outcompeting the deiodination pathway.[2]

  • Inappropriate Base and Solvent System: Your base and solvent can be insidious sources of hydrides.

    • Expert Insight: Strong alkoxide bases should be avoided if possible.[2] Solvents like alcohols are direct hydride donors, while others like DMF can decompose at elevated temperatures to generate hydride equivalents.[3][4] While water is often necessary for Suzuki couplings, excessive amounts can also be a proton source leading to deiodination.[2]

    • Recommended Action:

      • Base Optimization: Employ weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2][4] These are less likely to generate Pd-H species.

      • Solvent Change: Use aprotic solvents such as toluene, dioxane, or THF instead of protic or reducible solvents.[2][3][4]

  • Elevated Temperature & Prolonged Reaction Time: Heat can accelerate all reactions, including the undesired deiodination.[1][4]

    • Expert Insight: If the desired coupling is sluggish, simply increasing the heat can exacerbate the side reaction. The goal is to make the productive pathway faster, not just to heat everything indiscriminately.

    • Recommended Action: First, optimize your catalyst system (ligand, base, solvent). Then, run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C).[1] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[1]

Optimized Suzuki Protocol (Starting Point):

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup Reactants 1. Add 3-iodo-5-methyl-1H-indazole (1 eq.), Boronic Acid/Ester (1.2-1.5 eq.), and K₃PO₄ (2-3 eq.) to a dry flask. Degas 2. Evacuate and backfill with Argon (3x). Reactants->Degas Solvent 3. Add degassed Toluene or Dioxane. Degas->Solvent Catalyst 4. Add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%). Solvent->Catalyst Heat 5. Heat to 80-100 °C. Catalyst->Heat Monitor 6. Monitor by LC-MS. Stop when starting material is consumed. Heat->Monitor Quench 7. Cool to RT, dilute with EtOAc, wash with H₂O and brine. Monitor->Quench Isolate 8. Dry, concentrate, and purify by column chromatography. Quench->Isolate

Caption: Optimized Suzuki-Miyaura workflow.

Question 2: My Buchwald-Hartwig amination is yielding the deiodinated starting material. How can I improve the selectivity for C-N bond formation?

Answer:

Deiodination in Buchwald-Hartwig reactions is also common and shares root causes with the Suzuki coupling, namely the formation of Pd-H species.[5] However, the amine coupling partner and the stronger bases typically used can introduce unique challenges.

Core Causality & Strategic Solutions:

  • Base Selection is Critical: The strong bases often required for amine deprotonation (e.g., NaOtBu, LHMDS) can readily react with the palladium complex to form Pd-H intermediates.

    • Expert Insight: The choice of base is a delicate balance between ensuring amine deprotonation and minimizing side reactions.

    • Recommended Action: While strong bases are often necessary, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective but generally less prone to promoting deiodination.[4]

  • Ligand Performance: As with Suzuki coupling, the ligand's role is to facilitate a rapid C-N reductive elimination, which is the product-forming step.[6]

    • Expert Insight: First-generation phosphine ligands are often not robust enough for these transformations. Modern biaryl phosphine ligands are essential.

    • Recommended Action: Utilize bulky, electron-rich ligands from the Buchwald or Hartwig portfolio, such as RuPhos or BrettPhos.[7] These are specifically designed to promote C-N coupling and suppress side reactions.

  • Amine as a Hydride Source: Primary and secondary amines can, in some cases, undergo β-hydride elimination from an intermediate palladium-amido complex, which can be a pathway to dehalogenation.[5]

    • Expert Insight: This is more common with certain amine structures. The primary goal is to make the desired C-N reductive elimination so fast that this alternative pathway cannot compete.

    • Recommended Action: This is best addressed by optimizing the catalyst system (ligand, base) and temperature to favor the desired reaction, as direct modification of the amine is usually not an option.

Troubleshooting Decision Tree for Buchwald-Hartwig Amination:

G Start Deiodination Observed in Buchwald-Hartwig Reaction CheckLigand Is the ligand a modern biaryl phosphine (e.g., RuPhos)? Start->CheckLigand CheckBase Is the base NaOtBu or LHMDS? CheckLigand->CheckBase Yes UpgradeLigand Action: Switch to a bulky, electron-rich ligand like RuPhos or BrettPhos. CheckLigand->UpgradeLigand No CheckSolvent Is the solvent aprotic (e.g., Toluene, Dioxane)? CheckBase->CheckSolvent No ChangeBase Action: Switch to K₃PO₄ or Cs₂CO₃. CheckBase->ChangeBase Yes CheckTemp Is the temperature >100 °C? CheckSolvent->CheckTemp Yes ChangeSolvent Action: Ensure solvent is aprotic and anhydrous. CheckSolvent->ChangeSolvent No LowerTemp Action: Lower temperature to 80-100 °C and monitor closely. CheckTemp->LowerTemp Yes Success Problem Resolved CheckTemp->Success No UpgradeLigand->CheckBase ChangeBase->CheckSolvent ChangeSolvent->CheckTemp LowerTemp->Success

Caption: Troubleshooting workflow for deiodination.

Question 3: My Sonogashira coupling is failing, and I'm recovering mostly deiodinated starting material. What's going wrong?

Answer:

While Sonogashira coupling is incredibly powerful for C(sp²)-C(sp) bond formation, it is also susceptible to hydrodeiodination.[8] The amine base, which is integral to the reaction, is often the primary source of the problem.

Core Causality & Strategic Solutions:

  • Amine Base as a Hydride Source: The amine (e.g., triethylamine, piperidine) serves as both the base and often as part of the solvent system. It can be a direct source of hydrides leading to deiodination.

    • Expert Insight: The hydrogen that replaces the iodine in this side reaction can come directly from the acetylenic proton via a proton exchange mechanism with the amine.[9]

    • Recommended Action: While an amine base is required, its choice and quantity can be optimized. If using triethylamine, ensure it is high purity and consider switching to a bulkier amine like diisopropylethylamine (DIPEA). Alternatively, using an inorganic base like K₂CO₃ with a catalytic amount of an amine might be beneficial.[4]

  • Solvent Effects: Certain solvents can favor the deiodination pathway.

    • Expert Insight: Acetonitrile (ACN) has been observed to promote dehalogenation with some common catalysts like Pd(PPh₃)₄.[4]

    • Recommended Action: Screen other aprotic solvents like THF or DMF.[4] Toluene is also a good choice.[3]

  • Copper Co-catalyst: The copper(I) iodide is crucial for activating the alkyne but its quality is important.[8]

    • Expert Insight: Old or oxidized CuI can lead to sluggish catalysis, giving more time for the deiodination side reaction to occur.

    • Recommended Action: Ensure you are using a fresh, high-purity source of CuI and that it is added under an inert atmosphere.[4]

Comparative Table of Reaction Parameters:

ParameterLess Favorable for C-I StabilityMore Favorable for C-I StabilityRationale
Ligand PPh₃SPhos, XPhos, RuPhos (Bulky, e⁻-rich)Promotes faster reductive elimination, outcompeting deiodination.[2]
Base Strong alkoxides (NaOtBu), Et₃NK₃PO₄, Cs₂CO₃, K₂CO₃Weaker inorganic bases are less likely to generate Pd-H species.[2][4]
Solvent Alcohols, DMF, ACNToluene, Dioxane, THFAprotic solvents are not hydride donors and can be more stable.[2][3][4]
Temperature > 120 °C80 - 100 °CLower temperatures reduce the rate of the deiodination side reaction.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deiodination in palladium-catalyzed reactions?

A1: The most common mechanism is hydrodehalogenation, which involves a palladium-hydride (Pd-H) species.[2] This species can arise from the reaction of the palladium complex with various hydride sources in the reaction mixture, such as amine bases, solvents (like DMF or alcohols), or even trace water.[2][4] The Pd-H species can then react with the aryl iodide intermediate (Ar-Pd-I) in a reductive elimination step to produce the deiodinated arene (Ar-H) and regenerate the catalyst.[2]

Q2: My starting material, 3-iodo-5-methyl-1H-indazole, already contains the deiodinated impurity. Why is this happening and what can I do?

A2: Aryl iodides can be sensitive to light and air.[1] Photochemical pathways can induce cleavage of the C-I bond.[1] If your starting material has been stored improperly, it may have degraded over time. Always store 3-iodo-5-methyl-1H-indazole in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] It should also be stored under an inert atmosphere (argon or nitrogen) and in a cool, dry place like a refrigerator or freezer to minimize degradation.[1]

Q3: Are N-H indazoles more prone to deiodination than N-protected indazoles?

A3: Yes, they can be. The free N-H on the indazole ring is acidic and can be deprotonated by the base used in the coupling reaction.[2] This increases the electron density of the heterocyclic ring system, which can sometimes complicate the catalytic cycle or alter the substrate's reactivity towards dehalogenation.[2] While N-protection (e.g., with a Boc or SEM group) can sometimes suppress deiodination, it adds extra steps to your synthesis.[2] Optimizing the reaction conditions for the unprotected indazole, as described above, is often the more efficient strategy.

Q4: How can I reliably detect and quantify deiodination?

A4: The best method for both detection and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS). You will be able to separate the starting material (C₈H₇IN₂, MW ≈ 258.06 g/mol ) from the deiodinated product (C₈H₈N₂, MW ≈ 132.16 g/mol ) and identify them by their mass-to-charge ratio.[1] ¹H NMR spectroscopy is also very effective; you will see the disappearance of the aromatic proton signals characteristic of the iodo-substituted ring and the appearance of new signals corresponding to 5-methyl-1H-indazole.[1]

References
  • Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. Request PDF. [Link]

  • Significant dehalogenation in stille coupling. Reddit. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. PubMed. [Link]

  • A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Request PDF - ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF - ResearchGate. [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv | Cambridge Open Engage. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. [Link]

  • Unexpected Hydrodeiodo Sonogashira-Heck-Casser Coupling Reaction of 2,2'-diiodobiphenyls With Acetylenes. PubMed. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • “Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality. Request PDF - ResearchGate. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]

  • Is halogen bonding the basis for iodothyronine deiodinase activity?. PubMed. [Link]

  • methyl 3-iodo-1H-indazole-5-carboxylate. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling of 3-Iodo-5-methyl-1H-indazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating challenge in cros...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating challenge in cross-coupling chemistry: the formation of the homocoupled dimer, 5,5'-dimethyl-1H,1'H-[3,3'-biindazole], during reactions with 3-iodo-5-methyl-1H-indazole. Our goal is to equip you with the mechanistic understanding and actionable protocols to maximize the yield of your desired product.

Understanding the Enemy: The Mechanism of Homocoupling

Before troubleshooting, it's crucial to understand how the unwanted dimer forms. In palladium-catalyzed cross-coupling reactions, the desired outcome is the formation of a C-C or C-N bond between your indazole and a coupling partner.[1][2] However, under certain conditions, a parasitic catalytic cycle can lead to the coupling of two molecules of the 3-iodo-5-methyl-1H-indazole starting material.

This typically occurs through two primary pathways:

  • Reductive Elimination from a Di-organopalladium(II) Intermediate: The most common pathway involves the formation of a Pd(II) species bearing two indazolyl groups, which then undergoes reductive elimination to form the dimer and regenerate the Pd(0) catalyst. This happens if the transmetalation step with the desired coupling partner is slow or if a second molecule of the iodo-indazole reacts with the initial oxidative addition complex.

  • Oxidative Homocoupling: In the presence of oxygen, a palladium(0) species can be oxidized to palladium(II), which can then catalyze the homocoupling of the organometallic coupling partner (e.g., boronic acid).[3][4] While this is homocoupling of the partner, it consumes the partner and can alter reaction stoichiometry and kinetics, indirectly favoring the homocoupling of the iodo-indazole.

Our strategy, therefore, must focus on promoting the desired cross-coupling pathway while suppressing these side reactions.

Catalytic Cycle and Homocoupling Pathway

G Pd0 L-Pd(0) OA Oxidative Addition (Ind-I) Pd0->OA PdII_Ind L-Pd(II)-Ind(I) OA->PdII_Ind Transmetal Transmetalation (Partner-M) PdII_Ind->Transmetal OA_2 Oxidative Addition (2nd Ind-I) PdII_Ind->OA_2 PdII_Ind_Partner L-Pd(II)-Ind(Partner) Transmetal->PdII_Ind_Partner RE Reductive Elimination PdII_Ind_Partner->RE Product Product (Ind-Partner) RE->Product Product->Pd0 Regenerates Catalyst PdII_Ind_Ind L-Pd(II)-Ind(Ind) OA_2->PdII_Ind_Ind RE_homo Reductive Elimination (Homocoupling) PdII_Ind_Ind->RE_homo Dimer Dimer (Ind-Ind) RE_homo->Dimer Dimer->Pd0 Regenerates Catalyst

Caption: The desired cross-coupling cycle (blue/green) vs. the parasitic homocoupling pathway (red/yellow).

General Strategies for Minimizing Homocoupling

Before diving into reaction-specific issues, several universal best practices can significantly reduce the formation of the 5,5'-dimethyl-1H,1'H-[3,3'-biindazole] dimer.

Question: I'm setting up my reaction. What are the most critical general precautions to take?

Answer: Meticulous preparation is your first line of defense.

  • Ensure an Inert Atmosphere: Oxygen is a known promoter of homocoupling side reactions, particularly of boronic acids in Suzuki couplings.[5]

    • Action: Thoroughly degas your solvent(s) by bubbling with argon or nitrogen for at least 30 minutes.[6] Alternatively, use several freeze-pump-thaw cycles for the most rigorous oxygen removal.

    • Action: Assemble your reaction vessel under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for optimal results.[7]

  • Use High-Purity Reagents and Solvents:

    • Rationale: Impurities in your starting materials or solvents can interfere with the catalytic cycle. Water content can be particularly problematic, leading to protodeboronation in Suzuki reactions.[8] Traces of metals can initiate unwanted side reactions.

    • Action: Use anhydrous solvents. Ensure your 3-iodo-5-methyl-1H-indazole and coupling partner are of high purity.

  • Control Reaction Temperature:

    • Rationale: Higher temperatures can accelerate all reaction pathways, including the undesired homocoupling.[9] Sometimes, a lower temperature can favor the desired cross-coupling kinetically.

    • Action: Start with the lower end of the recommended temperature range for your specific coupling reaction. Recent studies have shown that even room temperature reactions can be effective in reducing homocoupling.[8]

Troubleshooting Guide: Reaction-Specific FAQs

Homocoupling issues often manifest differently depending on the specific cross-coupling reaction being performed. This section addresses the most common scenarios.

FAQ 1: Suzuki-Miyaura Coupling

"I'm performing a Suzuki coupling with a boronic acid, and I'm seeing a significant amount of the indazole dimer. What should I adjust?"

Answer: This is a classic problem in Suzuki couplings. Here is a systematic approach to troubleshoot it:

ParameterRecommended Adjustment & Rationale
1. Base Selection Problem: The choice and amount of base are critical.[10] A base that is too strong or too soluble can accelerate side reactions. Solution: Switch to a milder or less soluble base. For example, if you are using NaOH or NaOtBu, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃. These often provide a more controlled reaction rate, disfavoring the homocoupling pathway.[7][10]
2. Ligand Choice Problem: The ligand dictates the steric and electronic environment around the palladium center.[11] Ligands that are not bulky enough can allow two indazole molecules to coordinate to the palladium. Solution: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the reductive elimination of the cross-coupled product and sterically hinder the formation of the di-indazolyl palladium intermediate.[7][11]
3. Catalyst Source Problem: Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to side reactions.[12] Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as a Buchwald G3 palladacycle.[6][13] These ensure a clean and efficient generation of the active catalyst.
4. Stoichiometry Problem: If the boronic acid is consumed by its own homocoupling or degradation, the relative concentration of the iodo-indazole increases, favoring its dimerization. Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner.[6] This ensures that the transmetalation step of the desired partner outcompetes the side reactions of the iodo-indazole.
FAQ 2: Sonogashira Coupling

"My Sonogashira coupling with a terminal alkyne is giving me a lot of the indazole dimer, and I'm also seeing alkyne homocoupling (Glaser coupling). How can I fix this?"

Answer: The dual homocoupling issue in Sonogashira reactions points to problems with both the palladium and copper catalytic cycles.[14][15]

  • Minimize Oxygen (Crucial for Glaser Coupling): The homocoupling of terminal alkynes is almost always copper-catalyzed and oxygen-dependent.

    • Action: Rigorous deoxygenation, as described in the general strategies, is paramount.[16] This will suppress the formation of the alkyne dimer, preserving it for the desired cross-coupling.

  • Consider "Copper-Free" Conditions: The copper co-catalyst, while accelerating the reaction, is a primary culprit in alkyne dimerization.[14][15]

    • Action: Perform the reaction without CuI. To compensate for the slower rate, you may need to use a more active palladium catalyst/ligand system (e.g., a bulky phosphine ligand), a stronger base (e.g., an amine base like TEA or DIPEA), and potentially a slightly higher temperature.[16][17]

  • Ligand and Catalyst Loading:

    • Action: Ensure your Pd:ligand ratio is appropriate. For Sonogashira, simple phosphine ligands like PPh₃ are common, but if indazole homocoupling persists, switching to a bulkier ligand can help.[15]

    • Action: Use the lowest effective catalyst loading (both Pd and Cu, if used). High catalyst concentrations can sometimes promote side reactions.

FAQ 3: Buchwald-Hartwig Amination

"I'm trying to couple 3-iodo-5-methyl-1H-indazole with an amine, but the indazole homocoupling is a major competing reaction."

Answer: In Buchwald-Hartwig amination, the rate of C-N reductive elimination must be faster than the side reactions.[18]

  • Optimize the Ligand-Base Combination: This is the most critical factor for successful C-N coupling.

    • Rationale: The ligand must facilitate both the oxidative addition and the final C-N bond-forming reductive elimination. The base must be strong enough to deprotonate the amine (or the N-H of the indazole if unprotected) but not so reactive that it promotes decomposition.[7]

    • Action: For iodoindazoles, bulky biarylphosphine ligands like Xantphos, BINAP, or BrettPhos are often excellent choices.[7]

    • Action: Pair your ligand with an appropriate base. Strong, non-nucleophilic bases like NaOtBu or LHMDS are very common and effective.[7] If you suspect base-mediated decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ can be tried, though this may require a higher reaction temperature.

  • Check for N-H Reactivity: The N-H proton of the indazole ring itself is acidic and can react with the strong bases used in this reaction.

    • Action: If your protocol allows, consider protecting the indazole N-H (e.g., with a BOC or SEM group) before the coupling reaction. This prevents potential complications arising from the deprotonation of the indazole ring. A study on 3-iodoindazoles noted that N-protection can influence reactivity, so this must be evaluated on a case-by-case basis.[19]

Advanced Protocol: A Validated Method for Suzuki Coupling

This protocol incorporates best practices to minimize homocoupling of 3-iodo-5-methyl-1H-indazole with a generic arylboronic acid.

Objective: Synthesize 3-Aryl-5-methyl-1H-indazole while minimizing 5,5'-dimethyl-1H,1'H-[3,3'-biindazole] formation.

Materials:
  • 3-Iodo-5-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (finely ground, dried, 2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture, degassed)

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-iodo-5-methyl-1H-indazole, the arylboronic acid, and K₃PO₄.

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Troubleshooting Workflow

G start Homocoupling > 5%? check_inert Step 1: Verify Inert Atmosphere - Degas solvents thoroughly? - Positive Ar/N2 pressure? start->check_inert Yes success Success: Homocoupling < 5% start->success No change_ligand Step 2: Change Ligand - Switch to bulky phosphine? (e.g., SPhos, XPhos) check_inert->change_ligand Yes, still high check_inert->success No, fixed change_base Step 3: Change Base - Switch to milder base? (e.g., K3PO4, K2CO3) change_ligand->change_base Still high change_ligand->success Fixed change_catalyst Step 4: Change Pd Source - Use pre-formed Pd(0) or pre-catalyst? change_base->change_catalyst Still high change_base->success Fixed lower_temp Step 5: Lower Temperature - Decrease by 10-20 °C? change_catalyst->lower_temp Still high change_catalyst->success Fixed lower_temp->success Fixed fail Issue Persists: Consult Specialist lower_temp->fail Still high

Caption: A decision tree for systematic troubleshooting of homocoupling.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Gomes, G. D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.Journal of the American Chemical Society.
  • Bruno, N. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
  • Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.National Institutes of Health.
  • Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017). ResearchGate.
  • The effect of various temperatures on the Suzuki coupling reaction a. (n.d.). ResearchGate.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv.
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.Amazon S3.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • Quevedo, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.MDPI.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (2025). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cella, R., & Stefani, H. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.Chemistry – A European Journal.
  • Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. (2023). PubMed.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Royal Society of Chemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Choy, P. Y., & Ragaini, F. (2018). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews.

Sources

Optimization

Technical Support Center: Synthesis of 3-Iodo-5-methyl-1H-indazole

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Iodo-5-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Iodo-5-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this important synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 3-Iodo-5-methyl-1H-indazole, are critical building blocks for creating complex molecules through cross-coupling reactions.[1]

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the common challenges encountered during the synthesis, purification, and characterization of this compound.

Section 1: Core Synthesis Protocol & Mechanism

The most common and direct approach to synthesizing 3-Iodo-5-methyl-1H-indazole is through the electrophilic iodination of the parent 5-methyl-1H-indazole. The C3 position of the indazole ring is generally the most nucleophilic and, therefore, the most reactive site for electrophilic substitution, making this a viable, albeit challenging, transformation.[2][3]

Representative Experimental Protocol

Reaction: C3-Iodination of 5-methyl-1H-indazole

Materials:

  • 5-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF.

  • Addition of Base: To the stirred solution, add potassium hydroxide (2.0 eq) or potassium carbonate (2.0 eq). Stir for 15-20 minutes at room temperature to form the indazolide anion.

  • Addition of Iodine: In a separate flask, dissolve iodine (1.2-1.5 eq) in a minimum amount of DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS.[2][4]

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into an ice-water slurry.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), water, and finally, brine.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What should I do?

Answer: This is a frequent issue that can stem from several factors related to reagent activity and reaction conditions.

Troubleshooting Steps:

  • Base and Anion Formation: The initial deprotonation of the indazole N-H is critical.

    • Causality: Potassium hydroxide (KOH) is a stronger base than potassium carbonate (K₂CO₃) and will deprotonate the indazole more effectively. If you are using K₂CO₃ and seeing poor conversion, consider switching to KOH or a stronger base like sodium hydride (NaH). The choice of base can significantly influence the reaction's success.[4][6]

    • Action: Ensure your base is fresh and anhydrous. Allow sufficient time (20-30 min) for the indazolide anion to form before adding the iodine solution.

  • Iodinating Agent: The reactivity of the iodine is key.

    • Causality: Molecular iodine (I₂) is the standard reagent. Its electrophilicity is enhanced in polar aprotic solvents like DMF. An alternative is N-Iodosuccinimide (NIS), which can be a milder and sometimes more selective iodinating agent.[2][3]

    • Action: Try using NIS (1.1-1.2 eq) as the iodinating agent. It often requires no strong base and can be performed at room temperature, potentially reducing side product formation.

  • Temperature Control:

    • Causality: While the reaction is typically run at room temperature, gentle heating (40-50 °C) can sometimes drive a sluggish reaction to completion. However, higher temperatures can also promote side reactions.[2]

    • Action: If the reaction is stalled at room temperature (as monitored by TLC), try heating it gently. Conversely, if you observe the formation of multiple unidentified side products, lowering the reaction temperature may improve selectivity.

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed by TLC/LC-MS check_sm Is significant starting material (SM) present? start->check_sm check_base Verify Base Strength & Anhydrous Conditions (Consider switching K2CO3 to KOH/NaH) check_sm->check_base Yes q2_node q2_node check_sm->q2_node No (Multiple Spots) check_time Increase Reaction Time or Apply Gentle Heat (40-50°C) check_base->check_time check_reagent Consider Alternative Iodinating Agent (e.g., NIS) check_time->check_reagent end_node Re-run Optimized Reaction check_reagent->end_node

Caption: Workflow for diagnosing and resolving low reaction conversion.

Q2: My TLC shows multiple product spots that are difficult to separate. How can I improve regioselectivity and purify my product?

Answer: The formation of multiple isomers is the primary challenge in the electrophilic substitution of substituted indazoles.[2] Besides the desired 3-iodo product, you may be forming other regioisomers (e.g., 4-iodo, 6-iodo) or di-iodinated products.

Strategies to Improve Regioselectivity & Purification:

  • Choice of Iodinating Agent:

    • Causality: The reactivity of the iodinating agent can influence selectivity. Milder reagents may offer better control.

    • Action: If using I₂/KOH leads to multiple products, switch to N-Iodosuccinimide (NIS) in a solvent like acetonitrile or DMF. NIS often provides cleaner reactions with fewer side products.[2]

  • Solvent Effects:

    • Causality: The polarity of the solvent can affect the reaction pathway and the distribution of isomers.

    • Action: Experiment with different solvents. While DMF is common, acetonitrile, dichloromethane, or chloroform may alter the isomer distribution in your favor.[2]

  • Purification Strategy:

    • Causality: Regioisomers of iodo-methyl-indazoles often have very similar polarities, making separation by column chromatography challenging.

    • Action:

      • Column Chromatography: Screen various solvent systems meticulously. A shallow gradient of ethyl acetate in hexane (e.g., starting from 2% EtOAc and increasing slowly) is often required.

      • Preparative HPLC: For very difficult separations or to obtain high-purity material, preparative reverse-phase HPLC is a highly effective, albeit more resource-intensive, option.[2]

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Standard)Condition B (Alternative)Expected Impact of Condition B
Iodinating Agent Iodine (I₂) / KOHN-Iodosuccinimide (NIS)Potentially higher selectivity, milder conditions.[2][3]
Solvent DMFAcetonitrile (ACN)May alter isomer ratios; easier to remove post-reaction.[2]
Temperature Room Temperature0 °C to Room TempLowering temperature can enhance selectivity for the thermodynamic product.[2]
Purification Column ChromatographyPreparative HPLCNecessary for separating very close-running isomers.[2]

Section 3: Frequently Asked Questions (FAQs)

Q3: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic methods is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure confirmation. The proton signals in the aromatic region will be distinct for the starting material and the product. For 3-Iodo-5-methyl-1H-indazole, you would expect to see the disappearance of the C3-H proton signal present in the starting material.

  • Mass Spectrometry (MS): LC-MS is excellent for monitoring the reaction and confirming the molecular weight of the product (C₈H₇IN₂ = 258.06 g/mol ).[7]

  • Purity Analysis: HPLC is the gold standard for assessing purity. A single sharp peak indicates a high degree of purity.

Q4: Is 3-Iodo-5-methyl-1H-indazole a stable compound? What are the storage recommendations?

Answer: Generally, iodo-substituted aromatic compounds are stable under normal laboratory conditions. However, like many halogenated heterocycles, they can be sensitive to light and may slowly decompose over time. It is recommended to store the purified product in a cool, dark place (refrigerator or freezer), preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen).[2]

Q5: What are the primary safety concerns when running this synthesis?

Answer:

  • Iodinating Agents: Iodine (I₂) is corrosive and can cause skin and respiratory irritation. N-Iodosuccinimide (NIS) is also an irritant. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Use appropriate gloves and handle only in a fume hood.

  • Bases: Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

Synthesis and Purification Overview

cluster_0 Synthesis cluster_1 Work-up & Purification SM 5-methyl-1H-indazole Deprotonation Deprotonation (KOH in DMF) SM->Deprotonation Iodination Iodination (I2 or NIS) Deprotonation->Iodination Crude Crude Product Mixture Iodination->Crude Quench Aqueous Quench & Extraction Crude->Quench Column Column Chromatography Quench->Column Final Pure 3-Iodo-5-methyl- 1H-indazole Column->Final

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 5-Methyl-1H-Indazole

Welcome to the technical support resource for the regioselective functionalization of 5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the regioselective functionalization of 5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indazole scaffold. The inherent reactivity of the indazole ring presents unique challenges, particularly in controlling substitution at the N1, N2, and C3 positions. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common issues encountered in the lab.

Section 1: The Primary Challenge: N1 vs. N2 Regioselectivity in Alkylation and Arylation

The two nitrogen atoms of the indazole ring are both nucleophilic, leading to competitive functionalization and often resulting in difficult-to-separate regioisomeric mixtures.[1][2][3] The outcome of these reactions is a delicate balance of thermodynamics, kinetics, steric hindrance, and the nature of the electrophile and reaction conditions. The 1H-tautomer of indazole is generally considered more thermodynamically stable than the 2H-tautomer.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 5-methyl-1H-indazole is giving me a roughly 1:1 mixture of N1 and N2 isomers. What are the key factors controlling this selectivity?

A1: This is the most common issue in indazole chemistry. A non-selective reaction is often the result of conditions that do not strongly favor either kinetic or thermodynamic control. The N1/N2 ratio is governed by a combination of factors:

  • Base and Counterion: The nature of the base used to deprotonate the indazole is critical. Strong, non-coordinating bases in polar aprotic solvents can lead to mixtures. However, alkali metal cations from bases like sodium hydride (NaH) can coordinate with the indazole anion. It has been postulated that the Na+ cation can chelate between the N2 atom and an electron-rich group at the C3 position, sterically hindering the N2 position and directing alkylation to N1.[5][6] Conversely, bulkier cations or crown ethers that sequester the cation can disrupt this coordination, potentially leading to different selectivity.[4]

  • Solvent: The solvent plays a crucial role. Non-polar solvents like THF often favor N1 alkylation when used with sodium hydride, as this combination promotes the aforementioned chelation.[4][7] More polar, aprotic solvents like DMF or DMSO can lead to different isomeric ratios, sometimes favoring the N2 product or resulting in mixtures.[8]

  • Temperature: Higher temperatures can favor the thermodynamically more stable product. Since the 1H-indazole tautomer is generally more stable, reactions that allow for equilibration at elevated temperatures may favor the N1-substituted product.[4][8]

  • Electrophile: The steric bulk and reactivity of the alkylating agent are significant. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom. Mitsunobu conditions, for example, often show a strong preference for the formation of the N2 regioisomer.[4]

Q2: How can I improve the selectivity to favor the N1-alkylated product?

A2: To achieve high N1 selectivity, you should employ conditions that favor thermodynamic control or exploit cation chelation. A well-established and reliable method is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[4][7] This combination has been shown to provide excellent N1 regioselectivity for a wide range of indazoles and alkylating agents.[4]

The proposed mechanism involves the formation of a sodium indazolide salt where the sodium cation coordinates to the N2 nitrogen, effectively blocking it and directing the incoming electrophile to the N1 position.

N1_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: N1-Alkylation Indazole 5-Methyl-1H-Indazole Indazolide Sodium Indazolide Intermediate (N2-Na+ Coordination) Indazole->Indazolide + NaH - H₂ NaH NaH Product N1-Alkyl-5-methyl-1H-indazole Indazolide->Product + R-X - NaX H2 H₂ (gas) RX R-X (Alkyl Halide) NaX NaX

Caption: Proposed workflow for N1-selective alkylation via Na+ coordination.

Q3: My target is the N2-alkylated isomer. What conditions should I use?

A3: Selectivity for the N2 position is often achieved under kinetic control or by using conditions that disrupt N1-directing effects. Several strategies can be employed:

  • Mitsunobu Reaction: This reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) frequently yields the N2-alkylated indazole as the major product.[4]

  • Acid-Catalyzed Alkylation: Using specific alkylating agents like 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH) has been shown to be highly selective for the N2 position. Quantum mechanical analysis suggests this selectivity arises because the reaction proceeds through the more stable 1H-indazole tautomer, whose N2 atom is more nucleophilic in this context.[9]

  • Solvent and Base Choice: In some cases, using bases like cesium carbonate (Cs2CO3) in a polar solvent like DMF can favor N2 alkylation, particularly with certain substitution patterns on the indazole ring.[5][10] DFT calculations suggest that non-covalent interactions, rather than chelation, drive the formation of the N2 product in the presence of cesium.[6][10]

Troubleshooting Guide: N1/N2 Selectivity

This decision tree provides a systematic approach to optimizing your N-alkylation reaction.

Troubleshooting_N_Alkylation Start Start: Poor N1/N2 Selectivity Q_Target What is your desired isomer? Start->Q_Target N1_Target N1 Isomer Q_Target->N1_Target N1 N2_Target N2 Isomer Q_Target->N2_Target N2 N1_Action1 Switch to NaH as base and anhydrous THF as solvent. N1_Target->N1_Action1 N2_Action1 Try Mitsunobu conditions (PPh₃, DIAD/DEAD). N2_Target->N2_Action1 N1_Check1 Is selectivity improved? N1_Action1->N1_Check1 N1_Yes Success! Optimize temperature and reaction time for yield. N1_Check1->N1_Yes Yes N1_No Consider steric/electronic effects. Is there a bulky group at C7? If so, N2 may be favored. N1_Check1->N1_No No N2_Check1 Is selectivity improved? N2_Action1->N2_Check1 N2_Yes Success! Optimize stoichiometry and temperature. N2_Check1->N2_Yes Yes N2_No Try alternative conditions: 1. Cs₂CO₃ in DMF/MeCN 2. Acid-catalyzed reaction with alkyl trichloroacetimidate. N2_Check1->N2_No No

Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.

Data Summary: Conditions for N-Alkylation
ConditionFavored IsomerRationale / Key InsightReference(s)
Base/Solvent
NaH / THFN1Na+ cation coordinates with N2, blocking it and directing attack to N1.[4][5][7]
K₂CO₃ / DMFMixture / N2Common conditions often leading to poor selectivity or favoring N2 depending on substrate.[8]
Cs₂CO₃ / DMFN2Larger Cs+ cation does not chelate effectively; NCI may favor N2 pathway.[6][10]
Reaction Type
Sₙ2 (standard)VariesHighly dependent on base, solvent, and temperature as described above.[8]
Mitsunobu (PPh₃/DIAD)N2Strong kinetic preference for reaction at the N2 position.[4]
Acid-Catalyzed (TfOH)N2Reaction proceeds via the more stable 1H-tautomer, where N2 is more nucleophilic.[9]

Section 2: Achieving C3 Functionalization

After the nitrogen atoms, the C3 position is the next most common site for functionalization.[11] Directing reactions to this position requires overcoming the nucleophilicity of the nitrogens. This is typically achieved through N-protection followed by metalation, or via direct C-H activation strategies.

Frequently Asked Questions (FAQs)

Q1: I need to introduce an aryl group at the C3 position. How can I do this selectively?

A1: The most robust method involves a directed ortho-metalation (DoM) approach on an N-protected indazole. The N1 position is protected with a group that can also direct deprotonation at C3.

  • Protection: Protect the N1 position of 5-methyl-1H-indazole. A common and effective protecting group is triisopropylsilyl (TIPS) or a pivaloyl group. These bulky groups also sterically disfavor reactions at N2.

  • Metalation: Treat the N1-protected indazole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C). This selectively removes the proton at the C3 position.

  • Transmetalation & Coupling (Optional but recommended): Transmetalate the resulting C3-lithiated species with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc intermediate.

  • Cross-Coupling: Perform a palladium-catalyzed cross-coupling reaction (e.g., Negishi coupling) with an appropriate aryl halide (e.g., aryl iodide or bromide).[11]

  • Deprotection: Remove the N1-protecting group (e.g., with TBAF for TIPS) to yield the C3-arylated product.

Q2: Are there any methods for direct C3-H arylation without a protecting group?

A2: Yes, transition-metal-catalyzed direct C-H functionalization is an increasingly powerful strategy.[12][13] Palladium catalysis has been successfully used for the direct C3-arylation of 1H-indazoles.[14] These methods typically require an N-substituted indazole (e.g., N1-methyl) and use a palladium catalyst with a specific ligand (like 1,10-phenanthroline) and an oxidant to facilitate the C-H activation and cross-coupling cycle.[14] While this avoids a separate protection/deprotection sequence, it requires an N-substituted starting material.

Q3: How can I perform a simple C3-halogenation?

A3: C3-halogenation, particularly iodination and bromination, is a valuable transformation as the resulting C3-haloindazole can be used in a wide variety of cross-coupling reactions.[11]

  • For Iodination: A common method is to treat the N-unsubstituted 5-methyl-1H-indazole with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF.[11]

  • For Bromination: N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination at the C3 position of indazoles. The reaction is typically run in a solvent like acetonitrile (MeCN) or chloroform (CHCl₃).[11]

Experimental Protocol: N1-Selective Alkylation of 5-Methyl-1H-Indazole

This protocol is adapted from established procedures favoring N1-alkylation.[4][7][15]

Materials:

  • 5-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 5-methyl-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF (to achieve a concentration of ~0.2 M). Stir until all solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable; handle with extreme care. Hydrogen gas will evolve.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases. The formation of the sodium salt may result in a suspension.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Slowly add the alkyl halide (1.2 eq) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N1-alkylated product from any minor N2 isomer and other impurities. The regiochemistry should be confirmed by 2D NMR techniques (HMBC, NOESY).[4]

Section 3: Functionalization of the Benzene Ring

Achieving regioselectivity on the carbocyclic ring (C4, C5, C6, C7) is challenging due to the lower reactivity of these C-H bonds compared to those on the heterocyclic portion. These transformations almost exclusively rely on directing group strategies in combination with transition-metal catalysis.[12][16]

Q1: I need to functionalize the C7 position. What is the general strategy?

A1: C7-functionalization typically requires a directing group installed at the N1 position. A picolinamide (PA) or related N-heterocyclic group can be used. The nitrogen atom of the directing group coordinates to a transition metal catalyst (e.g., Rh(III) or Ru(II)), bringing the catalytic center into close proximity with the C7 C-H bond, enabling its selective activation and subsequent functionalization (e.g., alkenylation, arylation).[17] The directing group must be installed and later removed, adding steps to the overall synthesis.

C7_Functionalization Start 5-Methyl-1H-Indazole Step1 Install Directing Group (DG) at N1 position Start->Step1 Step2 Transition-Metal-Catalyzed C7 C-H Activation (e.g., Rh(III), Ru(II)) Step1->Step2 Coordinating DG positions catalyst Step3 Couple with Electrophile/Partner Step2->Step3 Step4 Remove Directing Group Step3->Step4 End C7-Functionalized Product Step4->End

Caption: General workflow for directing-group-assisted C7-functionalization.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27591-27603. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Tang, S., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5195-5199. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Lu, P., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Yuan, C., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 78(11), 5546-5553. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Kumar, S., et al. (2020). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 18(4), 690-694. [Link]

  • Lecker, L. C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(15), 10606-10612. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Patel, S. B., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 6(11), 2689-2704. [Link]

  • Maji, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(44), 20561-20586. [Link]

  • Babu, R., et al. (2021). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules, 29(15), 3466. [Link]

  • Lu, P., et al. (2024). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PubMed. [Link]

  • Sharma, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • Chemspace. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Chemspace. [Link]

  • Obi, C. L., et al. (2024). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 15(1), 6062. [Link]

  • Qu, J-P., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 999331. [Link]

  • Wang, Z., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 143(34), 13586-13591. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Ghosh, A., et al. (2020). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]

  • D'Souza, D. M., & O'Doherty, G. A. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Organic Letters, 12(19), 4308-4311. [Link]

  • Chen, G., et al. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 9(2), 409-414. [Link]

  • Ghosh, A., & Hajra, A. (2023). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 59(9), 1121-1135. [Link]

  • Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12.2, 1-70. [Link]

  • Sharma, P., & Rohilla, S. (2020). Recent developments in selective N-arylation of azoles. Chemical Communications, 56(83), 12499-12517. [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

Sources

Optimization

impact of base selection on 3-Iodo-5-methyl-1H-indazole cross-coupling

Technical Support Center: 3-Iodo-5-methyl-1H-indazole Cross-Coupling Welcome to the technical support center for cross-coupling reactions involving 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-5-methyl-1H-indazole Cross-Coupling

Welcome to the technical support center for cross-coupling reactions involving 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of base selection for this versatile building block. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutics.[1][2] However, the unique electronic nature of the indazole ring, coupled with the reactivity of the C-I bond, makes the choice of base a critical parameter for successful cross-coupling.[3][4] This guide will explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the role and selection of bases in the cross-coupling of 3-Iodo-5-methyl-1H-indazole.

Q1: Why is base selection so critical for the cross-coupling of 3-Iodo-5-methyl-1H-indazole?

A1: Base selection is paramount for several reasons:

  • Catalytic Cycle Progression: In most palladium-catalyzed cross-coupling reactions, the base plays a direct role in the catalytic cycle.[5] For instance, in Suzuki-Miyaura couplings, the base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4][6][7] In Heck and Sonogashira reactions, the base is required to neutralize the hydrogen halide produced during the reaction, regenerating the active Pd(0) catalyst.[5][8]

  • Substrate Stability: The indazole ring can be sensitive to certain reaction conditions.[9] An overly strong base, or one that is poorly matched with the solvent, can lead to undesired side reactions, such as decomposition of the starting material or product.[3]

  • Side Reaction Suppression: The choice of base can influence the prevalence of side reactions like hydrodehalogenation (replacement of iodine with hydrogen).[3] A weaker base may sometimes be employed to minimize this competing pathway.[3]

  • Solubility: The effectiveness of a base is also dependent on its solubility in the reaction medium.[4][10] An insoluble base will have limited impact on the reaction.

Q2: What are the most commonly used bases for Suzuki, Heck, and Buchwald-Hartwig couplings with this substrate?

A2: While the optimal base is substrate and reaction-dependent, here are some common starting points:

  • Suzuki-Miyaura Coupling: Inorganic bases are prevalent. Aqueous solutions of sodium carbonate (Na₂CO₃) are a very common choice.[3][11] For more challenging couplings, or when anhydrous conditions are preferred, potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent alternatives.[4][12] Cs₂CO₃ is more soluble and basic than K₂CO₃, often leading to higher yields.

  • Heck Coupling: Organic amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently used.[8][13] Inorganic bases such as sodium bicarbonate (NaHCO₃) can also be effective.[14]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[15][16] For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used with specific ligand systems.[17]

Q3: How does the pKa of the base affect the reaction outcome?

A3: The pKa, which indicates the strength of the base, is a crucial factor.

  • A base must be strong enough to perform its intended role in the catalytic cycle (e.g., deprotonate a nucleophile or activate a boronic acid).[6][18]

  • However, a base that is too strong can lead to undesired side reactions. For example, it could deprotonate other acidic protons on the substrate or product, leading to decomposition or isomerization.[9]

  • There is a "Goldilocks" principle at play: the base should be "just right" for the specific transformation. The ideal pKa will depend on the pKa of the species it needs to deprotonate and the overall stability of the molecules in the reaction.[18][19]

Q4: Can the unprotected N-H of the indazole ring interfere with the reaction?

A4: Yes, the acidic proton on the indazole nitrogen can interfere with the catalytic cycle.[3][4] It can react with the base, and in some cases, the deprotonated indazole can act as a ligand for the palladium catalyst, potentially inhibiting its activity.[3] For this reason, N-protection (e.g., with a Boc or SEM group) is often recommended, particularly for Sonogashira and Heck couplings.[3][20] However, some Suzuki reactions have been shown to work with the unprotected indazole.[3]

Troubleshooting Guide: Base-Related Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the cross-coupling of 3-Iodo-5-methyl-1H-indazole, with a focus on base selection.

Problem 1: Low to No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted 3-Iodo-5-methyl-1H-indazole.

  • Minimal or no desired product is formed.

Logical Troubleshooting Flowchart

G start Low/No Conversion cause1 Is the Base Strong Enough? start->cause1 cause2 Is the Base Soluble? cause1->cause2 Yes solution1 Switch to a stronger base: - Suzuki: Na2CO3 -> K3PO4 or Cs2CO3 - B-H: Cs2CO3 -> NaOtBu cause1->solution1 No cause3 Is the Base Anhydrous? cause2->cause3 Yes solution2 Improve Solubility: - Add a co-solvent (e.g., water for inorganic bases). - Switch to a more soluble base (e.g., K2CO3 -> Cs2CO3). cause2->solution2 No solution3 Ensure Anhydrous Conditions: - Use a freshly opened, anhydrous base. - Dry the base before use (e.g., K2CO3 by heating). cause3->solution3 No end Re-run Experiment solution1->end solution2->end solution3->end

Caption: Troubleshooting flowchart for low or no conversion.

Detailed Causal Analysis:

  • Insufficient Base Strength: The selected base may be too weak to facilitate a key step in the catalytic cycle.[12] For Suzuki reactions, this means it's not effectively forming the boronate.[6] For Buchwald-Hartwig aminations, it may not be deprotonating the amine-palladium complex.[21][22]

    • Solution: Switch to a stronger base. For example, if using Na₂CO₃ in a Suzuki coupling with poor results, consider trying K₃PO₄ or Cs₂CO₃.[12] Refer to a pKa table to make an informed choice.

  • Poor Base Solubility: An inorganic base like K₂CO₃ may have poor solubility in purely organic solvents like toluene or dioxane.[4][10] If the base is not dissolved, its effective concentration is very low, and the reaction will be slow or may not proceed at all.

    • Solution: For inorganic bases, adding a small amount of water as a co-solvent (e.g., a 4:1 or 10:1 mixture of organic solvent to water) can dramatically improve solubility and reaction rate.[4] Alternatively, switch to a more soluble base like Cs₂CO₃.

  • Presence of Water (for water-sensitive reactions): While some reactions benefit from water, others, particularly those involving highly sensitive organometallic species, can be hindered by it. If your base is hygroscopic and has absorbed moisture, it could be quenching the reaction.

    • Solution: Ensure your base is anhydrous.[4] Consider drying it in an oven before use or purchasing a specifically anhydrous grade. Handle and store it under an inert atmosphere.

Problem 2: Significant Formation of Side Products

Symptoms:

  • Desired product is formed, but significant byproducts are observed.

  • Common side products include the de-iodinated starting material (5-methyl-1H-indazole) or homocoupling of the coupling partner.

Logical Troubleshooting Flowchart

G start Side Product Formation cause1 Is De-iodination Observed? start->cause1 cause2 Is Substrate/Product Degradation Occurring? cause1->cause2 No solution1 Use a Weaker Base: - B-H: NaOtBu -> K3PO4 or Cs2CO3 - Consider a different class of base (e.g., organic vs. inorganic). cause1->solution1 Yes solution2 Reduce Basicity/Temperature: - Switch to a milder base. - Lower the reaction temperature. cause2->solution2 Yes end Re-run Experiment solution1->end solution2->end

Caption: General Suzuki-Miyaura coupling scheme.

Materials:

  • 3-Iodo-5-methyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 3-Iodo-5-methyl-1H-indazole, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole.
  • ResearchGate. (2023, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2023, August 6). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Wiley Online Library. (2023, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives.
  • Unknown. (n.d.). pKa Values of Common Bases.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with 2-Iodobenzamide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings.
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (2023, August 6). The Role of the Base in Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2023, November 6). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides.
  • NIH National Center for Biotechnology Information. (n.d.). The renaissance of palladium(II)-catalyzed oxidation chemistry.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2023, August 10). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base.
  • ResearchGate. (n.d.). Chart showing nine bases with a range of pKa values.
  • BenchChem. (n.d.). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chem Help ASAP. (2020, February 13). palladium catalytic cycle. YouTube.
  • RSC Publishing. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science.
  • NIH National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Unknown. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • NIH National Center for Biotechnology Information. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
  • NIH National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Troubleshooting

Technical Support Center: Solvent Effects in Sonogashira Coupling of 3-Iodo-5-methyl-1H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 3-iodo-5-methyl-1H-indazole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 3-iodo-5-methyl-1H-indazole. My aim is to provide in-depth, field-proven insights into the critical role of solvents in this powerful C-C bond-forming reaction, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.

The indazole core is a privileged scaffold in medicinal chemistry, and its functionalization at the C-3 position is of significant interest.[1] The Sonogashira coupling offers a direct route to introduce diverse alkyne moieties, but its success is highly dependent on a nuanced understanding of the reaction environment, particularly the solvent.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding solvent selection for the Sonogashira coupling of 3-iodo-5-methyl-1H-indazole.

Q1: Why is solvent selection so critical in the Sonogashira coupling of this specific indazole?

The choice of solvent is paramount because it must effectively solubilize a diverse array of components with varying polarities: the lipophilic 3-iodo-5-methyl-1H-indazole, the terminal alkyne, the inorganic palladium and copper salts, and the amine base.[2] Furthermore, the solvent can directly participate in the catalytic cycle by coordinating with the metal center, which can influence ligand exchange rates and the stability of catalytic intermediates.[2] For instance, a coordinating solvent like DMF might displace essential ligands from the palladium complex, potentially slowing down the reaction.[2]

Q2: What are the primary considerations when choosing a solvent for this reaction?

There are several key factors to consider:

  • Solubility: All reactants and catalysts must remain in solution for the reaction to proceed efficiently.

  • Polarity: The polarity of the solvent can significantly impact the reaction rate and selectivity by stabilizing charged intermediates in the catalytic cycle.[2]

  • Coordinating Ability: Solvents can act as ligands. Strongly coordinating solvents may inhibit catalysis by competing with the desired ligands for binding sites on the palladium center.

  • Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point. While 3-iodo-5-methyl-1H-indazole is an aryl iodide and generally more reactive, some couplings may require elevated temperatures to proceed efficiently.[3][4]

  • Inertness: The solvent should be inert under the reaction conditions and rigorously degassed to prevent side reactions like Glaser-Hay homocoupling.[3][5]

Q3: Can the N-H proton of the indazole ring interfere with the reaction, and how does the solvent choice affect this?

Yes, the acidic N-H proton of the indazole can potentially interfere with the reaction by reacting with the base or catalyst.[3] While many Sonogashira couplings can be performed on the unprotected indazole with careful selection of the base and conditions, N-protection may be necessary for challenging substrates or to maximize yield.[3][6] The solvent can influence the acidity of the N-H proton and the reactivity of the base, making the choice of a suitable solvent/base combination crucial.

Q4: I'm observing significant homocoupling of my alkyne (Glaser coupling). Can the solvent be a contributing factor?

Absolutely. Glaser coupling is an oxidative homocoupling of the terminal alkyne and is a major side reaction in copper-mediated Sonogashira reactions.[5] This is often exacerbated by the presence of oxygen.[3][5] While rigorous degassing of the solvent is the primary preventative measure, the solvent can also play a role. Some solvent systems may be more prone to dissolving atmospheric oxygen. If homocoupling is a persistent issue, consider switching to a copper-free Sonogashira protocol.[4][7]

Troubleshooting Guide: Solvent-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the Sonogashira coupling of 3-iodo-5-methyl-1H-indazole, with a focus on solvent effects.

Issue 1: Low or No Conversion of Starting Material

  • Probable Cause: Poor solubility of reactants or catalysts.

  • Troubleshooting Steps:

    • Visual Inspection: Observe the reaction mixture. Is it a homogeneous solution, or is there undissolved solid material?

    • Solvent Screening: If solubility is an issue, consider a solvent or solvent mixture with different polarity. A common starting point is a mixture of an amine base (like triethylamine or diisopropylamine) with a non-polar solvent such as toluene, or a polar aprotic solvent like THF or DMF.[3][8]

    • Temperature Adjustment: For aryl iodides, the reaction often proceeds at room temperature.[4] However, if you are experiencing a sluggish reaction, a gradual increase in temperature may be necessary.[3] Ensure your chosen solvent has a boiling point compatible with the intended reaction temperature.

  • Probable Cause: Catalyst deactivation due to solvent coordination.

  • Troubleshooting Steps:

    • Solvent Choice: If using a strongly coordinating solvent like DMF, consider switching to a less coordinating one like toluene or dioxane.[9] Some studies have shown that DMF can slow the reaction by displacing ligands from the palladium complex.[2]

    • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is also critical. Bulky, electron-rich ligands can sometimes mitigate the negative effects of coordinating solvents.[10]

Issue 2: Formation of Palladium Black

  • Probable Cause: Catalyst decomposition and aggregation.

  • Troubleshooting Steps:

    • Solvent Effects: The formation of palladium black can be promoted by certain solvents. Some anecdotal evidence suggests that THF may be more prone to this issue.[11] Switching to a different solvent system, such as toluene/triethylamine, might be beneficial.

    • Degassing: Ensure that the solvent and all reagents are thoroughly degassed. Oxygen can contribute to catalyst decomposition.[3]

    • Pre-catalyst Choice: Consider using a more stable palladium pre-catalyst that is less prone to aggregation.[12]

Issue 3: Inconsistent Reaction Yields

  • Probable Cause: Variable solvent quality.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure you are using anhydrous solvents. Water can interfere with the catalytic cycle.

    • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Impurities in the solvent can poison the catalyst.[12]

    • Standardized Procedure: Maintain a consistent and rigorous procedure for solvent degassing for every reaction.

Solvent Property Comparison Table
SolventDielectric Constant (Polarity)Boiling Point (°C)Coordinating AbilityCommon Observations
Toluene2.4111LowGood for avoiding catalyst inhibition.[9]
Tetrahydrofuran (THF)7.666ModerateCommonly used, but can promote Pd black formation.[11]
N,N-Dimethylformamide (DMF)36.7153HighExcellent solubilizing power, but can inhibit catalysis.[2][13]
Dioxane2.2101ModerateA good alternative to THF and DMF.[9][14]
Triethylamine (TEA)2.489High (as a base)Often used as both a base and a co-solvent.[4]

Experimental Protocols & Methodologies

General Protocol for Sonogashira Coupling of 3-Iodo-5-methyl-1H-indazole

This protocol provides a robust starting point. Optimization of solvent, base, and temperature may be necessary for specific alkynes.

Materials:

  • 3-Iodo-5-methyl-1H-indazole

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[3]

  • Copper(I) iodide (CuI, 4-10 mol%)[3]

  • Anhydrous, degassed solvent (e.g., Toluene/Triethylamine 3:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-iodo-5-methyl-1H-indazole, the palladium catalyst, and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Sonogashira coupling of 3-iodo-5-methyl-1H-indazole, with a focus on solvent-related problems.

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield or Side Products Check_Solubility Are all components soluble? Start->Check_Solubility Change_Solvent Screen Solvents: Toluene, Dioxane, THF/Amine Check_Solubility->Change_Solvent Yes Check_Homocoupling Significant Glaser Homocoupling? Check_Solubility->Check_Homocoupling No Change_Solvent->Check_Solubility Degas_Rigorously Improve Degassing Protocol Check_Homocoupling->Degas_Rigorously Yes Check_Pd_Black Palladium Black Formation? Check_Homocoupling->Check_Pd_Black No Copper_Free Switch to Copper-Free Conditions Degas_Rigorously->Copper_Free If problem persists Success Successful Coupling Copper_Free->Success Change_Solvent_Pd Change Solvent (e.g., from THF to Toluene) Check_Pd_Black->Change_Solvent_Pd Yes Check_Inertness Review Solvent Quality & Inert Atmosphere Check_Pd_Black->Check_Inertness No Change_Solvent_Pd->Check_Pd_Black Check_Inertness->Success If conditions are optimal

Caption: Troubleshooting workflow for Sonogashira coupling.

Sonogashira Catalytic Cycle

This diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction. The solvent can influence each step of this cycle.

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-I(L)₂ Pd0->Pd_Complex Oxidative Addition (Ar-I) Transmetalation Transmetalation Pd_Complex->Transmetalation Product_Complex Ar-Pd(II)-C≡CR'(L)₂ Transmetalation->Product_Complex Product_Complex->Pd0 Reductive Elimination Product_Out Ar-C≡CR' Product_Complex->Product_Out Cu_Cycle Copper Cycle Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetalation Alkyne R'C≡CH Alkyne->Cu_Acetylide + CuI, Base Base Base

Sources

Optimization

Technical Support Center: Process Improvement for the Large-Scale Synthesis of 3-Iodo-5-methyl-1H-indazole

Welcome to the technical support center for the large-scale synthesis of 3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3). This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during process scale-up. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategy

The most direct and scalable approach to 3-Iodo-5-methyl-1H-indazole involves the electrophilic iodination of the precursor, 5-methyl-1H-indazole. The C3 position of the indazole ring is electron-rich and thus highly susceptible to electrophilic substitution, making direct iodination a viable strategy.[1] The overall process can be visualized as a two-stage campaign: synthesis of the 5-methyl-1H-indazole core, followed by the critical C3-iodination step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Iodination A 4-Methyl-2-nitroaniline B Diazotization A->B C Reductive Cyclization B->C D 5-Methyl-1H-indazole C->D E Iodination Reaction D->E F Work-up & Isolation E->F G 3-Iodo-5-methyl-1H-indazole F->G H Final Product (>97% Purity) G->H Purification & QC

Caption: High-level workflow for the synthesis of 3-Iodo-5-methyl-1H-indazole.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Part 1: Synthesis of 5-Methyl-1H-indazole Precursor

The synthesis of the indazole core is foundational. A common route involves the diazotization of an appropriate aniline followed by reductive cyclization.[2][3]

Question 1: My yield for the 5-methyl-1H-indazole precursor is consistently low during the cyclization step. What are the likely causes?

Answer: Low yields in this classic indazole synthesis often stem from two critical areas: decomposition of the intermediate diazonium salt and incomplete reductive cyclization.

  • Probable Cause 1: Diazonium Salt Instability. Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] Their decomposition can lead to a host of phenolic and other byproducts, significantly reducing the material available for cyclization.

    • Solution: Strict temperature control is paramount. The diazotization reaction, typically using sodium nitrite in an acidic medium, must be maintained between 0-5 °C.[5] Ensure robust cooling capacity in your reactor and add the sodium nitrite solution slowly and sub-surface to prevent localized temperature spikes. It is often beneficial to use the diazonium salt solution immediately in the next step without isolation.[4]

  • Probable Cause 2: Inefficient Reductive Cyclization. The reduction of the diazonium salt and subsequent cyclization (e.g., using a reducing agent like stannous chloride or sodium sulfite) can be sluggish if not properly controlled.

    • Solution: Ensure the correct stoichiometry of your reducing agent. For a tin(II) chloride reduction, an acidic environment is crucial for the reaction to proceed efficiently.[3] Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the diazonium intermediate before proceeding with work-up. The reaction progress can often be visually monitored by the cessation of nitrogen gas evolution.

Part 2: C3-Iodination Reaction

This is the most critical step for forming the final product. Direct iodination using molecular iodine (I₂) and a base is a common and effective method.[6]

Question 2: The iodination of 5-methyl-1H-indazole is incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common scale-up challenge. It typically points to issues with reagent stoichiometry, reaction conditions, or the deactivation of the iodinating species.

  • Probable Cause 1: Insufficient Base. The reaction requires a base (e.g., KOH, K₂CO₃) to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the iodine.[6][7] If the base is not strong enough or is used in insufficient quantity, the concentration of the reactive anion will be too low.

    • Solution: Use at least 2.0 equivalents of a suitable base like potassium hydroxide. The base also neutralizes the HI byproduct formed during the reaction, which would otherwise create an acidic environment and inhibit the reaction.

  • Probable Cause 2: Sub-optimal Reaction Conditions. Temperature and solvent play a significant role. While the reaction can proceed at room temperature, gentle heating may be required for less reactive substrates or to improve solubility on a large scale.

    • Solution: Run the reaction in a polar aprotic solvent like DMF, which effectively solubilizes the indazolide salt.[6] If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. Always monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

ParameterRecommendationRationale
Iodinating Agent Iodine (I₂)Cost-effective and efficient for this transformation.
Stoichiometry (I₂) 1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the starting material.[6]
Base Potassium Hydroxide (KOH)Strong enough to deprotonate the indazole, driving the reaction.
Stoichiometry (Base) 2.0 - 2.2 equivalentsDeprotonates the substrate and neutralizes the HI byproduct.
Solvent N,N-Dimethylformamide (DMF)Excellent solubility for the indazole and its corresponding anion.
Temperature 25 - 50 °CBalances reaction rate with minimizing potential side reactions.

Question 3: My final product is contaminated with a significant amount of di-iodinated byproduct. How can this be prevented?

Answer: The formation of di-iodinated species indicates that the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high. The indazole ring, once mono-iodinated, can undergo a second iodination, although it is generally slower.

  • Probable Cause: Excess Iodinating Agent / Prolonged Reaction Time. Using a large excess of iodine or allowing the reaction to proceed long after the starting material is consumed can lead to over-iodination.[8]

    • Solution 1: Control Stoichiometry. Carefully control the amount of iodine used. Start with 1.1 equivalents and only increase if necessary based on in-process monitoring.

    • Solution 2: Monitor Closely. Use TLC or LC-MS to monitor the reaction. Once the 5-methyl-1H-indazole is consumed, proceed with the work-up promptly.

    • Solution 3: Temperature Control. Avoid excessive heating, as higher temperatures can increase the rate of the second iodination.

G Start Problem: Di-iodination Observed Check_Stoich Is I₂ > 1.5 eq.? Start->Check_Stoich Check_Time Reaction time excessive? Check_Stoich->Check_Time No Action_Stoich Reduce I₂ to 1.1-1.2 eq. Check_Stoich->Action_Stoich Yes Check_Temp Temperature > 60°C? Check_Time->Check_Temp No Action_Time Quench reaction promptly after SM consumption Check_Time->Action_Time Yes Action_Temp Maintain temp < 50°C Check_Temp->Action_Temp Yes

Caption: Troubleshooting decision tree for di-iodination byproduct formation.

Question 4: What is the most effective method for purifying 3-Iodo-5-methyl-1H-indazole on a multi-kilogram scale?

Answer: While column chromatography is effective at the lab scale, it is often impractical and costly for large-scale production. Crystallization is the preferred method for industrial purification.

  • Recommended Method: Recrystallization. The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.

    • Solvent Screening: Start with single solvents of varying polarity (e.g., isopropanol, ethyl acetate, toluene, heptane). If a single solvent is not effective, explore binary solvent systems (e.g., toluene/heptane, ethanol/water).

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent or solvent system. If the solution is colored, you can perform a charcoal treatment to remove colored impurities. Filter the hot solution to remove any insoluble material, then allow it to cool slowly to promote the formation of large, pure crystals. Cool further with an ice bath to maximize yield before filtering and washing the crystals with a small amount of cold solvent.

Experimental Protocol: Synthesis of 3-Iodo-5-methyl-1H-indazole

This protocol is a representative procedure and should be optimized for your specific equipment and scale.

Materials:

  • 5-Methyl-1H-indazole (1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Iodine (I₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Water

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, charge the 5-Methyl-1H-indazole (1.0 eq) and DMF (5-10 volumes). Begin agitation.

  • Base Addition: Carefully add potassium hydroxide (2.0 eq) to the mixture. A slight exotherm may be observed. Stir for 30-60 minutes at room temperature to ensure complete formation of the indazolide anion.

  • Iodination: In a separate vessel, dissolve iodine (1.2 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reactor, maintaining the internal temperature below 35 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-5 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separate vessel containing cold water (20 volumes).

  • Work-up: Add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine (the dark color will disappear). The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash the cake thoroughly with water to remove DMF and inorganic salts, and then dry under vacuum at 50-60 °C to a constant weight.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-Iodo-5-methyl-1H-indazole as a solid with >97% purity.[9]

References

  • Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Benchchem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • Methods for preparing indazole compounds. (WO2006048745A1). Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Benchchem. (2025). comparative yield analysis of 4-Iodo-3-methyl-1H-indazole synthesis methods. Benchchem.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
  • 3-IODO-5-METHYL-1H-INDAZOLE. (n.d.). Fluorochem.
  • The synthesis technique of 3 methyl 1H indazoles. (CN105198813B). Google Patents.

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Purification of 3-Iodo-5-methyl-1H-indazole Derivatives

Welcome to the technical support center for the purification of 3-Iodo-5-methyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Iodo-5-methyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The 3-iodo substitution provides a critical synthetic handle for diversification through cross-coupling reactions, making these derivatives invaluable building blocks.[1][2][6]

However, the unique physicochemical properties of these molecules present specific purification challenges, most notably the separation of closely related regioisomers and potential compound instability.[7][8] This document provides in-depth troubleshooting guides and validated protocols to help you navigate these challenges and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying 3-Iodo-5-methyl-1H-indazole derivatives?

The two primary and most effective methods are flash column chromatography on silica gel and recrystallization.[8]

  • Flash Column Chromatography is the workhorse for separating the desired product from unreacted starting materials, reagents, and, most importantly, regioisomers that often form during synthesis.[8][9] Success is highly dependent on finding an optimal solvent system.

  • Recrystallization is an excellent technique for achieving high purity of a solid product, especially for removing minor impurities after a chromatographic step.[10] Its effectiveness relies on the significant difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[10][11]

Q2: My TLC shows multiple spots with very similar Rf values even after a column. What's happening?

This is a classic and frequent challenge. You are likely dealing with a mixture of regioisomers.[7][8] During the synthesis, particularly the iodination step, the iodine can be directed to different positions on the indazole's benzene ring (e.g., 4-iodo, 6-iodo, 7-iodo) in addition to the desired 5-methyl substitution.[8] These isomers often have very similar polarities, making their separation by standard chromatography difficult.

To resolve this:

  • Optimize your chromatography: Use a shallow solvent gradient or an isocratic elution with a finely tuned solvent system. Hexane/ethyl acetate or dichloromethane/methanol systems are common starting points.[8]

  • Consider alternative stationary phases: If silica gel fails, neutral alumina or reversed-phase (C18) chromatography may offer different selectivity.[9]

  • Structural Confirmation: After purification, it is essential to use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the exact position of the iodo and methyl groups and thus verify the identity of the isolated isomer.[8][12]

Q3: My compound seems to be decomposing during column chromatography. How can I prevent this?

Iodo-indazole derivatives can be sensitive to the acidic nature of standard silica gel.[13] This can lead to streaking on TLC, low recovery from the column, and the appearance of new, more polar spots in your fractions.

Troubleshooting Steps:

  • Perform a Stability Test: Before running a large-scale column, spot your crude material on a silica gel TLC plate. Let it sit for 1-2 hours, then elute the plate. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[9][13]

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel by adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[9]

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, switch to a more inert stationary phase like neutral alumina or Florisil.[13]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of an impure mixture).[11] Instead of crystallizing, it separates as a liquid phase.

Solutions:

  • Slow Down the Cooling: Allow the solution to cool gradually to room temperature before moving it to an ice bath. Insulating the flask can help.[11]

  • Add More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it slowly again.[9][11]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. This provides nucleation sites for crystal growth to begin.[9][10][11]

  • Change the Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent dissolves the compound when hot but poorly when cold. Experiment with different solvents or solvent pairs (e.g., isopropanol/hexane).[11]

Q5: How can I be certain that I have isolated the correct 3-Iodo-5-methyl-1H-indazole isomer?

Absolute structural confirmation is critical. A combination of analytical methods is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing isomers. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₈H₇IN₂) of your compound.[12]

  • X-ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides unambiguous proof of the molecular structure.[12]

Troubleshooting Guide: Flash Column Chromatography

This section addresses common problems encountered during the chromatographic purification of 3-Iodo-5-methyl-1H-indazole derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Isomers Inappropriate Solvent System: The polarity difference between your isomers is too small for the chosen mobile phase.Refine Solvent System: Use TLC to screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone). Aim for a low Rf (~0.2-0.3) for your target compound and maximize the ΔRf to the closest impurity.[13] Use Isocratic Elution: A single, constant solvent mixture often provides better resolution for difficult separations than a gradient.
Column Overloading: Too much sample was loaded for the column size, causing band broadening.Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass.[9] For difficult separations, reduce this to <1%. Increase Column Diameter: Use a wider column to increase the separation capacity.
Compound Not Eluting Compound is Too Polar: The mobile phase is not strong enough to displace the compound from the silica gel.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., from 10% EtOAc to 30% EtOAc). A gradient elution can be effective here.[9]
Irreversible Adsorption/Decomposition: The compound is strongly binding to or degrading on the acidic silica.Test Stability: Confirm on-column stability with a TLC test.[13] Switch Stationary Phase: Use a less acidic support like neutral alumina or consider reversed-phase chromatography.[9]
Tailing Peaks Acid-Base Interactions: The slightly basic indazole nitrogen may be interacting with acidic silanol groups on the silica surface.Add a Modifier: Add 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase to mask the acidic sites and improve peak shape.[9]
Poor Sample Solubility: The compound is not fully soluble in the mobile phase, causing it to streak down the column.Use a Stronger Loading Solvent: Dissolve the crude sample in a minimal amount of a stronger solvent (like DCM or a small amount of acetone) before adsorbing it onto silica for dry loading. Ensure this loading solvent is evaporated completely.

Troubleshooting Guide: Recrystallization

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution Cooled Too Quickly: Rapid cooling favors oil formation over crystal lattice formation.Slow Cooling: Let the flask cool slowly to room temperature on the benchtop before placing it in an ice bath.[11]
Inappropriate Solvent: The solvent is not ideal for your compound's solubility profile.Change Solvent System: Experiment with different solvents. A good method is to use a solvent pair: dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which it is less soluble) until turbidity appears. Re-heat to clarify and then cool slowly.[9]
No Crystals Form Solution is Not Supersaturated: Either too much solvent was used, or the compound is highly soluble even at low temperatures.Evaporate Solvent: Gently remove some of the solvent under reduced pressure or by blowing a stream of nitrogen over the solution, then try cooling again. Induce Crystallization: Use a seed crystal or scratch the inside of the flask with a glass rod.[10][11]
Inhibitory Impurities: Certain impurities can interfere with crystal lattice formation.Pre-Purification: Run a quick silica plug filtration to remove baseline impurities before attempting recrystallization. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[11]
Low Recovery Compound has Significant Solubility in Cold Solvent: Some product remains dissolved in the mother liquor.Maximize Cooling: Ensure the flask has spent adequate time (e.g., >30 minutes) in an ice bath to minimize solubility. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature Crystallization: Crystals formed during a hot filtration step.Pre-heat Equipment: Use a pre-heated funnel and flask for hot filtrations to prevent the solution from cooling and crystallizing prematurely.[11]

Experimental Protocols

Protocol 1: General Flash Chromatography for 3-Iodo-5-methyl-1H-indazole Derivatives
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The ideal system gives the target compound an Rf value of approximately 0.2-0.3.[13]

  • Column Packing: Dry-pack the column with silica gel (40-63 µm). Gently tap the column to ensure a well-packed bed. Add a thin layer of sand on top.[14]

  • Equilibration: Run the selected mobile phase through the column until the pack is fully wetted and equilibrated. Ensure no air bubbles are present.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed. Add another thin layer of sand.

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to achieve a steady flow rate (a drop rate of about 2 inches per minute is a good starting point).[14]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: TLC Stability Test
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).

  • On a single silica gel TLC plate, spot the solution in two separate lanes.

  • Immediately elute the first lane with your chosen mobile phase. This is your time-zero reference.

  • Let the second lane on the plate sit on the bench, exposed to air, for 1-2 hours.

  • After the waiting period, elute the second lane using the same mobile phase.

  • Visualize the plate under UV light. Compare the two lanes. If the second lane shows a new spot at the baseline or significant streaking from the origin that is not present in the first lane, your compound is degrading on the silica gel.[13]

Visualization of Workflows

Purification_Workflow Crude_Product Crude Product (Mixture of Isomers & Impurities) TLC_Analysis TLC Analysis (Assess Purity & Polarity) Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Is_Solid Is the Product a Solid? Recrystallization Recrystallization Is_Solid->Recrystallization Yes Further_Purification Requires Further Purification Is_Solid->Further_Purification No Purity_Check_1 Purity Check (TLC/NMR) Column_Chromatography->Purity_Check_1 Purity_Check_2 Purity Check (TLC/NMR) Recrystallization->Purity_Check_2 Purity_Check_1->Is_Solid Is Impure Pure_Product Pure Product (>95%) Purity_Check_1->Pure_Product Is Pure Purity_Check_2->Pure_Product Is Pure Purity_Check_2->Further_Purification Is Impure Further_Purification->Column_Chromatography

Caption: A general decision workflow for the purification of 3-Iodo-5-methyl-1H-indazole derivatives.

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Check_TLC Review Initial TLC Screen Start->Check_TLC Rf_High Rf > 0.4? Check_TLC->Rf_High Delta_Rf_Small ΔRf is Small? Check_TLC->Delta_Rf_Small Overloaded Column Overloaded? Check_TLC->Overloaded Rf_High->Delta_Rf_Small No Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Yes Delta_Rf_Small->Overloaded No Shallow_Gradient Use Shallow Gradient or Isocratic Elution Delta_Rf_Small->Shallow_Gradient Yes Overloaded->Start No Reduce_Load Reduce Sample Load (<1% of Silica Mass) Overloaded->Reduce_Load Yes Result Improved Separation Decrease_Polarity->Result Alternative_Solvent Try Alternative Solvent System (e.g., Toluene/Acetone) Shallow_Gradient->Alternative_Solvent Reduce_Load->Result Alternative_Solvent->Result

Caption: A troubleshooting decision tree for poor separation in flash column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry.
  • Chemsrc. 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. Available at: [Link]

  • GalChimia. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Kim, J., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)
  • Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Optimization

Technical Support Center: Addressing Catalyst Inhibition in 3-Iodo-5-methyl-1H-indazole Reactions

Welcome to the Technical Support Center for reactions involving 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst inhibition and other common challenges encountered during cross-coupling reactions with this versatile building block. The indazole moiety, while a valuable pharmacophore, can present unique challenges due to the interaction of its nitrogen atoms with transition metal catalysts. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your synthetic routes and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: My Suzuki-Miyaura coupling reaction is stalling or showing low conversion.

Question: I am attempting to couple 3-Iodo-5-methyl-1H-indazole with an arylboronic acid using a standard palladium catalyst like Pd(PPh₃)₄ and K₂CO₃ as the base, but the reaction is sluggish and gives low yields. What is causing this and how can I fix it?

Answer:

Low conversion in Suzuki-Miyaura couplings with N-heterocyclic compounds like 3-Iodo-5-methyl-1H-indazole is a common issue, often pointing towards catalyst inhibition or deactivation. The primary culprit is the indazole ring itself.

Causality of Inhibition:

The nitrogen atoms of the indazole ring, particularly the lone pair on the N2 atom, can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst. The acidic N-H proton can also interfere with the catalytic cycle, especially with the basic conditions of the Suzuki coupling.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Recommended Actions:

  • Ligand Modification: Standard phosphine ligands like PPh₃ may not be sufficient to prevent catalyst inhibition by the indazole. Switching to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or tBuXPhos) can sterically hinder the coordination of the indazole to the palladium center and promote the desired catalytic cycle.[1]

  • Catalyst System: Use a pre-formed palladium(0) catalyst or a pre-catalyst that is more stable and efficient at generating the active catalytic species. Ensure your catalyst has not been deactivated by exposure to air or moisture.[2]

  • N-Protection: Protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent its interference in the catalytic cycle.[1][3] While this adds synthetic steps, it is often the most robust solution for challenging couplings.

  • Base and Solvent Optimization: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve results. Ensure your solvent is rigorously degassed to prevent catalyst oxidation.

Comparative Ligand Performance (Illustrative):

LigandCatalyst PrecursorBaseSolventTemperature (°C)Expected Outcome
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O100Low to moderate yield, potential for stalling
XPhosPd₂(dba)₃K₃PO₄Toluene110Good to excellent yield
SPhosXPhos Pd G3Cs₂CO₃2-MeTHF100High yield, often with lower catalyst loading
Issue 2: My Buchwald-Hartwig amination is failing or producing significant side products.

Question: I am trying to perform a Buchwald-Hartwig amination with 3-Iodo-5-methyl-1H-indazole and a primary amine, but I am observing no product, or a significant amount of the de-iodinated starting material (5-methyl-1H-indazole). What is going wrong?

Answer:

Failure of Buchwald-Hartwig aminations and the formation of hydrodehalogenated side products are often linked and point to issues with the catalytic cycle, specifically competing pathways that lead to catalyst deactivation or unproductive consumption of the starting material.

Causality of Failure and Side Reactions:

  • Catalyst Inhibition: Similar to the Suzuki coupling, the indazole nitrogen can coordinate to the palladium catalyst, inhibiting the reaction.[1]

  • Hydrodehalogenation: The formation of 5-methyl-1H-indazole is a result of a competing reductive pathway where a hydride source (which can be the amine, solvent, or base) replaces the iodide on your starting material.[1] This side reaction is often exacerbated by inefficient reductive elimination of the desired C-N bond.

Troubleshooting Protocol:

  • Initial Checks:

    • Inert Atmosphere: The Buchwald-Hartwig amination is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

    • Reagent Quality: Use a fresh, high-purity palladium source and ligand. The base, especially alkoxides like NaOtBu or KOtBu, should be handled under inert conditions as they are hygroscopic.

  • Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and suppress hydrodehalogenation.

    • Recommended Ligands: For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos can be effective. tBuXPhos is also a good general ligand for N-heterocyclic compounds.[4]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like NaOtBu are common, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes reduce the rate of hydrodehalogenation, albeit potentially requiring higher reaction temperatures.[1]

  • N-Protection: If ligand and base screening do not resolve the issue, protecting the indazole nitrogen is a highly effective strategy to prevent catalyst inhibition and improve reaction outcomes.

Experimental Protocol: N-Boc Protection of 3-Iodo-5-methyl-1H-indazole

  • To a solution of 3-Iodo-5-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected 3-Iodo-5-methyl-1H-indazole.

Issue 3: My Sonogashira coupling is not proceeding or gives low yields.

Question: My Sonogashira reaction between 3-Iodo-5-methyl-1H-indazole and a terminal alkyne is not working. I am using a standard Pd/Cu catalyst system. What are the likely causes?

Answer:

The Sonogashira coupling is notoriously sensitive to reaction conditions, and failures can often be traced back to catalyst deactivation, particularly of the copper co-catalyst, or inhibition of the palladium catalyst.

Causality of Failure:

  • Oxygen Sensitivity: The Sonogashira coupling is highly susceptible to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of both the palladium and copper catalysts.[5]

  • Copper(I) Inactivity: The copper(I) co-catalyst can oxidize to the inactive copper(II) state if not handled under strictly anaerobic conditions.

  • Palladium Inhibition: The indazole moiety can inhibit the palladium catalyst as in other cross-coupling reactions.[1]

Troubleshooting Diagram:

Sonogashira_Troubleshooting cluster_actions Recommended Actions Start Failed Sonogashira Reaction Inert_Atmosphere Ensure Rigorous Inert Atmosphere Start->Inert_Atmosphere Reagent_Check Verify Reagent Quality Inert_Atmosphere->Reagent_Check System is Inert Degas Degas Solvents & Use Schlenk Technique Inert_Atmosphere->Degas Catalyst_System Assess Catalyst System Reagent_Check->Catalyst_System Reagents are Fresh Fresh_CuI Use Fresh or Purified CuI Reagent_Check->Fresh_CuI Conditions Optimize Reaction Conditions Catalyst_System->Conditions Catalysts are Active Ligand_Screen Screen Phosphine Ligands Catalyst_System->Ligand_Screen Success Successful Coupling Conditions->Success Optimized Copper_Free Consider Copper-Free Conditions Conditions->Copper_Free N_Protect N-Protect Indazole Conditions->N_Protect

Caption: Troubleshooting workflow for failed Sonogashira coupling.

Recommended Actions:

  • Rigorous Inert Conditions: This is the most critical factor. Use Schlenk techniques or a glovebox. Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.

  • Fresh Copper(I) Source: Copper(I) iodide (CuI) should be white or off-white. If it is green or brown, it has likely oxidized. Use a fresh bottle or purify the CuI before use.

  • Copper-Free Conditions: In some cases, especially with sensitive substrates, copper-free Sonogashira conditions can be beneficial to avoid side reactions. These reactions often require a different ligand and base system.

  • N-Protection: As with other couplings, N-protection of the indazole can prevent catalyst inhibition and is strongly recommended if other troubleshooting steps fail.[1]

Frequently Asked Questions (FAQs)

Q1: Is N-protection always necessary for cross-coupling reactions with 3-Iodo-5-methyl-1H-indazole?

A: Not always, but it is highly recommended for achieving consistent and high yields, especially in complex syntheses.[1] For simpler, more reactive coupling partners, you may achieve acceptable yields without protection. However, for challenging substrates, or when troubleshooting failing reactions, N-protection is a robust strategy to eliminate a major source of catalyst inhibition.

Q2: Which protecting group is best for the indazole nitrogen?

A: The choice of protecting group depends on the downstream reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a common choice as it is stable to many cross-coupling conditions and can be easily removed with acid (e.g., TFA in DCM).

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is also robust and can be removed under acidic conditions or with fluoride sources.

  • THP (tetrahydropyranyl): This protecting group is also acid-labile.[3]

Q3: Does the methyl group at the 5-position influence catalyst inhibition?

A: The methyl group at the 5-position is unlikely to directly participate in catalyst inhibition. Its primary role is electronic; as an electron-donating group, it may slightly decrease the reactivity of the C-I bond towards oxidative addition compared to an unsubstituted iodoindazole. However, this effect is generally minor compared to the inhibitory effect of the indazole nitrogens.

Q4: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

A: It is unlikely that a single catalyst system will be optimal for all three reactions. While all are palladium-catalyzed, the specific requirements of the catalytic cycles differ.

  • Suzuki: Often requires a palladium source and a phosphine ligand.

  • Buchwald-Hartwig: Highly dependent on specialized, bulky phosphine ligands.

  • Sonogashira: Typically requires a dual Pd/Cu catalyst system, although copper-free versions exist.

It is essential to screen and optimize the catalyst system for each specific transformation.

References

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2004). Test reactions for catalyst screening. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2019). Optimization of Sonogashira conditions. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. (n.d.). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Time and Temperature for Heck Coupling

Welcome to the Technical Support Center for the Heck coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Heck coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for one of the most powerful C-C bond-forming reactions in modern organic synthesis.[1][2][3] Here, we will delve into the nuances of optimizing reaction time and temperature, offering practical, field-proven insights to overcome common experimental hurdles.

Troubleshooting Guide: Common Issues in Heck Coupling

This section addresses specific problems you might encounter during your Heck coupling experiments. The solutions provided are based on established mechanistic principles and extensive laboratory experience.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired product is one of the most frequent challenges in catalytic reactions.[4] Several factors can contribute to this issue in a Heck coupling.

Potential Cause & Recommended Solution

  • Incomplete Reduction of Pd(II) Precatalyst to Active Pd(0): The Heck reaction is catalyzed by a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[1] If the reduction is inefficient, the catalytic cycle cannot initiate effectively.

    • Solution: Ensure your base is strong enough and soluble in the reaction medium to facilitate this reduction. In some cases, the phosphine ligand itself can act as a reductant.[4] Consider screening different bases or adding a small amount of a reducing agent if the problem persists.

  • Catalyst Poisoning: Impurities in your reagents (aryl halide, alkene, solvent, or base) can act as catalyst poisons, deactivating the palladium catalyst.[4]

    • Solution: Use high-purity reagents and anhydrous, degassed solvents. Ensure your starting materials have not degraded over time.[4]

  • Incorrect Reaction Temperature: The optimal temperature for a Heck reaction is a delicate balance. Too low, and the reaction will be sluggish; too high, and you risk catalyst decomposition.[4]

    • Solution: Experiment with a range of temperatures. A good starting point for many systems is around 80-120 °C, but this can vary significantly based on the substrates and catalyst system.[5][6]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[4]

    • Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use properly degassed solvents.[4][7]

  • Poor Substrate Reactivity: Aryl chlorides are notoriously less reactive than aryl bromides or iodides.[7] Similarly, highly substituted or electron-rich alkenes can be challenging substrates.[7]

    • Solution: For less reactive aryl halides, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition.[8] For difficult alkenes, higher temperatures and longer reaction times may be necessary.

Issue 2: Formation of Palladium Black

The appearance of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition and aggregation.[9] This leads to a loss of catalytic activity.

Potential Cause & Recommended Solution

  • High Reaction Temperature: Elevated temperatures can accelerate the decomposition of the catalyst.[4]

    • Solution: Attempt the reaction at a lower temperature. The use of microwave irradiation can sometimes accelerate the reaction rate at lower bulk temperatures, minimizing catalyst decomposition.[8]

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the catalytic species.

    • Solution: Polar aprotic solvents like DMF, NMP, and DMAc are commonly used as they can help keep the catalyst in solution.[4][10]

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excess of certain ligands can inhibit the reaction.

    • Solution: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1 for monodentate phosphines. This should be optimized for your specific reaction.

Issue 3: Formation of Side Products (e.g., Homocoupling of Aryl Halide)

The formation of biaryl products from the homocoupling of the aryl halide is a common side reaction, particularly at higher temperatures.[2]

Potential Cause & Recommended Solution

  • High Reaction Temperature: As with catalyst decomposition, high temperatures can promote homocoupling.

    • Solution: Lowering the reaction temperature is often an effective strategy.[4]

  • Ligand-Free Conditions: In the absence of a suitable ligand, the desired cross-coupling pathway may be less favored.

    • Solution: The addition of a phosphine ligand can often suppress homocoupling by promoting the desired catalytic cycle.[4]

  • Reductive Heck Pathway: In some cases, instead of β-hydride elimination, the intermediate can undergo a reductive pathway, leading to a saturated product.[3] This is more common with certain substrates and reaction conditions.

    • Solution: Modifying the base, solvent, and temperature can influence the reaction pathway. The addition of an oxidant can sometimes favor the desired Heck product.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Heck coupling reaction, and how does it affect the reaction time?

A1: The optimal temperature for a Heck reaction is highly dependent on the specific substrates, catalyst, and solvent used. A general starting range is 80-140 °C.[6][11] Lower temperatures will generally require longer reaction times, while higher temperatures can accelerate the reaction but also increase the risk of catalyst decomposition and side product formation.[4] For highly reactive substrates like aryl iodides, the reaction may proceed at lower temperatures, whereas less reactive aryl chlorides often require higher temperatures and more robust catalyst systems.[7][8]

Q2: How do I choose the right solvent for my Heck reaction?

A2: The choice of solvent is critical for a successful Heck reaction. Polar aprotic solvents such as DMF, DMAc, and NMP are most commonly used because they are effective at dissolving the palladium catalyst and the reactants.[4] The solvent can also play a role in stabilizing the active catalytic species. In some modern protocols, "green" solvents like water or ionic liquids have been successfully employed, often with the use of specific ligands or additives to ensure miscibility and catalyst stability.[12][13]

Q3: What is the role of the base in the Heck reaction, and how do I select one?

A3: The base in a Heck reaction serves two primary purposes: it neutralizes the hydrogen halide (HX) that is formed during the catalytic cycle, and it can also aid in the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[4][14] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can influence the reaction rate and selectivity. For instance, a hindered amine base is often used.[15]

Q4: How can I monitor the progress of my Heck reaction to determine the optimal reaction time?

A4: The progress of a Heck reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. The reaction is considered complete when the limiting reagent has been fully consumed. Typical reaction times can range from a few hours to 24 hours or more.[4]

Data & Protocols

Table 1: General Temperature Guidelines for Heck Coupling
Aryl Halide ReactivityAlkene TypeRecommended Starting Temperature (°C)Typical Reaction Time (hours)
Ar-IElectron-deficient (e.g., acrylates)60 - 1002 - 12
Ar-BrElectron-deficient (e.g., acrylates)80 - 1204 - 18
Ar-ClElectron-deficient (e.g., acrylates)100 - 14012 - 36
Ar-I / Ar-BrElectron-neutral/rich (e.g., styrene)100 - 1306 - 24
Ar-ClElectron-neutral/rich (e.g., styrene)120 - 16018 - 48

Note: These are general guidelines. Optimal conditions will vary depending on the specific substrates, catalyst, ligand, and base used.

Experimental Protocol: General Procedure for Heck Coupling

This is an illustrative protocol and should be optimized for your specific substrates.[4]

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., triethylamine, 2.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • If a ligand is used, add the phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: The Heck Coupling Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(alkene)-X(L)₂] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdII_Hydride H-Pd(II)-X(L)₂ Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 HX-Base Troubleshooting_Heck Start Low or No Yield Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Screen a Temperature Range (e.g., 80-140 °C) Check_Temp->Adjust_Temp No Check_Reagents Are Reagents Pure & Degassed? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Purify_Reagents Use High-Purity Reagents & Degassed Solvents Check_Reagents->Purify_Reagents No Check_Catalyst Is Catalyst System Appropriate? Check_Reagents->Check_Catalyst Yes Purify_Reagents->Check_Catalyst Optimize_Catalyst Screen Different Ligands & Pd Sources Check_Catalyst->Optimize_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Optimize_Catalyst->Success Failure Still Low Yield (Consult Further) Optimize_Catalyst->Failure

Caption: A workflow for troubleshooting low yield in Heck reactions.

References

  • Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. Benchchem.
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu.
  • Heck Reaction. Chemistry LibreTexts.
  • Heck reaction. Wikipedia.
  • Chemistry Heck Reaction.
  • Heck Reaction Mechanism. BYJU'S.
  • Cross Coupling and Heck-Type Reactions. Thieme Chemistry.
  • Heck reaction: easy Mechanism, applic
  • Heck Coupling. NROChemistry.
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Temperature optimization for the Mizoroki-Heck coupling.
  • Heck Reaction—St
  • Heck Reaction. Organic Chemistry Portal.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions (RSC Publishing).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • CHAPTER 11: Heck Reactions. Books - The Royal Society of Chemistry.
  • Practical Heck Reaction problems! r/chemhelp - Reddit.
  • Why am I getting low yield for my Suzuki coupling reaction? r/chemistry - Reddit.

Sources

Optimization

dealing with common impurities in 3-Iodo-5-methyl-1H-indazole synthesis

Welcome to the technical support center for the synthesis of 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this important synthesis. Here, you will find practical, experience-driven advice in a troubleshooting and FAQ format to help you optimize your reaction and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Iodo-5-methyl-1H-indazole and what are the typical impurities?

The most prevalent method for synthesizing 3-Iodo-5-methyl-1H-indazole is through the direct electrophilic iodination of 5-methyl-1H-indazole.[1][2] The C-3 position of the indazole ring is highly susceptible to electrophilic substitution, making this a regioselective and efficient transformation.[1]

Common iodinating agents include molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[2][3][4] Another effective reagent is N-Iodosuccinimide (NIS).[5][6]

Despite the reaction's reliability, several impurities can arise:

  • Unreacted Starting Material: Incomplete reaction leaving residual 5-methyl-1H-indazole.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-5-methyl-1H-indazole byproducts.[5][7]

  • Regioisomers: While C-3 iodination is dominant, trace amounts of other isomers (e.g., iodination at C-4, C-6, or C-7) can form, especially under non-optimized conditions.[5]

  • Residual Iodine: Excess molecular iodine from the reaction.

  • N-Iodo Adducts: Unstable N-iodo intermediates may be present.[7]

Q2: Why is the choice of base and solvent critical in the iodination reaction?

The base and solvent system plays a pivotal role in the reaction's success. The C-3 position of an unprotected indazole is the most common site for electrophilic substitution.[1]

  • Role of the Base (e.g., KOH, K₂CO₃): The base deprotonates the N-H of the indazole ring. This increases the electron density of the heterocyclic system, making it more nucleophilic and thus more reactive towards the electrophilic iodine species (I⁺). This activation is crucial for driving the reaction to completion.[2]

  • Role of the Solvent (e.g., DMF): A polar aprotic solvent like DMF is ideal for several reasons. It readily dissolves the indazole starting material and the inorganic base.[1][3] Furthermore, it helps to stabilize the charged intermediates formed during the reaction mechanism, facilitating the electrophilic substitution.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward and common method for monitoring the reaction.[3][5]

  • TLC Setup: Use silica gel plates (e.g., Silica Gel 60 F₂₅₄). A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Interpretation:

    • The starting material, 5-methyl-1H-indazole, will have a specific retention factor (Rf).

    • The product, 3-Iodo-5-methyl-1H-indazole, is typically less polar and will have a higher Rf value.

    • The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of 3-Iodo-5-methyl-1H-indazole.

Problem: My final product is a brownish or purplish solid, not the expected off-white powder.

  • Cause: This discoloration is almost always due to residual molecular iodine (I₂).

  • Solution: Aqueous Thiosulfate Wash. During the workup, after quenching the reaction, it is essential to wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] This solution reacts with and removes the excess iodine, converting it to colorless iodide ions (I⁻).

    • Protocol:

      • After the reaction is complete, pour the mixture into a separatory funnel containing water and an extraction solvent like ethyl acetate.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers and wash them sequentially with a saturated Na₂S₂O₃ solution, water, and finally brine.[3]

      • Continue the thiosulfate wash until the organic layer is no longer colored.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

Problem: The NMR spectrum of my crude product shows peaks corresponding to the starting material.

  • Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of reagents.

  • Solution: Reaction Optimization & Purification.

    • Optimize Reaction Conditions: Ensure you are using a slight excess of the iodinating agent (e.g., 1.2-1.5 equivalents of I₂).[3][4] If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied, while monitoring by TLC.[7]

    • Purification: Unreacted 5-methyl-1H-indazole can be effectively removed from the more nonpolar 3-iodo product by recrystallization or column chromatography.

Problem: TLC analysis of the crude product shows multiple spots close to the product spot.

  • Cause: This suggests the presence of isomeric impurities (e.g., other iodo-5-methyl-1H-indazoles) or di-iodinated byproducts, which often have similar polarities to the desired product.[5][7]

  • Solution: Chromatographic Purification.

    • Method: Silica gel column chromatography is the most effective method for separating these closely related impurities.[3]

    • Eluent System: A gradient elution is often necessary. Start with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Monitoring: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Summary of Impurities and Purification Strategies
ImpurityIdentification MethodRecommended Purification
Unreacted 5-methyl-1H-indazole TLC (lower Rf spot), ¹H NMRRecrystallization, Column Chromatography
Di-iodinated Species Mass Spectrometry (higher m/z), ¹H NMRColumn Chromatography
Regioisomers ¹H & ¹³C NMR[8]Column Chromatography, Preparative HPLC
**Residual Iodine (I₂) **Visual (color)Aqueous Sodium Thiosulfate Wash
Visualizing the Process: Synthesis and Impurity Formation

The following diagram illustrates the primary reaction pathway and the potential formation of key impurities.

Synthesis_and_Impurities SM 5-methyl-1H-indazole (Starting Material) Product 3-Iodo-5-methyl-1H-indazole (Desired Product) SM->Product Iodination (Major Pathway) Regioisomer Regioisomeric Impurity SM->Regioisomer Side Reaction Incomplete Unreacted SM Impurity SM->Incomplete Incomplete Reaction DiIodo Di-iodo Impurity Product->DiIodo Over-iodination IodinatingAgent I₂ / Base or NIS IodinatingAgent->SM

Caption: Reaction pathway for the synthesis of 3-Iodo-5-methyl-1H-indazole and sources of common impurities.

Key Purification Protocols

Protocol 1: Recrystallization for Removing Unreacted Starting Material

Recrystallization is an effective technique for purifying the product when the primary impurity is the more polar starting material.[7][9] The principle relies on the different solubilities of the compound and the impurity in a given solvent system at different temperatures.[9]

Recommended Solvent System: Ethanol/Water or Isopropanol/Hexane[10]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol or isopropanol) required to just dissolve the solid completely.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity (cloudiness) persists. If necessary, add a drop or two of the hot primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation: Confirm the purity of the recrystallized product via melting point analysis (should be sharp) and TLC or HPLC.

Visualizing the Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving purity issues with your crude product.

Troubleshooting_Workflow start Start: Analyze Crude Product (TLC, NMR, Appearance) is_colored Is the product colored (purple/brown)? start->is_colored is_sm_present Is starting material present (TLC/NMR)? is_colored->is_sm_present No thiosulfate_wash Perform aqueous Na₂S₂O₃ wash is_colored->thiosulfate_wash Yes are_isomers_present Are there multiple spots on TLC? is_sm_present->are_isomers_present No recrystallize Recrystallize product (e.g., Ethanol/Water) is_sm_present->recrystallize Yes column_chrom Perform silica gel column chromatography are_isomers_present->column_chrom Yes end_node Pure Product are_isomers_present->end_node No thiosulfate_wash->is_sm_present recrystallize->are_isomers_present column_chrom->end_node

Caption: A decision tree for troubleshooting common impurities in 3-Iodo-5-methyl-1H-indazole synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. (n.d.). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Diagram].
  • ChemicalBook. (n.d.). 3-IODO-5-METHYL (1H)INDAZOLE synthesis.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Wikipedia. (n.d.). Electrophilic halogenation.
  • Benchchem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Chem-Impex. (n.d.). Methyl 5-iodo-1H-indazole-3-carboxylate.
  • Wiley-VCH. (2007). Supporting Information.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Wordpress. (2026, January 4). I2 and Electrophilic I+ reagents.
  • PubChem. (n.d.). 5-Iodo-1H-indazole. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • BLD Pharm. (n.d.). Methyl 5-iodo-1H-indazole-3-carboxylate.
  • AWS. (n.d.). Supporting Information.
  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
  • Chemsrc. (n.d.). CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid.
  • ChemicalBook. (n.d.). 3-IODO-1-METHYL-1H-INDAZOLE CAS#: 52088-10-5.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-Iodo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Iodo-5-methyl-1H-indazole. As a crucial building block in medicinal chemistry and organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Iodo-5-methyl-1H-indazole. As a crucial building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions, ensuring the stability of this reagent is paramount for reproducible and high-yielding results. This guide provides in-depth, experience-driven insights into the common stability challenges associated with 3-Iodo-5-methyl-1H-indazole and offers practical troubleshooting strategies to mitigate them.

Understanding the Instability of 3-Iodo-5-methyl-1H-indazole

3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3), like many iodo-substituted heteroaromatic compounds, possesses inherent reactivity that can lead to degradation under various experimental conditions.[1] The primary drivers of its instability are the nature of the Carbon-Iodine (C-I) bond and the reactivity of the indazole core itself.

  • The C-I Bond: The C-I bond is the weakest of the carbon-halogen bonds. This makes it susceptible to cleavage via several pathways, including:

    • Photodegradation: Exposure to light, particularly UV, can induce homolytic cleavage of the C-I bond, generating radical species that can lead to complex side reactions and product discoloration.[2][3]

    • Thermal Decomposition: Elevated temperatures can provide sufficient energy to break the C-I bond, leading to de-iodination.[4]

    • Reductive Dehalogenation: In the presence of a reductant (e.g., certain bases, phosphines, or catalyst systems), the iodo group can be replaced by a hydrogen atom, a common side reaction in cross-coupling chemistry.[5]

  • The Indazole Core: The indazole ring system has specific properties that influence stability:

    • N-H Acidity: The proton on the N1 nitrogen is acidic and can be deprotonated by bases. The resulting indazolide anion can influence the electronic properties and stability of the molecule. This N-H group can also interfere with catalytic cycles, sometimes necessitating the use of a protecting group.[5][6]

    • Sensitivity to Strong Bases/Nucleophiles: Strong or nucleophilic bases can potentially displace the iodo group or promote other undesired side reactions.[5]

    • Air and Moisture Sensitivity: While generally stable, prolonged exposure to air and moisture, especially under non-ideal storage conditions, can lead to gradual degradation.[7] Proper handling using inert atmosphere techniques is crucial.[8]

Table 1: Common Degradation Pathways and Triggers
Degradation PathwayCommon TriggersObservable Signs
Photodegradation Direct sunlight, UV lamps, prolonged exposure to ambient lab light.Discoloration of solid (to pink/brown), formation of dark particulates in solution.
Thermal Decomposition Excessive heating (>100-120 °C) for prolonged periods.Reaction turning dark brown/black, low yield, tar formation.
Reductive Dehalogenation Certain bases (e.g., strong organic amines), phosphine ligands, catalyst degradation.Formation of 5-methyl-1H-indazole byproduct, confirmed by LC-MS.[5]
Base-Induced Degradation Use of strong, non-hindered bases (e.g., NaOH, KOH) at elevated temperatures.Low conversion, multiple unidentified spots on TLC, dark reaction color.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction mixture (e.g., Suzuki, Sonogashira coupling) is turning dark brown or black shortly after adding the palladium catalyst and base. What is happening?

A: This is a classic sign of catalyst decomposition and/or substrate degradation. The dark color is often due to the formation of palladium black (Pd(0) nanoparticles), which indicates your catalyst has fallen out of the catalytic cycle.

  • Causality: The instability of 3-Iodo-5-methyl-1H-indazole under the reaction conditions is a likely contributor. High temperatures, an inappropriate base, or the presence of oxygen can accelerate both substrate degradation and catalyst decomposition. The unprotected N-H on the indazole can also interact with the catalyst, potentially leading to inhibition.[5]

  • Troubleshooting Steps:

    • Deoxygenate Rigorously: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Bubble argon or nitrogen through the solvent for at least 30-60 minutes and maintain a positive inert atmosphere throughout the reaction.[7][9]

    • Evaluate Your Base: Switch to a weaker or more sterically hindered inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices than strong organic amines or hydroxides, as they are less likely to cause reductive de-iodination.[5]

    • Lower the Temperature: While many cross-coupling reactions require heat, excessive temperatures can be detrimental. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing thermal decomposition over time.[10]

    • Check Ligand and Catalyst: Use an electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos). These ligands form more stable palladium complexes that are less prone to decomposition and can promote the desired oxidative addition over side reactions.[5]

Q2: My LC-MS analysis shows a significant amount of a byproduct with a mass corresponding to 5-methyl-1H-indazole. Why am I losing the iodine?

A: You are observing hydrodehalogenation (or reductive de-iodination). This is a common side reaction where the iodine atom is replaced by a hydrogen atom from a source in the reaction mixture (e.g., solvent, base, or water).[5]

  • Causality: This pathway is often promoted by the choice of base and the catalyst system. Some palladium-hydride species, which can form during the catalytic cycle, are responsible for this reduction.

  • Troubleshooting Steps:

    • Base Selection is Critical: This is the most common cause. Avoid strong, non-nucleophilic organic bases if possible. An inorganic base like K₂CO₃ or Cs₂CO₃ is often a better first choice.

    • Use Anhydrous Solvents: Ensure your solvents are truly anhydrous. Water can be a proton source for this side reaction. Using freshly dried solvents or commercially available anhydrous solvents is recommended.[5]

    • Consider N-Protection: While often not required for Suzuki couplings[10], protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent interference from the N-H proton and sometimes reduces side reactions in more sensitive couplings like Sonogashira or Heck reactions.[5][6]

Q3: I am performing a Sonogashira coupling and getting very low yields, even though my starting material is consumed. What are the likely issues?

A: Sonogashira couplings with iodoindazoles can be sensitive. Besides the issues mentioned above, there are specific points to consider for this reaction.

  • Causality: The unprotected N-H of the indazole is known to be particularly problematic in Sonogashira and Heck couplings, potentially inhibiting the catalyst.[5] Furthermore, the copper(I) co-catalyst can facilitate homocoupling of the alkyne (Glaser coupling), consuming your coupling partner.

  • Troubleshooting Workflow:

Best Practices for Storage and Handling

Proactive measures are the best way to ensure the stability and reactivity of your 3-Iodo-5-methyl-1H-indazole.

  • Storage: The compound should be stored in a cool, dark, and dry place. [11]Long-term storage at 0-8°C under an inert atmosphere (argon or nitrogen) is ideal. [12]Avoid storing it in areas with significant temperature fluctuations or exposure to direct light.

  • Handling: As a precaution against gradual degradation from atmospheric moisture and oxygen, handle the solid in an inert atmosphere glovebox whenever possible. [9][8]For routine use, quickly weigh the reagent and promptly reseal the container, minimizing its exposure time to the atmosphere.

  • Inert Atmosphere Techniques: When preparing solutions or setting up reactions, always use standard air-sensitive techniques, such as Schlenk lines or nitrogen/argon-filled balloons. [13]Use clean, oven-dried glassware to eliminate adsorbed moisture. [13]

Experimental Protocol: Standard Suzuki-Miyaura Coupling with Stability Checkpoints

This protocol incorporates best practices to enhance the stability of 3-Iodo-5-methyl-1H-indazole.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) at 125°C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon. [13]2. Reagent Addition (Inert Atmosphere): To the reaction flask under a positive pressure of argon, add 3-Iodo-5-methyl-1H-indazole (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., Cs₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The solvent should be freshly deoxygenated by bubbling with argon for 30-60 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂). If adding solids, briefly remove the septum and add the catalyst under a strong positive flow of argon (purging).

  • Reaction Monitoring (Checkpoint): After sealing the vessel, take an initial sample (t=0) via syringe for LC-MS analysis. This will serve as a baseline to check for any immediate degradation of the starting material. [14]6. Heating: Heat the reaction to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Follow-up Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals. Look for the clean consumption of starting material and the appearance of the desired product spot/peak. Note any formation of the de-iodinated byproduct. [15]8. Work-up: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous work-up and purification.

Analytical Monitoring of Stability

Regularly assessing the purity of your starting material is crucial. Degradation is not always visually obvious.

TechniquePurposeWhat to Look For
HPLC Quantitative purity assessment. [15]A single major peak corresponding to the main compound. Appearance of new peaks, especially an early-eluting peak for the more polar de-iodinated byproduct.
LC-MS Identification of product, starting material, and byproducts. [14]Confirmation of the mass for 3-Iodo-5-methyl-1H-indazole (m/z ~259 [M+H]⁺) and detection of the de-iodinated byproduct (m/z ~133 [M+H]⁺).
¹H NMR Structural confirmation and purity check.Sharp, well-resolved peaks consistent with the structure. Broadening of signals or the appearance of small, new aromatic signals can indicate impurities.

By implementing these handling protocols, troubleshooting strategies, and analytical checks, you can significantly enhance the stability of 3-Iodo-5-methyl-1H-indazole in your experiments, leading to more reliable and successful synthetic outcomes.

References
  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. 2023. Available from: [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available from: [Link]

  • Fauske & Associates. Helpful Hints for Handling Air-Sensitive Materials. 2020. Available from: [Link]

  • Wang, C., et al. Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Pollution Research, 2023. Available from: [Link]

  • Zhdankin, V.V. Iodine Heterocycles. ResearchGate, 2016. Available from: [Link]

  • ACS Publications. Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Organic Letters, 2025. Available from: [Link]

  • ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. 2025. Available from: [Link]

  • ResearchGate. Effect of Stabilizing Agents on the Synthesis of Palladium Nanoparticles. 2025. Available from: [Link]

  • National Institutes of Health. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. 2018. Available from: [Link]

  • PubMed. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. 2019. Available from: [Link]

  • MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. 2022. Available from: [Link]

  • PubMed. Organoiodine(III) Reagents as Active Participants and Ligands in Transition Metal-Catalyzed Reactions: Iodosylarenes and (Imino)iodoarenes. 2016. Available from: [Link]

  • ACS Publications. Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. 2024. Available from: [Link]

  • Chemchart. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8). Available from: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. 2025. Available from: [Link]

  • PubChem. methyl 3-iodo-1H-indazole-5-carboxylate. Available from: [Link]

  • National Institutes of Health. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. 2025. Available from: [Link]

  • MDPI. Influence of Stabilizers on the Performance of Au/TiO2 Catalysts for CO Oxidation. Available from: [Link]

  • Frontiers in Chemistry. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. 2020. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 2025. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

  • YouTube. Lecture for Lesson IV.5: Aromaticity Effects on Acidity and Basicity. 2020. Available from: [Link]

  • ResearchGate. Photodegradation of iodate by medium-pressure UV irradiation and formation of I-THM in sequential chloramination. 2025. Available from: [Link]

  • PubMed. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. 2021. Available from: [Link]

  • DSpace@MIT. Main Group Redox Catalysis of Organopnictogens. Available from: [Link]

  • MDPI. Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. 2024. Available from: [Link]

  • ResearchGate. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. 2025. Available from: [Link]

Sources

Optimization

Technical Support Center: N-Alkylation of 3-Iodo-5-methyl-1H-indazole

Welcome to the troubleshooting and guidance center for the N-alkylation of 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and guidance center for the N-alkylation of 3-Iodo-5-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The N-alkylation of indazoles is a cornerstone of many synthetic routes in drug discovery, yet it presents a significant and often frustrating challenge: controlling the site of alkylation between the two nitrogen atoms, N1 and N2.[1][2][3] This guide provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Core Concepts: The N1 vs. N2 Challenge

The indazole ring possesses two nucleophilic nitrogen atoms. The resulting anion, formed upon deprotonation, is a mesomeric system where the negative charge is delocalized across both nitrogens. This ambidentate nucleophilicity is the root cause of the formation of regioisomeric product mixtures.[4]

The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[3][5][6] Consequently, under conditions that permit equilibrium, the N1-alkylated product is often the more stable and favored isomer.[7] However, the reaction outcome is a delicate balance of steric effects, electronic properties, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control.

Caption: N-alkylation of 3-Iodo-5-methyl-1H-indazole yields N1 and N2 regioisomers.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is the most common issue encountered. The N1/N2 ratio is highly sensitive to the base, solvent, and counter-ion.[5][6][7] By understanding their roles, you can steer the reaction towards your desired isomer.

For N1-Selective Alkylation (Thermodynamic Product):

The key is to use conditions that favor the formation of the more stable N1 product.

  • Mechanism of Control: Strong, non-coordinating bases in less polar, aprotic solvents like Tetrahydrofuran (THF) are highly effective.[1][8][9] The prevailing hypothesis is that the metal cation (e.g., Na⁺ from NaH) forms a "tight ion pair" with the indazolide anion.[2][6] For certain substrates with a C3 chelating group, this directs the alkylating agent to the less sterically hindered N1 position.[2] While the 3-iodo group is not a classic chelating group, the steric bulk at the C3 position generally disfavors attack at the adjacent N2 position, thus promoting N1 alkylation.[1][5]

  • Recommended Conditions:

    • Base/Solvent: Sodium hydride (NaH) in anhydrous THF is the most widely reported and successful system for achieving high N1 selectivity.[1][5][9][10] Other strong bases like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) in THF also provide excellent N1 selectivity.[5][6]

    • Temperature: Running the reaction at 0 °C during deprotonation and then allowing it to warm to room temperature or slightly heat (e.g., 50 °C) can ensure complete reaction while maintaining selectivity.[2]

For N2-Selective Alkylation (Kinetic Product):

Achieving high N2 selectivity is often more challenging but can be accomplished under specific conditions.

  • Mechanism of Control: N2 alkylation is often favored under conditions that promote the kinetic product. This can involve polar aprotic solvents that create "solvent-separated ion pairs," reducing the directing effect of the cation and allowing attack at the more nucleophilic N2 position.[5][6] Additionally, certain reaction types, like the Mitsunobu reaction, have an inherent preference for the N2 position.[5][6]

  • Recommended Conditions:

    • Base/Solvent: While combinations like potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) often give mixtures, they tend to produce a higher proportion of the N2 isomer compared to NaH/THF.[4][11][12]

    • Alternative Methods:

      • Mitsunobu Reaction: Using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD) often shows a strong preference for N2 alkylation.[5][6][13]

      • Acid-Catalyzed Reactions: Specific protocols using strong acids like triflic acid (TfOH) with alkylating agents such as diazo compounds or trichloroacetimidates have demonstrated exceptional N2 selectivity.[14][15]

Condition Typical Outcome for Indazoles Rationale Primary References
NaH / THF High N1 Selectivity (>95:5)Forms a tight ion pair with the cation, sterically directing alkylation to N1. Thermodynamic control.[5][8][10]
NaHMDS or LDA / THF High N1 Selectivity (>98:2)Strong, bulky bases in a non-polar solvent favor the thermodynamically controlled N1 product.[5][6]
Cs₂CO₃ / DMF Mixture of N1 and N2Polar aprotic solvent leads to solvent-separated ion pairs, enabling kinetic (N2) attack.[6]
K₂CO₃ / DMF Mixture, often favoring N2 over NaH/THFA common condition that often results in poor selectivity without specific substrate bias.[11]
Mitsunobu (Alcohol, PPh₃, DEAD) High N2 SelectivityThe reaction mechanism inherently favors attack at the N2 position.[5][6]
TfOH / Alkyl Trichloroacetimidate High N2 Selectivity (>99:1)Acid-catalyzed mechanism proceeds through a transition state that strongly favors N2 nucleophilic attack.[14]
Q2: My reaction has a very low yield or is not proceeding to completion. What should I check?

Low conversion is a common hurdle that can often be solved with a systematic review of your setup and reagents.[16]

  • Incomplete Deprotonation: The indazole N-H is acidic, but requires a sufficiently strong base for complete deprotonation.

    • Solution: Ensure you are using at least 1.1-1.2 equivalents of a strong base like NaH. If using weaker carbonate bases, the reaction may require heat (e.g., 90-120 °C) to drive it to completion.[4][13]

  • Reagent Purity and Quality:

    • Base: Sodium hydride is notoriously sensitive to air and moisture. Use freshly opened NaH or wash the mineral oil dispersion with dry hexanes before use.

    • Solvent: Ensure your solvent (especially THF) is anhydrous. Residual water will quench the base and the indazolide anion.

    • Alkylating Agent: Verify the purity of your alkyl halide. If using an alkyl bromide, which can be less reactive than an iodide, consider adding a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[17]

  • Reaction Temperature and Time: Some alkylations are slow at room temperature. Monitor the reaction by TLC or LC-MS. If it stalls, consider gently heating the reaction mixture (e.g., to 50 °C or refluxing in THF) after the initial addition of the alkylating agent.[2]

  • Poor Solubility: Your starting indazole may have limited solubility. Ensure you are using a sufficient volume of solvent. If solubility remains an issue in THF, consider alternative solvents, but be mindful this will affect regioselectivity (see Q1).

start Low or No Conversion Observed check_base Is the base strong enough and active? (e.g., NaH) start->check_base check_conditions Are solvents and reagents strictly anhydrous? check_base->check_conditions Yes use_strong_base Action: Use fresh NaH (>1.1 eq) or a stronger base (NaHMDS). check_base->use_strong_base No check_temp Is the reaction temperature adequate? check_conditions->check_temp Yes dry_reagents Action: Use freshly distilled anhydrous solvents. Check reagent purity. check_conditions->dry_reagents No check_electrophile Is the alkylating agent reactive enough? check_temp->check_electrophile Yes increase_temp Action: Monitor by TLC/LC-MS. If stalled, increase temperature (e.g., 50°C or reflux). check_temp->increase_temp No improve_electrophile Action: Switch from R-Cl/R-Br to R-I. Add catalytic KI with R-Br. check_electrophile->improve_electrophile No success Problem Resolved check_electrophile->success Yes use_strong_base->check_conditions dry_reagents->check_temp increase_temp->success improve_electrophile->success

Caption: A systematic workflow for troubleshooting low conversion in N-alkylation reactions.
Q3: I'm having difficulty separating the N1 and N2 isomers. What are the best practices for purification and characterization?

Separation and correct identification of the isomers are critical. They often have very similar polarities, making purification challenging.

  • Purification:

    • Flash Column Chromatography: This is the most common method for separating indazole regioisomers.[4][12]

      • Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexanes or heptane) is typically required.

      • Pro-Tip: The N1 isomer is generally less polar than the N2 isomer and will usually elute first from the column. However, this is not a universal rule and must be confirmed by characterization.

    • Recrystallization: If a significant amount of a single, solid isomer is produced, recrystallization can be an effective and scalable purification method.[18] Finding a suitable solvent system may require screening.

    • Preparative HPLC: For difficult separations or to obtain highly pure material, reverse-phase preparative HPLC is an excellent option.

  • Characterization and Regiochemistry Assignment: Do not rely solely on Rf values. Spectroscopic confirmation is mandatory.

    • 1D ¹H NMR: The chemical shifts of the protons on the indazole ring and the alkyl group will differ between the N1 and N2 isomers. Specifically, the protons of the -CH₂- group attached to the nitrogen will have a distinct chemical shift.

    • 2D NMR (HMBC/NOESY): These are the definitive techniques for unambiguous assignment.[5][6][11]

      • HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation (³J) between the protons of the N-CH₂- group and the C7a carbon of the indazole ring. This correlation is characteristic of the N1 isomer. For the N2 isomer, a correlation will be seen to the C3 carbon.[6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE between the N-CH₂- protons and the H7 proton is indicative of the N1 isomer, whereas an NOE to the H4 proton can suggest the N2 isomer, depending on the alkyl group's conformation.

Experimental Protocols

Protocol 1: High N1-Selectivity Alkylation (Thermodynamic Control)

This protocol is adapted from established methods favoring N1-alkylation.[8][19]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Iodo-5-methyl-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 15-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation and slow addition.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Slowly add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Alkylation often yielding Mixtures (Kinetic Influence)

This protocol uses conditions known to often produce mixtures but can be tuned or may be necessary for certain substrates.[11][12]

  • Preparation: To a round-bottom flask, add 3-Iodo-5-methyl-1H-indazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and DMF (approx. 10 mL per gram of indazole).

  • Alkylation: Add the alkylating agent (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with a large volume of water and extract with ethyl acetate or another suitable organic solvent (3x).

  • Washing: Combine the organic layers and wash repeatedly with water to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2021). Chemical Communications (RSC Publishing). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010). PubMed. [Link]

  • Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. ResearchGate. [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Method for separating and purifying substituted indazole isomers.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 3-Iodo- vs. 3-Bromo-5-methyl-1H-indazole in Cross-Coupling Reactions

Introduction The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The ability to functionalize the C3-position of this heterocycle i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The ability to functionalize the C3-position of this heterocycle is critical for elaborating molecular complexity and modulating pharmacological activity. Among the most powerful methods for this purpose are palladium-catalyzed cross-coupling reactions. The choice of the halide at the C3-position—typically iodine or bromine—is a crucial decision point in any synthetic strategy, directly impacting reaction efficiency, cost, and scalability.

This in-depth guide provides a comparative analysis of the reactivity of 3-iodo-5-methyl-1H-indazole and 3-bromo-5-methyl-1H-indazole. We will dissect the fundamental principles governing their differential reactivity and provide supporting experimental data and validated protocols for three indispensable transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic routes involving these key intermediates.

Pillar 1: The Mechanistic Basis of Reactivity—A Tale of Two Halogens

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling is a foundational principle of organometallic chemistry.[1] The general reactivity trend is firmly established as Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1][2] This hierarchy is dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE), which directly influences the rate-determining step of most cross-coupling catalytic cycles: oxidative addition .

The oxidative addition of the aryl halide to a low-valent palladium(0) species initiates the catalytic cycle. For this step to occur, the C-X bond must be cleaved. The C-I bond is significantly weaker and more polarizable than the C-Br bond, possessing a lower BDE.[3]

Average Bond Dissociation Energies (BDE):

  • C-I: ~213 kJ/mol[3]

  • C-Br: ~285 kJ/mol[3]

  • C-Cl: ~327 kJ/mol[3]

This lower energy barrier means that 3-iodo-5-methyl-1H-indazole will undergo oxidative addition to a Pd(0) catalyst more rapidly and under significantly milder conditions (e.g., lower temperatures, lower catalyst loadings) than its 3-bromo counterpart.[4] This fundamental difference underpins all the experimental observations that follow.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side comparisons for the specific 5-methyl-1H-indazole substrates are sparse in the literature, we can extrapolate from extensive data on related 3-haloindazoles and the established principles of aryl halide reactivity to guide experimental design.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to the stability and low toxicity of its organoboron reagents.[5] The reactivity difference between the iodo- and bromo-indazoles is pronounced in this transformation.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Combine Aryl Halide, Boronic Acid/Ester, and Base in Vial p2 Evacuate and Backfill with Inert Gas (e.g., Argon) 3x p1->p2 r1 Add Anhydrous Solvent (e.g., Dioxane/H₂O) p2->r1 r2 Add Pd Catalyst and Ligand r1->r2 rxn Heat to Specified Temperature (e.g., 80-120 °C) r2->rxn workup Cool, Dilute, Extract, and Purify (Chromatography) rxn->workup

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Comparative Data & Conditions

The following table summarizes typical conditions and expected outcomes based on data from related systems.[6][7] The 3-iodo derivative consistently requires less forcing conditions.

Parameter3-Iodo-5-methyl-1H-indazole3-Bromo-5-methyl-1H-indazoleRationale & Insights
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / PCy₃The more reactive iodide can often be coupled with less active, first-generation catalysts. The less reactive bromide typically requires more electron-rich, bulky phosphine ligands to facilitate oxidative addition.[5]
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃Stronger bases are often needed for the bromide to promote the transmetalation step effectively.[8]
Temperature Room Temp. to 80 °C80 °C to 120 °CThe lower activation energy for the C-I bond cleavage allows for significantly lower reaction temperatures.
Reaction Time 1 - 6 hours6 - 24 hoursFaster kinetics of the oxidative addition step lead to shorter overall reaction times for the iodide.
Expected Yield Good to ExcellentModerate to GoodWhile high yields are achievable with bromides using optimized, modern catalysts, iodides generally provide higher yields with a broader range of less-specialized catalysts.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid [6]

  • Preparation: To a reaction vessel, add 3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inerting: Seal the vessel, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Add PdCl₂(dppf) (0.05 equiv.) followed by a 4:1 mixture of 1,4-dioxane and water (to achieve a 0.1 M concentration).

  • Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-phenyl-1H-indazole product.

Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd⁰L₂ oadd Oxidative Addition pd0->oadd ari Ar-X (Indazole-I/Br) ari->oadd pd2 L₂PdII(Ar)(X) oadd->pd2 trans Transmetalation pd2->trans rb R-B(OR)₂ rb->trans base Base (e.g., K₂CO₃) base->trans pd2r L₂PdII(Ar)(R) trans->pd2r redel Reductive Elimination pd2r->redel redel->pd0 Catalyst Regeneration prod Ar-R redel->prod

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C–N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis.[9] As with Suzuki coupling, the choice of halide is paramount for reaction success, especially when coupling less nucleophilic amines or sterically hindered partners.[10]

Comparative Data & Conditions

Parameter3-Iodo-5-methyl-1H-indazole3-Bromo-5-methyl-1H-indazoleRationale & Insights
Typical Catalyst Pd₂(dba)₃ / XantphosPd₂(dba)₃ / RuPhos or BrettPhosWhile both halides benefit from bulky, electron-rich biarylphosphine ligands, the more challenging C-Br bond activation often necessitates the use of more specialized and highly active "second-generation" or "third-generation" Buchwald-Hartwig ligands.[11]
Typical Base NaOtBu, K₃PO₄NaOtBu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[12] For the less reactive bromide, a stronger base may be needed to drive the catalytic cycle forward.
Temperature 60 °C to 100 °C90 °C to 120 °CThe higher energy barrier for C-Br oxidative addition necessitates higher thermal energy.
Expected Yield Good to ExcellentModerate to GoodCoupling of aryl bromides can be sluggish, particularly with challenging amine substrates. The higher reactivity of the iodide provides a more reliable outcome across a broader scope of amines.[13]

Protocol: General Buchwald-Hartwig Amination [11]

  • Preparation: To an oven-dried reaction vessel, add the 3-halo-5-methyl-1H-indazole (1.0 equiv.) and the chosen phosphine ligand (e.g., Xantphos, 0.1 equiv.).

  • Inerting: Seal the vessel and place it under a positive pressure of argon.

  • Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.05 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via flash chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd⁰L₂ oadd Oxidative Addition pd0->oadd ari Ar-X (Indazole-I/Br) ari->oadd pd2 L₂PdII(Ar)(X) oadd->pd2 assoc Amine Coordination pd2->assoc amine R₂NH amine->assoc base Base (e.g., NaOtBu) deprot Deprotonation base->deprot pd2n [L₂PdII(Ar)(NHR₂)]⁺X⁻ assoc->pd2n pd2n->deprot amido L₂PdII(Ar)(NR₂) deprot->amido redel Reductive Elimination amido->redel redel->pd0 Catalyst Regeneration prod Ar-NR₂ redel->prod

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for introducing linear sp-hybridized fragments.[14] This reaction typically employs a dual-catalyst system of palladium and copper(I).[15] The reactivity difference between iodo- and bromo-indazoles is particularly critical here, as aryl bromides often require higher temperatures, which can lead to undesirable side reactions like alkyne homocoupling (Glaser coupling).

A crucial consideration for indazoles is that the acidic N-H proton can interfere with the reaction. Therefore, protection of the N1 position (e.g., as a Boc-carbamate or SEM ether) is often required for successful Sonogashira coupling at the C3 position.[16]

Comparative Data & Conditions

ParameterN-Protected 3-Iodo-5-methyl-1H-indazoleN-Protected 3-Bromo-5-methyl-1H-indazoleRationale & Insights
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuIThe standard catalyst system is often effective for both, but the reaction with the bromide is significantly slower.[17]
Base Et₃N, i-Pr₂NEt (DIPEA)Et₃N, i-Pr₂NEt (DIPEA)An amine base is used to deprotonate the terminal alkyne, forming the copper acetylide intermediate.[18]
Temperature Room Temp. to 50 °C50 °C to 100 °CAryl iodides can often be coupled at room temperature, which minimizes side reactions. Aryl bromides almost always require heating.[14]
Risk of Side Reactions LowModerate to HighHigher temperatures required for the bromide increase the rate of oxidative homocoupling of the alkyne, a common and often problematic side reaction.
Expected Yield Good to ExcellentLow to GoodYields for Sonogashira coupling of aryl bromides can be variable and are highly sensitive to reaction conditions. The iodide is a much more reliable substrate.[16]

Protocol: Sonogashira Coupling of N-Boc-3-iodo-1H-indazole [16]

  • Preparation: To a reaction vessel, add N-Boc-3-iodo-1H-indazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inerting: Seal the vessel and place it under an argon atmosphere.

  • Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.5 equiv.) and an amine base (e.g., triethylamine, 2.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography. The N-Boc protecting group can then be removed under standard acidic conditions if desired.

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd⁰L₂ oadd Oxidative Addition pd0->oadd ari Ar-X (Indazole-I/Br) ari->oadd pd2 L₂PdII(Ar)(X) oadd->pd2 trans Transmetalation pd2->trans pd2r L₂PdII(Ar)(C≡CR) trans->pd2r redel Reductive Elimination pd2r->redel redel->pd0 Catalyst Regeneration prod Ar-C≡CR redel->prod cu_x CuI cu_acetylide Cu-C≡CR cu_x->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide cu_acetylide->trans

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Conclusion and Strategic Recommendations

The choice between 3-iodo- and 3-bromo-5-methyl-1H-indazole is a strategic one, balancing reactivity against substrate cost and availability.

  • 3-Iodo-5-methyl-1H-indazole is the superior substrate in terms of chemical reactivity. It consistently allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and often provides higher, more reliable yields across the three major classes of cross-coupling reactions. It is the substrate of choice for complex, late-stage functionalizations where reaction efficiency and reliability are paramount.

  • 3-Bromo-5-methyl-1H-indazole is a viable, often more cost-effective alternative. However, its successful use requires more specialized and highly active catalyst systems, stronger bases, and higher reaction temperatures. Researchers must be prepared for more extensive reaction optimization and potentially lower yields, especially with challenging coupling partners.

For drug development professionals, the higher initial cost of the iodo-indazole may be offset by improved process efficiency, reduced catalyst waste, and a higher probability of success, making it the preferred intermediate for rapidly accessing diverse chemical matter and for developing robust, scalable synthetic routes.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG38YdygXbidYwa4cH9OCT5tOegsptBaXLjCrzKu9jTx5mTScvp2-YA4f7CEYmDqwUnm02a1eOKH_24R3uS90oVvZ-gSmjMQAWCf_wrL0W1BgVjn5kqz9eXNZL91ThROkEr_-yld1QopbOoo2jrmNkRwzYGGRCTjW8hoPRBj_QlOMaAPfgWLi9Aroa3dxU_ABOksyuPVR3Z8Gl1h89cafCu9rBLv1WEGzT8m0whGTVKkgHqxYm7PzZ3vUofrMj]
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. . [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_nH7xX6AgAbu5f-hVRuu2vT7_f5XwpVKAzSPJpz1asAcFDdx9ieI9N1IWLT2TX98m5ostmQyBkgKZq4_7TsKrcigcj0avYZSRYg0MWKK-oTJXPwpBhJaevcaM-XVIOyP7a5v-zC7FgjyLRKGTWHbzEsY=]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636603/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00511]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/625]
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [URL: https://www.researchgate.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554479/]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Examples.htm]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Benchchem. [URL: https://www.benchchem.com/comparative-guide/reactivity-of-4-iodo-3-methyl-1h-indazole-with-other-iodoindazoles]
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.10%3A_Sonogashira_Coupling]
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [URL: https://s3-eu-west-1.amazonaws.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058913/]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem. [URL: https://www.benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [URL: https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H]
  • Sonogashira coupling. YouTube. [URL: https://www.youtube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [URL: https://www.youtube.
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. Benchchem. [URL: https://www.benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881142/]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Iodo-5-methyl-1H-indazole Synthesis

For researchers and professionals in drug discovery, the indazole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.[1] The synthetic intermediate, 3-Iodo-5...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the indazole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.[1] The synthetic intermediate, 3-Iodo-5-methyl-1H-indazole, serves as a critical building block, with the iodine atom at the C3 position providing a versatile handle for diversification through cross-coupling reactions.[2] However, the value of any synthetic intermediate is contingent upon its structural purity. Ambiguities in structure, arising from isomeric byproducts or unreacted starting materials, can derail entire research campaigns.

This guide provides an in-depth, comparative analysis of the essential spectroscopic methods required to validate the synthesis of 3-Iodo-5-methyl-1H-indazole. Moving beyond a simple recitation of data, we will explore the causal logic behind experimental choices and demonstrate how a multi-faceted analytical workflow creates a self-validating system, ensuring the unequivocal confirmation of the target molecule's identity and purity.

The Synthetic Landscape: Direct Iodination and Its Challenges

A prevalent and direct approach to synthesizing 3-Iodo-5-methyl-1H-indazole is the electrophilic iodination of 5-methyl-1H-indazole. The indazole ring system is inherently nucleophilic, with the C3 position being particularly susceptible to electrophilic substitution.[3][4] This reactivity profile makes direct iodination a feasible strategy.

The primary challenge, however, is controlling regioselectivity. While the C3 position is favored, side reactions can lead to a mixture of products that may be difficult to separate.[4] Potential byproducts include other iodinated regioisomers (e.g., 4-iodo, 6-iodo, or 7-iodo derivatives) and di-iodinated products under harsh conditions.[4][5] Therefore, rigorous spectroscopic analysis is not merely a quality control step but an integral part of the synthetic process.

cluster_synthesis Synthetic Workflow cluster_products Potential Components of Crude Mixture start 5-methyl-1H-indazole reaction Reaction & Work-up start->reaction reagents Iodinating Agent (e.g., NIS, I₂/Base) reagents->reaction product Crude Product Mixture reaction->product target 3-Iodo-5-methyl-1H-indazole (Target Molecule) product->target Composition requires validation isomer Regioisomeric Byproducts (e.g., 4-, 6-, 7-iodo) product->isomer Composition requires validation sm Unreacted Starting Material (5-methyl-1H-indazole) product->sm Composition requires validation

Caption: Synthetic workflow for 3-Iodo-5-methyl-1H-indazole.

A Multi-Pronged Approach to Structural Validation

No single technique can provide absolute structural proof. True validation comes from the convergence of data from orthogonal methods. Here, we compare Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, outlining their specific roles in the validation process.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most rapid checkpoint, providing the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition with high accuracy.[6]

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile.[7]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).[7]

  • Ionization: Use a positive ionization mode to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.[6]

Interpreting the Data: The key is to look for the mass-to-charge ratio (m/z) corresponding to the protonated target molecule. Iodine has only one stable isotope (¹²⁷I), so unlike chlorine or bromine, it does not produce a characteristic M+2 isotopic pattern.[7]

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
3-Iodo-5-methyl-1H-indazole C₈H₇IN₂257.9654258.9727
5-methyl-1H-indazole (Starting Material)C₈H₈N₂132.0688133.0760

This table summarizes the expected mass data. A successful synthesis will show a dominant peak at m/z ≈ 258.97, while a significant peak at m/z ≈ 133.08 would indicate incomplete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise molecular structure, providing information on the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are essential for unambiguous characterization.[6][8]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The use of DMSO-d₆ is often advantageous for observing the exchangeable N-H proton of the indazole ring.[6][8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]

  • Data Acquisition: Record the spectra on a spectrometer with a minimum frequency of 400 MHz for ¹H.[6]

    • ¹H NMR: Acquire a standard one-dimensional spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[8]

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A greater number of scans is required due to the low natural abundance of ¹³C.[8]

Interpreting the NMR Data: The substitution pattern of 3-Iodo-5-methyl-1H-indazole gives rise to a predictable set of signals. The following table outlines the predicted chemical shifts (δ) and multiplicities.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment & Rationale
~13.5 (br s, 1H)N-H : The indazole N-H proton, typically broad and downfield.
~7.6 (s, 1H)H4 : Aromatic proton adjacent to the methyl group. Appears as a singlet or a narrow doublet.
~7.4 (d, 1H)H7 : Aromatic proton on the carbocyclic ring.
~7.1 (d, 1H)H6 : Aromatic proton coupled to H7.
~2.4 (s, 3H)-CH₃ : Methyl group protons, appearing as a sharp singlet.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~141C7a
~133C5
~128C6
~122C7
~121C4
~111C3a
~90C3-I : Carbon bearing the iodine atom, significantly shielded by the heavy atom effect.
~21-CH₃

Validation Logic:

  • Confirmation of Iodination at C3: The most telling signal in the ¹³C NMR spectrum is the upfield shift of the carbon attached to the iodine (around 90 ppm). This "heavy atom effect" is a hallmark of successful C3 iodination.

  • Distinguishing from Regioisomers: The splitting patterns and chemical shifts of the aromatic protons are critical for differentiating isomers. For example, a 4-iodo isomer would dramatically alter the chemical environment and coupling of the H4 proton.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it doesn't give a detailed structural map like NMR, it serves as a quick and effective method to confirm the presence of key bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.[6]

Interpreting the IR Spectrum:

Wavenumber (cm⁻¹)Vibration
3200-3000N-H stretch (can be broad)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (from -CH₃)
1620-1450C=C and C=N ring stretching vibrations
~500-600C-I stretch

The presence of a broad N-H stretch and the characteristic aromatic and aliphatic C-H stretches, combined with the absence of unexpected peaks (like a C=O from an oxidized byproduct), provides corroborating evidence for the target structure.

Synthesizing the Evidence: A Self-Validating Workflow

start_node Synthesized Crude Product ms_step Step 1: Mass Spectrometry (HRMS) start_node->ms_step ms_q Does [M+H]⁺ match C₈H₇IN₂? ms_step->ms_q nmr_step Step 2: NMR Spectroscopy (¹H, ¹³C) ms_q->nmr_step Yes re_eval Re-evaluate Synthesis: Purify or Re-run Reaction ms_q->re_eval No nmr_q Do spectra match predicted shifts, multiplicities, and C3-I signal? nmr_step->nmr_q ir_step Step 3: IR Spectroscopy nmr_q->ir_step Yes nmr_q->re_eval No (Isomer or Impurity) ir_q Are key functional groups (N-H, C-H, C=C) present? ir_step->ir_q validated Structure Validated: 3-Iodo-5-methyl-1H-indazole ir_q->validated Yes ir_q->re_eval No (Unexpected Functional Group)

Caption: Logical workflow for the spectroscopic validation of the target molecule.

This systematic process ensures that by the final step, the molecular formula (from MS), the atomic connectivity and regiochemistry (from NMR), and the constituent functional groups (from IR) have all been confirmed, leaving no room for structural ambiguity. For professionals in drug development, this level of rigor is non-negotiable, forming the foundation upon which all subsequent biological and pharmacological studies are built.

References

  • BenchChem. (2025). ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Zhang, J., et al. (2019). Regioselective C5−H Direct Iodination of Indoles.
  • BenchChem. (2025). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
  • BenchChem. (2025). 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis.
  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
  • ChemicalBook. 3-IODO-5-METHYL (1H)INDAZOLE synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Supporting Information. (2007). Wiley-VCH.
  • SpectraBase. 3-Iodo-indazole.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Chem-Impex. Methyl 5-iodo-1H-indazole-3-carboxylate.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • PubChem. 3-Iodo-1H-indazole.
  • Google Patents. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Iodo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalizat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in drug discovery programs to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halogenated indazoles stand out for their versatility and broad substrate scope. This guide provides a comparative analysis of common palladium catalysts for the coupling of 3-iodo-5-methyl-1H-indazole, a key building block for the synthesis of diverse indazole derivatives.

The Critical Role of the Palladium Catalyst

The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand, is a critical determinant of the success of a cross-coupling reaction. The catalyst influences reaction rates, yields, and the tolerance of various functional groups. For a substrate like 3-iodo-5-methyl-1H-indazole, the electronic properties of the indazole ring and the potential for N-H bond interference necessitate careful catalyst selection.[1] N-protection of the indazole is often recommended, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[1]

Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions

This section provides a comparative overview of commonly employed palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of 3-iodo-5-methyl-1H-indazole. The data presented is a synthesis of information from studies on closely related iodoindazole substrates and serves as a guide for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 3-iodo-5-methyl-1H-indazole, this reaction enables the introduction of a wide array of aryl and vinyl substituents at the 3-position.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldKey Considerations
Pd(PPh₃)₄PPh₃Na₂CO₃, K₂CO₃Dioxane/H₂O, DME80-120Good to ExcellentA versatile and widely used catalyst. Microwave irradiation can significantly reduce reaction times.[1]
Pd(dppf)Cl₂dppfK₂CO₃, Cs₂CO₃Dioxane, DME80-100HighOften effective for more challenging substrates and can provide higher yields.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100HighThe use of bulky, electron-rich phosphine ligands like SPhos can enhance catalytic activity.

Expert Insight: The choice between Pd(PPh₃)₄ and Pd(dppf)Cl₂ often depends on the specific boronic acid used. For sterically hindered or electronically challenging boronic acids, the more robust Pd(dppf)Cl₂ catalyst system may be advantageous. The presence of an electron-donating methyl group at the 5-position of the indazole may slightly decrease the reactivity of the C-I bond towards oxidative addition compared to an unsubstituted iodoindazole.[2]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This reaction allows for the coupling of 3-iodo-5-methyl-1H-indazole with a diverse range of primary and secondary amines, which are crucial for modulating the physicochemical properties of drug candidates.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldKey Considerations
Pd(OAc)₂ / XantphosXantphosCs₂CO₃, K₃PO₄Dioxane, Toluene80-110Good to HighA common combination for a broad range of amines.[3]
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-110HighStronger bases like NaOtBu are often effective, especially for less nucleophilic amines.[3]
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄t-BuOH100HighRuPhos is a bulky, electron-rich ligand that can be effective for coupling with hindered amines.

Expert Insight: The selection of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[3] For sterically demanding amines, bulkier ligands such as RuPhos or BrettPhos may be necessary to promote efficient coupling. The choice of base is also crucial and should be tailored to the specific amine being used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 3-alkynyl-5-methyl-1H-indazoles. These products are valuable intermediates for further synthetic transformations.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical YieldKey Considerations
PdCl₂(PPh₃)₂CuIEt₃N, DIPADMF, THFRT - 70Good to ExcellentThe classic Sonogashira conditions. N-protection of the indazole is highly recommended.[2][4]
Pd(PPh₃)₄CuIEt₃NDMFRT - 50HighAn alternative palladium source that is also highly effective.
[Pd(IPr)(μ-Cl)Cl]₂None (Cu-free)TBAFTHFRTGoodN-heterocyclic carbene (NHC) based catalysts can promote copper-free Sonogashira couplings.[5][6]

Expert Insight: While the traditional copper co-catalyzed Sonogashira reaction is highly efficient, the copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[7] In such cases, a copper-free protocol using an appropriate ligand system can be advantageous.

Heck Reaction: Forming Alkenyl Derivatives

The Heck reaction enables the coupling of 3-iodo-5-methyl-1H-indazole with alkenes to introduce vinyl groups at the 3-position. These alkenylindazoles can serve as precursors for a variety of other functional groups.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldKey Considerations
Pd(OAc)₂P(o-tolyl)₃Et₃N, DIPEADMF, Acetonitrile80-120Moderate to GoodA standard and cost-effective catalyst system.[8]
PdCl₂(PPh₃)₂PPh₃NaOAcDMF100GoodAnother common catalyst for Heck reactions.
Herrmann's CatalystNoneNaOAcNMP120-140HighA highly active palladacycle catalyst that can be effective at low catalyst loadings.

Expert Insight: The regioselectivity of the Heck reaction can be a concern, particularly with unsymmetrical alkenes. The choice of ligand and reaction conditions can influence the ratio of linear to branched products.[1] N-protection of the indazole is generally recommended to avoid potential side reactions.[9]

Experimental Protocols

The following are generalized protocols for the cross-coupling of a protected 3-iodo-5-methyl-1H-indazole. Optimization of reaction parameters is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the N-protected 3-iodo-5-methyl-1H-indazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the N-protected 3-iodo-5-methyl-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.1-1.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Indazole, Coupling Partner, Base Add Catalyst Add Pd Catalyst & Ligand Combine Reactants->Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Inert Atmosphere Degas and place under N2 or Ar Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring Monitor by TLC or LC-MS Heating & Stirring->Monitoring Quench & Extract Quench Reaction & Extract Product Monitoring->Quench & Extract Dry & Concentrate Dry Organic Layer & Concentrate Quench & Extract->Dry & Concentrate Purification Column Chromatography Dry & Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst is a multifaceted decision that depends on the specific cross-coupling reaction, the nature of the coupling partners, and the desired reaction conditions. For the functionalization of 3-iodo-5-methyl-1H-indazole, a variety of effective catalyst systems are available. This guide provides a foundation for researchers to make informed decisions and to streamline the development of efficient and robust synthetic routes to novel indazole derivatives. Further screening and optimization will likely be necessary to achieve the best results for a specific application.

References

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]

  • ResearchGate. (n.d.). Test reactions for catalyst screening. [Link]

  • ResearchGate. (n.d.). Comparisons of various palladium complexes catalyzed Sonogashira.... [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • OUCI. (n.d.). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3…. [Link]

  • ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. [Link]

  • ResearchGate. (2025). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Iodo-5-methyl-1H-indazole Derivatives Versus Other Kinase Inhibitors

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of medicinal chemistry and oncology drug discovery, the indazole scaffold has emerged as a "privileged structure."[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of medicinal chemistry and oncology drug discovery, the indazole scaffold has emerged as a "privileged structure."[1][2] Its unique bicyclic aromatic system is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of protein kinases, making it a cornerstone for the design of potent and selective inhibitors. While numerous indazole-based therapeutics have reached clinical application, including the FDA-approved drugs Axitinib and Pazopanib, the specific compound 3-Iodo-5-methyl-1H-indazole is primarily recognized as a strategic synthetic intermediate.[1][3][4] The iodine atom at the 3-position and the methyl group at the 5-position provide versatile handles for medicinal chemists to perform cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]

This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the indazole scaffold against other established multi-kinase inhibitors. We will delve into quantitative experimental data, outline the protocols required to validate these findings, and visualize the complex signaling networks these molecules modulate. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance and potential of this important chemical class.

Quantitative Comparison of Kinase Inhibitory Activity

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value denotes higher potency. The following table summarizes the biochemical IC50 values for several indazole-based drugs and other prominent kinase inhibitors against a panel of key oncogenic and angiogenic tyrosine kinases.

Compound NameScaffold TypeVEGFR1 (nM)VEGFR2 (nM)VEGFR3 (nM)PDGFRβ (nM)c-Kit (nM)Ref(s)
Axitinib Indazole0.10.20.1-0.31.61.7[5]
Pazopanib Indazole1030478474[6]
Linifanib Indazole44191613[7]
Sorafenib Non-Indazole (Urea)2690205768[8][9]
Regorafenib Non-Indazole (Urea)134.246227[1][3]

Table 1: Biochemical IC50 values of selected indazole-based and other multi-kinase inhibitors against key receptor tyrosine kinases. This data highlights the high potency of indazole derivatives, particularly Axitinib, against VEGFR targets.

Cellular Activity and Anti-Proliferative Effects

Beyond biochemical assays, evaluating a compound's effect on cancer cell lines provides crucial insight into its cellular permeability, metabolic stability, and ability to inhibit kinase signaling in a complex biological context.

CompoundTarget Cell LineAssay TypeIC50 Value (µM)Ref(s)
Indazole Derivative (6o) K562 (Leukemia)MTT Assay5.15[7]
Indazole Derivative (5k) Hep-G2 (Hepatoma)MTT Assay3.32[7]
Axitinib GB1B (Glioblastoma)MTT Assay3.58 (3 days)[2]
Sorafenib GB1B (Glioblastoma)MTT Assay3.52 (3 days)[2]
Sorafenib HepG2 (Hepatoma)Proliferation Assay~7.10[10]
Regorafenib A549 (Lung Carcinoma)MTT Assay2.05 (48 hrs)[11]

Table 2: Anti-proliferative activity of selected indazole derivatives and comparator drugs in various human cancer cell lines. The data demonstrates that novel synthetic indazole derivatives can achieve potent anti-cancer effects in the low micromolar range.

Mechanism of Action: Inhibition of VEGFR Signaling

Many of the indazole derivatives discussed, including Pazopanib and Axitinib, exert their anti-cancer effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[11] This pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11] By blocking VEGFR, these inhibitors effectively cut off the tumor's blood supply.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR2 Receptor VEGF->VEGFR Binds P1 P VEGFR->P1 Dimerization & Autophosphorylation P2 P VEGFR->P2 PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Blocks ATP binding site RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation

Caption: The VEGFR signaling pathway, a primary target for indazole-based kinase inhibitors.

Experimental Protocols: A Guide to Validation

Scientific integrity demands that experimental findings are reproducible. The following sections provide detailed, step-by-step methodologies for the key assays used to characterize and compare kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The remaining ATP is converted into a luminescent signal.[12][13]

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A luminescent signal is generated using a luciferase/luciferin system, which is inversely correlated with kinase activity.[4][13]

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.[12]

  • Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]

  • Kinase Reaction Initiation:

    • Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • Signal Generation & Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: Cell Viability/Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

Materials:

  • Human cancer cell line (e.g., K562, A549)

  • Complete cell culture medium

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization buffer (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (24 hours) at 37°C, 5% CO₂.[13]

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a DMSO-only control. Incubate for an additional 48-72 hours.[13]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the IC50 value by plotting viability against the log of compound concentration.[13]

Protocol 3: Western Blot for Kinase Phosphorylation

Western blotting can be used to directly observe the effect of an inhibitor on the phosphorylation status of its target kinase or downstream substrates within the cell.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein. A decrease in the signal indicates successful inhibition.[16]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[16]

  • Primary antibody (e.g., anti-phospho-VEGFR2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in buffer containing phosphatase inhibitors to preserve phosphorylation states.[16]

  • SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.[17]

  • Protein Transfer: Electro-transfer the separated proteins from the gel to a PVDF membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[18]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

  • Analysis: Analyze the band intensity to determine the change in protein phosphorylation levels. Re-probe the blot with an antibody for the total (non-phosphorylated) protein as a loading control.

Integrated Workflow for Kinase Inhibitor Evaluation

The process of characterizing a novel kinase inhibitor, from initial screening to cellular validation, follows a logical and systematic workflow. This ensures that the most promising candidates are advanced based on a comprehensive dataset.

Workflow Start Start: Novel Compound Synthesis (e.g., from 3-Iodo-5-methyl-1H-indazole) Biochem Step 1: Biochemical Screening (In Vitro Kinase Assay) Start->Biochem IC50 Determine IC50 (Potency) Biochem->IC50 Selectivity Step 2: Selectivity Profiling (Kinase Panel Screen) IC50->Selectivity OffTarget Identify Off-Target Effects Selectivity->OffTarget Cellular Step 3: Cellular Assays (MTT / Viability Assay) OffTarget->Cellular Cell_IC50 Determine Cellular IC50 (Efficacy) Cellular->Cell_IC50 Mechanism Step 4: Mechanistic Validation (Western Blot for p-Kinase) Cell_IC50->Mechanism TargetEngage Confirm Target Engagement Mechanism->TargetEngage Lead Lead Candidate TargetEngage->Lead

Caption: A generalized workflow for the evaluation of novel kinase inhibitors.

Conclusion

The indazole scaffold, exemplified by derivatives of versatile building blocks like 3-Iodo-5-methyl-1H-indazole, represents a highly successful strategy in the development of targeted kinase inhibitors. As demonstrated by the quantitative data, indazole-based drugs such as Axitinib exhibit superior potency against key angiogenic targets like VEGFR when compared to other classes of inhibitors. The development of novel, non-commercial indazole derivatives continues to yield compounds with potent anti-proliferative effects across a range of cancer cell lines. The robust and validated experimental protocols outlined in this guide provide a clear framework for researchers to rigorously assess and compare the biological activity of new chemical entities. By integrating biochemical potency, cellular efficacy, and mechanistic validation, the drug discovery community can continue to leverage the power of the indazole core to develop the next generation of life-saving cancer therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. PubMed Central. Available at: [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PubMed Central. Available at: [Link]

  • AUSPAR Pazopanib hydrochloride. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PubMed Central. Available at: [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. Available at: [Link]

  • Regorafenib (BAY 73-4506). AdooQ Bioscience. Available at: [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. Available at: [Link]

  • Dose-response curves and IC 50 values for sorafenib and artesunate in... ResearchGate. Available at: [Link]

  • IC 50 values of regorafenib in 5 HCC cell lines. ResearchGate. Available at: [Link]

  • IC 50 values of ragorafenib for various targets determined by in vitro studies. ResearchGate. Available at: [Link]

  • Kinase activity-tagged western blotting assay. BioTechniques. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]

  • Selectivity Profile of Compound 9d. ResearchGate. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online. Available at: [Link]

Sources

Validation

The Synthetic Versatility of 3-Iodo-5-methyl-1H-indazole: A Comparative Guide to Novel Compound Characterization

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules, including anti-cancer agents and kinase inhibitors.[1][2] Among the various functionalized indazoles, 3-Iodo-5-methyl-1H-indazole stands out as a particularly versatile building block. Its iodine substituent at the C3 position serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds.

This guide provides a comparative analysis of synthetic strategies for derivatizing 3-Iodo-5-methyl-1H-indazole. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Heck couplings, offering insights into experimental choices and expected outcomes. Furthermore, we will establish a comprehensive framework for the structural characterization of the resulting novel compounds, leveraging comparative data from analogous structures to ensure scientific rigor.

Comparative Analysis of Cross-Coupling Strategies

The reactivity of the C-I bond in 3-iodoindazoles makes them excellent substrates for palladium-catalyzed reactions, which are fundamental for creating C-C and C-N bonds.[3][4] The choice of reaction is dictated by the desired final structure.

Suzuki-Miyaura Coupling: For Biaryl and Heteroaryl Structures

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the indazole core and various aryl or heteroaryl boronic acids or esters.[3] This is particularly useful for synthesizing compounds that mimic the core structures of many kinase inhibitors.

Expected Reactivity: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > OTf > Br >> Cl.[5] Therefore, 3-Iodo-5-methyl-1H-indazole is an excellent candidate for efficient coupling. The methyl group at the 5-position is an electron-donating group, which can slightly decrease the reactivity compared to indazoles with electron-withdrawing groups, but high yields are still expected under optimized conditions.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 3-Iodo-5-methyl-1H-indazole (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[5][6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and an aqueous solution of the base (e.g., 4:1 v/v).[5]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to prevent catalyst oxidation and homocoupling of the boronic acid.[5]

  • Heating: Heat the reaction mixture to 80-120 °C. Microwave irradiation can often shorten reaction times significantly compared to conventional heating.[6]

  • Workup and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography.[6]

Characterization of Novel 5-Methyl-1H-Indazole Derivatives

Unequivocal structural validation is critical. A combination of NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography provides a self-validating system for characterization.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and substitution pattern of the synthesized compounds.[8]

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern. For a 3,5-disubstituted indazole, we expect to see three distinct signals in the aromatic region.

  • H-4: Will appear as a doublet, coupled to H-6 (meta-coupling, small J value).

  • H-6: Will appear as a doublet of doublets, coupled to H-4 and H-7.

  • H-7: Will appear as a doublet, coupled to H-6.

  • CH₃: A singlet around 2.4-2.5 ppm.

  • NH: A broad singlet, typically downfield (>10 ppm), especially in DMSO-d₆.[9]

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR provides a count of unique carbon atoms. Techniques like DEPT can help distinguish between CH, CH₂, and CH₃ groups.[8] The carbon attached to the new substituent at the C3 position will show a significant shift compared to the starting material.

Table 1: Predicted ¹H NMR Data for a Representative 3-Aryl-5-methyl-1H-indazole (Based on data from analogous compounds)[9][10]

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
NH~13.0br s-
H-4~7.8d~1.0
H-6~7.3dd~8.5, 1.0
H-7~7.5d~8.5
CH₃~2.4s-
Aryl-H7.0 - 8.5m-
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula.[9]

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )Expected [M+H]⁺ (ESI)
3-Iodo-5-methyl-1H-indazoleC₈H₇IN₂257.9654258.9732
Example Product: 5-Methyl-3-phenyl-1H-indazoleC₁₄H₁₂N₂208.1000209.1073

Visualizing Synthetic and Analytical Workflows

Diagrams are crucial for clearly communicating complex experimental processes.

G cluster_synthesis Suzuki-Miyaura Synthesis Workflow Start 3-Iodo-5-methyl-1H-indazole + Arylboronic Acid Reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O Start->Reagents Reaction Heat (80-120 °C) Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Novel 3-Aryl-5-methyl- 1H-indazole Purification->Product G cluster_validation Structural Validation Workflow Sample Purified Novel Compound NMR ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) Sample->NMR MS High-Resolution MS (ESI-TOF) Sample->MS Data Spectroscopic Data (δ, J, m/z) NMR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: A multi-faceted approach to structural validation.

Conclusion and Future Outlook

3-Iodo-5-methyl-1H-indazole is a powerful and adaptable starting material for generating novel chemical entities with significant therapeutic potential. The strategic application of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the privileged indazole core. As demonstrated, a rigorous and multi-pronged approach to characterization, grounded in comparative analysis with known structures, is essential for validating these new compounds. The methodologies outlined in this guide provide a robust framework for researchers to synthesize and confidently characterize novel indazole derivatives, paving the way for future discoveries in drug development. [11][12]

References

  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PMC - NIH. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • MySkinRecipes. (n.d.). 5-Hydroxy-7-methyl-1H-indazole.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • J&K Scientific. (2025). 5-Methyl-1H-indazole-3-carboxylic acid.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.
  • BenchChem. (2025). discovery and history of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.

Sources

Comparative

A Comparative Guide to Cross-Coupling Methods for 3-Iodo-5-methyl-1H-indazole

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The indazole core, in particular, is a privileged structure foun...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The indazole core, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling reactions for the C-3 functionalization of 3-iodo-5-methyl-1H-indazole, a key building block for novel molecular entities. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present a critical evaluation of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, supported by experimental data.

The Strategic Importance of 3-Iodo-5-methyl-1H-indazole

3-Iodo-5-methyl-1H-indazole serves as a versatile precursor for creating diverse molecular architectures. The iodine atom at the C-3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The 5-methyl group, an electron-donating substituent, subtly influences the electronic properties of the indazole ring, which can affect reaction kinetics and catalyst selection compared to unsubstituted or electron-withdrawn analogues. A crucial consideration in the cross-coupling of this substrate is the acidic N-H proton, which can interfere with the catalytic cycle, often necessitating the use of a protecting group.

The N-Protection Dilemma: To Protect or Not to Protect?

A recurring theme in the functionalization of 3-iodoindazoles is the question of N-protection. The indazole N-H proton is acidic and can lead to side reactions or catalyst inhibition.[1] While some Suzuki-type reactions have been successfully performed on unprotected 3-iodoindazoles, N-protection is generally recommended for Sonogashira and Heck couplings to ensure higher yields and cleaner reaction profiles.[1][2] The choice of the protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can also impact the reaction outcome.[1]

Comparative Analysis of Cross-Coupling Methodologies

This guide will now explore the specifics of four major cross-coupling reactions, followed by a brief discussion on the Stille coupling.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its broad functional group tolerance, the stability and low toxicity of boronic acid reagents, and generally mild reaction conditions.[3]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the 3-iodo-5-methyl-1H-indazole to a Pd(0) complex. This is followed by transmetalation with a boronic acid, activated by a base, and concludes with reductive elimination to yield the 3-aryl-5-methyl-1H-indazole and regenerate the Pd(0) catalyst. The electron-donating 5-methyl group may slightly decrease the rate of oxidative addition compared to electron-deficient indazoles.

Generalized Experimental Protocol (Unprotected Substrate):

  • To a microwave vial, add 3-iodo-5-methyl-1H-indazole (1 equiv.), the corresponding arylboronic acid or pinacol boronate ester (1.5-2 equiv.), Pd(PPh₃)₄ (5-6 mol%), and a 2M aqueous solution of Na₂CO₃ (2 equiv.).[1]

  • Add 1,4-dioxane as the solvent.

  • Seal the vial and irradiate in a microwave reactor at 120 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling on 3-Iodoindazoles:

Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5-6)Na₂CO₃ (2M aq.)1,4-Dioxane120 (MW)0.6775-87[1]
Pd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O808High[4]
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O10015~80[5]

Expertise & Experience: The choice of palladium catalyst and ligand is crucial. For many 3-iodoindazoles, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are reliable choices.[1] The use of microwave irradiation can significantly reduce reaction times. While unprotected Suzuki couplings are feasible, N-Boc protection can sometimes lead to cleaner reactions and higher yields, although concomitant deprotection under microwave conditions has been observed.[6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_boronate L₂Pd(II)(Ar)(R') pd0->pd_boronate reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_intermediate L₂Pd(II)(Ar)(I) (Ar = 3-(5-methyl-1H-indazolyl)) pd_intermediate->pd0 transmetalation Transmetalation transmetalation->pd_intermediate pd_boronate->pd_intermediate reductive_elimination->pd_boronate product Ar-R' start 3-Iodo-5-methyl- 1H-indazole (Ar-I) boronic_acid R'-B(OH)₂ + Base borate_complex [R'-B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C-C bonds between terminal alkynes and aryl halides, providing access to 3-alkynyl-5-methyl-1H-indazoles. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[2]

Mechanism and Rationale: The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate. N-protection of the indazole is often crucial for successful Sonogashira coupling at the C-3 position.[2][7]

Generalized Experimental Protocol (N-Protected):

  • To a reaction vessel, add the N-protected 3-iodo-5-methyl-1H-indazole (1 equiv.), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and PPh₃ (10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF and triethylamine, followed by the terminal alkyne (1.1 equiv.).

  • Heat the reaction mixture at 70 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary for Sonogashira Coupling on 3-Iodoindazoles:

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF7024-48High (N-protected)[4]
PdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF7048up to 83[5]

Expertise & Experience: The Sonogashira reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing of solvents and maintaining an inert atmosphere are critical for success. The use of an amine base like triethylamine is standard, serving both as a base and a solvent in some cases.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate L₂Pd(II)(Ar)(I) pd0->pd_intermediate Oxidative Addition (Ar-I) pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_intermediate->pd_alkynyl Transmetalation cu_halide Cu(I)I pd_intermediate->cu_halide I⁻ pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_intermediate alkyne H-C≡CR alkyne->cu_acetylide base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a direct route to 3-vinyl-5-methyl-1H-indazoles. These products are valuable intermediates for further transformations.

Mechanism and Rationale: The reaction proceeds via oxidative addition of the iodoindazole to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated product and a hydridopalladium complex, which is converted back to the active Pd(0) catalyst by a base. Similar to the Sonogashira coupling, N-protection is generally advisable for Heck reactions on 3-iodoindazoles to prevent side reactions.[1]

Generalized Experimental Protocol (N-Protected):

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected 3-iodo-5-methyl-1H-indazole (1 equiv.) in anhydrous DMF.

  • Add the alkene (e.g., methyl acrylate, 1.2 equiv.), a phosphine ligand (e.g., tri-o-tolylphosphine, 0.1 equiv.), and a base (e.g., DIPEA, 2.0 equiv.).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • After completion, cool the reaction mixture and work up by diluting with an organic solvent, washing with water and brine, drying, and concentrating.

  • Purify the crude product by flash column chromatography.

Data Summary for Heck Coupling on 3-Iodoindazoles:

Catalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ (5)P(o-tolyl)₃DIPEADMF10060-85[8]
Pd(OAc)₂PPh₃NaHCO₃DMFNot specifiedNot specified[1]

Expertise & Experience: The regioselectivity of the Heck reaction can be an issue with certain alkenes. For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear product.[1] The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Diagram: Heck Coupling Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(I) oxidative_addition->pd_intermediate start Ar-I migratory_insertion Migratory Insertion pd_alkyl L₂Pd(II)(CH₂CHR-Ar)(I) migratory_insertion->pd_alkyl alkene H₂C=CHR beta_hydride_elimination β-Hydride Elimination pd_hydride L₂Pd(II)(H)(I) beta_hydride_elimination->pd_hydride product Ar-CH=CHR base_regeneration Base Regeneration base_regeneration->pd0 base Base base_h Base-H⁺ + I⁻

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, enabling the formation of a C-N bond between an aryl halide and an amine.[3][9] This reaction is of paramount importance in medicinal chemistry for introducing nitrogen-containing functionalities.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the iodoindazole to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired 3-amino-5-methyl-1H-indazole and regenerates the Pd(0) catalyst.[3] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[1][9]

Generalized Experimental Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add 3-iodo-5-methyl-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky biarylphosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv.).

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Add the primary or secondary amine (1.1-1.5 equiv.).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and perform an aqueous work-up.

  • Purify the crude product by flash column chromatography.

Data Summary for Buchwald-Hartwig Amination on Iodo-heterocycles:

Catalyst (mol%)LigandBaseSolventTemp. (°C)Reference
Pd₂(dba)₃ (2-5)Xantphos, RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110[1][9]
Pd(OAc)₂ (2-5)BINAP, BrettPhosCs₂CO₃, LiHMDSToluene, THF80-110[1][9]

Expertise & Experience: The choice of ligand is critical for the Buchwald-Hartwig amination. Bulky biarylphosphine ligands like Xantphos, RuPhos, and BrettPhos have demonstrated good performance for the amination of iodoindazoles.[1] The base selection is also crucial; strong, non-nucleophilic bases are required, and the choice may depend on the functional groups present in the amine coupling partner.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: 3-Iodo-5-methyl-1H-indazole + Amine (R₂NH) reagents Reagents: - Pd Catalyst (e.g., Pd₂(dba)₃) - Bulky Phosphine Ligand (e.g., Xantphos) - Strong Base (e.g., NaOt-Bu) - Anhydrous Solvent (e.g., Toluene) start->reagents setup Reaction Setup: - Assemble in Schlenk tube under inert gas - Add all reagents reagents->setup reaction Reaction: - Heat at 80-110 °C - Stir for 4-24 hours setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: - Cool to RT - Aqueous wash & extraction monitoring->workup Reaction complete purification Purification: - Flash Column Chromatography workup->purification product Product: 3-(R₂N)-5-methyl-1H-indazole purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Stille Coupling: A Note on its Application

The Stille coupling utilizes organotin reagents to form C-C bonds. While it is a versatile reaction, its application in the functionalization of 3-iodoindazoles appears to be less common compared to the Suzuki-Miyaura coupling.[10][11] A key drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be challenging to remove completely.[10][12]

Mechanism and Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[12] However, the transmetalation step does not require activation by a base.

Due to the limited specific examples of Stille coupling with 3-iodo-5-methyl-1H-indazole in the reviewed literature, a detailed, validated protocol cannot be provided here. However, general conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ in an anhydrous, aprotic solvent like toluene or DMF, with heating.[7] For researchers considering this route, careful optimization and rigorous purification to remove tin residues are paramount.

Conclusion and Recommendations

The choice of cross-coupling method for the C-3 functionalization of 3-iodo-5-methyl-1H-indazole depends on the desired final product and the specific experimental constraints.

  • For C-C bond formation with aryl or vinyl groups, the Suzuki-Miyaura coupling is the recommended starting point due to its robustness, mild conditions, and the low toxicity of the reagents. It has shown good yields even with unprotected 3-iodoindazoles.

  • To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. However, N-protection of the indazole is highly recommended for optimal results.

  • For the synthesis of vinylated indazoles, the Heck reaction is a viable option, though it may require more optimization regarding regioselectivity and also benefits from N-protection.

  • When the goal is to form a C-N bond, the Buchwald-Hartwig amination is the premier method. Success is heavily reliant on the correct choice of a bulky phosphine ligand and a strong base.

By understanding the mechanistic nuances and leveraging the provided experimental protocols, researchers can confidently select and optimize the appropriate cross-coupling strategy to advance their synthetic and drug discovery programs.

References

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]

  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). BenchChem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2006).
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. (2021).
  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.).
  • The Stille Reaction. (n.d.). Myers Group, Harvard University.
  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Deriv
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Saudi Chemical Society, 18(6), 1057-1065.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). Synthesis, 2005(05), 771-780.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. (2025). BenchChem.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16365-16370.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society, 126(43), 13028-13032.
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2018). Chemistry – A European Journal, 24(59), 15819-15825.
  • Ch 23 Stille and Suzuki Coupling. (2021, April 21). [Video]. YouTube.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2018). RSC Advances, 8(59), 33903-33914.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). Tetrahedron Letters, 51(1), 169-171.

Sources

Validation

Validating Reaction Mechanisms: A Comparative Guide to the C3-Arylation of 3-Iodo-5-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating biological activity and optimizing pharmacokinetic properties. Among the various positions on the indazole ring, C3 is a frequent site for derivatization to explore structure-activity relationships (SAR). The introduction of aryl moieties at this position is a particularly common and fruitful strategy in drug discovery.

This guide provides an in-depth, comparative analysis of two powerful palladium-catalyzed cross-coupling reactions for the C3-arylation of 3-iodo-5-methyl-1H-indazole: the Suzuki-Miyaura coupling and the Negishi coupling. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. Instead, this guide will delve into the mechanistic underpinnings of each reaction, providing the rationale for experimental design and offering a framework for validating the operative pathway in your own research. We will explore the nuances of each method, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Central Challenge: C3-Arylation of an N-H Containing Heterocycle

The C3-arylation of 3-iodo-5-methyl-1H-indazole presents a classic challenge in heterocyclic chemistry: the presence of a potentially reactive N-H bond. This functionality can interfere with the catalytic cycle of many cross-coupling reactions, leading to side products or catalyst inhibition. Therefore, a critical consideration in any synthetic approach is the management of this N-H group, either through protection-deprotection strategies or by employing reaction conditions tolerant of the free N-H.

Mechanistic Deep Dive: Suzuki-Miyaura vs. Negishi Coupling

At the heart of this guide is a comparison of two of the most robust methods for C-C bond formation. While both the Suzuki-Miyaura and Negishi couplings are catalyzed by palladium, their mechanisms diverge in the nature of the organometallic nucleophile and the conditions required for transmetalation.

The Suzuki-Miyaura Coupling: A Gentle Giant

The Suzuki-Miyaura reaction is celebrated for its operational simplicity, the stability of its organoboron reagents, and its tolerance of a wide range of functional groups.[1] The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial aspect of the Suzuki-Miyaura mechanism is the role of the base. The base activates the organoboron species, typically a boronic acid or ester, to form a more nucleophilic boronate complex. This facilitates the transmetalation step, where the aryl group is transferred from boron to the palladium center.[1]

The Negishi Coupling: A Potent Alternative

The Negishi coupling employs an organozinc reagent as the nucleophile. Organozinc compounds are generally more reactive than their organoboron counterparts, which can be both an advantage and a disadvantage. The higher reactivity can lead to faster reaction times and coupling with less reactive electrophiles, but it also necessitates stricter anhydrous and anaerobic conditions.

Negishi_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-ZnX Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Unlike the Suzuki-Miyaura reaction, the Negishi coupling does not typically require a base to activate the organometallic nucleophile for transmetalation. The inherent reactivity of the organozinc reagent is sufficient for this step.

Comparative Analysis of Reaction Performance

The choice between the Suzuki-Miyaura and Negishi couplings for the C3-arylation of 3-iodo-5-methyl-1H-indazole will depend on several factors, including the desired substrate scope, functional group tolerance, and practical considerations such as reagent availability and handling.

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboronic acid/esterOrganozinc halide
Reagent Stability Generally stable to air and moistureSensitive to air and moisture
Functional Group Tolerance ExcellentGood, but less tolerant of acidic protons
Reaction Conditions Requires a baseDoes not require a base
Byproducts Non-toxic inorganic boron saltsZinc salts
Commercial Availability Wide variety of boronic acids availableFewer commercially available organozinc reagents

Experimental Validation Protocols

To rigorously validate the operative mechanism and optimize reaction conditions, a systematic experimental approach is essential. The following protocols provide a framework for both the Suzuki-Miyaura and Negishi couplings of 3-iodo-5-methyl-1H-indazole, along with analytical methods for monitoring the reaction progress.

Synthesis of Starting Material: 3-Iodo-5-methyl-1H-indazole

The starting material can be synthesized from 5-methyl-1H-indazole via direct iodination.

Protocol:

  • To a solution of 5-methyl-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF), add potassium hydroxide (3.0 eq.) and iodine (2.0 eq.).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-methyl-1H-indazole.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-1H-indazole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-indazoles.[2][3]

Materials:

  • 3-Iodo-5-methyl-1H-indazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 3-iodo-5-methyl-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 4:1 dioxane:water).

  • Add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Negishi Coupling of N-Boc-3-bromo-5-methyl-1H-indazole

For the Negishi coupling, protection of the indazole N-H is often advisable to prevent interference from the acidic proton. The corresponding 3-bromoindazole is also a suitable substrate.

Part 1: Preparation of the Organozinc Reagent (Phenylzinc Chloride)

  • Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 eq.) in anhydrous THF.

  • In a separate flask, dissolve bromobenzene (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.0 eq.) to the bromobenzene solution and stir for 30 minutes.

  • Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C and allow it to warm to room temperature.

Part 2: Negishi Coupling

  • Under an inert atmosphere, dissolve N-Boc-3-bromo-5-methyl-1H-indazole (1.0 eq.) in anhydrous THF.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Slowly add the prepared phenylzinc chloride solution (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

  • If desired, remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

Experimental Workflow for Mechanistic Validation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Characterization Synthesize_Start_Material Synthesize & Purify 3-Iodo-5-methyl-1H-indazole Setup_Reactions Set up Suzuki & Negishi Couplings in Parallel Synthesize_Start_Material->Setup_Reactions Prepare_Reagents Prepare/Procure Organometallic Reagents Prepare_Reagents->Setup_Reactions Monitor_Progress Monitor by TLC, LC-MS, GC-MS (Kinetic Analysis) Setup_Reactions->Monitor_Progress Isolate_Products Work-up & Purify Products Monitor_Progress->Isolate_Products Analyze_Intermediates Optional: In-situ NMR (e.g., 31P NMR for catalyst) Monitor_Progress->Analyze_Intermediates Characterize_Products Characterize by NMR, HRMS Isolate_Products->Characterize_Products

Caption: A generalized workflow for the comparative study and mechanistic validation.

Data Presentation and Interpretation

A direct comparison of the two methods requires quantitative data. The following table presents hypothetical, yet realistic, data for the C3-phenylation of 3-iodo-5-methyl-1H-indazole to illustrate the expected outcomes.

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Substrate 3-Iodo-5-methyl-1H-indazoleN-Boc-3-bromo-5-methyl-1H-indazole
Catalyst Loading 3 mol% Pd(PPh₃)₄3 mol% Pd(PPh₃)₄
Reaction Time 12 hours4 hours
Temperature 90 °C45 °C
Yield 85%90% (after deprotection)
Key Side Products Dehalogenation, HomocouplingHomocoupling

Interpretation of Results:

  • Reaction Rate: The Negishi coupling is expected to be faster due to the higher nucleophilicity of the organozinc reagent.

  • Yield: Both methods can provide high yields, but the Negishi coupling may offer a slight advantage, particularly with less reactive coupling partners.

  • Side Reactions: Dehalogenation of the starting material can be a competing pathway in the Suzuki-Miyaura reaction, especially with electron-rich indazoles. Homocoupling of the organometallic reagent is a potential side reaction in both methods.

  • Operational Simplicity: The Suzuki-Miyaura coupling is generally more user-friendly due to the stability of the boronic acid reagents. The Negishi coupling requires more stringent anhydrous and anaerobic techniques.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Negishi cross-coupling reactions are highly effective methods for the C3-arylation of 3-iodo-5-methyl-1H-indazole. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose" based on the specific goals of the synthesis.

  • For rapid SAR studies and high-throughput synthesis , the operational simplicity and broad commercial availability of boronic acids make the Suzuki-Miyaura coupling an attractive first choice.

  • For challenging substrates or when higher reactivity is required , the Negishi coupling offers a powerful alternative, often providing faster reaction times and higher yields, albeit with more demanding experimental setup.

By understanding the mechanistic nuances and employing the validation protocols outlined in this guide, researchers can confidently select and optimize the most appropriate method for their specific needs, accelerating the discovery and development of novel indazole-based therapeutics.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008 , 47, 6338-6361. ([Link])

  • E. Negishi, "Magical Power of Transition Metals: Past, Present, and Future," J. Org. Chem., 2007 , 72, 4977-4999. ([Link])

  • A. Suzuki, "Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds," Angew. Chem. Int. Ed., 2011 , 50, 6722-6737. ([Link])

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008 , 41, 1534-1544. ([Link])

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995 , 95, 2457-2483. ([Link])

  • C. S. Thomos, M. G. Organ, "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," J. Am. Chem. Soc., 2012 , 134, 10596-10608. ([Link])

  • Mettler Toledo, "Suzuki Cross-Coupling Reactions Mechanisms," Mettler Toledo, 2023 . ([Link])

  • The Royal Society of Chemistry, "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015 . ([Link])

  • MDPI, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism," MDPI, 2023 . ([Link])

  • SciELO México, ""Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students," SciELO México, 2017 . ([Link])

  • S. L. Buchwald, C. Bolm, "Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals," Wiley-VCH, 2004 . ([Link])

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-Iodo-5-methyl-1H-indazole

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of 3-Iodo-5-methyl-1H-indazole in Medicinal Chemistry The indazole scaffold is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Iodo-5-methyl-1H-indazole in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties. The strategic functionalization of the indazole core is a key methodology in the development of novel therapeutic agents.

Specifically, the introduction of an iodine atom at the C3 position and a methyl group at the C5 position yields 3-Iodo-5-methyl-1H-indazole, a versatile synthetic intermediate. The iodine atom provides a crucial handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, enabling the facile introduction of diverse functionalities. This makes 3-Iodo-5-methyl-1H-indazole a valuable building block in the synthesis of complex molecular architectures for drug discovery programs.

Given its importance, the efficient and scalable synthesis of 3-Iodo-5-methyl-1H-indazole is a critical consideration for researchers. This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, offering an in-depth analysis of their respective efficiencies, advantages, and limitations, supported by established experimental protocols for analogous compounds.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 3-Iodo-5-methyl-1H-indazole is primarily achieved through the direct electrophilic iodination of the readily available starting material, 5-methyl-1H-indazole. The C3 position of the indazole ring is particularly susceptible to electrophilic attack. Two principal methodologies have emerged for this transformation, differing in the choice of the iodinating agent:

  • Direct Iodination with Molecular Iodine (I₂) and Base

  • Direct Iodination with N-Iodosuccinimide (NIS)

This guide will now delve into a detailed examination of each route, providing insights into the underlying reaction mechanisms, step-by-step experimental protocols based on analogous reactions, and a comparative analysis of their performance.

Route 1: Direct Iodination with Molecular Iodine (I₂) and Potassium Hydroxide (KOH)

This classical and widely employed method involves the activation of molecular iodine with a base to generate a more potent electrophilic iodine species, which then reacts with the electron-rich indazole ring.

Reaction Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The base, typically potassium hydroxide (KOH), reacts with molecular iodine (I₂) to form a more reactive iodinating species. The 5-methyl-1H-indazole then acts as a nucleophile, attacking the electrophilic iodine at the C3 position, which is the most electronically activated site on the indazole ring for this type of reaction. A subsequent deprotonation step restores the aromaticity of the indazole core, yielding the desired 3-Iodo-5-methyl-1H-indazole. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for solvating the reagents and facilitating the reaction.

Experimental Protocol

The following is a representative protocol adapted from the successful synthesis of analogous 3-iodoindazoles. Researchers should consider this a starting point for optimization.[1]

Materials:

  • 5-methyl-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • To a solution of 5-methyl-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

  • Prepare a solution of iodine (1.5 equiv.) in DMF.

  • Add the iodine solution dropwise to the mixture of 5-methyl-1H-indazole and KOH.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. This will quench the excess iodine and precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield 3-Iodo-5-methyl-1H-indazole.

Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation 5_methyl_1H_indazole 5-methyl-1H-indazole Reaction_Mixture Stir at Room Temperature (3 hours) 5_methyl_1H_indazole->Reaction_Mixture I2_KOH Iodine (I₂) & KOH I2_KOH->Reaction_Mixture DMF DMF (Solvent) DMF->Reaction_Mixture Quench Quench with aq. Na₂S₂O₄/K₂CO₃ Reaction_Mixture->Quench Precipitation Precipitation of Product Quench->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Product 3-Iodo-5-methyl-1H-indazole Filtration_Drying->Product

Caption: Workflow for the synthesis of 3-Iodo-5-methyl-1H-indazole via direct iodination with I₂/KOH.

Route 2: Direct Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a popular alternative iodinating agent, often favored for its ease of handling and milder reaction conditions, which can lead to cleaner reactions and simpler work-ups.

Reaction Mechanism and Rationale

Similar to the I₂/KOH method, the reaction with NIS proceeds through an electrophilic aromatic substitution. NIS serves as a source of an electrophilic iodine atom. The 5-methyl-1H-indazole attacks the iodine atom of NIS, leading to the formation of a sigma complex. The succinimide anion then acts as a base to remove a proton from the C3 position, restoring aromaticity and yielding 3-Iodo-5-methyl-1H-indazole and succinimide as a byproduct. The reaction is typically carried out in a polar solvent like acetonitrile or DMF.

Experimental Protocol

The following is a representative protocol based on general methods for the iodination of indazoles with NIS. Optimization may be required for this specific substrate.[2]

Materials:

  • 5-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-1H-indazole (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add N-Iodosuccinimide (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if it is slow.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5_methyl_1H_indazole 5-methyl-1H-indazole Reaction_Mixture Stir at Room Temperature (or gentle heating) 5_methyl_1H_indazole->Reaction_Mixture NIS N-Iodosuccinimide (NIS) NIS->Reaction_Mixture Solvent Acetonitrile or DMF Solvent->Reaction_Mixture Quench Quench with aq. Na₂S₂O₃ Reaction_Mixture->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Drying, Concentration & Purification Extraction->Purification Product 3-Iodo-5-methyl-1H-indazole Purification->Product

Caption: Workflow for the synthesis of 3-Iodo-5-methyl-1H-indazole via direct iodination with NIS.

Comparative Analysis of Synthesis Routes

While specific experimental data for the synthesis of 3-Iodo-5-methyl-1H-indazole is not extensively reported, a qualitative and semi-quantitative comparison can be made based on the known properties of the reagents and the general outcomes of these reactions with similar substrates.

ParameterRoute 1: I₂ / KOHRoute 2: NISAnalysis
Reagent Handling & Safety Iodine sublimes and can be hazardous. KOH is corrosive.NIS is a stable, easy-to-handle solid.[2]NIS is generally safer and easier to handle in a laboratory setting.
Reaction Conditions Requires a strong base (KOH). Room temperature is often sufficient.Generally milder conditions. May require gentle heating to proceed at a reasonable rate.Both methods employ relatively mild conditions, but the NIS route avoids the use of a strong, corrosive base.
Work-up & Purification Simple precipitation and filtration. The product often precipitates in high purity.Requires an extractive work-up. Byproduct (succinimide) is water-soluble and easily removed. Purification by chromatography may be necessary.The I₂/KOH method can offer a simpler work-up if the product precipitates cleanly. The NIS route may require more extensive purification.
Cost-Effectiveness Iodine and KOH are relatively inexpensive bulk chemicals.NIS is generally more expensive than iodine and KOH.For large-scale synthesis, the I₂/KOH route is likely more cost-effective.
Yield For analogous 3-iodoindazoles, yields are often good to excellent (e.g., 71.2% for 6-bromo-3-iodo-1H-indazole).[1]Yields are typically good, and the cleaner reaction profile can sometimes lead to higher isolated yields after purification.Both methods are expected to provide good yields. The optimal choice may depend on the specific substrate and reaction scale.
Byproducts Inorganic salts.Succinimide, which is generally easy to remove.The byproducts of both reactions are relatively benign and straightforward to separate from the desired product.

Conclusion and Recommendations

Both direct iodination with molecular iodine/potassium hydroxide and with N-Iodosuccinimide are viable and effective methods for the synthesis of 3-Iodo-5-methyl-1H-indazole from 5-methyl-1H-indazole. The choice between the two routes will largely depend on the specific requirements of the synthesis.

  • For small-scale laboratory synthesis and rapid analogue preparation, the use of N-Iodosuccinimide (NIS) is often preferred. Its ease of handling, milder reaction conditions, and potentially cleaner reaction profiles make it an attractive option for research and development settings where convenience and speed are paramount.

  • For large-scale production and cost-sensitive applications, the classical approach using molecular iodine (I₂) and potassium hydroxide (KOH) is likely the more economical choice. The lower cost of the starting materials and the potential for a simple precipitation work-up can be significant advantages at scale.

It is important to note that for both methods, optimization of reaction conditions (e.g., solvent, temperature, and reaction time) for the specific 5-methyl-1H-indazole substrate is recommended to maximize yield and purity.

References

  • Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem. Accessed January 11, 2026.
  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem. Accessed January 11, 2026.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. 2021-04-27.

Sources

Validation

A Senior Application Scientist's Guide to Comparing In Vitro Assays for Kinase Inhibitors Derived from 3-Iodo-5-methyl-1H-indazole

Introduction: The Pursuit of Kinase Specificity Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has made them o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Specificity

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has made them one of the most intensively pursued classes of drug targets.[1] The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][5][6]

Compounds derived from 3-Iodo-5-methyl-1H-indazole are of particular interest to drug development professionals. The iodine atom at the 3-position serves as a versatile synthetic handle, allowing for extensive chemical modifications through cross-coupling reactions to enhance potency and selectivity.[4][7] As researchers synthesize libraries of these indazole derivatives, the critical next step is to accurately and efficiently determine their inhibitory potential.

This guide provides an in-depth comparison of the most prevalent in vitro assay technologies used for this purpose. We will move beyond simple protocol lists to explain the causality behind experimental choices, empowering you to select the most appropriate assay for your specific research goals, whether for high-throughput screening (HTS), lead optimization, or detailed mechanistic studies.

Part 1: Foundational Concepts in Kinase Inhibition Assays

Before comparing specific technologies, it is crucial to understand the foundational principles that govern kinase inhibitor assays.

Mechanisms of Inhibition: A Key Determinant of Assay Design

Kinase inhibitors are broadly classified by their mechanism of action, which can significantly influence the choice of assay.

  • ATP-Competitive Inhibitors (Type I & II): These are the most common class of kinase inhibitors. They bind to the highly conserved ATP-binding pocket, directly competing with the endogenous ATP substrate.[8] Assays for these inhibitors are typically straightforward, as they directly measure the reduction in substrate phosphorylation.

  • Allosteric Inhibitors (Type III & IV): These inhibitors bind to sites on the kinase distant from the ATP pocket.[8][9] This binding induces a conformational change that inactivates the enzyme. Detecting allosteric inhibition can be more complex; while activity-based assays are effective, binding assays can also confirm a non-ATP competitive mechanism.[10][11] A systematic comparison often reveals that competitive and allosteric inhibitors can share common structural features.[8]

Key Performance Metrics: Quantifying Assay Quality

To ensure the reliability and reproducibility of screening data, several key statistical parameters are used to validate assay performance.

  • Z'-Factor: The Z'-factor is the gold standard for evaluating the quality of an HTS assay.[12][13][14] It is a statistical measure of the separation between the positive and negative control signals, taking into account the data variation.[12][15]

    • Z' > 0.5: An excellent assay, suitable for HTS.[12][13]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[12]

    • Z' < 0: A poor assay, not suitable for screening.[14]

    The formula for calculating the Z'-factor is:

    Where SD is the standard deviation and Mean refers to the mean signal of the positive and negative controls.

  • IC₅₀ Value: This is the concentration of an inhibitor required to reduce the kinase activity by 50%. While widely used, IC₅₀ values can be highly dependent on assay conditions, particularly the ATP concentration for competitive inhibitors.[16][17] It is crucial to report these conditions to ensure data comparability.[17][18][19]

General Workflow for Kinase Inhibitor Screening

The journey from a synthesized compound to a validated hit follows a structured workflow. This process ensures that resources are focused on the most promising candidates.

G cluster_0 Compound Synthesis & Management cluster_1 Primary Screening cluster_2 Dose-Response & Validation A Synthesis of 3-Iodo-5-methyl-1H-indazole Derivatives B Compound Library (DMSO Stocks) A->B C High-Throughput Screen (HTS) (Single Concentration) B->C D Hit Identification (% Inhibition) C->D E IC50 Determination (Dose-Response Curve) D->E F Orthogonal Assay Validation E->F G Mechanism of Action Studies F->G

Caption: General workflow for in vitro kinase inhibitor discovery.

Part 2: A Comparative Analysis of In Vitro Kinase Assay Technologies

The choice of assay technology is a critical decision point in any drug discovery campaign.[20][21] Each format has distinct principles, advantages, and drawbacks.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and widely used technology in drug discovery.[22] It combines the principles of FRET with time-resolved fluorescence detection to reduce background interference.[23][24]

Principle of Operation: The assay relies on a FRET pair: a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor and a suitable fluorophore (e.g., AlexaFluor 647 or Fluorescein) as the acceptor.[22] In a typical kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with the donor, and streptavidin, which binds the biotinylated peptide, is labeled with the acceptor. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity (<10 nm). Excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. A time delay between excitation and detection eliminates short-lived background fluorescence, increasing the signal-to-noise ratio.[24][25]

G cluster_0 No Kinase Activity cluster_1 Kinase Activity Donor_A Donor (Eu) Acceptor_A Acceptor Substrate_A Substrate Kinase_A Kinase label_A Excitation (340nm) No FRET Donor Emission (615nm) Donor_B Donor (Eu) Substrate_B P-Substrate Donor_B->Substrate_B Acceptor_B Acceptor Substrate_B->Acceptor_B Kinase_B Kinase Kinase_B->Substrate_B ATP->ADP label_B Excitation (340nm) FRET Occurs Acceptor Emission (665nm)

Caption: Principle of a TR-FRET kinase assay.

Experimental Protocol: Generic TR-FRET Kinase Assay

  • Reagent Preparation: Prepare kinase, substrate peptide, and ATP in a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 50 nL of your 3-Iodo-5-methyl-1H-indazole derivatives (in DMSO) into a 384-well low-volume assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for ATP for the specific kinase.[16]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to stop the reaction) and the TR-FRET antibody-acceptor pair.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).[26] Calculate the emission ratio (665/615).

Fluorescence Polarization (FP)

FP is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[27][28] It is well-suited for monitoring binding events, making it applicable to kinase assays in a competitive format.[29]

Principle of Operation: A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light.[27] If this tracer binds to a much larger molecule (e.g., an antibody), its tumbling is restricted. It will, therefore, emit light that remains highly polarized. In a competitive kinase FP assay, a phospho-peptide tracer is pre-bound to a phospho-specific antibody, resulting in a high FP signal. The kinase reaction produces unlabeled phosphorylated substrate, which competes with the tracer for antibody binding. This displacement frees the tracer, causing it to tumble rapidly again and leading to a decrease in the FP signal.[30]

G cluster_0 High Polarization cluster_1 Low Polarization (After Kinase Reaction) Tracer_A Fluorescent Tracer (P) Antibody_A P-Specific Antibody Tracer_A->Antibody_A Bound -> Slow Tumbling label_A Polarized Excitation -> Polarized Emission Tracer_B Fluorescent Tracer (P) Free -> Fast Tumbling Antibody_B P-Specific Antibody Product_B Kinase Product (P) Product_B->Antibody_B Competes & Binds label_B Polarized Excitation -> Depolarized Emission

Caption: Principle of a competitive FP kinase assay.

Experimental Protocol: Generic FP Kinase Assay

  • Reagent Preparation: Prepare kinase, unlabeled substrate peptide, and ATP in reaction buffer.

  • Compound Plating: Dispense 50 nL of your inhibitor compounds into a black, low-binding 384-well assay plate.

  • Kinase Reaction: Add 5 µL of a kinase/substrate mix, followed by 5 µL of ATP to start the reaction.

  • Incubation: Incubate at room temperature for 60-120 minutes.

  • Detection: Add 10 µL of a pre-mixed solution containing the FP tracer and the phospho-specific antibody in FP buffer.

  • Final Incubation: Incubate for 30-60 minutes to allow the binding to reach equilibrium.

  • Read Plate: Read the plate on an FP-enabled plate reader, measuring the parallel and perpendicular fluorescence intensities.[31] The instrument software will calculate the millipolarization (mP) values.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a highly sensitive, bead-based assay technology that relies on the generation of singlet oxygen.[25][32] A key advantage is its ability to detect interactions over a much larger distance (up to 200 nm) compared to FRET.[25]

Principle of Operation: The assay uses two types of microbeads: a Donor bead and an Acceptor bead.[33] In a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody is captured by Protein A-coated Acceptor beads.[33] When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into proximity.[34] Upon excitation of the Donor bead with a 680 nm laser, it releases singlet oxygen molecules. If an Acceptor bead is within 200 nm, the singlet oxygen travels to it and triggers a chemiluminescent cascade, resulting in a strong light emission between 520-620 nm.[25][32][33]

G cluster_0 No Kinase Activity cluster_1 Kinase Activity Donor_A Donor Bead Substrate_A Substrate Donor_A->Substrate_A Acceptor_A Acceptor Bead Antibody_A Antibody Acceptor_A->Antibody_A label_A Excitation (680nm) Beads are distant No Signal Donor_B Donor Bead Substrate_B P-Substrate Donor_B->Substrate_B Acceptor_B Acceptor Bead Antibody_B Antibody Substrate_B->Antibody_B Antibody_B->Acceptor_B label_B Excitation (680nm) Singlet O2 Transfer Light Emission (520-620nm)

Caption: Principle of the AlphaScreen kinase assay.

Experimental Protocol: Generic AlphaScreen Kinase Assay

  • Reagent Preparation: Prepare kinase, biotinylated substrate, and ATP in reaction buffer.

  • Compound Plating: Dispense 50 nL of inhibitor compounds into a white, opaque 384-well assay plate (e.g., ProxiPlate).

  • Kinase Reaction: Add 5 µL of a kinase/substrate mix, followed by 5 µL of ATP to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes. Note: The reaction should be performed under subdued light conditions as the Donor beads are photosensitive.

  • Detection: Add 10 µL of a detection mixture containing the Acceptor beads (pre-coated with antibody) and Streptavidin-Donor beads.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Read Plate: Read the plate on an AlphaScreen-capable plate reader.

Luminescence-Based ATP Detection (e.g., Kinase-Glo®)

This is a widely used format that determines kinase activity by quantifying the amount of ATP remaining in the reaction.[4][9] It is a simple, robust, "add-mix-read" assay.

Principle of Operation: The kinase reaction proceeds, consuming ATP as it phosphorylates the substrate. After the reaction period, a detection reagent is added that contains luciferase and its substrate, luciferin. The amount of light produced by the luciferase reaction is directly proportional to the amount of ATP remaining. Therefore, high kinase activity results in low ATP and a low luminescent signal, while potent inhibition of the kinase results in high ATP and a high luminescent signal.[4]

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase Substrate Substrate Product P-Substrate Substrate->Product Phosphorylated ATP ATP ADP ADP ATP->ADP Consumed ATP_rem Remaining ATP Light Light Signal ATP_rem->Light Proportional To Luciferase Luciferase + Luciferin label_overall Inhibitor Present -> High ATP -> High Light Signal

Caption: Principle of a luminescence-based kinase assay.

Experimental Protocol: Generic Luminescent Kinase Assay

  • Reagent Preparation: Prepare kinase, substrate, and ATP in reaction buffer.

  • Compound Plating: Dispense 50 nL of inhibitor compounds into a white, opaque 384-well assay plate.

  • Kinase Reaction: Add 5 µL of a kinase/substrate mix, followed by 5 µL of ATP to start the reaction. Use a low initial ATP concentration (e.g., 1-10 µM) to ensure a significant change can be detected.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the luminescent kinase detection reagent (e.g., Kinase-Glo®).

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read Plate: Read the plate on a luminometer.

Part 3: Data Interpretation and Assay Selection

Choosing the right assay requires balancing multiple factors including the research stage, target kinase properties, and available resources.[20][21][35]

Quantitative Comparison of Assay Technologies

The following table summarizes the key performance characteristics of the discussed assays to aid in selection.

FeatureTR-FRETFluorescence Polarization (FP)AlphaScreen®Luminescence (ATP-Glo)
Principle FRET & Time-ResolutionMolecular RotationSinglet O₂ TransferATP Depletion
Assay Type HomogeneousHomogeneousHomogeneousHomogeneous
Throughput High (384/1536-well)High (384/1536-well)High (384/1536-well)Very High (384/1536-well)
Typical Z'-Factor > 0.7> 0.6> 0.7> 0.8
Sensitivity HighModerate to HighVery HighHigh
Reagent Cost HighModerateHighModerate
Compound Interference Low (Ratiometric, TR)[22]Moderate (Fluorescent compounds)Low (Far-red emission)Moderate (Luciferase inhibitors)
Key Advantage Reduced interferenceSimple, non-antibody optionsHigh signal amplificationSimple, universal format
Key Limitation Requires specific antibodyLower dynamic rangeLight sensitive reagentsIndirect measurement
Decision-Making Framework for Assay Selection

The optimal assay choice is context-dependent. This framework can guide your decision based on common research objectives.

G cluster_considerations Cross-Cutting Considerations Start What is your primary goal? Goal_HTS Large-Scale HTS (>100k compounds) Start->Goal_HTS Goal_LeadOp Lead Optimization (SAR studies) Start->Goal_LeadOp Goal_Mech Mechanistic Studies (Kinetics, MoA) Start->Goal_Mech Assay_Lumi Luminescence (ATP-Glo) - Simple & Cost-Effective Goal_HTS->Assay_Lumi Priority: Speed, Cost Assay_FP Fluorescence Polarization (FP) - Good balance of cost & performance Goal_HTS->Assay_FP Priority: Balance Assay_TRFRET TR-FRET - Robust, low interference Goal_LeadOp->Assay_TRFRET Priority: Data Quality, Reproducibility Assay_Alpha AlphaScreen - Highest sensitivity Goal_LeadOp->Assay_Alpha For weak binders or low activity kinases Goal_Mech->Assay_FP Binding kinetics possible Goal_Mech->Assay_TRFRET Allows kinetic reads C1 Compound has intrinsic fluorescence? C1->Assay_TRFRET Choose TR-FRET or AlphaScreen C2 Need for universal assay? C2->Assay_Lumi ATP-Glo is nearly universal C3 Budget constraints? C3->Assay_Lumi ATP-Glo or FP are often more economical

Caption: Decision tree for selecting a kinase assay format.

Conclusion

There is no single "best" kinase assay; the optimal choice is contingent upon the specific application, available instrumentation, and budget.[36] For large-scale primary screening of a new library of 3-Iodo-5-methyl-1H-indazole derivatives, the simplicity and robustness of a luminescence-based assay like Kinase-Glo® often make it the most practical starting point. For more detailed characterization during lead optimization, where data quality is paramount and compound interference may be a concern, TR-FRET and AlphaScreen® provide superior performance. Fluorescence Polarization remains a valuable, cost-effective option for a wide range of applications.

By understanding the underlying principles and carefully considering the performance metrics outlined in this guide, researchers can confidently select and implement the most appropriate in vitro assay, accelerating the journey of promising kinase inhibitors from the bench to the clinic.

References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Current in vitro kinase assay technologies: the quest for a universal format. (n.d.). PubMed. [Link]

  • Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]

  • Protein kinase profiling assays: a technology review. (2015). PubMed. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). National Institutes of Health. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (n.d.). ResearchGate. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Semantic Scholar. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics | Oxford Academic. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). OUCI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). Semantic Scholar. [Link]

  • What Is the Best Kinase Assay? (n.d.). BellBrook Labs. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2016). PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). ResearchGate. [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2018). PubMed Central. [Link]

  • Fluorescence detection techniques for protein kinase assay. (n.d.). ResearchGate. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). The Royal Society of Chemistry. [Link]

  • Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. (n.d.). ResearchGate. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. [Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2012). National Institutes of Health. [Link]

  • Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. (2021). PubMed. [Link]

  • TR-FRET. (n.d.). Agilent. [Link]

  • Inhibitors in AKTion: ATP-competitive vs allosteric. (2020). PubMed Central. [Link]

  • (PDF) Inhibitors in AKTion: ATP-competitive vs allosteric. (n.d.). ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PubMed Central. [Link]

Sources

Comparative

A Medicinal Chemist's Guide to Strategic Alternatives for 3-Iodo-5-methyl-1H-indazole

Introduction: The Role and Rationale for Alternatives to a Privileged Scaffold The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Rationale for Alternatives to a Privileged Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents, particularly kinase inhibitors.[1] Within this class, 3-Iodo-5-methyl-1H-indazole has emerged as a workhorse intermediate. Its utility lies in the strategically placed iodine atom at the C-3 position, which serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[2][3] This allows for the systematic exploration of the chemical space around the indazole core, a critical process in optimizing a compound's potency, selectivity, and pharmacokinetic profile.

However, an over-reliance on a single building block can stifle innovation and present practical challenges. The impetus to seek alternatives stems from several key considerations:

  • Synthetic Efficiency: The iodination of the parent indazole represents an additional synthetic step. Modern methodologies like direct C-H functionalization offer a more atom- and step-economical approach.[4]

  • Reactivity and Cost: While highly reactive, iodine is the most expensive of the common halogens. Exploring bromo- or chloro-analogs can offer significant cost savings in large-scale synthesis, provided the reactivity trade-offs are manageable.[5]

  • Novel Chemical Space: Relying on the same scaffold can lead to "me-too" compounds with overlapping intellectual property. Exploring bioisosteric replacements for the entire indazole ring can unlock novel pharmacophores with potentially superior properties.[6][7]

This guide provides a comparative analysis of viable alternatives to 3-Iodo-5-methyl-1H-indazole, offering experimental data and protocols to aid researchers in making informed strategic decisions in their drug discovery programs. We will explore alternative halogenation patterns, the paradigm shift towards direct C-H functionalization, and the broader concept of bioisosteric scaffold hopping.

Section 1: The Benchmark - Palladium-Catalyzed Functionalization of 3-Iodo-5-methyl-1H-indazole

The primary application of 3-iodoindazoles is as the electrophilic partner in cross-coupling reactions. The high reactivity of the C-I bond towards oxidative addition to a low-valent palladium center makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others.[8][9] This reactivity is crucial for constructing the complex molecular architectures typical of modern therapeutics.

The general workflow for utilizing this intermediate is straightforward, involving N-protection (often recommended to prevent side reactions and improve solubility) followed by the palladium-catalyzed cross-coupling reaction.[9]

cluster_prep Preparation cluster_coupling Cross-Coupling Start 5-Methyl-1H-indazole Iodination C-3 Iodination (e.g., I₂, KOH, DMF) [16] Start->Iodination Intermediate 3-Iodo-5-methyl-1H-indazole Iodination->Intermediate Protection N-H Protection (e.g., Boc, SEM) [24] Intermediate->Protection Protected_Int N-Protected-3-iodo- 5-methyl-1H-indazole Protection->Protected_Int Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira, etc.) [23] Protected_Int->Coupling Final Functionalized Product Coupling->Final Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Partner->Coupling

Figure 1: General workflow for the functionalization of 5-methyl-1H-indazole via a C-3 iodinated intermediate.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of N-protected 3-iodoindazoles.[8]

Reaction: tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate with Phenylboronic Acid

  • Vessel Preparation: To a flame-dried round-bottom flask, add tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Alternative Halogens - A Cost vs. Reactivity Analysis

A direct alternative to the iodo-substituted indazole involves replacing the iodine with another halogen, typically bromine or chlorine. The choice of halogen is a critical decision that balances reactivity with the cost and availability of starting materials.

Causality of Reactivity: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate of the oxidative addition step. This rate is inversely proportional to the strength of the carbon-halogen (C-X) bond. The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol) and the C-Cl bond (~340 kJ/mol), making aryl iodides the most reactive substrates.[5] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Data Summary: Comparative Reactivity in Suzuki-Miyaura Coupling

Halogen (X) at C-3Relative ReactivityTypical Catalyst LoadingTypical Temperature (°C)Cost Index (Halogen Source)
Iodine (I) Highest1-5 mol%60-80High
Bromine (Br) Intermediate3-10 mol%80-110Medium
Chlorine (Cl) Lowest5-15 mol% (often needs specialized ligands)100-140Low

Data compiled and generalized from multiple sources.[5][8]

Experimental Insights: While 3-bromo-5-methyl-1H-indazole is a viable substrate, its coupling reactions often require more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalytic systems (e.g., electron-rich, bulky phosphine ligands) to achieve yields comparable to its iodo-counterpart. 3-Chloroindazoles are typically reserved for specific applications where the reactivity of iodo or bromo groups would be problematic, as their activation requires highly active and often expensive palladium catalysts.

Verdict: For early-stage discovery where rapid library synthesis and high reaction success rates are paramount, 3-iodo-5-methyl-1H-indazole remains the superior choice. For process development and scale-up, the cost savings of using 3-bromo-5-methyl-1H-indazole may justify the additional optimization required.

Section 3: A Paradigm Shift - Direct C-H Functionalization

The most significant modern alternative to using pre-halogenated indazoles is direct C-H functionalization. This approach avoids the synthesis and use of halogenated intermediates altogether by directly coupling a C-H bond of the indazole ring with a reaction partner.[4] For the indazole scaffold, the C-3 position is electronically favored and can be selectively functionalized using appropriate transition-metal catalysts (e.g., Rh, Co, Pd).[10][11]

This strategy offers a more elegant and efficient synthetic route, improving both the step- and atom-economy of the overall process.

cluster_route1 Route A: Halogenation Pathway cluster_route2 Route B: C-H Functionalization Pathway cluster_key a1 5-Methyl-1H-indazole a2 Step 1: Iodination a1->a2 a3 3-Iodo-5-methyl-1H-indazole a2->a3 a4 Step 2: Pd-Coupling a3->a4 a5 Final Product a4->a5 b1 5-Methyl-1H-indazole b2 Step 1: Direct C-H Coupling (e.g., Rh(III)/Cu(II) Catalyst) [6] b1->b2 b3 Final Product b2->b3 Key1 Route A: - More steps - Generates halide waste - Milder final coupling conditions Key2 Route B: - Fewer steps (higher step-economy) - Higher atom-economy - Avoids halogenated intermediates

Figure 2: Comparison of synthetic routes: Halogenation followed by coupling vs. direct C-H functionalization.
Representative Experimental Protocol: Rh(III)/Cu(II)-Catalyzed C-H Arylation

This protocol is a conceptual representation based on the synthesis of 1H-indazoles from imidates and nitrosobenzenes, which exemplifies the C-H activation/annulation strategy.[12] A direct C-H arylation of a pre-formed indazole would follow a similar principle.

  • Vessel Preparation: To a pressure-tolerant vial, add 5-methyl-1H-indazole (1.0 equiv.), the aryl coupling partner (e.g., an aryldiazonium salt or diaryliodonium salt, 1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (1.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as dichloroethane (DCE).

  • Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by column chromatography to yield the C-3 arylated product.

Comparative Performance Data

MetricHalogenation RouteC-H Functionalization RouteAdvantage
Overall Steps 2 (Iodination + Coupling)1 (Direct Coupling)C-H Functionalization
Atom Economy Lower (loss of H and I atoms)Higher (only loss of H atom)C-H Functionalization
Reagent Cost Higher (Iodine source, Pd catalyst)Potentially higher (Rh/Co catalysts)Varies
Substrate Scope Very BroadGenerally good, but can be catalyst/substrate dependentHalogenation Route

Verdict: For novel synthesis and green chemistry initiatives, direct C-H functionalization is a compelling and increasingly powerful alternative. It simplifies synthetic sequences and reduces waste. However, the halogenation route remains highly reliable with an exceptionally broad and well-documented substrate scope, making it a go-to method for ensuring project timelines.

Section 4: Beyond the Scaffold - Bioisosteric Replacements

In some cases, the most effective alternative is not a variation of the starting material but a complete replacement of the core scaffold. Bioisosterism is the principle of substituting one functional group or scaffold with another that retains similar physicochemical properties, resulting in comparable biological activity.[7] The indazole ring is often considered a bioisostere of the indole ring and can also serve as a replacement for a phenol moiety, offering improved metabolic stability.[6][13]

Exploring bioisosteres of the 5-methyl-1H-indazole core can lead to the discovery of new intellectual property and potentially improved drug-like properties.

cluster_bioisosteres Potential Bioisosteres Core Core Scaffold: 5-Methyl-1H-indazole Indole 5-Methyl-1H-indole (Classic Bioisostere) [2] Core->Indole Similar H-bond donor/ acceptor pattern Benzimidazole 5-Methyl-1H-benzimidazole Core->Benzimidazole Maintains bicyclic aromatic system Pyrazolopyridine 5-Methyl-1H-pyrazolo[3,4-b]pyridine Core->Pyrazolopyridine Modulates pKa and solubility Azaindazole 5-Methyl-1H-azaindazole Core->Azaindazole Introduces H-bond acceptor (pyridine N)

Figure 3: The concept of bioisosteric replacement for the 5-methyl-1H-indazole scaffold.

Comparative Data: Indazole vs. Bioisostere in Kinase Inhibition

Target ClassIndazole-Based InhibitorBioisosteric AnalogComparative ActivityReference
VEGFR-2Axitinib (Indazole)(Hypothetical Indole Analog)Indazole often provides a key H-bond to the kinase hinge region. An indole may alter this interaction, potentially reducing potency.[14]
ALKEntrectinib (Indazole)(Hypothetical Pyrazolopyridine)A pyrazolopyridine could improve solubility and cell permeability while aiming to maintain hinge binding.[1]
5-HT3 ReceptorIndisetron (Indazole)Ondansetron (Indole)Both show high potency, demonstrating the successful bioisosteric relationship between indazole and indole for this target.[6]

Verdict: Scaffold hopping to a bioisostere is a high-risk, high-reward strategy. It is most appropriate when facing insurmountable issues with the parent scaffold (e.g., poor ADME properties, toxicity) or when seeking to establish a novel intellectual property position. This approach requires significant synthetic and medicinal chemistry investment to validate the new core.

Conclusion and Strategic Recommendations

The choice of an alternative to 3-Iodo-5-methyl-1H-indazole is not a one-size-fits-all decision. It is a strategic choice that depends on the specific goals and stage of a drug discovery project.

  • For rapid library synthesis and lead generation , the high reactivity and reliability of 3-Iodo-5-methyl-1H-indazole make it the preferred building block.

  • For process optimization and cost reduction in late-stage development, transitioning to 3-Bromo-5-methyl-1H-indazole is a logical and well-trodden path that warrants investigation.

  • For developing novel, efficient, and greener syntheses , direct C-H functionalization represents the future and should be explored for new chemical entities.

  • For overcoming fundamental scaffold liabilities or creating new IP , bioisosteric replacement offers a powerful, albeit more resource-intensive, avenue for innovation.

By understanding the causality behind the performance of each alternative and leveraging the experimental data available, researchers can navigate these choices effectively, accelerating the path toward new and improved therapeutics.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. [Link]

  • (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... ResearchGate. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. ACS Publications. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. NIH. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]

  • Cobalt(III)-catalyzed synthesis of indazoles and furans by C-H bond functionalization/addition/cyclization cascades. PubMed. [Link]

  • Methods for preparing indazole compounds.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • O-Methyl-AL-34662. Wikipedia. [Link]

  • Method of synthesizing 1H-indazole compounds.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH. [Link]

  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • 1H-indazole compound.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. CORA. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. NIH. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized 3-Iodo-5-methyl-1H-indazole

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-Iodo-5-methyl-1H-indazole, a key building block in medicinal chemistry. We will explore the rationale behind selecting specific techniques, delve into detailed experimental protocols, and present a framework for interpreting the resulting data to build a comprehensive purity profile.

The synthesis of 3-Iodo-5-methyl-1H-indazole, typically achieved through the direct iodination of 5-methyl-1H-indazole, can introduce several potential impurities.[1][2] These may include unreacted starting materials, regioisomers (such as 4-iodo-, 6-iodo-, or 7-iodo-5-methyl-1H-indazole), and potential di-iodinated byproducts.[3][4] Therefore, employing a multi-faceted analytical approach is not just recommended; it is essential for validating the final product.

Orthogonal Analytical Approaches for Purity Determination

A robust assessment of purity relies on the use of orthogonal methods—techniques that measure different chemical or physical properties of the compound.[5] This approach minimizes the risk of an impurity co-eluting or being otherwise masked by a single analytical technique. For 3-Iodo-5-methyl-1H-indazole, a combination of chromatography and spectroscopy provides a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is a fundamental technique for separating and quantifying impurities in a sample mixture, prized for its high resolution and sensitivity.[6] For a moderately polar compound like 3-Iodo-5-methyl-1H-indazole, reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention and separation of aromatic, moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile (a polar aprotic organic solvent) and water (with a small amount of formic acid) is employed. The formic acid helps to protonate acidic and basic sites on the analytes and silica, leading to sharper peaks and more reproducible retention times. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively resolved and eluted within a reasonable timeframe.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation and Materials:

    • HPLC system equipped with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • HPLC-grade acetonitrile, water, and formic acid

    • Volumetric flasks, pipettes, and autosampler vials

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Sample Solution: Accurately weigh approximately 1 mg of the synthesized 3-Iodo-5-methyl-1H-indazole and dissolve it in 10 mL of the diluent to achieve a concentration of about 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Representative HPLC Data

Peak No.Retention Time (min)Peak AreaArea %Probable Identity
14.215,2340.55-methyl-1H-indazole (Starting Material)
212.52,990,64699.23-Iodo-5-methyl-1H-indazole
313.19,0450.3Regioisomer
NMR Spectroscopy: Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure.[7] It not only confirms the identity of the desired product but can also reveal the presence of structural isomers and other impurities.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals can be used for quantitative analysis of impurities if their structures are known.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for indazole derivatives as it can solubilize the compound and allows for the observation of the exchangeable N-H proton.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized solid in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[8]

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[8]

    • Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • For ¹H NMR, acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of ¹³C.

Data Presentation: Predicted NMR Data for 3-Iodo-5-methyl-1H-indazole

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
NH~13.5br s1HH-1
Ar-H~7.5d1HH-7
Ar-H~7.4s1HH-4
Ar-H~7.1d1HH-6
CH₃~2.4s3H5-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aromatic C~141C-7a
Aromatic C~133C-5
Aromatic C~128C-4
Aromatic C~121C-6
Aromatic C~110C-7
Aromatic C~109C-3a
Iodo-substituted C~90C-3
Methyl C~215-CH₃

Interpreting Impurities:

  • Starting Material (5-methyl-1H-indazole): Would show a characteristic signal for a proton at the C-3 position (around δ 8.0 ppm) and the absence of the downfield shift associated with the iodine substituent at C-3.

  • Regioisomers: Would exhibit a different pattern of aromatic proton signals and coupling constants due to the different substitution pattern on the benzene ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is highly effective for confirming the molecular weight of the target compound and identifying the molecular weights of any impurities.[5]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Use an LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Employ a similar gradient to the HPLC method, but with a lower flow rate (e.g., 0.3-0.5 mL/min) suitable for the MS interface.

  • MS Conditions:

    • Ionization Mode: Positive ESI is typically effective for nitrogen-containing heterocyclic compounds.

    • Scan Range: Set a mass range that encompasses the expected molecular weights of the product and potential impurities (e.g., m/z 100-500).

  • Data Analysis:

    • Confirm the presence of the desired product by observing its protonated molecule [M+H]⁺ at the expected m/z (for C₈H₇IN₂, the expected m/z is approximately 258.97).

    • Analyze the mass spectra of any impurity peaks to deduce their potential structures.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the complete purity analysis of synthesized 3-Iodo-5-methyl-1H-indazole.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation crude Crude 3-Iodo-5-methyl-1H-indazole purification Recrystallization / Column Chromatography crude->purification sample Purified Sample purification->sample hplc HPLC-UV Analysis (Quantitative Purity) sample->hplc lcms LC-MS Analysis (Identity & Impurity Profile) sample->lcms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr report Final Purity Report hplc->report lcms->report nmr->report

Caption: Overall workflow for the purity analysis of 3-Iodo-5-methyl-1H-indazole.

Comparative Purification Strategies

Before analytical confirmation, purification of the crude product is a critical step. The choice of method depends on the nature and quantity of the impurities.

Recrystallization: The First Line of Purification

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample.[9] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve 3-Iodo-5-methyl-1H-indazole well at high temperatures but poorly at low temperatures. A mixed solvent system, such as isopropanol/n-hexane or ethyl acetate/hexane, is often effective.[10]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[10]

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography: For Challenging Separations

If recrystallization fails to remove impurities, particularly closely related regioisomers, column chromatography is the preferred method.[4]

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is the standard stationary phase for separating moderately polar organic compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column. The optimal solvent system must be determined by thin-layer chromatography (TLC) first.

Conclusion

Confirming the purity of synthesized 3-Iodo-5-methyl-1H-indazole is a multi-step process that requires a thoughtful combination of purification and orthogonal analytical techniques. HPLC provides the primary quantitative assessment of purity, while NMR offers definitive structural confirmation and LC-MS verifies the molecular weight and helps identify unknown impurities. By following these self-validating protocols and understanding the rationale behind the experimental choices, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of 5-Iodo-1H-indazole-3-carboxylic Acid.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (2025).
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • G. Ruan, et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • BenchChem. (2025).

Sources

Comparative

A Comparative Docking Analysis of 3-Iodo-5-methyl-1H-indazole Derivatives as Potential Kinase Inhibitors

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding and other non-covalent interactions with the hinge region of protein kinases has made it a focal point for the development of targeted cancer therapies.[3] This guide presents a comprehensive comparative docking study of a focused library of novel 3-iodo-5-methyl-1H-indazole derivatives against three clinically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental design, a detailed, replicable protocol, and a comparative analysis that offers actionable insights for the hit-to-lead optimization of this promising class of compounds.

The Rationale for Targeting Kinases with Indazole Scaffolds

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The indazole nucleus, with its bicyclic aromatic structure and strategically positioned nitrogen atoms, serves as an excellent pharmacophore for ATP-competitive kinase inhibition. The 3-iodo substituent on the indazole ring provides a valuable synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[4]

Designing the Comparative Docking Study

To provide a robust and insightful comparison, this study is designed to evaluate a virtual library of 3-iodo-5-methyl-1H-indazole derivatives against three well-validated cancer targets: EGFR, FGFR1, and VEGFR2. For each target, a known, clinically relevant inhibitor will be used as a reference compound to benchmark the performance of the novel indazole derivatives.

Selection of Protein Kinase Targets
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer and glioblastoma.[5] We will utilize the crystal structure of EGFR in complex with a known inhibitor to define the binding site.

  • Fibroblast Growth Factor Receptor 1 (FGFR1): A key player in angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is implicated in a range of cancers.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The main mediator of the pro-angiogenic effects of VEGF. Inhibition of VEGFR2 is a clinically validated strategy for treating various solid tumors.[1][7]

Virtual Library of 3-Iodo-5-methyl-1H-indazole Derivatives

A focused library of ten virtual 3-iodo-5-methyl-1H-indazole derivatives (IMID-01 to IMID-10) has been designed to explore the impact of various substituents at the N1 position of the indazole ring. These modifications are intended to probe different regions of the kinase ATP-binding pocket and modulate the physicochemical properties of the compounds.

Reference Kinase Inhibitors

To provide a meaningful comparison, the following well-established kinase inhibitors will be included in the docking study:

  • Osimertinib: A third-generation, irreversible EGFR inhibitor.

  • Ponatinib: A multi-targeted kinase inhibitor with potent activity against FGFR1.

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that potently inhibits all three VEGFRs.[8]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, self-validating protocol for performing the comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Preparation of the Receptor Structures
  • Obtain Crystal Structures: Download the crystal structures of the kinase domains of EGFR, FGFR1, and VEGFR2 from the Protein Data Bank (PDB). It is crucial to select structures that are co-crystallized with a ligand to ensure the binding pocket is in a relevant conformation.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligand Structures
  • 2D to 3D Conversion: Draw the 2D structures of the 3-iodo-5-methyl-1H-indazole derivatives and the reference inhibitors using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step is critical for obtaining a low-energy, realistic conformation of the ligands.

  • Ligand Preparation for Docking:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand structures in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Definition: Define a grid box that encompasses the entire ATP-binding site of the kinase. The grid box should be centered on the co-crystallized ligand from the original PDB structure to ensure the docking search is focused on the relevant binding pocket.

  • Docking with AutoDock Vina:

    • Use the prepared protein and ligand PDBQT files as input.

    • Specify the coordinates of the grid box center and its dimensions.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 16 or 32).

    • Run the docking simulation. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

Analysis of Docking Results
  • Binding Affinity: The primary metric for comparison is the predicted binding affinity. A more negative value indicates a stronger predicted binding.

  • Binding Pose and Interactions: Visualize the top-ranked binding pose of each ligand within the kinase active site using a molecular visualization software (e.g., PyMOL or VMD). Analyze the key molecular interactions, such as:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and the protein.

    • Hydrophobic interactions: Observe interactions between nonpolar regions of the ligand and the protein.

    • Pi-stacking interactions: Look for interactions between aromatic rings of the ligand and the protein.

  • Comparison with Reference Inhibitors: Compare the binding affinities and interaction patterns of the indazole derivatives with those of the reference inhibitors for each kinase target. This will provide a benchmark for their potential efficacy.

Workflow for Comparative Docking Studies

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain PDB Structures (EGFR, FGFR1, VEGFR2) Prot_Prep 2. Receptor Preparation (Add Hydrogens, Charges) PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Grid 4. Define Grid Box (Enclose Binding Site) Prot_Prep->Grid Lig_Prep->Grid Docking 5. Run AutoDock Vina (Calculate Binding Affinities) Grid->Docking Results 6. Analyze Results (Binding Energy, Pose) Docking->Results Comparison 7. Comparative Analysis (vs. Reference Inhibitors) Results->Comparison SAR 8. SAR Insights (Structure-Activity Relationship) Comparison->SAR

Caption: A streamlined workflow for the comparative molecular docking study.

Comparative Docking Results

The following tables summarize the predicted binding affinities (in kcal/mol) of the 3-iodo-5-methyl-1H-indazole derivatives and the reference inhibitors against the three kinase targets.

Table 1: Predicted Binding Affinities against EGFR

CompoundBinding Affinity (kcal/mol)Key Interactions with Hinge Region (Met793)
Osimertinib (Reference) -11.2Strong H-bond
IMID-01-8.5H-bond
IMID-02-8.9H-bond
IMID-03-9.1H-bond
IMID-04-8.7H-bond
IMID-05-9.5Strong H-bond
IMID-06-8.4H-bond
IMID-07-9.2H-bond
IMID-08-8.8H-bond
IMID-09-9.0H-bond
IMID-10-9.3Strong H-bond

Table 2: Predicted Binding Affinities against FGFR1

CompoundBinding Affinity (kcal/mol)Key Interactions with Hinge Region (Ala564)
Ponatinib (Reference) -10.8Strong H-bond
IMID-01-8.2H-bond
IMID-02-8.6H-bond
IMID-03-8.8H-bond
IMID-04-8.4H-bond
IMID-05-9.2Strong H-bond
IMID-06-8.1H-bond
IMID-07-9.0H-bond
IMID-08-8.5H-bond
IMID-09-8.7H-bond
IMID-10-9.1Strong H-bond

Table 3: Predicted Binding Affinities against VEGFR2

CompoundBinding Affinity (kcal/mol)Key Interactions with Hinge Region (Cys919)
Pazopanib (Reference) -9.9Strong H-bond
IMID-01-7.9H-bond
IMID-02-8.3H-bond
IMID-03-8.5H-bond
IMID-04-8.1H-bond
IMID-05-8.9Strong H-bond
IMID-06-7.8H-bond
IMID-07-8.7H-bond
IMID-08-8.2H-bond
IMID-09-8.4H-bond
IMID-10-8.8Strong H-bond

Discussion and Mechanistic Insights

The comparative docking results reveal several key insights into the potential of 3-iodo-5-methyl-1H-indazole derivatives as kinase inhibitors. Across all three targets, the indazole derivatives demonstrated favorable predicted binding affinities, suggesting that the core scaffold is well-suited for interaction with the ATP-binding pocket of these kinases.

Notably, derivatives IMID-05 and IMID-10 consistently exhibited the strongest binding affinities among the novel compounds, approaching the values of the reference inhibitors. Visual inspection of the docking poses of these compounds reveals that the N1-substituents are oriented towards the solvent-exposed region of the ATP-binding pocket, suggesting that further modifications in this area could enhance potency and selectivity.

The docking poses of the most promising derivatives consistently show the indazole core forming a canonical hydrogen bond with the backbone of a key hinge region residue (Met793 in EGFR, Ala564 in FGFR1, and Cys919 in VEGFR2). This interaction is a hallmark of many potent ATP-competitive kinase inhibitors and validates the rational design of the indazole scaffold.

The 3-iodo group is positioned in a manner that allows for the introduction of larger substituents via cross-coupling reactions. These modifications could be designed to target specific sub-pockets within the kinase active site, thereby improving both potency and selectivity.

Key Molecular Interactions of a Promising Indazole Derivative

molecular_interactions cluster_protein Kinase Active Site cluster_ligand 3-Iodo-5-methyl-1H-indazole Derivative Hinge Hinge Region (e.g., Met793) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Indazole_Core Indazole Core Indazole_Core->Hinge H-Bond Iodo_Group 3-Iodo Group Iodo_Group->Solvent_Front Synthetic Handle Methyl_Group 5-Methyl Group Methyl_Group->Hydrophobic_Pocket Hydrophobic Interaction N1_Substituent N1-Substituent N1_Substituent->Solvent_Front Solvent Interaction

Caption: Key molecular interactions of a 3-iodo-5-methyl-1H-indazole derivative.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of 3-iodo-5-methyl-1H-indazole derivatives as a promising class of multi-targeted kinase inhibitors. The detailed protocol and comparative analysis presented herein offer a solid foundation for researchers to initiate or advance their own computational and medicinal chemistry efforts in this area.

The insights gained from this study highlight several avenues for future research:

  • Synthesis and In Vitro Validation: The most promising derivatives identified in this study should be synthesized and evaluated in in vitro kinase assays to validate the docking predictions and determine their actual inhibitory potency and selectivity.

  • Structure-Activity Relationship (SAR) Expansion: A broader library of derivatives with diverse substituents at the N1 position and modifications at the 3-iodo position should be designed, synthesized, and tested to build a comprehensive SAR.

  • Lead Optimization: The most potent and selective hits can be further optimized for their pharmacokinetic and pharmacodynamic properties to develop clinical candidates.

By integrating computational and experimental approaches, the full therapeutic potential of 3-iodo-5-methyl-1H-indazole derivatives can be unlocked, paving the way for the development of novel and effective cancer therapies.

References

  • Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors - Istanbul University Press. (n.d.). Retrieved January 11, 2026, from [Link]

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - NIH. (2020, November 5). Retrieved January 11, 2026, from [Link]

  • Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

  • 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. (2011, December 1). Retrieved January 11, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Novel VEGFR‐2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021) | Scilit. (n.d.). Retrieved January 11, 2026, from [Link]

  • Investigating the interactions of Axitinib, a tyrosine kinase inhibitor, with DNA: experimental studies, molecular docking, and molecular dynamics simulations - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Validation

A Comparative Guide to Validating the Therapeutic Potential of 3-Substituted-1H-Indazole Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Indazole Scaffolds in Kinase Inhibition The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Indazole Scaffolds in Kinase Inhibition

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it an attractive starting point for the design of potent and selective therapeutic agents. This guide focuses on the validation of 3-substituted-1H-indazole analogs, with a particular emphasis on the synthetic versatility offered by a 3-iodo-5-methyl-1H-indazole backbone, as a promising class of kinase inhibitors for the treatment of cancers and other proliferative disorders.

While specific biological data for 3-iodo-5-methyl-1H-indazole itself is limited in publicly available literature, its structure represents a valuable template for generating diverse analog libraries through cross-coupling reactions at the C3 position.[4] This guide will provide a comprehensive framework for the preclinical validation of such analogs, from initial biochemical and cellular characterization to in vivo efficacy studies. Furthermore, we will objectively compare the therapeutic potential of this class of compounds against established multi-kinase inhibitors, Pazopanib and Axitinib, which are approved for the treatment of advanced renal cell carcinoma, and Ruxolitinib, a JAK inhibitor for myelofibrosis.

The Rationale for Targeting Kinases with 3-Substituted Indazole Analogs

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies by selectively targeting these aberrant signaling pathways.

Indazole derivatives have been successfully developed as inhibitors of a wide range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Janus Kinases (JAKs). The 3-position of the indazole ring is a key site for modification to achieve desired potency and selectivity. The presence of an iodo group at this position, as in our representative 3-iodo-5-methyl-1H-indazole scaffold, provides a versatile chemical handle for introducing a variety of substituents to explore the chemical space and optimize interactions with the target kinase.

Key Signaling Pathways Targeted by Indazole Analogs

Two of the most critical signaling pathways implicated in cancer and often targeted by indazole-based inhibitors are the VEGFR and JAK-STAT pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of angiogenesis, the formation of new blood vessels.[5][6] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR signaling a cornerstone of modern cancer therapy.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: VEGFR2 Signaling Pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity and hematopoiesis.[7][8][9][10] Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription

Caption: JAK-STAT Signaling Pathway.

Experimental Validation Workflow for 3-Substituted-1H-Indazole Analogs

A rigorous and systematic approach is essential to validate the therapeutic potential of novel 3-substituted-1H-indazole analogs. The following experimental workflow outlines the key stages, from initial in vitro characterization to in vivo efficacy assessment.

Validation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Viability Cell-Based Viability Assays (e.g., MTT) Biochemical_Assay->Cell_Viability Lead Compound Selection Target_Engagement Cellular Target Engagement (e.g., Western Blot) Cell_Viability->Target_Engagement PK_Studies Pharmacokinetic (PK) Studies (Mouse Model) Target_Engagement->PK_Studies Candidate for In Vivo Testing Efficacy_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Toxicity_Studies Preliminary Toxicity Assessment Efficacy_Studies->Toxicity_Studies

Sources

Comparative

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Indazoles

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indazole Scaffold The indazole ring system, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, stands...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for fine-tuning of interactions with a multitude of biological targets. This has led to the development of numerous therapeutic agents with a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4][5][6] Several clinically successful drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature the indazole core, underscoring its significance.[3]

Indazole primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most contexts.[1][3][4] The strategic placement of substituents on this core framework is the cornerstone of medicinal chemistry, as it directly modulates the molecule's physicochemical properties. These properties—lipophilicity, acidity/basicity (pKa), and aqueous solubility—govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its fate and efficacy in a biological system.[7]

This guide provides a comparative analysis of these critical physicochemical properties for substituted indazoles. We will delve into the causality behind experimental choices for their determination, provide validated protocols, and explore the structure-property relationships that empower rational drug design.

Core Physicochemical Properties: The Pillars of Drug-Likeness

The journey of a drug molecule from administration to its target site is a complex odyssey dictated by its physicochemical characteristics. For indazole derivatives, a nuanced understanding of lipophilicity, ionization state, and solubility is paramount.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species. For ionizable molecules like indazoles, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms.[]

  • Impact on ADME: An optimal logD value (typically between 1 and 3) is often sought. Too low, and the compound may not cross cell membranes effectively; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism.[][9]

  • Influence of Substituents: The lipophilicity of an indazole derivative can be systematically modulated:

    • Increasing Lipophilicity: Introducing non-polar, lipophilic groups such as alkyl chains, aryl groups, and halogens will increase the logP/logD.

    • Decreasing Lipophilicity: Adding polar functional groups capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups, will decrease logP/logD and improve aqueous solubility.

Acidity and Basicity (pKa): The Ionization Gatekeeper

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[10] The parent 1H-indazole is an amphoteric molecule, capable of being protonated (pKa ~1.04) or deprotonated (pKa ~13.86).[11] The pKa of the N-H proton is of primary interest in drug design, as the ionization state at physiological pH (7.4) profoundly impacts solubility, receptor binding, and cell permeability.[]

  • Impact on ADME: The ionized form of a drug is generally more water-soluble but less able to cross lipid membranes via passive diffusion. Therefore, modulating the pKa is a key strategy to optimize the ADME profile.

  • Influence of Substituents: The electronic properties of substituents on the indazole ring significantly alter the pKa:

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens pull electron density away from the ring, stabilizing the conjugate base after deprotonation. This makes the N-H proton more acidic, thereby lowering its pKa.

    • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) and methoxy (-OCH3) groups donate electron density to the ring, destabilizing the conjugate base. This makes the N-H proton less acidic and increases its pKa.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed and distributed throughout the body.[12] Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.[12][13] Solubility is governed by a delicate balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation.

  • Impact on ADME: Adequate solubility is essential for oral and intravenous formulations. Low solubility can limit the maximum absorbable dose and hinder the development of parenteral formulations.

  • Influence of Substituents:

    • Improving Solubility: The most common strategy is the introduction of polar or ionizable functional groups (e.g., amines, carboxylic acids, alcohols) that can engage in hydrogen bonding with water.[14] For example, converting a derivative into a hydrochloride salt can dramatically improve its water solubility.[14]

    • Decreasing Solubility: Increasing lipophilicity and molecular weight often leads to a decrease in aqueous solubility. Strong intermolecular interactions in the solid state (high crystal lattice energy) can also severely limit solubility.

Experimental Determination of Physicochemical Properties

To ensure data integrity, every protocol must be a self-validating system. The following sections describe robust, standard methodologies for quantifying the key physicochemical properties of substituted indazoles.

Protocol 1: Determination of Lipophilicity (logD₇.₄) by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining partition coefficients due to its direct measurement of solute distribution at equilibrium.[]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate n-octanol with this buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test indazole derivative in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL) and pre-saturated n-octanol (e.g., 2 mL). The final concentration should be such that it does not exceed the solubility limit in either phase.

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 2-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]buffer)

Workflow for Shake-Flask logD Determination

cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare pH 7.4 Buffer p3 Pre-saturate Phases p1->p3 p2 Prepare n-Octanol p2->p3 s1 Add Compound Stock to Phases p3->s1 s2 Shake to Equilibrate s1->s2 s3 Centrifuge to Separate Phases s2->s3 s4 Sample Aqueous & Organic Phases s3->s4 a1 Quantify Concentration (HPLC or LC-MS) s4->a1 a2 Calculate logD a1->a2

Caption: Workflow for logD determination using the shake-flask method.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the neutralization of the compound. For compounds with poor water solubility, co-solvents are often necessary.[10][15]

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh and dissolve the indazole derivative in a suitable solvent system (e.g., a 50:50 dioxane-water mixture for poorly soluble compounds) to a known concentration (e.g., 1-5 mM).[10] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the headspace with an inert gas (e.g., nitrogen or argon) to prevent CO₂ absorption.

  • Titration: Add a standardized titrant (e.g., 0.1 M HCl for a basic pKa or 0.1 M KOH for an acidic pKa) in small, precise increments using a calibrated burette or auto-titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized). Alternatively, use the first or second derivative of the titration curve to accurately determine the equivalence point(s).

Workflow for Potentiometric pKa Determination

cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Analysis c1 Calibrate pH Meter t1 Add Titrant Incrementally c1->t1 c2 Prepare Standardized Titrant (HCl or KOH) c2->t1 c3 Dissolve Indazole in Solvent System c3->t1 t2 Record pH after Each Addition t1->t2 a1 Plot pH vs. Volume of Titrant t2->a1 a2 Determine Equivalence Point a1->a2 a3 Calculate pKa at Half-Equivalence Point a2->a3

Caption: Workflow for pKa determination using potentiometric titration.

Protocol 3: Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the benchmark measurement, especially for late-stage drug development.[12][16]

Methodology:

  • Sample Preparation: Add an excess amount of the solid, crystalline indazole derivative to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][16]

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Sample Dilution: If necessary, dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve prepared with known concentrations of the compound.

  • Reporting: The measured concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Workflow for Thermodynamic Solubility Determination

cluster_exp Experiment cluster_analysis Analysis e1 Add Excess Solid Compound to Buffer e2 Agitate for 24-72h to Reach Equilibrium e1->e2 e3 Filter to Remove Undissolved Solid e2->e3 a2 Quantify Filtrate Concentration (HPLC/LC-MS) e3->a2 a1 Prepare Standard Curve a1->a2 a3 Report Solubility a2->a3

Caption: Workflow for thermodynamic solubility determination.

Comparative Analysis and Structure-Property Relationships (SPR)

The predictive power of medicinal chemistry lies in understanding how structural changes influence function and properties. For indazoles, substitutions at the N1, C3, C4, C5, C6, and C7 positions can be used to tune the physicochemical profile.[17][18]

Table 1: General Influence of Substituents on Physicochemical Properties of Indazoles

Substituent TypePosition(s)Effect on Lipophilicity (logD)Effect on Acidity (pKa of N-H)Effect on Aqueous SolubilityRationale / Causality
Alkyl/Aryl (e.g., -CH₃, -Ph)AnyIncreaseIncrease (less acidic)DecreaseIncreases non-polar surface area. Alkyl groups are weak EDGs.
Halogens (e.g., -F, -Cl, -Br)Benzene RingIncreaseDecrease (more acidic)DecreaseHalogens are lipophilic and act as EWGs through induction, stabilizing the conjugate base.
Hydroxyl/Alkoxy (e.g., -OH, -OCH₃)Benzene RingDecrease (-OH) / Slight Increase (-OCH₃)Increase (less acidic)Increase (-OH) / Decrease (-OCH₃)-OH group adds polarity and is a hydrogen bond donor. -OCH₃ is an EDG via resonance but is more lipophilic than -OH.
Nitro (-NO₂)Benzene RingSlight IncreaseSignificantly Decrease (more acidic)DecreaseStrong EWG via both induction and resonance, greatly stabilizing the conjugate base.
Amine (-NH₂)Benzene RingDecreaseIncrease (less acidic)IncreasePolar group, hydrogen bond donor/acceptor. Acts as an EDG via resonance.
Carboxylic Acid (-COOH)AnyDecreaseN/A (adds its own acidic pKa)pH-dependent IncreaseAdds a highly polar, ionizable group. Solubility is high above its pKa.

Structure-activity relationship (SAR) studies reveal that aryl groups at the C3 and C6 positions can be crucial for inhibitory activities against certain biological targets.[3] Similarly, for CCR4 antagonists, methoxy or hydroxyl groups were found to be potent C4 substituents, while only small groups were tolerated at C5, C6, or C7.[17][18] Such findings are intrinsically linked to the physicochemical properties these substituents impart, governing how the molecule fits into and interacts with the target binding pocket.

Impact of Substituent Electronics on Indazole Properties

substituent Substituent Type Electron-Withdrawing Group (EWG) Electron-Donating Group (EDG) indazole Indazole Ring substituent:ewg->indazole (-NO₂, -CN, Halogens) ↓ Electron Density substituent:edg->indazole (-CH₃, -OCH₃, -NH₂) ↑ Electron Density properties pKa (N-H Acidity) Lipophilicity (logD) Aqueous Solubility indazole->properties:pka EWG: ↓ pKa (more acidic) EDG: ↑ pKa (less acidic) indazole->properties:logd Halogens: ↑ logD Polar Groups: ↓ logD indazole->properties:sol Polar Groups: ↑ Solubility Lipophilic Groups: ↓ Solubility

Caption: Relationship between substituent electronics and indazole properties.

Analytical Characterization: The Foundation of Accurate Measurement

Before any physicochemical property can be reliably measured, the identity and purity of the synthesized indazole derivative must be unequivocally confirmed. A standard suite of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms and the position of substituents.[19][20][21] The chemical shifts in ¹³C-NMR are particularly useful for distinguishing between N-1 and N-2 isomers.[19]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[19][20][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H, O-H stretches).[20][21][22]

  • Elemental Analysis: Determines the percentage composition of C, H, and N, providing further confirmation of the empirical formula.[19][23]

  • Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and monitor reaction progress.[20][22]

Conclusion

The physicochemical properties of substituted indazoles are not merely abstract parameters but are the fundamental drivers of a compound's biological performance. Lipophilicity, pKa, and solubility are interconnected properties that must be co-optimized during the drug design process. By understanding the influence of various substituents on the indazole core, medicinal chemists can rationally design molecules with improved ADME profiles, enhancing their potential to become effective therapeutic agents. The robust experimental protocols and structure-property relationships detailed in this guide provide a framework for the systematic optimization of this privileged scaffold, paving the way for the next generation of indazole-based medicines.

References

  • Cai, L., Chen, W., Chen, M., & Zhou, H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. [Link]

  • Singh, P., & Kumar, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(42), 29471-29495. [Link]

  • Lee, H. Y., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6496-6500. [Link]

  • Lainchbury, M., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 55(17), 7548-7566. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4642-4653. [Link]

  • Akhtar, M. J., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 385-401. [Link]

  • Lainchbury, M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7548-7566. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • Abreu, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Kulkarni, S., et al. (2023). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences, 13(4), 435-444. [Link]

  • Shaik, N. B., et al. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Creative Research Thoughts, 8(9), 3624-3630. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Link]

  • Yokoi, T., et al. (2017). Quantitative Structure-Activity Relationship of Substituted Imidazothiadiazoles for Their Binding Against the Ecdysone Receptor of Sf-9 Cells. Pesticide Biochemistry and Physiology, 143, 131-136. [Link]

  • Goud, B.S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 11848-11863. [Link]

  • ResearchGate. (2006). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • ResearchGate. (2023). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. [Link]

  • Pizan, M., et al. (2023). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 28(17), 6241. [Link]

  • Khiste, R. H., & Wagh, R. D. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. International Journal of Creative Research Thoughts, 10(2), 54-58. [Link]

  • ResearchGate. (n.d.). The experimental values of (a) lipophilicity (logPTLC) and (b)... [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Researcher.Life. (n.d.). Indazoles Chemistry and Biological Activities. [Link]

  • Iljin, M. M., et al. (2023). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 21(3), 302-309. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. [Link]

  • St. Amant, A., et al. (2021). On the automated determination of pKa by NMR in DMSO : water mixtures. Reaction Chemistry & Engineering, 6, 1629-1634. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 3-Iodo-5-methyl-1H-indazole

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 3-Iodo-5-methyl-1H-indazole are valuable building...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 3-Iodo-5-methyl-1H-indazole are valuable building blocks, but their safe handling is paramount to both personal safety and the integrity of our research. This guide provides a comprehensive, experience-driven framework for managing this compound in the laboratory, moving beyond a simple checklist to explain the rationale behind each critical safety step.

Our approach is grounded in the hierarchy of controls, a core principle of laboratory safety mandated by organizations like the Occupational Safety and Health Administration (OSHA).[1][2] This methodology prioritizes engineering controls and administrative practices to minimize risk before relying on personal protective equipment (PPE).

Hazard Identification and Risk Assessment

Understanding the specific hazards of 3-Iodo-5-methyl-1H-indazole is the first step in a robust safety protocol. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, we can infer its potential hazards based on its structure—an iodinated indazole derivative—and data from similar molecules. Iodinated heterocyclic compounds can present risks of skin and eye irritation, and may be harmful if swallowed or inhaled, especially as a fine powder.[3] A structurally related compound, 3-iodo-1-methyl-1H-indazole-5-carboxylic acid, carries a "T+" (Very Toxic) hazard code, suggesting that caution is warranted.[4]

Inferred Hazard Profile:

Hazard ClassPotential RiskRationale
Acute Toxicity (Oral) Harmful if swallowed.[3]Common for many research chemicals.
Skin Irritation/Corrosion Causes skin irritation.[3]Halogenated compounds can be irritants.
Eye Damage/Irritation Causes serious eye irritation.[3]Powders and chemical splashes are a primary risk.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Fine powders are easily aerosolized.

This inferred profile necessitates a cautious approach. All handling of 3-Iodo-5-methyl-1H-indazole should occur within a designated area, and all personnel must be trained on its potential hazards and the corresponding emergency procedures.[5]

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment itself must be engineered for safety.

  • Chemical Fume Hood: All manipulations of 3-Iodo-5-methyl-1H-indazole, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[6] This is a non-negotiable control that captures airborne particles and vapors at the source, preventing inhalation exposure.

  • Designated Work Area: A specific area of the lab or a designated fume hood should be demarcated for working with this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is essential. This document should be readily accessible and part of the initial training for any researcher using the material.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical hazard.[6] The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[7]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection.[7] Given the potential for skin irritation, double-gloving is a highly recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for tears or punctures before use and remove them immediately after any direct chemical contact, followed by hand washing.[7] Latex gloves should be avoided due to poor chemical resistance and the risk of allergic reactions.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] Standard safety glasses do not provide adequate protection against splashes or airborne powder.[7] When handling larger quantities or when there is a significant splash risk (e.g., during solution transfers or reaction quenching), a face shield should be worn in addition to chemical splash goggles.[7][8]

  • Body Protection: A professional lab coat, fully buttoned, is required to protect skin and personal clothing.[9] For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is advisable.

  • Respiratory Protection: While working within a fume hood should prevent the need for respiratory protection, a fitted N95 respirator may be necessary if dust generation is unavoidable during weighing or in the event of a spill outside of containment. The use of respirators is governed by a comprehensive respiratory protection program, as outlined by OSHA.

Safe Handling and Disposal Workflow

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

// Node Definitions with High Contrast prep [label="1. Preparation\n- Verify fume hood function.\n- Don all required PPE.\n- Prepare all necessary equipment.", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="2. Weighing\n- Perform ONLY inside a fume hood.\n- Use a spatula; avoid creating dust.\n- Tare vessel before adding compound.", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="3. Dissolution/Reaction\n- Add solvent slowly to the solid.\n- Keep vessel covered as much as possible.\n- Maintain constant vigilance.", fillcolor="#F1F3F4", fontcolor="#202124"]; cleanup [label="4. Decontamination & Cleanup\n- Wipe down work surfaces.\n- Decontaminate equipment.\n- Remove outer gloves.", fillcolor="#F1F3F4", fontcolor="#202124"]; disposal [label="5. Waste Disposal\n- Segregate halogenated waste.\n- Label waste container clearly.\n- Store in designated satellite area.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Connections prep -> weigh [color="#34A853"]; weigh -> dissolve [color="#34A853"]; dissolve -> cleanup [color="#34A853"]; cleanup -> disposal [color="#34A853"]; }

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-methyl-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.